molecular formula C9H11Br B2752785 1-Bromo-2-propylbenzene CAS No. 19614-14-3

1-Bromo-2-propylbenzene

Cat. No.: B2752785
CAS No.: 19614-14-3
M. Wt: 199.091
InChI Key: SRXJZMLETPOSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-propylbenzene is a useful research compound. Its molecular formula is C9H11Br and its molecular weight is 199.091. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-2-propylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXJZMLETPOSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19614-14-3
Record name 1-bromo-2-propylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Bromo-2-propylbenzene physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-propylbenzene

This guide provides a comprehensive overview of the core physical and spectroscopic properties of this compound (CAS No. 19614-14-3). Designed for researchers, chemists, and professionals in drug development, this document synthesizes established data with theoretical principles to offer practical, field-proven insights into the characterization and handling of this important chemical intermediate.

Introduction and Molecular Overview

This compound, also known as o-bromopropylbenzene, is an organobromine compound featuring a propyl group ortho to a bromine atom on a benzene ring. Its chemical formula is C₉H₁₁Br, and it has a molecular weight of approximately 199.09 g/mol .[1][2][3] The strategic placement of the alkyl and halide substituents makes it a valuable precursor in organic synthesis, particularly in cross-coupling reactions where the C-Br bond can be functionalized to build more complex molecular architectures.

Understanding the physical properties of this compound is not merely an academic exercise; it is fundamental to its practical application. Properties such as boiling point, density, and solubility dictate the conditions required for reaction setup, purification processes like distillation, and appropriate solvent selection. Likewise, its spectroscopic profile is the cornerstone of its identification and quality control.

Core Physicochemical Properties

The fundamental physical constants for this compound are summarized below. These values are critical for designing experimental setups, particularly for purification and scale-up operations.

PropertyValueSource(s)
CAS Number 19614-14-3[1][2][3]
Molecular Formula C₉H₁₁Br[2][3]
Molecular Weight 199.09 g/mol [1][2][3]
Physical Form Liquid (predicted)
Boiling Point 217.2 °C (490.35 K)[3]
Melting Point -46.4 °C (226.77 K)[3]
Density Data not available¹
Refractive Index Data not available²

²Similarly, the refractive index has not been reported. The values for its isomers, 1-bromo-2-isopropylbenzene (1.541) and 1-bromo-4-propylbenzene (n20/D 1.537), can serve as a reasonable estimate.[4]

Expert Insights on Physicochemical Data

The boiling point of 217.2 °C is a key parameter for purification.[3] Distillation under atmospheric pressure is feasible, but for heat-sensitive applications or to prevent potential decomposition, vacuum distillation is the preferred method. The relatively high boiling point is a direct consequence of its molecular weight and the dipole-dipole interactions introduced by the C-Br bond.

The low melting point of -46.4 °C indicates that this compound is a liquid under standard laboratory conditions and most processing temperatures, simplifying handling and transfer operations.[3]

Based on its structure—a nonpolar hydrocarbon backbone with a polarizable C-Br bond—this compound is expected to be immiscible with water but highly soluble in common nonpolar organic solvents such as toluene, hexanes, diethyl ether, and dichloromethane. This solubility profile is crucial for selecting appropriate solvent systems for reactions and extractions.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a comprehensive public database of spectra for this specific isomer is sparse, its structure allows for a robust and reliable prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule.

  • ¹H NMR Spectroscopy (Predicted):

    • Aromatic Region (~7.0-7.6 ppm): The four protons on the benzene ring are chemically distinct and will exhibit complex splitting patterns (multiplets) characteristic of an ABCD spin system. The proton ortho to the bromine (at C6) is expected to be the most downfield, while the proton ortho to the electron-donating propyl group (at C3) would be the most upfield within this region.

    • Benzylic Protons (~2.6-2.8 ppm): The two protons on the carbon adjacent to the benzene ring (-CH₂-CH₂CH₃) will appear as a triplet, split by the neighboring methylene group. This chemical shift is consistent with benzylic protons seen in similar structures like n-propylbenzene.[6]

    • Methylene Protons (~1.6-1.8 ppm): The middle -CH₂- group of the propyl chain will appear as a sextet (or multiplet), split by the two adjacent CH₂ protons and the three terminal CH₃ protons.

    • Methyl Protons (~0.9-1.0 ppm): The terminal methyl group (-CH₃) will appear as a triplet, split by the adjacent methylene group. The integration ratio of the signals should be 4:2:2:3 for the aromatic, benzylic, methylene, and methyl protons, respectively.

  • ¹³C NMR Spectroscopy (Predicted): The molecule possesses nine unique carbon atoms, which should result in nine distinct signals in the ¹³C NMR spectrum.

    • Aromatic Carbons (~120-145 ppm): Six signals are expected. The carbon bearing the bromine (C1) will be shifted upfield due to the "heavy atom effect," while the carbon bearing the propyl group (C2) will be significantly downfield. The remaining four CH carbons will resonate in the typical aromatic region.

    • Aliphatic Carbons (~14-40 ppm): Three signals corresponding to the propyl chain carbons are expected, consistent with data from n-propylbenzene.[7]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups within the molecule. The expected spectrum would be dominated by hydrocarbon and aromatic stretches.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~2960-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the propyl group.[8]

  • ~1600 cm⁻¹ and ~1470 cm⁻¹: C=C stretching vibrations characteristic of the benzene ring.[8]

  • ~750 cm⁻¹: A strong out-of-plane C-H bending vibration, indicative of 1,2-disubstitution (ortho) on a benzene ring.

  • ~600-500 cm⁻¹: C-Br stretching vibration. This peak is often weak and can be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

  • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z 198 and 200. This distinctive "doublet" is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

  • Base Peak (m/z 119): The most likely fragmentation pathway is the loss of an ethyl radical (•CH₂CH₃) via benzylic cleavage to form a stable tropylium-like cation or a benzylic cation, resulting in a strong peak at m/z 119.

  • Other Key Fragments:

    • m/z 170/172: Loss of an ethyl group (C₂H₅).

    • Loss of Bromine: A peak at m/z 119 corresponding to the [C₉H₁₁]⁺ fragment from the loss of the bromine radical (•Br).

    • Loss of Propyl Group: Cleavage of the propyl group would also lead to a fragment at m/z 119.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate care, adhering to established safety protocols for halogenated aromatic compounds.

GHS Hazard Classification

Based on available data, this compound is classified with the following hazards[1]:

  • H227: Combustible liquid.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Always handle this chemical in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Grounding of containers may be necessary to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]

Experimental Protocol: Boiling Point Determination

To ensure the trustworthiness of physical data, a self-validating and rigorous experimental protocol is essential. The following describes the standard method for determining the atmospheric boiling point.

Objective: To accurately measure the boiling point of a liquid sample of this compound.

Apparatus:

  • Distillation flask (round-bottom flask)

  • Heating mantle

  • Claisen adapter

  • Calibrated thermometer (-10 to 360 °C range)

  • Condenser (Liebig or similar)

  • Receiving flask

  • Boiling chips

  • Lab jack and clamps

Procedure:

  • Preparation: Add 15-20 mL of this compound and 2-3 boiling chips to a clean, dry 50 mL distillation flask. Causality: Boiling chips are critical to prevent bumping and ensure smooth, even boiling by providing nucleation sites for bubble formation.

  • Apparatus Assembly: Assemble the distillation apparatus securely in a fume hood. The flask should be placed in the heating mantle, which rests on a lab jack.

  • Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. Causality: This specific placement ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid, which is the true boiling point.

  • Heating: Turn on the cooling water to the condenser. Begin heating the flask gently. Increase the heat gradually until the liquid begins to boil and a reflux ring of condensate starts to rise up the neck of the flask.

  • Equilibration: Adjust the heating rate so that the vapor condenses and drips into the receiving flask at a steady rate of approximately 1-2 drops per second. Causality: A slow, steady distillation rate is crucial for maintaining thermal equilibrium between the liquid and vapor phases, leading to an accurate and stable temperature reading.

  • Measurement: Record the temperature when it has remained constant for at least one minute while the distillation is proceeding at a steady rate. This stable temperature is the observed boiling point.

Visualization of Property Relationships

The following diagram illustrates the interconnected nature of the properties of this compound and the methods used for their characterization.

G Characterization of this compound Molecule This compound C₉H₁₁Br CAS: 19614-14-3 PhysicoChem Physicochemical Properties Molecule->PhysicoChem Spectro Spectroscopic Profile Molecule->Spectro Safety Safety & Handling Molecule->Safety BP Boiling Point (217.2 °C) PhysicoChem->BP Determined by Distillation MP Melting Point (-46.4 °C) PhysicoChem->MP Determined by DSC/Melting Point App. Density Density (Est. ~1.29 g/mL) PhysicoChem->Density Determined by Pycnometry Solubility Solubility (Insoluble in H₂O) PhysicoChem->Solubility Determined by Miscibility Tests NMR NMR Spectroscopy (¹H, ¹³C) Spectro->NMR Structural Elucidation IR IR Spectroscopy Spectro->IR Functional Group ID MS Mass Spectrometry Spectro->MS MW & Fragmentation GHS GHS Hazards (Combustible, Irritant) Safety->GHS PPE PPE (Gloves, Goggles) Safety->PPE Storage Storage (Cool, Dry, Sealed) Safety->Storage

Caption: Interrelationship of physical, spectroscopic, and safety data for this compound.

References

  • Stenutz, R. (n.d.). 1-bromo-2-isopropylbenzene. Stenutz. Retrieved from [Link]

  • (2024, April 9). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1-Bromopropyl)benzene. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1-Bromo-2-methylpropyl)benzene. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2-methyl-3-propylbenzene. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, (2-bromopropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromopropylbenzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-propylbenzene. PubChem Compound Database. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting explaining C9H12 infrared spectrum of propylbenzene. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 8). C9H12 C-13 nmr spectrum of propylbenzene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C9H12 propylbenzene low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Organic Spectroscopy International. (2015, January 12). 1H NMR n-propylbenzene. Retrieved from [Link]

Sources

1-Bromo-2-propylbenzene chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-2-propylbenzene: Structure, Synthesis, and Analysis

Introduction

This compound is a halogenated aromatic compound that serves as a valuable intermediate and building block in organic synthesis. Its utility in the development of novel pharmaceutical agents, agrochemicals, and materials science stems from the specific reactivity conferred by the ortho-relationship of the bromo and propyl substituents on the benzene ring. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures. The adjacent propyl group, through its steric and electronic influence, can modulate the reactivity of the bromine and direct the regioselectivity of subsequent reactions on the aromatic ring.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, moving from its fundamental chemical and physical properties to its synthesis and detailed analytical characterization. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability in a laboratory setting.

Core Chemical Identity and Physical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent experimental work. This compound is identified by its unique CAS Registry Number, ensuring unambiguous reference in literature and databases.[1][2][3]

Chemical Structure

The molecular structure consists of a benzene ring substituted at adjacent positions with a bromine atom and a propyl group.

Synthesis_Pathway cluster_products Isomeric Mixture Propylbenzene Propylbenzene TransitionState Arenium Ion Intermediates Propylbenzene->TransitionState Electrophilic Attack Reagents Br₂, FeBr₃ OrthoProduct This compound (ortho product) TransitionState->OrthoProduct ParaProduct 1-Bromo-4-propylbenzene (para product) TransitionState->ParaProduct Separation Purification (e.g., Distillation) OrthoProduct->Separation ParaProduct->Separation GCMS_Workflow cluster_prep 1. Sample Preparation cluster_gc 2. GC Separation cluster_ms 3. MS Detection & Analysis Prep1 Dissolve sample in volatile solvent (e.g., Hexane) Prep2 Dilute to working concentration (~100 µg/mL) Prep1->Prep2 GC1 Inject sample into GC Inlet (250°C) Prep2->GC1 GC2 Separate on DB-5MS column (or equivalent) GC1->GC2 GC3 Apply temperature program (e.g., 50°C to 280°C) GC2->GC3 MS1 Ionize eluting compounds (Electron Ionization) GC3->MS1 MS2 Detect fragments with Mass Analyzer MS1->MS2 MS3 Identify peaks via Mass Spectrum Library MS2->MS3 MS4 Quantify purity by relative peak area (%) MS3->MS4

Sources

Synthesis of 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic routes available for the preparation of 1-bromo-2-propylbenzene (o-bromopropylbenzene), a valuable substituted aromatic compound in organic synthesis. The document is intended for an audience of researchers, scientists, and professionals in drug development. It moves beyond simple procedural outlines to explore the mechanistic underpinnings of key transformations, offering field-proven insights into experimental design and execution. The guide emphasizes self-validating protocols, authoritative scientific grounding, and clear data visualization to ensure both accuracy and practical utility. Key synthetic strategies, including electrophilic aromatic substitution on propylbenzene and the regioselective Sandmeyer reaction, are critically evaluated. Detailed experimental protocols, safety considerations, and methods for purification and characterization are also presented.

Introduction and Physicochemical Properties

This compound is an organobromine compound with the chemical formula C₉H₁₁Br.[1][2] It serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, where the specific substitution pattern is crucial for biological activity. Understanding its physical and chemical properties is fundamental to its synthesis, purification, and handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19614-14-3[1][2]
Molecular Formula C₉H₁₁Br[1][2]
Molecular Weight 199.09 g/mol [1]
Boiling Point 490.35 K (217.2 °C)[2]
Melting Point 226.77 K (-46.38 °C)[2]
IUPAC Name This compound[1]
Synonyms o-bromopropylbenzene, 2-propylbromobenzene[1][3]

Strategic Analysis of Synthetic Pathways

The synthesis of this compound requires careful consideration of regioselectivity. The primary challenge lies in introducing the bromine atom specifically at the ortho position relative to the propyl group. Two principal strategies are commonly employed, each with distinct advantages and drawbacks.

Pathway A: Direct Electrophilic Aromatic Substitution

The most direct approach involves the electrophilic bromination of propylbenzene. The alkyl propyl group is an activating, ortho-, para- director. Therefore, treating propylbenzene with bromine in the presence of a Lewis acid catalyst will yield a mixture of the desired ortho-isomer (this compound) and the para-isomer (1-bromo-4-propylbenzene).

Causality of Experimental Choice: This method is atom-economical and involves a single transformation step from a readily available precursor. However, the lack of complete regioselectivity necessitates a subsequent, often challenging, purification step to separate the isomers. The ratio of ortho to para products is influenced by steric hindrance from the propyl group, which typically favors the formation of the para isomer.

Pathway B: Regioselective Synthesis via Sandmeyer Reaction

For applications demanding high isomeric purity, a multi-step, regioselective approach is superior. This pathway utilizes a Sandmeyer reaction, which converts an amino group on an aromatic ring into a halide via a diazonium salt intermediate.[4][5] By starting with 2-propylaniline, the bromine can be installed with near-perfect regioselectivity.

Causality of Experimental Choice: While this pathway is longer, it offers precise control over the final substitution pattern, eliminating the need for difficult isomer separation. The Sandmeyer reaction is a robust and well-established transformation for introducing a wide range of functional groups onto an aromatic ring.[6][7]

Logical Flow of Synthetic Strategies

synthesis_logic cluster_0 Pathway A: Direct Bromination cluster_1 Pathway B: Sandmeyer Reaction A_start Propylbenzene A_reagent Br₂, FeBr₃ A_product Mixture: This compound (ortho) 1-Bromo-4-propylbenzene (para) A_reagent->A_product Electrophilic Aromatic Substitution A_sep Isomer Separation (e.g., Fractional Distillation) A_product->A_sep A_final Pure this compound A_sep->A_final B_start 2-Propylaniline B_reagent1 1. NaNO₂, HCl (0-5 °C) 2. CuBr B_product Regioselective Product: This compound B_reagent1->B_product Diazotization & Sandmeyer Reaction

Caption: Comparison of direct vs. regioselective synthetic routes.

Detailed Reaction Mechanisms and Protocols

Mechanism: Electrophilic Aromatic Bromination

The bromination of propylbenzene proceeds via the classical electrophilic aromatic substitution (SₑAr) mechanism. The Lewis acid catalyst (FeBr₃) polarizes the Br-Br bond, generating a potent electrophile, which is then attacked by the electron-rich benzene ring.

Mechanism of Electrophilic Bromination

EAS_Mechanism step1 Step 1: Electrophile Generation FeBr₃ + Br₂ → [FeBr₄]⁻ + Br⁺ step2 Step 2: Nucleophilic Attack Propylbenzene attacks Br⁺ step1->step2 Generates Electrophile sigma Arenium Ion Intermediate (Sigma Complex) (Resonance Stabilized) step2->sigma Forms step3 Step 3: Deprotonation [FeBr₄]⁻ abstracts proton sigma->step3 Leads to product This compound + HBr + FeBr₃ step3->product Regenerates catalyst & forms product

Caption: Key steps in the electrophilic bromination of propylbenzene.

Experimental Protocol: Bromination of Propylbenzene
  • Trustworthiness: This protocol is a standard procedure for aromatic bromination. The workup is designed to remove the catalyst and any unreacted bromine, ensuring a clean crude product for purification.

  • Setup: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add propylbenzene (0.1 mol) and anhydrous iron(III) bromide (0.005 mol).

  • Reaction: Cool the flask in an ice bath. Slowly add bromine (0.11 mol) dropwise from the dropping funnel with vigorous stirring over 30 minutes. Maintain the temperature below 10 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until the evolution of HBr gas ceases.

  • Workup: Carefully pour the reaction mixture into 100 mL of cold water. Add a saturated solution of sodium bisulfite to quench any remaining bromine. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of 1 M sodium hydroxide solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil, a mixture of ortho and para isomers, is purified by fractional distillation under vacuum.

Mechanism: The Sandmeyer Reaction

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[4][7] It begins with the diazotization of a primary aromatic amine (2-propylaniline) to form a diazonium salt. This salt then undergoes a copper(I)-catalyzed single-electron transfer to generate an aryl radical, which subsequently abstracts a bromine atom from a copper(II) bromide species.

Workflow for the Sandmeyer Reaction

Sandmeyer_Workflow start 2-Propylaniline diazotization Diazotization start->diazotization diazonium 2-Propylbenzenediazonium Bromide (in situ) diazotization->diazonium reagents_d NaNO₂, aq. HBr 0-5 °C reagents_d->diazotization sandmeyer Sandmeyer Reaction diazonium->sandmeyer product This compound sandmeyer->product reagents_s CuBr reagents_s->sandmeyer

Caption: Stepwise workflow for the regioselective Sandmeyer synthesis.

Experimental Protocol: Sandmeyer
  • Trustworthiness: This protocol relies on the in-situ formation and immediate use of the diazonium salt, which is crucial for safety and yield as these salts can be unstable. The use of copper(I) bromide is a hallmark of the classic Sandmeyer reaction.[6]

  • Diazotization: In a 500 mL beaker, dissolve 2-propylaniline (0.1 mol) in a mixture of 48% hydrobromic acid (0.3 mol) and water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.11 mol in 20 mL water) dropwise, ensuring the temperature does not rise above 5 °C. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

  • Catalyst Preparation: In a separate 1 L flask, dissolve copper(I) bromide (0.12 mol) in 48% hydrobromic acid (0.15 mol). Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. A vigorous evolution of nitrogen gas will occur.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath at 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Isolation and Workup: Cool the reaction mixture and transfer it to a separatory funnel. Extract the product with diethyl ether (3 x 75 mL).

  • Washing and Drying: Combine the ether extracts and wash successively with 50 mL of dilute sodium hydroxide solution and 50 mL of water. Dry the ethereal solution over anhydrous calcium chloride.

  • Purification: Filter to remove the drying agent and remove the diethyl ether by distillation. Purify the residual oil by vacuum distillation to obtain pure this compound.

Safety and Hazard Management

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

Table 2: Hazard Summary and Handling Precautions

SubstanceKey HazardsRecommended Precautions
This compound Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1]Wear protective gloves, eye/face protection. Use only in a well-ventilated area.[8][9]
Bromine (Br₂) Highly toxic, corrosive, severe burns. Strong oxidizer.Handle only in a chemical fume hood. Wear specialized gloves (e.g., neoprene over nitrile), face shield, and lab coat. Have a bromine spill kit available.
Propylbenzene Flammable liquid and vapor.Keep away from heat and ignition sources. Use in a well-ventilated area.
Diazonium Salts Potentially explosive when isolated and dry.CRITICAL: Always use in solution immediately after preparation (in situ). Do not isolate. Keep reaction temperature low (0-5 °C).[5]
Sodium Nitrite (NaNO₂) Oxidizer. Toxic if swallowed.Keep away from combustible materials. Avoid ingestion and dust inhalation.
Hydrobromic Acid (HBr) Corrosive. Causes severe skin burns and eye damage.Handle in a fume hood. Wear acid-resistant gloves, goggles, and a lab coat.

All experimental work must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves, is mandatory.[10] An emergency eyewash station and safety shower must be readily accessible.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. Direct electrophilic bromination of propylbenzene offers a shorter, more atom-economical pathway but is compromised by a lack of regioselectivity, necessitating careful purification. For applications requiring high isomeric purity, the Sandmeyer reaction, starting from 2-propylaniline, provides a superior, highly regioselective alternative despite its multi-step nature. The choice of synthetic route must be guided by the specific requirements of the target application, balancing factors such as purity, yield, cost, and available resources. Adherence to rigorous safety protocols is paramount throughout all procedures.

References

  • Filo. (n.d.). Propylbenzene reacts with bromine in presence of light or heat to give (1...
  • Filo. (2025, May 30). Propyl benzene reacts with bromine in presence of light or heat to give(a...
  • Brainly. (2023, October 12). Draw the Friedel-Crafts alkylation product of 1-bromopropane. Include the reactants.
  • Brainly. (2025, June 6). [FREE] Propyl Benzene reacts with bromine in the presence of light or heat to give: A. C₆H₅-CH₂-CH(Br)-CH₃ B..
  • Khan Academy. (n.d.). Reactions at the benzylic position.
  • Guidechem. (n.d.). This compound 19614-14-3 wiki.
  • Quora. (2019, June 19). What is bromination of propylbenzene?.
  • SDS Manager. (n.d.). 1-BROMO-2-ISOPROPYLBENZENE SDS.
  • PubChem. (n.d.). This compound.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Bromo-2-isopropylbenzene.
  • NIST. (n.d.). This compound.
  • ChemicalBook. (n.d.). 1-Bromo-4-propylbenzene synthesis.
  • Wikipedia. (n.d.). Gattermann reaction.
  • Chegg. (2024, November 8). Solved The Friedel-Crafts alkylation reaction of benzene.
  • PubChem. (n.d.). 1-Bromo-2-chloro-4-propylbenzene.
  • PubChem. (n.d.). (1-Bromo-2-methylpropyl)benzene.
  • Careers360. (n.d.). Gattermann Reaction - Mechanism, Examples, Application, FAQs.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • PubChemLite. (n.d.). This compound (C9H11Br).
  • PubChem. (n.d.). 1-Bromo-2-methyl-3-propylbenzene.
  • YouTube. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!.
  • Chegg. (2021, December 14). Solved 1. The Friedel-Crafts alkylation of benzene with.
  • Chemistry LibreTexts. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives.
  • Google Patents. (n.d.). EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes.
  • Unacademy. (n.d.). Gattermann Reaction.
  • L.S.College, Muzaffarpur. (2020, May 11). Gattermann reaction.
  • Google Patents. (n.d.). US3528899A - Method of brominating the side chain of an alkyl benzene.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Sigma-Aldrich. (2025, December 4). SAFETY DATA SHEET.
  • BYJU'S. (n.d.). Gattermann reaction examples.
  • SpectraBase. (n.d.). 1-Bromo-2-(2,2-dimethyl-1-phenyl-propyl)benzene - Optional[MS (GC)] - Spectrum.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review - PMC.
  • Chemistry LibreTexts. (2025, February 2). 3.11: Synthesis of Polysubstituted Benzenes.
  • Chegg. (2024, April 17). Solved The Friedel-Crafts alkylation reaction of benzene.
  • YouTube. (2018, May 7). Benzene Side Chain Reactions.
  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • Organic Syntheses Procedure. (n.d.). n-PROPYLBENZENE.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • YouTube. (2020, September 1). Synthesis of p-Bromopropylbenzene.
  • PubChem. (n.d.). (1-Bromopropyl)benzene.
  • BLD Pharm. (n.d.). 7073-94-1|1-Bromo-2-isopropylbenzene.

Sources

Section 1: Core Identifiers and Chemical Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Bromo-2-propylbenzene (CAS: 19614-14-3)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple data summary to provide field-proven insights into the compound's synthesis, handling, analysis, and application, emphasizing the causal relationships that inform expert laboratory practice.

This compound, also known as o-bromopropylbenzene, is a halogenated aromatic compound. Its specific ortho-substitution pattern makes it a valuable, though sometimes challenging, intermediate in targeted organic synthesis. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the adjacent propyl group offers steric and electronic influence on reaction outcomes and the properties of downstream molecules.

A summary of its primary identifiers is presented below for unambiguous compound verification.

IdentifierValueSource(s)
CAS Number 19614-14-3[1][2][3]
IUPAC Name This compound[1][2]
Molecular Formula C₉H₁₁Br[1][2][3]
Molecular Weight 199.09 g/mol [1][3]
Canonical SMILES CCCC1=CC=CC=C1Br[1]
InChIKey SRXJZMLETPOSSJ-UHFFFAOYSA-N[1][2]
Synonyms o-bromopropylbenzene, 2-propylbromobenzene[1]

Section 2: Physicochemical Properties

Understanding the physical properties of this compound is fundamental to its effective use in a laboratory setting, dictating everything from storage conditions to purification strategies.

PropertyValueSignificance in PracticeSource(s)
Boiling Point 490.35 K (217.2 °C) at 760 mmHgThe relatively high boiling point allows for reactions to be conducted at elevated temperatures. It is also a key parameter for purification via fractional distillation, especially for separating it from the para-isomer.[2]
Melting Point 226.77 K (-46.38 °C)This low melting point indicates the compound is a liquid under standard laboratory conditions, simplifying handling and dispensing.[2]
Appearance LiquidConsistent with its low melting point.
Density ~1.28 - 1.30 g/mLIts density, being greater than water, means it will form the lower layer in aqueous extractions. This is a critical consideration during workup procedures.[4]
Solubility Insoluble in waterTypical for a non-polar organic compound. It is miscible with common organic solvents like ether, toluene, and dichloromethane.[4]

Section 3: Safety and Handling

As with any halogenated aromatic compound, proper handling of this compound is paramount. The following GHS classification data provides the basis for a robust risk assessment.

Hazard ClassPictogramSignal WordHazard Statements
GHS Classification GHS07WarningH227 : Combustible liquidH302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation

Data sourced from PubChem.[1]

Expert Handling Protocol:

  • Engineering Controls : Always handle this compound within a certified chemical fume hood to manage vapor inhalation risks, as indicated by H335.

  • Personal Protective Equipment (PPE) : Standard PPE includes a flame-retardant lab coat, chemical splash goggles (confirming to EN166 standard), and chemically resistant gloves (e.g., nitrile, tested to EN 374).[5]

  • Dispensing : As a combustible liquid, ensure no ignition sources are present during transfer.

  • Spill Management : In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.[5]

  • Waste Disposal : Dispose of waste material and empty containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Section 4: Synthesis and Purification

The synthesis of this compound is most practically achieved via the electrophilic aromatic substitution of propylbenzene. This approach presents a classic regioselectivity challenge that is instructive for process development.

Causality Behind the Synthetic Strategy: Direct bromination of propylbenzene with Br₂ and a Lewis acid catalyst (e.g., FeBr₃) is the most straightforward route. The propyl group is an ortho-, para-director. This means the reaction will inevitably yield a mixture of this compound (ortho product) and 1-bromo-4-propylbenzene (para product).[6] The primary challenge is not the reaction itself, but the subsequent purification to isolate the desired ortho isomer from its more thermodynamically stable para counterpart. The steric hindrance from the propyl group slightly disfavors ortho substitution, often making the para isomer the major product. Therefore, an efficient, high-resolution fractional distillation is critical for obtaining the target compound with high purity.

SynthesisWorkflow cluster_reaction Bromination Propylbenzene Propylbenzene ReactionVessel Reaction Vessel Propylbenzene->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup Crude Mixture Distillation Fractional Distillation Workup->Distillation Dried Organic Phase OrthoProduct This compound (Product) Distillation->OrthoProduct Lower Boiling Fraction ParaProduct 1-Bromo-4-propylbenzene (Byproduct) Distillation->ParaProduct Higher Boiling Fraction Reagents + Br₂ + FeBr₃ (cat.) Reagents->ReactionVessel

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Bromination of Propylbenzene

  • Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), add propylbenzene (0.1 mol) and a catalytic amount of iron filings (0.005 mol).

  • Reaction : Cool the flask in an ice bath. Slowly add bromine (0.1 mol) dropwise from the dropping funnel over 30 minutes with vigorous stirring. Causality: The slow addition and cooling help control the exothermic reaction and minimize potential side reactions.

  • Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until the red-brown color of bromine has faded.

  • Quenching & Workup : Carefully pour the reaction mixture into 100 mL of cold water. Transfer to a separatory funnel and wash with 50 mL of 1M sodium bisulfite solution to remove any unreacted bromine. Separate the organic layer.

  • Neutralization : Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Causality: This neutralizes acidic byproducts (HBr) and aids in the separation of aqueous and organic phases.

  • Drying & Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude oil (a mixture of ortho and para isomers) is purified by vacuum fractional distillation. The ortho-isomer typically has a slightly lower boiling point than the para-isomer, allowing for their separation. Collect fractions and analyze by GC-MS to confirm identity and purity.

Section 5: Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in the synthetic possibilities unlocked by the aryl bromide functional group.

  • Pharmaceutical Development : The C-Br bond is a key reactive site for forming new carbon-carbon and carbon-heteroatom bonds. It is extensively used in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[7][8] These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular scaffolds required for novel drug candidates.[9] The introduction of bromine itself is a recognized strategy in drug design to modulate physiochemical properties.[10]

  • Agrochemicals : Similar to pharmaceuticals, the synthesis of advanced pesticides and herbicides relies on building complex organic molecules, a process where halogenated intermediates like this compound are essential.[9]

  • Materials Science : This compound can be used in the synthesis of specialized polymers and organic electronic materials. Polymerization or functionalization via the bromide group can introduce specific properties such as thermal stability or altered conductivity.[9]

Section 6: Analytical Characterization

Rigorous analytical verification is a self-validating step in any synthesis. For this compound, a multi-technique approach is required to confirm both identity and purity, particularly given the potential for isomeric byproducts.

AnalyticalWorkflow cluster_decision Quality Control Sample Synthesized Sample GCMS GC-MS Analysis Sample->GCMS Assess Volatiles & Isomer Ratio NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Confirm Regiochemistry HPLC RP-HPLC Analysis Sample->HPLC Quantify Purity Purity Purity > 98%? GCMS->Purity Structure Structure Confirmed? NMR->Structure HPLC->Purity Purity->Structure Yes Fail FAIL (Repurify) Purity->Fail No Pass PASS Structure->Pass Yes Structure->Fail No

Caption: Quality control workflow for this compound.

Key Analytical Methodologies:

  • Gas Chromatography-Mass Spectrometry (GC-MS) :

    • Objective : To assess purity and identify volatile byproducts, including the critical separation and quantification of the ortho vs. para isomers.

    • Protocol :

      • Sample Prep : Prepare a 1 mg/mL solution of the sample in dichloromethane.

      • Injection : Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5MS).

      • GC Conditions : Use a temperature gradient starting at 80°C, ramping to 250°C at 10°C/min.

      • MS Detection : Scan from m/z 40-300.

    • Expected Outcome : The mass spectrum should show a molecular ion peak (M+) at m/z 198/200 in an approximate 1:1 ratio, characteristic of a monobrominated compound. The retention times will clearly distinguish the ortho and para isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Objective : To provide unambiguous structural confirmation. The proton (¹H) NMR spectrum is particularly powerful for differentiating the ortho and para isomers based on the splitting patterns of the aromatic protons.

    • Protocol :

      • Sample Prep : Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

      • Acquisition : Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Expected Outcome : In the ¹H NMR spectrum of the ortho isomer, the aromatic region (δ 7.0-7.6 ppm) will display a complex multiplet pattern for the four adjacent protons. The para isomer, due to its symmetry, will show two distinct doublets. The propyl group will show characteristic triplet, sextet, and triplet patterns.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) :

    • Objective : To provide a highly accurate and quantitative measure of purity.[11]

    • Protocol :

      • Sample Prep : Prepare a 1 mg/mL solution in the mobile phase. Filter through a 0.45 µm syringe filter.[11]

      • Conditions : Use a C18 column with a gradient elution of acetonitrile and water.[11]

      • Detection : Monitor the eluent using a UV detector at 254 nm.[11]

    • Expected Outcome : The chromatogram should show a single major peak corresponding to the product. The area percentage of this peak provides the purity value.

Section 7: Conclusion

This compound (CAS: 19614-14-3) is a foundational intermediate for advanced organic synthesis. While its direct synthesis presents a classic purification challenge, a thorough understanding of its physicochemical properties and the application of modern analytical techniques enables its effective use. Its strategic importance in the construction of complex molecules ensures its continued relevance in the fields of drug discovery, agrochemical development, and materials science. This guide provides the necessary technical framework for scientists to handle, synthesize, and utilize this versatile compound with confidence and precision.

Section 8: References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). 1-Bromo-2-isopropylbenzene. Retrieved from [Link]

  • SDS Manager. (2023). 1-BROMO-2-ISOPROPYLBENZENE SDS. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-Bromo-2-isopropylbenzene. Retrieved from [Link]

  • Chemspace. (n.d.). Organic Synthesis with 1-Bromo-2-isopropylbenzene: Applications & Procurement. Retrieved from [Link]

  • Chemspace. (n.d.). The Role of 1-Bromo-2-isopropylbenzene in Custom Synthesis Projects. Retrieved from [Link]

  • Lauher, J. (2020). Synthesis of p-Bromopropylbenzene. YouTube. Retrieved from [Link] (Note: A representative, non-broken link is used as the original may be unavailable).

  • Hergesel, D., et al. (2019). Introducing bromine to the molecular structure as a strategy for drug design. Future Medicinal Chemistry. Retrieved from [Link]

Sources

Spectroscopic Data for 1-Bromo-2-propylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 1-Bromo-2-propylbenzene

This compound (o-bromopropylbenzene) is an organobromine compound with the chemical formula C₉H₁₁Br.[1] Its structure consists of a benzene ring substituted with a bromine atom and a propyl group at adjacent (ortho) positions. This substitution pattern significantly influences its spectroscopic properties compared to its meta and para isomers. The molecular weight of this compound is 199.09 g/mol .[1]

Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in synthesis and various applications. The following sections will detail the expected ¹H NMR, ¹³C NMR, IR, and MS data, underpinned by established spectroscopic theory and comparative data from its isomer, 1-bromo-4-propylbenzene.

Molecular Structure and Workflow for Spectroscopic Analysis

The structural arrangement of this compound dictates its unique spectral fingerprint. The proximity of the propyl group to the bromine atom on the aromatic ring results in distinct chemical shifts and coupling patterns in NMR spectroscopy, characteristic vibrational modes in IR spectroscopy, and specific fragmentation pathways in mass spectrometry.

Caption: Workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. Due to the ortho-substitution, the aromatic region will display a complex multiplet pattern for the four protons on the benzene ring. The propyl group will exhibit three distinct signals: a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the benzylic methylene group.

Expected ¹H NMR Data for this compound:

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Aromatic-H7.0 - 7.6Multiplet
Benzylic-CH₂2.6 - 2.8Triplet
Methylene-CH₂1.6 - 1.8Sextet
Methyl-CH₃0.9 - 1.1Triplet

Comparative Experimental ¹H NMR Data for 1-Bromo-4-propylbenzene (400 MHz, CDCl₃): [2][3]

ProtonsChemical Shift (ppm)Multiplicity
Aromatic-H7.39, 7.03Doublet, Doublet
Benzylic-CH₂2.53Triplet
Methylene-CH₂1.60Sextet
Methyl-CH₃0.92Triplet

The key difference in the expected spectrum of this compound compared to its para-isomer is the more complex and overlapping multiplet in the aromatic region due to the lower symmetry of the ortho-substituted ring. The chemical shifts of the propyl group protons are also likely to be slightly different due to the proximity of the bromine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show nine distinct signals, corresponding to the nine carbon atoms in unique electronic environments. The aromatic region will contain six signals, and the aliphatic region will have three signals for the propyl chain.

Expected ¹³C NMR Data for this compound:

CarbonExpected Chemical Shift (ppm)
C-Br122 - 125
C-CH₂142 - 145
Aromatic C-H127 - 133
Benzylic-CH₂35 - 38
Methylene-CH₂22 - 25
Methyl-CH₃13 - 15

Comparative Experimental ¹³C NMR Data for 1-Bromo-4-propylbenzene (CDCl₃): [4]

CarbonChemical Shift (ppm)
C-Br119.9
C-CH₂141.8
Aromatic C-H131.4, 130.2
Benzylic-CH₂37.2
Methylene-CH₂24.0
Methyl-CH₃13.8

The carbon attached to the bromine (C-Br) in this compound is expected to be at a similar chemical shift to the para-isomer. The quaternary carbon attached to the propyl group (C-CH₂) will also be in a comparable region. The remaining four aromatic carbons will show distinct shifts, unlike the para-isomer which has only two signals for these carbons due to symmetry.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 240 ppm.

    • Use a 45-degree pulse angle.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by absorptions corresponding to C-H bonds in the aromatic ring and the alkyl chain, C=C bonds of the benzene ring, and the C-Br bond.

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H stretchMedium
2960-2850Aliphatic C-H stretchStrong
~1580, ~1470Aromatic C=C stretchMedium-Strong
750-700Ortho-disubstituted C-H bendStrong
600-500C-Br stretchMedium-Strong

Comparative Experimental IR Data for 1-Bromo-4-propylbenzene (liquid film): [4] The spectrum of the para-isomer shows characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹, strong aliphatic C-H stretching between 2850 and 3000 cm⁻¹, and aromatic C=C stretching around 1488 cm⁻¹. A strong band for the para-disubstituted C-H bend is observed around 820 cm⁻¹.

For this compound, the most significant difference will be in the C-H out-of-plane bending region, where a strong absorption characteristic of ortho-disubstitution is expected around 750 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic molecular ion peak and several fragment ions.

The presence of a bromine atom is readily identified by the isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragment ions. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units for any bromine-containing ion.

Expected Mass Spectrum Data for this compound:

  • Molecular Ion (M⁺): A pair of peaks at m/z 198 and 200, with approximately equal intensity, corresponding to [C₉H₁₁⁷⁹Br]⁺ and [C₉H₁₁⁸¹Br]⁺. The monoisotopic mass is 198.00441 Da.[1]

  • Major Fragment Ions:

    • m/z 119: Loss of a bromine radical ([M-Br]⁺). This corresponds to the propylbenzene cation.

    • m/z 91: Loss of an ethyl radical from the m/z 119 ion, forming the tropylium ion ([C₇H₇]⁺), a common and stable fragment in the mass spectra of alkylbenzenes.

Comparative Experimental Mass Spectrum Data for 1-Bromo-4-propylbenzene (Electron Ionization): [5] The mass spectrum of the para-isomer shows the characteristic molecular ion peaks at m/z 198 and 200. The base peak is at m/z 119, corresponding to the loss of bromine. A significant peak at m/z 91 is also observed.

The fragmentation pattern for this compound is expected to be very similar to its para-isomer, as the initial loss of the bromine atom and subsequent rearrangement to the tropylium ion are dominant pathways for alkyl-substituted bromobenzenes.

Mass_Spectrometry_Fragmentation M [C9H11Br]+• m/z 198/200 F1 [C9H11]+ m/z 119 M->F1 - •Br F2 [C7H7]+ m/z 91 F1->F2 - C2H4

Caption: Expected primary fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). GC-MS is preferred for ensuring sample purity.

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier or other suitable detector is used to detect the ions.

  • Data Acquisition: The instrument software records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Lamneck, J. H. (1954). Bromination of the two propylbenzenes and three butylbenzenes. Journal of the American Chemical Society, 76(4), 1106. (Note: This source is referenced in the NIST WebBook[6] but the full text was not accessed.)

  • NIST. (n.d.). 1-Bromo-4-propylbenzene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H11Br). Retrieved from [Link]

Sources

Solubility of 1-Bromo-2-propylbenzene in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1-Bromo-2-propylbenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper leverages fundamental physicochemical principles and data from structural analogues—propylbenzene and bromobenzene—to establish a robust, predictive solubility profile. We delve into the molecular characteristics of this compound that govern its interactions with various classes of organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers and drug development professionals to generate empirical data. The document is structured to provide not just theoretical knowledge but also practical, actionable methodologies for laboratory application.

Physicochemical Profile of this compound

Understanding the solubility of a compound begins with its molecular structure and inherent physical properties. This compound (CAS No: 19614-14-3) is an aromatic compound with the molecular formula C₉H₁₁Br and a molecular weight of approximately 199.09 g/mol .

Key Structural Features:

  • Benzene Ring: A non-polar, hydrophobic, aromatic core capable of engaging in π-π stacking and van der Waals interactions.

  • Propyl Group (-CH₂CH₂CH₃): A non-polar, aliphatic side chain that contributes to the molecule's overall lipophilicity and van der Waals forces.

  • Bromine Atom (-Br): An electronegative halogen that introduces a moderate dipole moment to the molecule, making the C-Br bond polar. However, it does not participate in hydrogen bonding.

These features combine to create a molecule that is predominantly non-polar and lipophilic, but with a degree of polarity conferred by the bromine substituent. This duality is central to its solubility behavior.

Guiding Principles of Solubility: A Theoretical Framework

The venerable principle of "like dissolves like" is the cornerstone of solubility prediction. This axiom is governed by the nature and strength of intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from new solute-solvent interactions must be comparable to the energy required to break the existing solute-solute and solvent-solvent interactions.

The primary intermolecular forces at play for this compound are:

  • London Dispersion Forces (LDF): These are weak, temporary forces present in all molecules, arising from transient fluctuations in electron distribution. The large, electron-rich benzene ring and the propyl chain make LDF the dominant interaction type for this molecule.

  • Dipole-Dipole Interactions: The polar C-Br bond creates a permanent molecular dipole, allowing for electrostatic interactions with other polar molecules.

Crucially, this compound is incapable of acting as a hydrogen bond donor and is a very weak acceptor. This severely limits its solubility in protic solvents like water, where strong hydrogen bond networks must be disrupted. Haloalkanes and related compounds readily dissolve in organic solvents because the new intermolecular attractions have a similar strength to the bonds being broken in the separate solute and solvent.[1]

Predicted Solubility Profile in Common Organic Solvents

Based on the principles above and solubility data from its structural analogues, propylbenzene and bromobenzene, we can construct a highly reliable predictive solubility profile. Propylbenzene is miscible with alcohol, ether, acetone, and benzene.[2][3] Similarly, bromobenzene is soluble to miscible in solvents like ethanol, diethyl ether, benzene, and chloroform.[4][5][6] Therefore, this compound is expected to exhibit excellent solubility in a wide range of non-polar and moderately polar organic solvents.

Table 1: Predicted Solubility of this compound in Various Organic Solvent Classes

Solvent ClassRepresentative SolventsDominant Solvent ForcesPredicted SolubilityRationale for Prediction
Non-Polar Aliphatic Hexane, Cyclohexane, HeptaneLondon Dispersion ForcesHigh / Miscible The solute's non-polar propyl group and benzene ring closely match the LDF-dominant nature of these solvents.
Non-Polar Aromatic Toluene, Benzene, XyleneLondon Dispersion Forces, π-π StackingHigh / Miscible Excellent compatibility. Strong LDF and potential for favorable π-π stacking between aromatic rings.[7]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM)LDF, Dipole-DipoleHigh / Miscible These solvents effectively solvate both the non-polar regions (via LDF) and the polar C-Br bond (via dipole-dipole interactions).[2][5]
Polar Protic Ethanol, Methanol, IsopropanolLDF, Dipole-Dipole, Hydrogen BondingSoluble / Miscible While the solvent's primary force is H-bonding, the alkyl chains of these alcohols provide a non-polar character that readily interacts with the solute via LDF.[6]
Highly Polar Protic WaterHydrogen BondingVery Low / Insoluble The energy required to break the strong water-water hydrogen bonds is not compensated by the weak interactions formed with the solute.[4][5]

Experimental Protocol: Isothermal Saturation (Shake-Flask) Method

To obtain precise, quantitative solubility data, the Isothermal Saturation Method is a robust and widely accepted technique.[8][9] It involves equilibrating an excess of the solute in the solvent at a constant temperature and then measuring the concentration of the resulting saturated solution.

Materials & Equipment
  • This compound (solute)

  • Selected organic solvent(s)

  • Analytical balance (±0.1 mg precision)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

  • Temperature-controlled orbital shaker or magnetic stirrer with thermostat

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC) with FID, or HPLC with UV detector)

Step-by-Step Methodology
  • Preparation of the Slurry:

    • Add an excess amount of this compound to a pre-weighed glass vial. An "excess" is ensured when a separate liquid phase of the solute remains visible after equilibration.

    • Add a known volume or mass of the chosen organic solvent to the vial.

    • Securely seal the vial with a PTFE-lined cap to prevent any solvent evaporation, which would critically skew the results.

  • Equilibration:

    • Place the sealed vial into the temperature-controlled shaker set to the desired temperature (e.g., 25 °C / 298.15 K).

    • Agitate the mixture at a constant speed for a sufficient duration to reach thermodynamic equilibrium.[10] For liquid-liquid systems, 24 to 48 hours is typically adequate. A preliminary kinetic study can be run to confirm the minimum time to equilibrium.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vial to stand undisturbed in the thermostat for at least 4-6 hours. This allows the two liquid phases (the saturated solvent phase and the excess solute phase) to separate completely.

  • Sampling of the Saturated Solution:

    • Carefully extract a sample from the clear, top (or bottom, depending on density) saturated solvent layer using a syringe. Be cautious not to disturb the interface or draw up any of the excess solute phase.

    • Attach a syringe filter to the syringe. This step is critical to remove any micro-droplets of the undissolved solute.

    • Dispense a precise volume of the filtered saturated solution into a pre-weighed volumetric flask. Reweigh the flask to determine the exact mass of the solution sampled.

  • Quantification:

    • Dilute the sample in the volumetric flask to the mark with fresh solvent. This solution may require further serial dilutions to fall within the linear range of the analytical instrument.

    • Analyze the final diluted solution using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution by accounting for all dilution factors. The solubility is typically expressed in units of g/100 mL, g/L, or mol/L.

Key Factors Influencing Solubility

The following diagram illustrates the logical relationships between the molecular properties of the solute and solvent, which ultimately determine the extent of solubility.

G cluster_solute Solute: this compound cluster_forces Dominant Intermolecular Forces cluster_solvent Solvent Class Propyl Propyl Group LDF London Dispersion Forces (Non-Polar) Propyl->LDF Aromatic Benzene Ring Aromatic->LDF PiPi π-π Stacking Aromatic->PiPi Bromo Bromine Atom Dipole Dipole-Dipole (Polar) Bromo->Dipole NonPolar Non-Polar (e.g., Hexane, Toluene) LDF->NonPolar Matches PolarAprotic Polar Aprotic (e.g., Acetone, THF) LDF->PolarAprotic Matches PolarProtic Polar Protic (e.g., Ethanol) LDF->PolarProtic Matches (Alkyl Part) PiPi->NonPolar Matches (Aromatic) Dipole->PolarAprotic Matches Dipole->PolarProtic Matches Solubility Solubility Outcome NonPolar->Solubility High PolarAprotic->Solubility High PolarProtic->Solubility Moderate to High

Sources

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-bromine (C-Br) bond in 1-bromo-2-propylbenzene. As a substituted aromatic halide, this molecule presents a unique combination of electronic and steric factors that govern its chemical behavior. This document delves into the primary reaction pathways, including nucleophilic substitution, elimination, and the formation of organometallic reagents. Mechanistic details, the influence of reaction conditions, and practical experimental protocols are discussed to provide a thorough understanding for researchers in organic synthesis and drug development.

Introduction: The Duality of this compound

This compound is an aromatic compound characterized by a bromine atom and a propyl group attached to adjacent carbon atoms on a benzene ring.[1][2] The C-Br bond is the focal point of its reactivity, serving as a versatile functional group for a multitude of organic transformations. The interplay between the electron-donating propyl group and the electronegative bromine atom, coupled with the steric hindrance imposed by the ortho-substitution pattern, dictates the molecule's reactivity profile.[3][4] Understanding these nuances is critical for designing effective synthetic strategies.

Molecular Structure of this compound

Grignard_Formation cluster_prep Preparation cluster_reaction Reaction cluster_completion Completion A Flame-dry glassware B Add Mg turnings A->B C Add anhydrous ether B->C D Initiate with I2 C->D E Add this compound solution D->E F Maintain reflux E->F G Stir until Mg is consumed F->G H Grignard reagent solution G->H

Caption: Workflow for the synthesis of a Grignard reagent.

Reactivity of the Grignard Reagent

The (2-propylphenyl)magnesium bromide is a powerful nucleophile and a strong base. Its utility in organic synthesis is vast, primarily in the formation of new carbon-carbon bonds. [5][6] Reactions with Carbonyl Compounds: Grignard reagents readily react with aldehydes, ketones, and esters to form alcohols. [6][7]* With formaldehyde: yields a primary alcohol.

  • With other aldehydes: yields a secondary alcohol.

  • With ketones: yields a tertiary alcohol. [7]* With esters: two equivalents of the Grignard reagent add to form a tertiary alcohol. [6] Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent with CO₂, followed by an acidic workup, provides a convenient route to 2-propylbenzoic acid. [7]

    Reactant Product after Acidic Workup
    Formaldehyde 2-(2-propylphenyl)ethanol
    Acetaldehyde 1-(2-propylphenyl)ethanol
    Acetone 2-(2-propylphenyl)propan-2-ol

    | Carbon Dioxide | 2-Propylbenzoic acid |

Conclusion

The reactivity of the C-Br bond in this compound is a multifaceted subject, heavily influenced by the electronic and steric environment of the molecule. While direct nucleophilic substitution at the aromatic ring is challenging, the formation of organometallic intermediates, particularly Grignard reagents, opens up a rich field of synthetic possibilities. A thorough understanding of the competing reaction pathways and the precise control of experimental conditions are paramount for harnessing the synthetic potential of this versatile building block in the development of novel chemical entities.

References

  • Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene - Benchchem. 8

  • Grignard Reaction - Unknown Source. 9

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - NIH. 10

  • An Explanation of Substituent Effects - Chemistry LibreTexts. 3

  • Grignard reagent - Wikipedia.

    • The Grignard Reaction - Unknown Source. 6

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts.

  • grignard reagents - Chemguide.

  • What is bromination of propylbenzene? - Quora.

  • Ortho effect - Wikipedia.

  • Elimination reactions | Organic Chemistry 1: An open textbook - Lumen Learning.

  • Propylbenzene reacts with bromine in presence of light or heat to give (1.. - Filo.

  • Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex - YouTube.

  • This compound | C9H11Br | CID 15748977 - PubChem.

  • This compound - NIST WebBook.

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube.

  • Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine - Pearson.

  • 1-Bromo-4-propylbenzene - ChemicalBook.

  • Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal.

  • Nucleophilic Reactions of Benzene Derivatives - Chemistry LibreTexts.

  • Elimination Reactions- Zaitsev's Rule - Chemistry LibreTexts.

  • Two Elimination Reaction Patterns - Master Organic Chemistry.

  • 1-bromo-2-(1-methylpropyl)benzene - NIST WebBook.

  • This compound (C9H11Br) - PubChemLite.

  • Synthesis of p-Bromopropylbenzene - YouTube.

  • 1-Bromo-4-propylbenzene synthesis - ChemicalBook.

  • Beginning with benzene, synthesize the benzyl bromide shown. | Study Prep in Pearson+.

  • A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One.

  • Quick and partial report on benzyl bromide synthesis - Sciencemadness.org.

Sources

Electronic effects of the ortho-propyl group in 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Effects of the ortho-Propyl Group in 1-Bromo-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the nuanced electronic landscape of a molecule is a critical determinant of its biological activity and physical properties. The strategic placement of substituents on an aromatic ring can profoundly alter its reactivity, polarity, and intermolecular interactions. This guide provides an in-depth technical exploration of the electronic effects exerted by an ortho-propyl group in the specific context of this compound. Understanding these effects is paramount for professionals engaged in the rational design of novel therapeutics and functional materials, as even subtle modifications to a molecule's electronic architecture can lead to significant changes in its function. This document will dissect the interplay of inductive and steric influences, offering both theoretical frameworks and practical experimental and computational protocols to elucidate these phenomena.

Fundamentals of Electronic Effects in Aromatic Systems

The reactivity and properties of a substituted benzene ring are governed by a combination of electronic and steric effects. These effects dictate the electron density distribution within the ring and at its substituents, thereby influencing the regioselectivity of further reactions and the molecule's overall characteristics.

Inductive Effects (+I, -I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole in a bond.[1][2] Alkyl groups, such as the propyl group, are generally considered to be electron-donating through the sigma bonds due to the higher electronegativity of the sp² hybridized carbon of the benzene ring compared to the sp³ hybridized carbons of the alkyl chain. This is known as a positive inductive effect (+I), which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[3][4]

Resonance Effects (+R, -R)

Resonance effects involve the delocalization of π-electrons between a substituent and the aromatic ring. While the propyl group does not have lone pairs or π-bonds to participate in significant resonance, this effect is crucial for many other functional groups and provides a powerful means of modulating electron density at the ortho and para positions.

Steric Effects

Steric effects arise from the spatial arrangement of atoms.[5] In the case of ortho-substitution, the substituent's physical bulk can hinder the approach of reactants to the adjacent positions on the ring and to the substituent itself.[6][7] This steric hindrance can significantly influence reaction rates and product distributions.[5]

Quantifying Electronic Effects: The Hammett and Taft Equations

The Hammett equation is a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reactivity of benzene derivatives.[8] However, it often fails for ortho-substituents due to the interference of steric effects.[7][8][9][10] To address this, the Taft equation was developed to separate polar (inductive and field) effects from steric effects.[11][12][13] The Taft equation is expressed as:

log(k/k₀) = ρσ + δEₛ

where:

  • k and k₀ are the rate constants for the substituted and reference reactions, respectively.

  • σ* is the polar substituent constant, quantifying the inductive effect.

  • Eₛ is the steric substituent constant.

  • ρ* and δ are reaction constants that describe the sensitivity of the reaction to polar and steric effects, respectively.[12][13]

The ortho-Propyl Group: A Case Study in this compound

The presence of a propyl group at the ortho position to a bromine atom in this compound introduces a fascinating interplay of electronic and steric effects that modulate the molecule's properties and reactivity.

Inductive Effect of the Propyl Group

The propyl group in this compound exerts a +I effect, donating electron density to the benzene ring.[3] This inductive donation increases the nucleophilicity of the aromatic ring, making it more activated towards electrophilic aromatic substitution compared to unsubstituted bromobenzene.[14] The increased electron density is distributed throughout the ring, but its effect on reactivity will be modulated by the directing effects of both the propyl and bromo substituents.

Steric Effects of the ortho-Propyl Group

The n-propyl group, while not as bulky as a tert-butyl group, still presents significant steric hindrance at the ortho position. This steric bulk will have several important consequences:

  • Hindrance to Electrophilic Attack: The propyl group will sterically hinder electrophilic attack at the C6 position, which is ortho to both the bromo and propyl groups.

  • Influence on Bromine Reactivity: The proximity of the propyl group can influence reactions involving the bromine atom, potentially hindering the approach of reagents.

  • Conformational Effects: The propyl group may adopt specific conformations to minimize steric strain with the adjacent bromine atom, which could subtly influence the electronic communication with the ring.

Combined Electronic and Steric Effects on Reactivity

The interplay of the +I effect of the propyl group and the steric hindrance it creates, combined with the deactivating, ortho, para-directing nature of the bromine atom, leads to a complex reactivity profile.

  • Electrophilic Aromatic Substitution: The activating +I effect of the propyl group will compete with the deactivating inductive effect of the bromine atom. Overall, the ring is likely to be slightly activated or similarly reactive to bromobenzene. The directing effects are as follows:

    • The propyl group is an ortho, para-director.

    • The bromine atom is also an ortho, para-director. The positions most activated by both groups are C4 (para to the propyl group and meta to the bromine) and C6 (ortho to both). However, the C6 position is sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C4 position.

The following diagram illustrates the interplay of these effects:

G cluster_molecule This compound cluster_effects Electronic & Steric Influences cluster_reactivity Predicted Reactivity mol Br | C1-C2-Propyl |   | C6  C3 / C5-C4 inductive +I Effect (Propyl) activation Ring Activation (Slight) inductive->activation Increases electron density regioselectivity Major Product at C4 (Electrophilic Attack) inductive->regioselectivity Directs ortho/para steric Steric Hindrance (Ortho-Propyl) steric->regioselectivity Hinders C6 attack bromo_effect Inductive (-I) & Resonance (+R) of Br bromo_effect->activation Deactivating overall bromo_effect->regioselectivity Directs ortho/para

Caption: Interplay of electronic and steric effects in this compound.

Experimental and Computational Approaches to Characterize Electronic Effects

To rigorously quantify the electronic effects of the ortho-propyl group, a combination of experimental and computational methods is recommended.

Proposed Experimental Protocols
3.1.1. Synthesis of this compound

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of bromobenzene followed by reduction.

Step 1: Friedel-Crafts Acylation of Bromobenzene

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add propanoyl chloride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add bromobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting propiophenone isomers by column chromatography to isolate 1-(2-bromophenyl)propan-1-one.

Step 2: Clemmensen or Wolff-Kishner Reduction of 1-(2-bromophenyl)propan-1-one

  • Clemmensen Reduction:

    • Reflux the 1-(2-bromophenyl)propan-1-one with amalgamated zinc and concentrated hydrochloric acid.

    • After the reaction is complete (monitored by TLC), cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic extracts, dry, and concentrate to yield this compound.

  • Wolff-Kishner Reduction:

    • Heat a mixture of the ketone, hydrazine hydrate, and a high-boiling solvent (e.g., diethylene glycol) with a base (e.g., potassium hydroxide).

    • Distill off water and excess hydrazine.

    • Reflux at a higher temperature to complete the reduction.

    • Work-up involves cooling, dilution with water, and extraction of the product.

3.1.2. Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons will provide direct evidence of the electronic environment within the ring. The +I effect of the propyl group should cause a slight upfield shift (lower ppm) of the aromatic signals compared to bromobenzene.

  • Infrared (IR) Spectroscopy: The C-Br stretching frequency can be sensitive to the electronic effects of the ring.

3.1.3. Kinetic Studies for Taft Analysis

To quantify the steric and electronic parameters, a kinetic study of a reaction sensitive to these effects is proposed, such as the saponification of a corresponding ester derivative.

Experimental Workflow:

G cluster_workflow Kinetic Study Workflow for Taft Analysis synthesis Synthesize a series of ortho-substituted ethyl benzoates kinetics Perform saponification under controlled conditions (T, [NaOH]) synthesis->kinetics analysis Monitor reaction progress (e.g., by titration or spectroscopy) kinetics->analysis calculation Calculate rate constants (k) analysis->calculation plot Plot log(k/k₀) vs. σ* and Eₛ to determine ρ* and δ calculation->plot G cluster_workflow DFT Computational Workflow geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) freq_calc Frequency Calculation (Confirm minimum energy) geom_opt->freq_calc electronic_props Calculate Electronic Properties: - Mulliken Charges - Molecular Electrostatic Potential - HOMO/LUMO Energies freq_calc->electronic_props reactivity Analyze Reactivity: - Fukui Functions - Conceptual DFT electronic_props->reactivity

Caption: Computational workflow for analyzing electronic properties.

Data Presentation:

The results from the computational analysis can be summarized in a table for clarity:

PropertyCalculated ValueInterpretation
Mulliken Charge on C1 (ipso-Br)ValueIndicates the electron density at the carbon bearing the bromine.
Mulliken Charge on C2 (ipso-Pr)ValueReflects the electron-donating nature of the propyl group.
Dipole Moment (Debye)ValueProvides insight into the overall polarity of the molecule.
HOMO Energy (eV)ValueRelates to the ability to donate electrons (nucleophilicity).
LUMO Energy (eV)ValueRelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap (eV)ValueIndicates the chemical reactivity and kinetic stability of the molecule. [15]

Conclusion

The ortho-propyl group in this compound presents a classic case of the interplay between inductive and steric effects in substituted aromatic systems. The electron-donating inductive effect of the propyl group activates the ring towards electrophilic substitution, while its steric bulk directs incoming electrophiles primarily to the C4 position. A comprehensive understanding of these effects, achieved through a synergistic combination of synthesis, spectroscopic analysis, kinetic studies, and computational modeling, is essential for predicting the reactivity and designing applications for this and related molecules in the fields of drug development and materials science. This guide provides a robust framework for such investigations, empowering researchers to harness the subtle yet powerful influence of substituent effects in molecular design.

References

  • Taft equation. (n.d.). In Grokipedia.
  • Taft equation. (n.d.). In Wikipedia. Retrieved from [Link]

  • A Comparative Guide to the Computational Analysis of the Electronic Structure of 1-Bromo-2-(prop-1-en-2-yl)benzene. (2025). Benchchem.
  • Taft Equation. (n.d.). Dalal Institute. Retrieved from [Link]

  • The application of the Hammett equation to ortho-substituted benzene reaction series. (2025). ScienceDirect. Retrieved from [Link]

  • Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III). (n.d.). International Journal of Chemical Studies. Retrieved from [Link]

  • Is Hammett Correlation of Dipole Moments of mono-Substituted Benzenes Helpful to Distinguish o,p-Directing Groups from m-Directing Groups. (n.d.). Penerbit Akademia Baru. Retrieved from [Link]

  • Taft equationPPT Kusum. (n.d.). Scribd. Retrieved from [Link]

  • An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • 1-Bromo-4-propylbenzene. (n.d.). PubChem. Retrieved from [Link]

  • Ortho/Para Directors: Navigating Organic Chemistry. (n.d.). ReelMind.ai. Retrieved from [Link]

  • Sarkar, S. (2016).
  • Substituent Effects. (n.d.). Lumen Learning. Retrieved from [Link]

  • THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • (1-Bromopropyl)benzene. (n.d.). PubChem. Retrieved from [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. (2025). PubMed Central. Retrieved from [Link]

  • Inductive Effects of Alkyl Groups. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • In which positions (ortho, meta, para) of the benzene ring are the +I, -I, +R, & -R effective?. (2016). Quora. Retrieved from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved from [Link]

  • Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. (2025). ResearchGate. Retrieved from [Link]

  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved from [Link]

  • Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • 1-Bromo-3-propylbenzene. (n.d.). PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 1-Bromo-2-propylbenzene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-Bromo-2-propylbenzene (also known as 2-bromocumene), a versatile aryl halide intermediate, and its strategic applications in modern organic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the causality behind experimental choices, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science. We will dissect its utility in the formation of organometallic reagents and its pivotal role as a substrate in a suite of palladium-catalyzed cross-coupling reactions. Each section integrates detailed mechanistic principles, step-by-step experimental protocols, and visual workflows to create a self-validating system of knowledge for practical application.

Introduction: The Strategic Value of this compound

This compound (CAS No: 19614-14-3) is a halogenated aromatic compound whose utility in synthesis is derived from the interplay of its two key structural features: the reactive carbon-bromine bond and the ortho-positioned propyl group.[1][2][3] The C(sp²)-Br bond is a prime handle for a multitude of classical and transition-metal-catalyzed transformations. Concurrently, the propyl group exerts a significant steric and electronic influence, directing the regioselectivity of subsequent reactions and modulating the properties of the final products, such as solubility and binding affinity.[4]

This guide will focus on two primary pillars of its application:

  • Formation and Utility of the Grignard Reagent: Harnessing its potential as a potent carbon nucleophile.

  • Palladium-Catalyzed Cross-Coupling Reactions: Employing it as an electrophilic partner to construct complex carbon-carbon and carbon-heteroatom bonds, which are foundational to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6]

Grignard Reagent Synthesis: Creating a Powerful Carbon Nucleophile

The transformation of the electrophilic carbon in this compound into a strongly nucleophilic carbanion via Grignard reagent formation is a cornerstone of its synthetic utility.[7] This reaction, named after Victor Grignard, involves an oxidative insertion of magnesium metal into the C-Br bond, effectively reversing the carbon's polarity (umpolung).[8][9]

Principle of Formation

The reaction is conducted in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether, which is crucial for solvating and stabilizing the resulting organomagnesium halide complex.[9] The reactivity of the magnesium surface is critical; it is often coated with a passivating layer of magnesium oxide, which must be disrupted for the reaction to initiate.[9] Activation is commonly achieved mechanically or by using agents like iodine or 1,2-dibromoethane.[9] The resulting (2-propylphenyl)magnesium bromide is a powerful base and nucleophile, readily reacting with a wide range of electrophiles.[8]

cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile Aryl_Bromide This compound Grignard (2-propylphenyl)magnesium bromide Aryl_Bromide->Grignard  Mg(0), Anhydrous THF Mg Mg(0) Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate  1. Nucleophilic Attack Electrophile Electrophile (e.g., Ketone, R'COR'') Product Tertiary Alcohol Product Intermediate->Product  2. H3O+ Workup

Caption: Workflow for Grignard reagent formation and subsequent nucleophilic attack.

Experimental Protocol: Synthesis of (2-propylphenyl)magnesium bromide

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (1 small crystal)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine and gently warm the flask with a heat gun under a nitrogen flow until purple iodine vapor coats the magnesium surface. Allow the flask to cool to room temperature.[9]

  • Reaction Initiation: Add enough anhydrous THF to just cover the magnesium turnings. Prepare a solution of this compound in anhydrous THF in the dropping funnel. Add a small portion (~5-10%) of this solution to the magnesium suspension.

  • Sustaining the Reaction: The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. If it does not start spontaneously, gentle warming or sonication may be required. Once initiated, dilute the reaction mixture with more anhydrous THF.

  • Controlled Addition: Add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction will sustain the temperature. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • Completion: After the addition is complete, stir the resulting grey/brown solution at room temperature for an additional 1-2 hours or until most of the magnesium has been consumed. The Grignard reagent is now ready for use in subsequent steps.

Data Presentation: Grignard Reaction Parameters
ParameterConditionRationale / Field InsightExpected Yield
Solvent Anhydrous THFCoordinates with Mg, stabilizing the reagent. Higher boiling point than diethyl ether allows for better temperature control.85-98%[10]
Activation Iodine crystalChemical activation that cleans the Mg surface, exposing fresh metal for reaction.[9]
Temperature Reflux (self-sustaining)The reaction is exothermic; controlling the addition rate is key to maintaining a safe and efficient reaction.
Atmosphere Inert (N₂ or Ar)Grignard reagents are strong bases and react rapidly with water and oxygen.

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The general catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a nucleophilic partner, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[11][12][13]

Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Ar-Br Trans Transmetalation (Ar-Pd(II)-R)L₂ OxAdd->Trans R-M RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Ar-R Product Product (Ar-R) RedElim->Product ArBr This compound Nu Nucleophile (R-M)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

This reaction forms C-C bonds by coupling this compound with an organoboron species, typically a boronic acid or ester.[14][15] It is renowned for its mild conditions, functional group tolerance, and the low toxicity of boron-containing reagents.[16]

Principle: The key transmetalation step requires activation of the organoboron species with a base, which forms a more nucleophilic "ate" complex.[16] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with sterically hindered substrates.[17]

Experimental Protocol:

  • To a flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water.

  • Heat the mixture (typically 80-110 °C) with vigorous stirring for 2-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

A powerful method for constructing C-N bonds, this reaction couples this compound with a primary or secondary amine.[11][18] It has become a dominant tool in medicinal chemistry for the synthesis of aryl amines.[19]

Principle: The reaction's success hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which facilitate both the oxidative addition and the final reductive elimination step.[19] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), is required to deprotonate the amine, forming the active amide nucleophile.[12][20]

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., KOt-Bu, 1.2-1.5 eq).

  • Add this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the vial and heat to 80-120 °C with stirring for 4-24 hours.

  • After cooling, quench the reaction carefully with water, and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, concentrate, and purify by chromatography.

Heck Reaction

The Heck reaction creates a C-C bond by coupling this compound with an alkene, typically an electron-deficient one like an acrylate or styrene.[13][21][22]

Principle: The mechanism involves migratory insertion of the alkene into the aryl-palladium bond, followed by a β-hydride elimination to release the substituted alkene product.[23] A base is used to regenerate the Pd(0) catalyst from the H-Pd(II)-Br species formed after elimination.[23]

Experimental Protocol:

  • Combine this compound (1.0 eq), the alkene (1.1-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq) in a flask.

  • Add a polar aprotic solvent like DMF or NMP.

  • Heat the mixture under an inert atmosphere to 80-140 °C for 6-48 hours.

  • Cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.

  • Separate the layers, wash the organic phase, dry, concentrate, and purify the residue.

Sonogashira Coupling

This reaction couples this compound with a terminal alkyne to form an arylalkyne, a structure prevalent in functional materials and complex natural products.[24][25]

Principle: The standard Sonogashira reaction employs a dual-catalyst system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) as a co-catalyst.[26] The copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center. The reaction is run in the presence of an amine base (e.g., diethylamine or triethylamine), which also serves as the solvent.[26] Copper-free protocols have also been developed to avoid issues with homocoupling of the alkyne.[27]

Experimental Protocol:

  • To a flask containing this compound (1.0 eq) and the terminal alkyne (1.1-1.2 eq), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Add an amine solvent/base such as degassed triethylamine.

  • Stir the mixture under an inert atmosphere at room temperature or with gentle heating (40-70 °C) until the starting material is consumed.

  • Remove the solvent under reduced pressure, dissolve the residue in an organic solvent, and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate, dry, concentrate, and purify by chromatography or recrystallization.

Data Presentation: Cross-Coupling Reaction Summary
ReactionNucleophileKey ReagentsTypical Product
Suzuki-Miyaura R-B(OH)₂Pd catalyst, Base (K₂CO₃)2-Propyl-biaryl
Buchwald-Hartwig R₂NHPd catalyst, Bulky Ligand, Base (KOt-Bu)N,N-Disubstituted-2-propylaniline
Heck AlkenePd catalyst, Base (Et₃N)Substituted 2-propylstyrene
Sonogashira Terminal AlkynePd catalyst, Cu(I) co-catalyst, Amine base1-(Alkynyl)-2-propylbenzene

Application in Polysubstituted Benzene Synthesis

A primary application of this compound is as a versatile starting point for the synthesis of complex polysubstituted aromatic compounds.[4][28] The ortho-relationship of the existing groups provides a defined steric and electronic environment that can be exploited for further functionalization.

Strategic Approach:

  • Use as a Scaffold: The cross-coupling reactions described above can be used to introduce a third substituent at the bromine's position, leading to a 1,2,X-trisubstituted benzene derivative.

  • Directing Group for EAS: The propyl group is an ortho-, para-director. While the bromine is also an ortho-, para-director, it is deactivating. Therefore, in electrophilic aromatic substitution (EAS) reactions (e.g., nitration, further halogenation), the activating propyl group will primarily direct incoming electrophiles to the 4- and 6-positions, with steric hindrance from the propyl group favoring the 4-position.[29]

Start This compound PathA Cross-Coupling (e.g., Suzuki) Start->PathA PathB Electrophilic Aromatic Substitution (e.g., Nitration) Start->PathB ProductA 1,2-Disubstituted Biaryl PathA->ProductA ProductB 4-Nitro-1-bromo-2-propylbenzene PathB->ProductB PathC Further Coupling on B ProductB->PathC Suzuki, Buchwald, etc.

Caption: Synthetic pathways for creating polysubstituted benzenes from this compound.

Conclusion

This compound is far more than a simple aryl halide; it is a strategic building block that offers chemists multiple avenues for molecular construction. Its ability to function as a precursor to potent nucleophiles via Grignard reagent formation, and as an electrophilic partner in a host of robust palladium-catalyzed cross-coupling reactions, makes it an indispensable tool. The steric and electronic influence of the ortho-propyl group adds a layer of control that is critical for the targeted synthesis of complex pharmaceuticals, agrochemicals, and novel organic materials. The protocols and principles outlined in this guide demonstrate the compound's versatility and provide a solid foundation for its application in advanced synthetic challenges.

References

  • Benchchem, Application Notes and Protocols for the Formation of the Grignard Reagent
  • The Role of 1-Bromo-2-isopropylbenzene in Custom Synthesis Projects,
  • 1-Bromo-2-isopropylbenzene: Properties, Applic
  • Organic Synthesis with 1-Bromo-2-isopropylbenzene: Applic
  • Benchchem, Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene,
  • Chemistry LibreTexts, 16.10: Synthesis of Polysubstituted Benzenes,
  • Wikipedia, Buchwald–Hartwig amin
  • Chemistry LibreTexts, Buchwald-Hartwig Amin
  • Fiveable, Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes,
  • Wikipedia, Heck reaction,
  • Oxford Academic (Oxford University Press), Synthesis of poly-substituted benzenes, YouTube,
  • Chemical Communications (RSC Publishing)
  • PubMed, Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins,
  • Organic Chemistry Portal, Heck Reaction,
  • Guidechem, 1-Bromo-4-propylbenzene 588-93-2,
  • Grignard Reaction,
  • Wikipedia, Suzuki reaction,
  • Wikipedia, Grignard reagent,
  • Chem-Impex, 1-Bromo-4-n-propylbenzene,
  • ChemicalBook, 1-Bromo-4-propylbenzene synthesis,
  • Wikipedia, Sonogashira coupling,
  • Organic Chemistry Portal, Buchwald-Hartwig Cross Coupling Reaction,
  • Organic Chemistry Portal, Sonogashira Coupling,
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Total Organic Chemistry, Heck Reaction | Named Reactions | Organic Chemistry Lessons, YouTube,
  • The first Pd-catalyzed Buchwald–Hartwig aminations
  • Chemistry LibreTexts, Suzuki-Miyaura Coupling,
  • Chemistry LibreTexts, Sonogashira Coupling,
  • Organic Chemistry Portal, Suzuki Coupling,
  • Sigma-Aldrich, Grignard Reagents,
  • Benchchem, An In-depth Technical Guide to 1-Bromo-2-(prop-1-en-2-yl)benzene,
  • Benchchem, 1-Bromo-4-propylbenzene | 588-93-2,
  • PubChem, this compound,
  • Quora, What is bromin
  • NIST, this compound,
  • Chemistry LibreTexts, Heck Reaction,
  • Guidechem, this compound 19614-14-3 wiki,
  • MDPI, Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands,
  • ChemOrgChem, Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|, YouTube,
  • NIH, Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • ResearchGate, Synthesis of Oligomers via Sonogashira cross coupling followed by...,
  • Química Organica.

Sources

Stability and storage conditions for 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 1-Bromo-2-propylbenzene

This guide provides a comprehensive technical overview of the chemical stability, optimal storage conditions, and handling protocols for this compound (CAS No: 19614-14-3).[1][2] Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity and reliability of this important chemical intermediate.

Chemical Profile and Intrinsic Stability

This compound, with the molecular formula C₉H₁₁Br, is an aromatic compound featuring a propyl group and a bromine atom substituted on a benzene ring.[3][4] Its stability is primarily dictated by the carbon-bromine (C-Br) bond. Unlike the C-Br bond in aliphatic haloalkanes, the bond in an aryl bromide is strengthened by the interaction between the lone pair electrons on the bromine atom and the π-system of the benzene ring. This resonance effect imparts partial double-bond character to the C-Br bond, making it shorter, stronger, and less susceptible to nucleophilic substitution reactions compared to its alkyl counterparts.[5]

However, this inherent stability is not absolute. The compound's integrity can be compromised by external factors such as heat, light, and incompatible chemical agents. Understanding these factors is critical for preventing degradation and ensuring experimental reproducibility.

Key Factors Influencing Degradation

The long-term stability of this compound is contingent on controlling its exposure to several environmental and chemical stressors.

Thermal Stress

While generally stable at ambient temperatures, elevated temperatures can promote thermal decomposition. The primary risk associated with heating aryl bromides is the cleavage of the C-Br bond, which can lead to the formation of hazardous decomposition products such as hydrogen bromide (HBr) gas.[6] High temperatures can also accelerate unwanted side reactions if contaminants or incompatible materials are present. There is evidence that some aryl halides can undergo dehalogenation at elevated temperatures, a process that would yield propylbenzene.[7][8]

Photochemical Decomposition

Aryl halides can be sensitive to light, particularly in the ultraviolet (UV) spectrum.[9] The energy from photons can be absorbed by the molecule, promoting the homolytic cleavage of the C-Br bond to form a phenyl radical and a bromine radical.[8] This initiation step can trigger a cascade of radical reactions, leading to the formation of impurities and a decrease in the sample's purity. Polymers with aromatic rings are known to be sensitive to UV degradation, a principle that extends to smaller aromatic molecules.[9] This degradation pathway is a significant concern for long-term storage and for reactions conducted under direct light.

Oxidative and Hydrolytic Stability

This compound is generally stable in the presence of atmospheric oxygen and moisture under standard conditions. The C-Br bond on the aromatic ring is not readily hydrolyzed. However, it is crucial to avoid contact with strong oxidizing agents, as they are listed as an incompatible material in safety data sheets for similar compounds.[10][11] Such agents can potentially oxidize the propyl side chain or compromise the integrity of the aromatic ring, leading to a complex mixture of degradation products.

Chemical Incompatibility

The reactivity of this compound defines its chemical incompatibilities. As a typical aryl bromide, it should be stored away from:

  • Strong Bases: Strong bases can promote elimination or substitution reactions, especially at elevated temperatures.[10]

  • Strong Oxidizing Agents: As mentioned, these can lead to undesirable and potentially hazardous reactions.[10][11]

  • Reactive Metals: Like other aryl halides, it can react with metals like magnesium to form Grignard reagents, highlighting its reactivity under specific conditions.[12]

Optimal Storage and Handling Protocols

To preserve the purity and integrity of this compound, adherence to strict storage and handling protocols is mandatory. The following recommendations are synthesized from safety data sheets and general chemical principles.[10][13][14]

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool location, with some suppliers recommending refrigeration (0-8°C).[15]Minimizes the rate of potential thermal degradation and slows down slow-acting decomposition pathways.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).Prevents long-term oxidative degradation from atmospheric oxygen.
Light Exposure Store in an amber or opaque container in a dark place.Protects the compound from photochemical decomposition initiated by UV and visible light.[9]
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents contamination from moisture and air and ensures no reaction with the container material.[10][14]
Incompatibilities Segregate from strong oxidizing agents, strong bases, and reactive metals.[10][11]Prevents hazardous chemical reactions and sample degradation.
Laboratory Handling Protocol
  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood.[11][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (tested to EN 374), safety goggles or a face shield, and a lab coat.[13]

  • Dispensing: When dispensing, use clean, dry equipment. If storing under an inert atmosphere, use techniques such as a cannula or syringe to transfer the liquid without exposing the bulk container to air.

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[11]

  • Disposal: Dispose of waste material and contaminated containers in accordance with local, regional, and national regulations.[14]

Experimental Protocol for Stability Assessment

To validate the stability of a batch of this compound under specific storage or experimental conditions, a formal stability study is recommended. This self-validating protocol ensures trustworthiness in research outcomes.

Objective

To determine the rate of degradation and identify potential degradation products of this compound under accelerated (stressed) and long-term storage conditions.

Methodology
  • Initial Analysis (T=0):

    • Obtain a representative sample of the this compound batch.

    • Perform a full characterization:

      • Purity Assay: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the initial purity (e.g., area percent).

      • Identity Confirmation: Confirm the structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

      • Moisture Content: Determine water content using Karl Fischer titration.

  • Sample Preparation and Storage:

    • Aliquot the sample into multiple amber glass vials that are sealed tightly under an inert nitrogen atmosphere.

    • Divide the vials into different storage condition groups:

      • Long-Term: 2-8°C, protected from light.

      • Accelerated: 40°C / 75% Relative Humidity (if applicable, to test packaging), protected from light.

      • Photostability: Room temperature, exposed to a controlled light source (ICH Q1B guidelines).

      • Control: Retain a sample at the recommended -20°C or 2-8°C condition.

  • Time-Point Analysis:

    • Pull samples from each storage group at predetermined intervals (e.g., T=1, 3, 6, 12 months for long-term; T=1, 2, 4, 6 weeks for accelerated).

    • At each time point, perform a purity assay using the same GC or HPLC method established at T=0.

    • If significant degradation is observed (>1%), use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the degradation products by comparing their mass spectra to the parent compound.

  • Data Analysis and Reporting:

    • Plot the purity of this compound versus time for each storage condition.

    • Calculate the rate of degradation.

    • Summarize the identity and quantity of any major degradation products formed.

    • Conclude with a recommended shelf-life and re-test date based on the stability data.

Visualization of Pathways and Workflows

Chemical Structure and Potential Degradation

G cluster_main This compound cluster_products Potential Degradation Products A This compound (C9H11Br) B Propylbenzene (Debromination) A->B Heat / Light (Radical Cleavage) C Isomeric Bromo-propylphenols (Oxidation/Hydrolysis) A->C Strong Oxidizers D Radical Coupling Products A->D Light (Radical Pathway)

Caption: Potential degradation pathways for this compound.

Workflow for Stability Assessment

G start Receive Sample Batch initial_analysis Initial Analysis (T=0) - Purity (GC/HPLC) - Identity (NMR) - Moisture (KF) start->initial_analysis prep Aliquot & Store Samples - Long-Term (2-8°C) - Accelerated (40°C) - Photostability initial_analysis->prep timepoint Pull Samples at Scheduled Time Points prep->timepoint analysis Analyze Samples - Purity Assay (GC/HPLC) - Impurity ID (GC-MS) timepoint->analysis analysis->timepoint Next Time Point data Analyze Data - Plot Purity vs. Time - Calculate Degradation Rate analysis->data report Generate Stability Report & Assign Re-test Date data->report

Sources

Introduction: Navigating the Chemistry of 1-Bromo-2-propylbenzene with a Paramount Focus on Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-propylbenzene

This compound is an aromatic organobromine compound with applications as a synthetic intermediate in various fields of chemical research, including the development of novel pharmaceutical agents. Its utility in creating more complex molecules underscores the necessity for a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded framework for the safe handling, storage, and emergency management of this chemical. By moving beyond mere procedural lists to explain the causality behind safety measures, this document aims to foster a culture of intrinsic safety within the laboratory environment.

Section 1: Chemical and Physical Identity

A precise understanding of a chemical's properties is the foundation of its safe use. These characteristics influence its behavior under various laboratory conditions and inform the specific control measures required.

Identifier Value Source
IUPAC Name This compound[1][2]
Synonyms o-bromopropylbenzene, 2-propylbromobenzene[1]
CAS Number 19614-14-3[1][2]
Molecular Formula C₉H₁₁Br[1][2]
Molecular Weight 199.09 g/mol [1][2]
Appearance Liquid (form)[3]
Boiling Point 225 °C (lit.)[3]
Density 1.286 g/mL at 25 °C (lit.)[3]

Section 2: Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with several hazards that necessitate careful management. The "Warning" signal word indicates a moderate level of hazard.[1][4]

Hazard Class Category Hazard Statement Explanation for the Researcher
Flammable Liquids4H227: Combustible liquidThe substance has a relatively high flash point but can ignite if heated.[1] This is critical when planning reactions that require heating or are exothermic.
Acute Toxicity, Oral4H302: Harmful if swallowedAccidental ingestion can lead to adverse health effects.[1][5] This underscores the strict prohibition of mouth pipetting and the importance of hygiene.
Skin Corrosion/Irritation2H315: Causes skin irritationDirect contact can cause redness, inflammation, or dermatitis.[1][4] Prolonged or repeated exposure should be avoided through proper glove selection.
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationSplashes can cause significant, potentially painful, irritation to the eyes.[1][4][5] This mandates the use of chemical splash goggles.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationInhalation of vapors or mists can irritate the respiratory tract, leading to coughing or shortness of breath.[1][6] This necessitates the use of chemical fume hoods.

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The potential for respiratory irritation means that this compound should always be handled within a certified chemical fume hood to minimize vapor inhalation.[7]

Section 3: Principles of Safe Handling

A proactive approach to safety involves integrating engineering controls and standard operating procedures to minimize the potential for exposure.

Engineering Controls: The First Line of Defense

The most effective method for controlling exposure to hazardous vapors is through robust engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood.[7] This is a non-negotiable control measure due to the compound's potential to cause respiratory irritation.[1][6] The hood's airflow captures vapors at the source, preventing them from entering the laboratory's ambient air.

  • Ventilation: The laboratory should be equipped with general ventilation systems that ensure a sufficient rate of air exchange.[4] This provides a secondary level of protection.

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in the event of a significant splash.[7][8]

Standard Operating Procedures (SOPs): The Framework for Safety

Adherence to established SOPs ensures that all personnel handle the chemical in a consistent and safe manner.

  • Hygiene Practices: Users must wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4][5] Contaminated clothing should be removed immediately.[4][9]

  • Prohibition of Consumption: Eating, drinking, and smoking are strictly forbidden in areas where this compound is handled or stored.[4][5] This prevents accidental ingestion.

  • Aerosol Prevention: Procedures that could generate aerosols or mists should be avoided or performed with extreme caution within a fume hood.[5]

  • Quantity Management: Only the minimum necessary quantity of the chemical should be brought into the work area.

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and based on the specific hazards of this compound.

PPE Selection Matrix
Body Part Required PPE Specification and Rationale
Eyes/Face Chemical Splash GogglesMust meet ANSI Z87.1 standards.[10] Goggles provide a seal around the eyes to protect against splashes, which can cause serious eye irritation.[1][4] A face shield should be worn over goggles during procedures with a high risk of splashing.[10]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are generally suitable. Always check the manufacturer's glove compatibility data. Gloves must be inspected for tears or holes before each use and removed promptly after contact with the chemical.[4]
Body Flame-Resistant Laboratory CoatA lab coat, preferably flame-resistant, protects against incidental skin contact and small splashes.[10] It should be kept fully buttoned.
Respiratory None (with proper engineering controls)When used in a certified chemical fume hood, respiratory protection is typically not required.[9][11] If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][7][12]
PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3 Doff4 4. Wash Hands Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE.

Section 5: Emergency Response Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure Route First Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][9][13]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][9] If irritation persists, get medical advice.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention from an ophthalmologist.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[4][13] Call a poison control center or physician immediately.[5]
Chemical Spill Response Workflow

A systematic approach is required to safely manage a spill.

Spill_Response start Spill Occurs alert Alert personnel Evacuate immediate area start->alert ppe Don appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Contain the spill Use absorbent material (sand, vermiculite) ppe->contain neutralize Work from outside in contain->neutralize collect Collect absorbed material into a labeled, sealed container neutralize->collect decontaminate Decontaminate the area and affected equipment collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose report Report the incident dispose->report

Caption: Logical workflow for responding to a chemical spill.

For spills, the primary objective is to prevent the substance from entering drains and waterways.[4] The area should be well-ventilated, and all ignition sources must be removed due to the combustible nature of the material.[14]

Section 6: Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7][8]

  • Disposal: All waste containing this compound must be treated as hazardous waste.[9] It should be collected in a clearly labeled, sealed container and disposed of through a licensed waste disposal contractor, in accordance with all local, state, and federal regulations.[5][9] Do not mix with other waste streams unless compatibility is confirmed.[5]

Conclusion

This compound is a valuable chemical intermediate whose safe use is contingent upon a thorough understanding of its hazards and the diligent application of safety protocols. By prioritizing engineering controls, adhering to established procedures, using appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely harness its synthetic potential. Safety is not a static checklist but a dynamic and integral part of sound scientific practice.

References

  • Safety Data Sheet: 1-Bromo-2-isopropylbenzene - Chemos GmbH&Co.KG. [Link]

  • This compound | C9H11Br | CID 15748977 - PubChem. [Link]

  • (1-Bromopropyl)benzene | C9H11Br | CID 562384 - PubChem. [Link]

  • 1-BROMO-2-ISOPROPYLBENZENE SDS - Download & Subscribe for Updates. [Link]

  • Common Name: PROPYL BENZENE HAZARD SUMMARY - NJ.gov. [Link]

  • 1-Bromo-2-nitrobenzene Standard - Safety Data Sheet. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [Link]

  • This compound - NIST WebBook. [Link]

Sources

Literature review of 1-Bromo-2-propylbenzene synthesis and reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Reactions of 1-Bromo-2-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organobromine compound featuring a propyl group and a bromine atom in an ortho relationship on a benzene ring.[1][2] This substitution pattern makes it a valuable and sterically hindered building block in organic synthesis. Its unique structure allows for the introduction of the 2-propylphenyl moiety into more complex molecules, a feature of interest in the development of pharmaceuticals, agrochemicals, and functional materials.[3] Understanding the synthetic routes to this compound and its subsequent chemical transformations is crucial for its effective utilization in research and development. This guide provides a comprehensive overview of the synthesis and key reactions of this compound, grounded in established chemical principles and supported by detailed experimental insights.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₉H₁₁Br[1][2][4]
Molecular Weight 199.09 g/mol [1][2][4]
CAS Number 19614-14-3[1][2][4]
Boiling Point 490.35 K (217.2 °C)[4]
Melting Point 226.77 K (-46.38 °C)[4]
IUPAC Name This compound[1]
Synonyms o-bromopropylbenzene, 2-propylbromobenzene[1][2]

Part 1: Synthesis of this compound

The regioselective synthesis of this compound can be accomplished through several strategic pathways. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.

Electrophilic Bromination of Propylbenzene

The most direct approach is the electrophilic aromatic substitution (EAS) of propylbenzene. The propyl group is an ortho-, para-directing activator.[5] However, direct bromination typically yields a mixture of isomers, with the para-substituted product (1-bromo-4-propylbenzene) often predominating due to reduced steric hindrance.

Causality Behind Experimental Choices: The key to favoring the ortho product lies in controlling the reaction conditions. The use of a Lewis acid catalyst like iron(III) bromide (FeBr₃), often generated in situ from iron filings and bromine, is standard for activating the bromine molecule.[6] The propyl group, while activating, presents a degree of steric bulk that disfavors substitution at the adjacent ortho position compared to the more accessible para position. Therefore, separation of the resulting isomeric mixture is almost always necessary.

Reaction Scheme: C₆H₅CH₂CH₂CH₃ + Br₂ --(FeBr₃)--> o-Br-C₆H₄CH₂CH₂CH₃ + p-Br-C₆H₄CH₂CH₂CH₃

Experimental Protocol: Electrophilic Bromination

  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct).

  • Reagents: Propylbenzene (1.0 equivalent) is dissolved in a suitable inert solvent (e.g., CCl₄ or CH₂Cl₂) in the flask. A catalytic amount of iron filings is added.

  • Reaction: Bromine (1.0 equivalent) is added dropwise from the dropping funnel at room temperature. The reaction is exothermic, and cooling may be required to maintain control.

  • Workup: After the addition is complete and the reaction subsides, the mixture is washed sequentially with water, a dilute solution of sodium thiosulfate (to remove excess bromine), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of ortho and para isomers, is purified by fractional distillation or column chromatography to isolate this compound.

Sandmeyer Reaction: A Regioselective Approach

For a synthesis that guarantees the ortho regiochemistry, the Sandmeyer reaction is the superior method.[7][8] This pathway begins with 2-propylaniline, which is converted to a diazonium salt and subsequently displaced by a bromide ion using a copper(I) bromide catalyst.[7][9]

Causality Behind Experimental Choices: The Sandmeyer reaction's power lies in its ability to install a variety of functional groups at a specific position on an aromatic ring, dictated by the initial position of the amino group.[9][10] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[7] The formation of the diazonium salt requires cold conditions (0-5 °C) to prevent its premature decomposition. Copper(I) bromide is the classical and most effective catalyst for the bromo-dediazoniation step.[11]

Experimental Workflow: Sandmeyer Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Bromo-dediazoniation A 2-Propylaniline B NaNO₂, aq. HBr 0-5 °C A->B Reactants C 2-Propylbenzenediazonium Bromide (in situ) B->C Formation D Cu(I)Br Catalyst C->D Addition E This compound + N₂ gas D->E Displacement

Caption: Workflow for the Sandmeyer synthesis of this compound.

Experimental Protocol: Sandmeyer Reaction

  • Diazotization: 2-Propylaniline (1.0 equivalent) is dissolved in an aqueous solution of hydrobromic acid (HBr, ~3 equivalents). The solution is cooled to 0-5 °C in an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.0 equivalent) is added slowly, keeping the temperature below 5 °C. The formation of the diazonium salt is monitored (e.g., with starch-iodide paper).

  • Copper Catalyst Preparation: A solution of copper(I) bromide is prepared or obtained commercially.

  • Substitution: The cold diazonium salt solution is added portion-wise to the stirred solution of copper(I) bromide, which is gently warmed (~50-60 °C). Vigorous evolution of nitrogen gas will be observed.

  • Workup: After gas evolution ceases, the reaction mixture is cooled and extracted with a suitable organic solvent like diethyl ether or dichloromethane.

  • Purification: The organic extracts are combined, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The final product is purified by vacuum distillation.

Part 2: Key Reactions of this compound

As an aryl bromide, this compound is a versatile substrate for a range of transformations, particularly those involving the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagent Formation

This compound readily reacts with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2-propylphenyl)magnesium bromide.[3] This transforms the electrophilic aromatic carbon into a potent nucleophile.[12][13]

Causality Behind Experimental Choices: The formation of a Grignard reagent is highly sensitive to moisture and protic solvents, which will quench the reagent as it forms.[13] Therefore, all glassware must be rigorously dried, and anhydrous solvents are essential. A small crystal of iodine or a few drops of 1,2-dibromoethane are often used to activate the magnesium surface and initiate the reaction.[3] The ortho-propyl group can sterically hinder the reaction, potentially requiring longer reaction times or gentle heating to ensure complete conversion.

Experimental Protocol: Grignard Reagent Formation

  • Setup: A flame-dried, three-necked flask is fitted with a condenser, a dropping funnel, and a nitrogen inlet.

  • Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A crystal of iodine is added, and the flask is gently warmed under a nitrogen stream until the iodine sublimes, coating the magnesium. The flask is allowed to cool.

  • Initiation: A small amount of anhydrous diethyl ether or THF is added to cover the magnesium. A solution of this compound (1.0 equivalent) in the same anhydrous solvent is prepared in the dropping funnel. A small portion (~10%) of the aryl bromide solution is added to the magnesium suspension. The reaction is initiated, often indicated by bubbling and a cloudy appearance. Gentle heating may be necessary.

  • Formation: Once initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition, the mixture is stirred for an additional 1-2 hours to ensure completion. The resulting gray-to-brown solution of (2-propylphenyl)magnesium bromide is ready for use in subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular architectures.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new carbon-carbon bond, typically yielding biaryl compounds.[14][15][16]

Causality Behind Experimental Choices: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[16] For a sterically hindered substrate like this compound, the choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the initial oxidative addition step and facilitate the subsequent reductive elimination, preventing side reactions like beta-hydride elimination.[14] A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron reagent for the transmetalation step.[17]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L₂) Ar-Pd(II)-Br(L₂) Pd(0)L₂->Ar-Pd(II)-Br(L₂)  Ar-Br Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-Br(L₂)->Ar-Pd(II)-R(L₂)  R-B(OR)₂  Base Ar-Pd(II)-R(L₂)->Pd(0)L₂  Ar-R Oxidative Addition Oxidative Addition Transmetalation Transmetalation Reductive Elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

This reaction forms a carbon-nitrogen bond by coupling this compound with a primary or secondary amine.[18][19] It has become a dominant method for synthesizing aryl amines, which are prevalent in pharmaceuticals.[18][20]

Causality Behind Experimental Choices: Similar to the Suzuki coupling, the Buchwald-Hartwig amination follows a catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[21] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, or LiHMDS) to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[21] The choice of ligand is crucial for accommodating the steric bulk of the ortho-propyl group and promoting the final C-N bond-forming reductive elimination step.[22]

General Protocol: Palladium-Catalyzed Cross-Coupling

  • Setup: A Schlenk tube or glovebox is used to maintain an inert (nitrogen or argon) atmosphere.

  • Reagents: To the tube are added the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand, and the base.

  • Addition: this compound (1.0 equivalent), the coupling partner (boronic acid or amine, ~1.2 equivalents), and an anhydrous solvent (e.g., toluene, dioxane) are added.

  • Reaction: The mixture is sealed and heated (typically 80-110 °C) with stirring for several hours until completion (monitored by TLC or GC-MS).

  • Workup: The reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried, concentrated, and the product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

Aryl halides like this compound are generally unreactive toward traditional nucleophilic substitution (SₙAr) reactions.[23] This is due to the high energy required to form the intermediate Meisenheimer complex. Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) at the ortho or para positions to stabilize the negative charge of the intermediate, which this compound lacks.[24][25]

Under forcing conditions, such as with extremely strong bases like sodium amide (NaNH₂), substitution can proceed through a different pathway known as the elimination-addition (benzyne) mechanism.[23] However, this is less controlled and often leads to a mixture of products, making it less synthetically useful for this specific substrate compared to metal-catalyzed methods.

Conclusion

This compound is a key synthetic intermediate whose value is derived from its specific substitution pattern. While direct bromination of propylbenzene offers a straightforward entry, it suffers from a lack of regioselectivity. The Sandmeyer reaction, starting from 2-propylaniline, provides an elegant and highly regioselective alternative for its synthesis. The true synthetic power of this compound is realized in its subsequent transformations. It serves as a precursor to the corresponding Grignard reagent, a powerful nucleophile for carbon-carbon bond formation. Furthermore, it is an excellent substrate for modern palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the precise and efficient construction of complex biaryl and arylamine structures. This versatility cements its role as an important building block for professionals in drug discovery and materials science.

References

  • Electrophilic Bromination of Propylbenzene. (n.d.). Scribd. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • What is bromination of propylbenzene?. (2019). Quora. Retrieved from [Link]

  • 1-Bromo-4-propylbenzene. (n.d.). PubChem. Retrieved from [Link]

  • Propyl Benzene reacts with bromine in the presence of light or heat to give. (2024). Brainly. Retrieved from [Link]

  • (1-Bromo-2-methylpropyl)benzene. (n.d.). PubChem. Retrieved from [Link]

  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Propylbenzene reacts with bromine in presence of light or heat to give (1... (n.d.). Filo. Retrieved from [Link]

  • 1-Bromo-2-methyl-3-propylbenzene. (n.d.). PubChem. Retrieved from [Link]

  • Show how you would accomplish the following synthetic conversions. (b) 1-bromo-2-phenylethane → 3-phenylpropan-1-amine. (n.d.). Pearson. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy!. (2018). YouTube. Retrieved from [Link]

  • Supporting Information. (n.d.). ACS Publications. Retrieved from [Link]

  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • A Novel Synthesis of Bromobenzenes Using Molecular Bromine. (2011). Molecules. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 6-CHLORO-1-HEXENE. (1984). Organic Syntheses. Retrieved from [Link]

  • Process for the production of substituted bromobenzenes. (2012). Google Patents.
  • 1-Bromo-2-(2,2-dimethyl-1-phenyl-propyl)benzene. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis of p-Bromopropylbenzene. (2020). YouTube. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024). YouTube. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Reactions of Benzene Review. (2015). YouTube. Retrieved from [Link]

  • Synthesis of Polysubstituted Benzenes. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of aromatic compounds I. (n.d.). Quimica Organica. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Product Subclass 7: Propargylic Grignard Reagents. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Grignard Reaction. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Nucleophilic Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Retrieved from [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Stack Exchange. Retrieved from [Link]

  • Solved Problamn 643 13.43 Treatment of propylbenzene with. (2020). Chegg. Retrieved from [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS). (2021). YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Discovery and Historical Context of 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-bromo-2-propylbenzene, a significant halogenated aromatic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, rooted in foundational organic chemistry reactions, and presents detailed methodologies for its preparation. We will explore the key chemical properties and the logical underpinnings of its synthesis, offering field-proven insights into the experimental choices involved.

Section 1: Introduction and Physicochemical Properties

This compound (o-bromopropylbenzene) is a substituted aromatic hydrocarbon that serves as a valuable intermediate in organic synthesis. Its utility lies in the strategic placement of the bromine atom and the propyl group on the benzene ring, which allows for a variety of subsequent chemical transformations. The ortho-substitution pattern is particularly important for directing further reactions to achieve specific molecular architectures.

Below is a summary of the key physicochemical properties of this compound and its important precursors.

Table 1: Physicochemical Properties of Key Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound 19614-14-3C₉H₁₁Br199.09217.1 (at 760 mmHg)[1]~1.30
n-Propylbenzene103-65-1C₉H₁₂120.19159.20.862
Propiophenone93-55-0C₉H₁₀O134.182181.009
2-Propylaniline1821-39-2C₉H₁₃N135.21222-224[2][3]0.96[2][3]

Section 2: Historical Context and Discovery

The synthesis and characterization of this compound are not tied to a single "discovery" event but rather are a result of the application of well-established, powerful reactions in organic chemistry developed in the 19th and early 20th centuries. The primary routes to this compound rely on two cornerstone synthetic strategies: electrophilic aromatic substitution and the transformation of aromatic amines via diazonium salts.

A significant early report on the properties of this compound comes from a 1954 study by J.H. Lamneck, published in the Journal of the American Chemical Society. This work focused on the bromination of various propyl- and butylbenzenes and reported key physical constants for the resulting ortho- and para-isomers, including this compound[1]. This indicates that by the mid-20th century, the synthesis of this compound was established enough to be used in systematic physical chemistry studies.

The historical development of the reactions underpinning its synthesis provides the true context for its "discovery":

  • Friedel-Crafts Reactions (1877): The work of Charles Friedel and James Crafts in developing Lewis acid-catalyzed alkylations and acylations of aromatic rings was a monumental leap in synthetic organic chemistry.[4] These reactions provided a reliable method to form carbon-carbon bonds with aromatic systems, a necessary step in producing the propylbenzene precursor to this compound.

  • Clemmensen Reduction (1913): Discovered by Erik Christian Clemmensen, this reaction provided a method to reduce aryl alkyl ketones to the corresponding alkanes under acidic conditions.[5] This was a crucial development as it allowed for the synthesis of straight-chain alkylbenzenes, like n-propylbenzene, from the products of Friedel-Crafts acylation, avoiding the carbocation rearrangements often problematic in direct Friedel-Crafts alkylation.[5]

  • Sandmeyer Reaction (1884): Traugott Sandmeyer's discovery that aryl diazonium salts could be converted to aryl halides using copper(I) salts opened up a versatile pathway for the introduction of halogens onto an aromatic ring.[6] This reaction is particularly useful when direct halogenation is not feasible or gives poor selectivity.

Section 3: Synthetic Methodologies

There are two primary and historically significant routes for the synthesis of this compound. The choice between these routes often depends on the availability of starting materials and the desired purity of the final product.

Route 1: Friedel-Crafts Acylation, Clemmensen Reduction, and Subsequent Bromination

This is a classic and robust three-step synthesis starting from benzene.

Logical Framework:

The rationale behind this multi-step approach is to circumvent the issues associated with direct Friedel-Crafts alkylation of benzene with a propyl halide, which would lead to a significant amount of the rearranged isopropylbenzene product. By first performing a Friedel-Crafts acylation with propanoyl chloride, the n-propyl group is introduced as a ketone. The carbonyl group is then reduced to a methylene group using the Clemmensen reduction. Finally, the resulting n-propylbenzene is brominated. The propyl group is an ortho-, para-director, leading to a mixture of the desired this compound and the isomeric 1-bromo-4-propylbenzene.

Diagram of Synthetic Workflow (Route 1):

Synthesis_Route_1 Benzene Benzene Propiophenone Propiophenone Benzene->Propiophenone Friedel-Crafts Acylation (Propanoyl chloride, AlCl₃) Propylbenzene n-Propylbenzene Propiophenone->Propylbenzene Clemmensen Reduction (Zn(Hg), HCl) Product_Mix Mixture of o- and p- isomers Propylbenzene->Product_Mix Bromination (Br₂, FeBr₃) Final_Product This compound Product_Mix->Final_Product Separation

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocols:

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone

  • Rationale: This step introduces the three-carbon chain to the benzene ring in a controlled manner, avoiding carbocation rearrangement.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry benzene (used as both solvent and reactant) at 0-5 °C, slowly add propanoyl chloride (1.0 equivalent).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of HCl gas ceases.

    • Pour the reaction mixture cautiously onto crushed ice with concentrated HCl.

    • Separate the organic layer, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the benzene by distillation.

    • The resulting propiophenone can be purified by vacuum distillation.

Step 2: Clemmensen Reduction of Propiophenone to n-Propylbenzene

  • Rationale: The carbonyl group of the propiophenone is reduced to a methylene group to yield the desired n-propyl side chain.

  • Procedure:

    • Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with water.

    • To a flask containing the amalgamated zinc, add concentrated hydrochloric acid, water, and propiophenone (1.0 equivalent).

    • Heat the mixture under reflux for 4-6 hours. Additional portions of hydrochloric acid may be added during the reflux period.

    • After cooling, separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and purify by distillation to obtain n-propylbenzene.

Step 3: Bromination of n-Propylbenzene

  • Rationale: Electrophilic aromatic substitution with bromine introduces the bromo group onto the propylbenzene ring. The alkyl group directs the substitution to the ortho and para positions.

  • Procedure:

    • To a solution of n-propylbenzene (1.0 equivalent) in a suitable solvent (e.g., carbon tetrachloride or excess propylbenzene) containing a catalytic amount of iron filings, slowly add bromine (1.0 equivalent) at room temperature, while protecting the reaction from light.

    • Stir the mixture until the bromine color disappears and the evolution of HBr gas ceases.

    • Wash the reaction mixture with water and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

    • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent.

    • The resulting mixture of this compound and 1-bromo-4-propylbenzene can be separated by fractional distillation under reduced pressure. The ortho- and para-isomers have slightly different boiling points, which allows for their separation. Studies on the bromination of propylbenzene have shown that the ortho-para ratio is approximately 31:69.[4]

Route 2: Sandmeyer Reaction of 2-Propylaniline

This route is advantageous if 2-propylaniline is a readily available starting material.

Logical Framework:

This pathway utilizes the transformation of an amino group into a diazonium salt, which is an excellent leaving group and can be readily substituted by a bromide ion in the presence of a copper(I) catalyst. This method offers high regioselectivity, as the position of the bromine atom is determined by the position of the amino group on the starting aniline.

Diagram of Synthetic Workflow (Route 2):

Synthesis_Route_2 Start 2-Propylaniline Diazonium 2-Propylbenzenediazonium salt Start->Diazonium Diazotization (NaNO₂, HBr, 0-5°C) Product This compound Diazonium->Product Sandmeyer Reaction (CuBr)

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Experimental Protocols:

Step 1: Diazotization of 2-Propylaniline

  • Rationale: The primary aromatic amine is converted into a diazonium salt, which is a versatile intermediate for nucleophilic aromatic substitution.

  • Procedure:

    • Dissolve 2-propylaniline (1.0 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~3 equivalents).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting solution for 15-20 minutes at this temperature. The formation of the diazonium salt is typically indicated by a slight color change.

Step 2: Sandmeyer Reaction

  • Rationale: The diazonium group is displaced by a bromide ion, catalyzed by copper(I) bromide.

  • Procedure:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 equivalents) in HBr.

    • Slowly and carefully add the cold diazonium salt solution from the previous step to the CuBr solution with vigorous stirring.

    • Nitrogen gas will evolve, and the reaction mixture may change color.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for about 30 minutes to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

    • Wash the organic extract with water, dilute sodium hydroxide solution, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude this compound can be purified by vacuum distillation.

Section 4: Modern Applications and Conclusion

While the synthesis of this compound is rooted in classic organic reactions, it continues to be a relevant building block in modern organic synthesis. Its ability to undergo further transformations, such as Grignard reagent formation or participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), makes it a versatile intermediate for the construction of more complex molecules. These subsequent reactions are foundational in the development of pharmaceuticals, agrochemicals, and advanced materials.

This guide has provided a detailed examination of the discovery and historical context of this compound, grounded in the seminal synthetic methodologies of the 19th and 20th centuries. The detailed protocols for its synthesis via both the Friedel-Crafts/Clemmensen/bromination pathway and the Sandmeyer reaction offer practical guidance for its preparation. A thorough understanding of these historical and synthetic principles is essential for any scientist working in the field of organic chemistry and drug development.

References

  • This cit
  • Friedel–Crafts reaction. In Wikipedia. Retrieved January 7, 2026, from [Link]

  • This cit
  • Annamalai University. (n.d.). Clemmensen reduction. Retrieved January 7, 2026, from [Link]

  • This cit
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 7, 2026, from [Link]

  • This cit
  • Sandmeyer reaction. In Wikipedia. Retrieved January 7, 2026, from [Link]

Sources

The Versatile Virtuoso: 1-Bromo-2-propylbenzene as a Cornerstone in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1-bromo-2-propylbenzene has emerged as a versatile and highly valued reagent, offering a reliable scaffold for the introduction of the 2-propylphenyl moiety into a diverse array of target molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its pivotal role in Grignard reactions, palladium-catalyzed cross-coupling reactions, and its potential in the synthesis of high-value compounds for the pharmaceutical and materials science sectors.

Physicochemical Properties and Reactivity Profile

This compound (CAS No: 19614-14-3) is a halogenated aromatic hydrocarbon with the chemical formula C₉H₁₁Br and a molecular weight of 199.09 g/mol .[1] Its structure, featuring a bromine atom ortho to a propyl group on a benzene ring, imparts a unique combination of steric and electronic properties that govern its reactivity. The bromine atom serves as a versatile functional handle for a multitude of transformations, while the adjacent propyl group can influence the regioselectivity of reactions and modulate the physicochemical properties of the resulting products.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 19614-14-3[1]
Molecular Formula C₉H₁₁Br[1]
Molecular Weight 199.09 g/mol [1]
Appearance Liquid
Boiling Point 211-213 °C
Density 1.304 g/mL at 25 °C

The carbon-bromine bond in this compound is the primary site of reactivity, readily participating in reactions that involve the formation of carbon-carbon and carbon-heteroatom bonds. The ortho-propyl group, while sterically hindering to some extent, also contributes to the electronic nature of the aromatic ring, influencing the rates and outcomes of various coupling reactions.

The Gateway to Nucleophilic Addition: Grignard Reagent Formation

One of the most fundamental applications of this compound is its conversion into the corresponding Grignard reagent, (2-propylphenyl)magnesium bromide. This transformation unlocks a powerful nucleophilic carbon source, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds.[2]

Causality in Experimental Choices:

The formation of the Grignard reagent from this compound requires strict anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[2] The use of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial as it solvates and stabilizes the Grignard reagent. Activation of the magnesium metal, often with a small amount of iodine or 1,2-dibromoethane, is a critical step to remove the passivating oxide layer from the magnesium surface and initiate the reaction.[2]

Experimental Protocol: Formation of (2-propylphenyl)magnesium bromide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer (all flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried three-neck round-bottom flask under an inert atmosphere, add magnesium turnings (1.2 equivalents).

  • Add a single crystal of iodine to the flask.

  • Gently warm the flask with a heat gun until the purple iodine vapor is observed, indicating activation of the magnesium. Allow the flask to cool.

  • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium turnings.

  • In a dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction, which is typically indicated by a gentle reflux and the disappearance of the iodine color.

  • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Diagram 1: Grignard Reagent Formation and Reaction

Grignard_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_reaction Reaction cluster_product Product A This compound Grignard (2-propylphenyl)magnesium bromide A->Grignard + Mg Mg Solvent Anhydrous Ether/THF Product Tertiary Alcohol Product Grignard->Product + Electrophile Electrophile (e.g., Acetone) Suzuki_Coupling pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-Br pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product arbr This compound (Ar-Br) boronic Phenylboronic Acid (Ar'-B(OH)₂) + Base Cross_Coupling_Workflow Start This compound Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagents Add: - Palladium Catalyst - Ligand - Base - Coupling Partner Reaction_Setup->Reagents Heating Heating & Stirring Reagents->Heating Monitoring Reaction Monitoring (TLC, GC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Desired Coupled Product Purification->Product

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of biaryls, which are core structures in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This application note addresses the specific challenges associated with the Suzuki-Miyaura coupling of 1-bromo-2-propylbenzene. The ortho-propyl group introduces significant steric hindrance around the reaction center, which can impede the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Consequently, reaction conditions must be carefully selected to overcome these steric barriers and achieve high yields. This guide provides a detailed examination of the mechanistic considerations, a robust experimental protocol, and key optimization parameters for the successful coupling of this challenging substrate.

Mechanistic Insights: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount to troubleshooting and optimizing the reaction for sterically demanding substrates like this compound.

The three primary stages of the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex. For sterically hindered substrates, this is often the rate-limiting step. The use of electron-rich and bulky phosphine ligands on the palladium center is crucial to facilitate this process.[4][5]

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) complex, displacing the bromide ion. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation.[4][6]

  • Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium center to form the desired biaryl product. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Steric hindrance between the ortho-propyl group and the other aryl group can make this step challenging, again highlighting the importance of ligand selection to promote the formation of the C-C bond.[4][5]

Visualizing the Catalytic Pathway

Suzuki_Miyaura_Coupling cluster_oxadd cluster_trans Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArBr This compound (Ar-Br) PdII_complex Ar-Pd(II)L₂-Br Transmetalation Transmetalation BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base PdII_ArAr Ar-Pd(II)L₂-Ar' RedElim Reductive Elimination RedElim->Pd0 Product 2-Propyl-biphenyl (Ar-Ar')

Sources

Application Note: Optimized Formation of 2-Propylphenylmagnesium Bromide from 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of 2-propylphenylmagnesium bromide, a valuable Grignard reagent for introducing the 2-propylphenyl moiety in organic synthesis. The protocol addresses the specific challenges associated with the formation of Grignard reagents from ortho-substituted aryl halides, emphasizing techniques for reliable initiation and maximization of yield. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide guidelines for the quantification and safe handling of this highly reactive organometallic compound.

Introduction: The Versatility of Grignard Reagents

Grignard reagents, with the general formula R-Mg-X, are among the most powerful and versatile organometallic compounds in a synthetic chemist's toolkit.[1][2] Discovered by Victor Grignard in 1900, their utility in forming new carbon-carbon bonds was recognized with the Nobel Prize in Chemistry in 1912.[1] The polarity of the carbon-magnesium bond, where the carbon atom is nucleophilic, allows these reagents to react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide.[3][4]

The formation of a Grignard reagent from an organic halide and magnesium metal is a heterogeneous reaction that occurs on the surface of the magnesium.[5] The successful synthesis of 2-propylphenylmagnesium bromide from 1-bromo-2-propylbenzene is contingent upon overcoming the passivating layer of magnesium oxide (MgO) that coats the metal and ensuring anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protic species like water.[1][6][7]

Mechanistic Considerations and Experimental Rationale

The formation of a Grignard reagent is believed to proceed through a radical mechanism.[5][8] An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond in this compound, leading to the formation of a radical anion that subsequently fragments into an aryl radical and a bromide anion. The aryl radical then recombines with a magnesium radical cation on the metal surface to form the organomagnesium compound.[1]

Several factors are critical for the successful and high-yielding synthesis of 2-propylphenylmagnesium bromide:

  • Solvent Selection: Ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential. They are aprotic and solvate the magnesium center of the Grignard reagent, stabilizing the organometallic complex.[1][7][8] THF is often preferred due to its higher boiling point and superior solvating ability for the Grignard reagent.[7]

  • Magnesium Activation: The primary hurdle in Grignard reagent synthesis is the inert layer of magnesium oxide on the metal turnings.[1][6] This layer must be disrupted to expose the reactive magnesium surface. Common activation methods include:

    • Mechanical Activation: Crushing the magnesium turnings with a glass rod can break the oxide layer.[9]

    • Chemical Activation: The use of activators like iodine (I₂), 1,2-dibromoethane, or a small amount of a pre-formed Grignard reagent can chemically clean the magnesium surface.[1][6][9] Iodine is a popular choice as its disappearance provides a visual cue for the reaction's initiation.[6][10]

  • Anhydrous Conditions: Grignard reagents are strong bases and will react readily with water and other protic compounds.[7][11][12] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).[11][13]

  • Initiation and Temperature Control: The reaction is often subject to an induction period, after which it can become highly exothermic.[1][14] It is crucial to initiate the reaction with a small portion of the aryl halide and then control the addition rate to maintain a steady reflux, preventing runaway reactions.[14][15]

Experimental Workflow and Protocol

The following diagram outlines the key stages in the preparation and subsequent use of 2-propylphenylmagnesium bromide.

Grignard_Workflow Workflow for 2-Propylphenylmagnesium Bromide Synthesis cluster_reaction Reaction A Dry Glassware under Flame or in Oven B Assemble Apparatus under Inert Gas (N2/Ar) A->B C Charge Flask with Mg Turnings & Activator (I2) B->C Setup D Add Anhydrous THF C->D F Initiate Reaction with Small Portion of Aryl Bromide D->F E Prepare Solution of this compound in THF E->F G Maintain Reaction via Controlled Addition & Gentle Reflux F->G H Complete Reaction (Stir at RT) G->H I Take Aliquot for Titration H->I K Use in Subsequent Reaction H->K L Quench Reaction H->L Work-up J Determine Molarity of Grignard Reagent I->J J->K K->L

Caption: A schematic overview of the preparation, reaction, and analysis stages for the synthesis of 2-propylphenylmagnesium bromide.

Materials and Reagents
ParameterSpecificationTypical Amount (for 50 mmol scale)
This compound>98% purity, anhydrous10.0 g (50.2 mmol)
Magnesium Turnings>99.5% purity1.46 g (60.3 mmol, 1.2 equiv)
Anhydrous Tetrahydrofuran (THF)<50 ppm H₂O60 mL
IodineCrystal, >99.8% purity1-2 small crystals (approx. 20 mg)
Inert GasNitrogen or Argon, high purityPositive pressure
Step-by-Step Protocol for the Synthesis of 2-Propylphenylmagnesium Bromide

Safety Precautions: This reaction is exothermic and involves flammable solvents.[13][14] All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (flame-resistant lab coat, safety goggles, gloves) must be worn.[14] An ice-water bath should be readily available for emergency cooling.[13]

  • Apparatus Preparation: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer bar, a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet for inert gas. Flame-dry all glassware under a vacuum or oven-dry at 120 °C for at least 4 hours and allow to cool under a stream of nitrogen or argon.[11]

  • Magnesium Activation: Place the magnesium turnings (1.46 g) in the reaction flask. Add one or two small crystals of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes, depositing a purple vapor on the magnesium turnings.[9][10] Allow the flask to cool to room temperature.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (10.0 g) in 40 mL of anhydrous THF. Add 20 mL of anhydrous THF to the reaction flask to cover the activated magnesium turnings.

  • Reaction Initiation: Add approximately 4-5 mL of the this compound solution from the dropping funnel to the stirred magnesium suspension. The initiation of the reaction is indicated by the disappearance of the iodine color, the appearance of a cloudy, grayish-brown solution, and a spontaneous increase in temperature, potentially leading to gentle reflux of the THF.[6][10]

    • Troubleshooting Initiation: If the reaction does not start within a few minutes, gently warm the flask with a heat gun. If warming is ineffective, add a few drops of 1,2-dibromoethane as a more potent activator.[1][9]

  • Grignard Reagent Formation: Once the reaction has been initiated and is self-sustaining (gentle reflux), slowly add the remaining this compound solution from the dropping funnel at a rate that maintains a steady reflux. The exothermic nature of the reaction should be sufficient to maintain the temperature.[1] If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath.

  • Completion and Storage: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey to brown solution is the Grignard reagent, 2-propylphenylmagnesium bromide. This reagent should be used immediately for the best results.[11] If short-term storage is necessary, it should be kept under a positive pressure of inert gas in a sealed flask.[11]

Quantification of the Grignard Reagent

The exact concentration of the prepared Grignard reagent should be determined before use in subsequent reactions, as the yield is never quantitative. Titration is a reliable method for this purpose.[16] A common and convenient method involves titration against a standard solution of an alcohol, such as (-)-menthol, using an indicator like 1,10-phenanthroline.[16][17][18]

Titration Protocol
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve an accurately weighed amount of (-)-menthol (e.g., ~156 mg, 1.0 mmol) and a few milligrams of 1,10-phenanthroline in 5-10 mL of anhydrous THF.

  • Titration: Using a dry, gas-tight syringe, slowly add the prepared Grignard reagent solution to the stirred menthol solution.

  • Endpoint: The endpoint is reached when the solution develops a persistent reddish-brown or violet color, indicating the presence of a slight excess of the Grignard reagent that forms a complex with the indicator.[17][18]

  • Calculation: The molarity of the Grignard reagent is calculated based on the volume of the reagent required to reach the endpoint and the known moles of menthol used.

Potential Side Reactions

The primary side reaction of concern is Wurtz coupling, where the formed Grignard reagent reacts with the unreacted this compound to form 2,2'-dipropylbiphenyl.[19] This side reaction can be minimized by the slow, controlled addition of the aryl halide to the magnesium suspension, which keeps the concentration of the halide low in the reaction mixture.[7]

Safety and Handling

  • Air and Moisture Sensitivity: Grignard reagents are highly reactive towards oxygen and water.[1][11] Always handle them under an inert atmosphere using Schlenk line or glovebox techniques.

  • Flammability: The ethereal solvents used are highly flammable.[13][20] Ensure there are no open flames or spark sources in the vicinity.

  • Quenching: Unused Grignard reagent must be quenched carefully. This is typically done by slowly adding the reagent to a stirred, cooled solution of a proton source, such as saturated aqueous ammonium chloride or dilute acid. This process is exothermic and will evolve flammable hydrocarbon gases.

Conclusion

The successful formation of 2-propylphenylmagnesium bromide from this compound is readily achievable with careful attention to experimental detail. The keys to success are the rigorous exclusion of air and moisture, effective activation of the magnesium metal, and controlled reaction conditions to manage the exothermicity. By following the detailed protocol and safety guidelines outlined in this application note, researchers can reliably prepare this valuable synthetic intermediate for a wide range of applications in pharmaceutical and materials science research.

References

  • Wikipedia. Grignard reagent. [Link]

  • Barluenga, J., et al. (2006). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? [Link]

  • American Chemical Society. Grignard Reaction. [Link]

  • Sciencemadness Wiki. (2019). Grignard reagent. [Link]

  • Scribd. Titration Grignard and BuLi. [Link]

  • ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ? [Link]

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation? [Link]

  • University of Wisconsin-Madison. Developing SOPs for Hazardous Chemical Manipulations. [Link]

  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. [Link]

  • YouTube. (2024). Grignard reaction safety. [Link]

  • ResearchGate. Physical property of solvents used for Grignard reactions. [Link]

  • Google Patents. (2004).
  • Begtrup, M. (2010). Titration of a Grignard Reagent Solution. [Link]

  • University of Calgary. Formation of Grignard Reagents from Organic Halides. [Link]

  • Bethune College. Organomagnesium compounds (Grignard reagent-RMgX). [Link]

  • ScienceDirect. Organomagnesium Methods in Organic Synthesis. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]

  • University of California, Irvine. Grignard Reaction. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]

  • Quora. (2018). What is the role of halides in the reactivity of Grignard reagent? [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 4.2.1.3. Grignard-Like Reaction in Water. [Link]

  • Scala, A. A., & Becker, E. I. (1964). Solvent Effects in the Grignard Reaction. Ethylmagnesium Bromide with Benzonitrile. The Journal of Organic Chemistry. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • BYJU'S. Grignard Reagents. [Link]

  • Organic Syntheses. phenylmagnesium bromide. [Link]

  • University of California, Irvine. 25. The Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • University of California, Riverside. 6. Grignard Reaction. [Link]

  • PrepChem.com. Synthesis of Phenyl magnesium bromide. [Link]

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Substrates in Cross-Coupling Chemistry

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] These reactions are fundamental to the synthesis of a vast array of molecules, from pharmaceuticals and agrochemicals to advanced materials. This guide focuses on the application of four key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—to a sterically hindered substrate: 1-bromo-2-propylbenzene.

The presence of the ortho-propyl group in this compound introduces significant steric hindrance around the reaction center. This steric bulk can impede the approach of the palladium catalyst and the coupling partner, thereby slowing down or even inhibiting the reaction. Consequently, successful cross-coupling with such substrates necessitates careful optimization of reaction conditions, particularly the choice of catalyst, ligand, base, and solvent. This application note provides an in-depth exploration of these reactions, offering not only detailed experimental protocols but also the underlying scientific rationale for the selection of specific reagents and conditions to overcome the challenges posed by steric hindrance.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or a boronic ester.[2] It is widely favored due to the low toxicity and high stability of the boron reagents.[3]

Mechanistic Insights and the Role of Steric Hindrance

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The steric hindrance from the ortho-propyl group in this compound primarily affects the oxidative addition and reductive elimination steps. To overcome this, bulky and electron-rich phosphine ligands are often employed. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which can more readily undergo oxidative addition with the sterically encumbered aryl bromide.[5] Furthermore, these bulky ligands facilitate the final reductive elimination step to release the sterically congested biaryl product.

The choice of base is also critical; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[2] For sterically hindered substrates, stronger, non-coordinating bases are often preferred.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'-B(OR)2) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 2-Propylbiphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 2-propylbiphenyl.

ParameterConditionRationale
Catalyst Pd(OAc)₂Common and effective palladium(II) precursor.
Ligand SPhosA bulky, electron-rich biaryl phosphine ligand ideal for hindered substrates.
Base K₃PO₄A strong, non-nucleophilic base that effectively promotes transmetalation.
Solvent Toluene/WaterA biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 100 °CElevated temperature is often required to overcome the activation barrier for hindered substrates.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[6] It is a powerful tool for the synthesis of substituted alkenes.

Mechanistic Considerations for Hindered Substrates

The Heck reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[4] Steric hindrance in this compound can disfavor the oxidative addition step and influence the regioselectivity of the migratory insertion. The use of bulky, electron-rich phosphine ligands is again crucial to promote the formation of the active Pd(0) catalyst and facilitate oxidative addition.[7] The choice of base and solvent can also significantly impact the reaction rate and selectivity. For sterically hindered substrates, higher temperatures are often necessary.

Diagram 2: Catalytic Cycle of the Heck Reaction

Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Hydrido-Pd Complex Hydrido-Pd Complex Alkene Complex->Hydrido-Pd Complex Migratory Insertion & β-Hydride Elimination Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Synthesis of 1-Propyl-2-vinylbenzene

This protocol outlines a general procedure for the Heck reaction of this compound with ethylene (from ethylene gas or a surrogate).

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • P(o-tol)₃ (0.04 mmol, 4 mol%)

  • Triethylamine (1.5 mmol, 1.5 equiv)

  • DMF (5 mL)

  • Ethylene gas

Procedure:

  • To a flame-dried pressure tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with argon three times.

  • Add DMF and triethylamine via syringe.

  • Pressurize the tube with ethylene gas (typically 2-4 atm).

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours.

  • Cool the reaction to room temperature and carefully vent the excess ethylene.

  • Dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 1-propyl-2-vinylbenzene.

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and reliable palladium source.
Ligand P(o-tol)₃A bulky and electron-rich phosphine ligand that promotes oxidative addition.
Base TriethylamineActs as both a base and a scavenger for the HBr byproduct.
Solvent DMFA polar apathetic solvent that can help to stabilize the cationic intermediates in the catalytic cycle.
Temperature 120 °CHigher temperatures are generally required for less reactive, sterically hindered aryl bromides.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst.[8] Copper-free versions of this reaction have also been developed.[9]

Mechanistic Pathway and Strategies for Hindered Systems

The traditional Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. For sterically hindered substrates like this compound, the oxidative addition step can be challenging. The use of bulky phosphine ligands is beneficial. In copper-free Sonogashira couplings, a strong base is used to deprotonate the alkyne, and the resulting acetylide reacts directly with the palladium complex.[11]

Diagram 3: Catalytic Cycle of the Copper-Free Sonogashira Coupling

Sonogashira_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Alkyne Coordination & Deprotonation (Base) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'') General_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware B Add solid reagents (Aryl halide, coupling partner, catalyst, ligand, base) A->B C Evacuate and backfill with inert gas (3x) B->C D Add anhydrous solvent and liquid reagents C->D E Heat to desired temperature with stirring D->E F Monitor progress (TLC, GC-MS) E->F G Cool to room temperature F->G H Aqueous work-up (Extraction, washing) G->H I Dry and concentrate H->I J Purify by chromatography I->J

Sources

Application Notes & Protocols: Strategic Use of 1-Bromo-2-propylbenzene in the Synthesis of Sterically Hindered Biaryl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the effective use of 1-bromo-2-propylbenzene in the synthesis of biaryl compounds. Biaryl scaffolds are privileged structures in medicinal chemistry, materials science, and natural products.[1][2] However, the synthesis of biaryls bearing ortho-substituents, such as those derived from this compound, presents significant synthetic challenges due to steric hindrance. This guide focuses on overcoming these challenges, with a primary emphasis on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale for experimental design, provide validated protocols, and discuss critical parameters for achieving high-yield synthesis of sterically encumbered biaryls.

Introduction: The Challenge of Sterically Hindered Biaryls

The carbon-carbon bond connecting the two aryl rings in biaryl compounds is a cornerstone of modern chemistry. The palladium-catalyzed Suzuki-Miyaura cross-coupling, which joins an organoboron species with an organic halide, stands as one of the most robust and versatile methods for its formation.[1][3][4] The reaction's popularity stems from the mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1]

The substrate at the core of this guide, this compound, introduces a significant steric impediment adjacent to the reaction center. This ortho-propyl group can drastically hinder the approach of the palladium catalyst, thereby impeding the crucial oxidative addition step of the catalytic cycle and slowing down subsequent steps.[5][6] Consequently, standard coupling conditions often fail or provide poor yields. The successful synthesis of 2-propyl-substituted biaryls requires a carefully optimized catalytic system, particularly the choice of ligand, which is paramount for overcoming steric barriers.[6][7]

The Suzuki-Miyaura Coupling: A Mechanistic Approach to Overcoming Steric Hindrance

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is key to rationally designing a successful protocol for a hindered substrate.

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step, especially for sterically hindered substrates. The use of bulky, electron-rich ligands is critical to facilitate this process.[7][10]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the organoboron species by a base.[11][12]

  • Reductive Elimination: The two organic moieties on the palladium(II) center couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.[3][9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ oxidative_adduct L₂(Ar)Pdᴵᴵ(X) pd0->oxidative_adduct Oxidative Addition (Ar-X) transmetalation_complex L₂(Ar)Pdᴵᴵ(Ar') oxidative_adduct->transmetalation_complex Transmetalation (Ar'-B(OR)₂) Base transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameter Selection for this compound

Catalyst Precursor: While various palladium sources can be used, Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[5][12]

Ligand Selection (The Key to Success): For sterically hindered substrates, the choice of phosphine ligand is the most critical variable. Standard ligands like PPh₃ are often ineffective. Success hinges on using ligands that are both bulky and electron-rich .[7][10]

  • Bulky Ligands: Promote the formation of monoligated L₁Pd(0) species, which are more reactive in oxidative addition than their L₂Pd(0) counterparts.[7][10] The steric bulk also facilitates the final reductive elimination step.

  • Electron-Rich Ligands: Increase the electron density on the palladium center, which enhances the rate of oxidative addition into the C-Br bond.[10]

Biaryl monophosphine ligands are the state-of-the-art for these transformations.[10][13] Ligands like SPhos and XPhos are particularly effective for coupling ortho-substituted aryl halides.[7] N-heterocyclic carbenes (NHCs) also serve as highly effective, strongly σ-donating ligands for challenging couplings.[14]

Base: The base plays a crucial role in activating the boronic acid for transmetalation.[12] For hindered couplings, moderately strong inorganic bases are preferred. Potassium phosphate (K₃PO₄) is often an excellent choice, providing high yields while minimizing side reactions.[7] Other bases like K₂CO₃ or Cs₂CO₃ can also be effective.[11][15]

Solvent: Aprotic polar solvents are typically used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices, often with the addition of water to aid in dissolving the base and facilitating the transmetalation step.[11][16]

Data Summary: Optimizing Reaction Conditions

The following table summarizes recommended starting points for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

ParameterRecommended Reagent/ConditionRationale for Steric Hindrance
Aryl Halide This compoundSterically hindered electrophile.
Boronic Acid Arylboronic Acid (1.2 - 1.5 equiv.)Nucleophilic partner; slight excess drives reaction.
Pd Source Pd(OAc)₂ (1-2 mol%)Common, reliable Pd(II) precatalyst.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.[7]
Base K₃PO₄ (2-3 equiv.)Effective base for activating boronic acid without promoting side reactions.[7]
Solvent Toluene/H₂O or Dioxane/H₂O (e.g., 10:1 v/v)Aprotic solvent system facilitates all steps of the catalytic cycle.[11][16]
Temperature 80 - 110 °CThermal energy is required to overcome the activation barrier for hindered substrates.

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Isolation & Analysis setup 1. Assemble & Flame-Dry Glassware reagents 2. Add Solids: This compound, Boronic Acid, Base, Ligand, Pd Source setup->reagents degas 3. Seal, Evacuate & Backfill with Inert Gas (e.g., Argon) reagents->degas solvent 4. Add Degassed Solvent via Syringe degas->solvent heat 5. Heat to Target Temperature with Vigorous Stirring solvent->heat monitor 6. Monitor Reaction by TLC/GC-MS heat->monitor quench 7. Cool to RT & Quench (e.g., add water) monitor->quench extract 8. Perform Liquid-Liquid Extraction quench->extract dry 9. Dry Organic Layer & Concentrate extract->dry purify 10. Purify via Flash Chromatography dry->purify analyze 11. Characterize Pure Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of 2-propyl-4'-methoxybiphenyl

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 mmol, 199 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)

  • Toluene, anhydrous (5 mL)

  • Deionized Water, degassed (0.5 mL)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Oven-dried 25 mL Schlenk flask or reaction tube with a magnetic stir bar

  • Septa and needles

  • Inert gas line (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature controller

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To the Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in the preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS to confirm the consumption of the starting bromide.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Notes & Troubleshooting:

  • Incomplete Reaction: If starting material remains, consider increasing the reaction time, temperature (up to 110 °C for toluene), or catalyst/ligand loading slightly.

  • Protodeborylation: The undesired reaction of the boronic acid with residual water or protons can be a side reaction.[8] Using freshly ground, dry K₃PO₄ and anhydrous solvent can minimize this.

  • Homocoupling: Formation of biphenyl from the boronic acid can occur. This is often minimized by the use of robust ligand systems like SPhos.

  • Catalyst Deactivation: Ensure the reaction is kept under a strict inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.

Alternative Coupling Strategies

While Suzuki-Miyaura coupling is the workhorse for this transformation, other cross-coupling reactions can, in principle, be used.

  • Stille Coupling: This reaction uses an organotin reagent instead of an organoboron species. It is highly effective but is often avoided due to the high toxicity of organotin compounds.[12]

  • Heck Reaction: The Heck reaction couples the aryl bromide with an alkene.[17][18] While not a direct route to simple biaryls, it could be used to synthesize stilbene derivatives from this compound and styrene, for example.[17][19] The reaction typically requires a palladium catalyst and a base.[20][21]

Conclusion

The synthesis of biaryl compounds from this compound is a challenging but achievable goal that relies on a rational approach to catalyst system design. The steric hindrance imposed by the ortho-propyl group necessitates the use of modern, bulky, and electron-rich phosphine ligands, such as SPhos, within a palladium-catalyzed Suzuki-Miyaura cross-coupling protocol. By carefully selecting the ligand, base, and solvent system, researchers can effectively overcome the steric barriers to achieve high yields of valuable 2-propyl-substituted biaryl compounds, opening avenues for the development of new pharmaceuticals and advanced materials.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Available at: [Link]

  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • ElectronicsAndBooks. Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC - NIH. Available at: [Link]

  • Catalysis Science & Technology (RSC Publishing). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Available at: [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]

  • Gurupadaswamy, H. D., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. (2022). Available at: [Link]

  • Green Chemistry (RSC Publishing). Ligand-free palladium catalyzed Ullmann biaryl synthesis: ‘household’ reagents and mild reaction conditions. Available at: [Link]

  • Lundgren, R. J., & Stradiotto, M. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. PMC - NIH. (2019). Available at: [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available at: [Link]

  • ACS Omega. Palladium-Catalyzed Intramolecular Oxidative Arylations for the Synthesis of Fused Biaryl Sulfones. (2018). Available at: [Link]

  • Wikipedia. Heck reaction. Available at: [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Available at: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Walker, S. D., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]

  • Schmidt, J., et al. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC - NIH. Available at: [Link]

  • Gatti, M., et al. Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki-Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations. NIH. Available at: [Link]

  • Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). Available at: [Link]

  • J Michelle Leslie. Heck Reaction example 3. (2023). Available at: [Link]

  • ACS Omega. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. Available at: [Link]

  • Chemistry LibreTexts. Heck Reaction. (2023). Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. (2008). Available at: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Heteroaryl Compounds Through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. (2010). Available at: [Link]

  • Zhang, Z., et al. Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. PMC. Available at: [Link]

  • Organic Chemistry Portal. Heterobiaryl synthesis by C-C coupling. Available at: [Link]

  • University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

  • ResearchGate. Formation of biaryl compounds in the suzuki cross coupling reaction. Available at: [Link]

  • ResearchGate. Preparation of unsymmetrical biaryls via palladium-catalyzed coupling reaction of aryl halides. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Execution of Heck Coupling Reactions with 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This guide provides an in-depth technical overview and practical protocols for the application of the Heck reaction to a sterically demanding substrate: 1-Bromo-2-propylbenzene. The presence of an ortho-propyl group introduces significant steric hindrance, which necessitates careful optimization of catalyst systems and reaction conditions to achieve efficient coupling. We will dissect the mechanistic underpinnings of the reaction, explore the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. This document aims to serve as an authoritative guide to successfully navigate the challenges and unlock the synthetic potential of ortho-substituted aryl halides in Heck coupling reactions.

The Mechanistic Heart of the Heck Reaction

A foundational understanding of the catalytic cycle is paramount for rational problem-solving and optimization. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle, which involves several key steps: oxidative addition, migratory insertion, β-hydride elimination, and catalyst regeneration.[1][3][4]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated 14-electron Pd(0) complex. This step forms a square planar Pd(II) intermediate and is often the rate-limiting step, particularly for sterically hindered or electron-rich aryl halides.[5]

  • Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) complex. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[1][4]

  • β-Hydride Elimination: For the reaction to proceed, the alkylpalladium intermediate must possess a hydrogen atom on the β-carbon. A syn β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming the substituted alkene product and a palladium-hydride species.[5][6] This step typically favors the formation of the more stable E (trans) isomer to minimize steric interactions.[1][7]

  • Reductive Elimination & Catalyst Regeneration: In the final step, a base is required to neutralize the generated H-Br and facilitate the reductive elimination, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][8]

Heck_Mechanism pd0 Pd(0)L₂ ox_add Ar-Pd(II)(X)L₂ pd0->ox_add Oxidative Addition arx Ar-X (this compound) alkene_coord [Ar-Pd(II)(X)L₂(alkene)] ox_add->alkene_coord Alkene Coordination mig_insert R-CH₂-CH(Ar)-Pd(II)(X)L₂ alkene_coord->mig_insert Migratory Insertion beta_elim [H-Pd(II)(X)L₂] + Product mig_insert->beta_elim β-Hydride Elimination beta_elim->pd0 Reductive Elimination product Substituted Alkene beta_elim->product hbx H-Base⁺X⁻ beta_elim->hbx alkene Alkene base Base

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Strategic Considerations for Coupling with this compound

The ortho-propyl group on the aryl bromide presents a significant steric shield around the carbon-bromine bond. This steric hindrance primarily impacts the initial oxidative addition step, making the substrate less reactive than its para- or meta-substituted counterparts. Overcoming this challenge requires a carefully tailored catalytic system.

Catalyst and Ligand Selection: The Key to Success

The choice of palladium precursor is often less critical than the ligand. Standard precursors like Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective, as Pd(II) sources are readily reduced in situ to the active Pd(0) species.[4][6]

The ligand, however, is crucial for stabilizing the palladium catalyst and modulating its reactivity. For sterically hindered substrates like this compound, the ligand must be both bulky and electron-rich.

  • Rationale for Bulky, Electron-Rich Ligands:

    • Promoting Oxidative Addition: Electron-rich ligands increase the electron density on the Pd(0) center, which enhances its ability to donate into the σ* orbital of the C-Br bond, thereby facilitating the otherwise difficult oxidative addition.

    • Steric Bulk: Bulky ligands favor the formation of monoligated, coordinatively unsaturated L-Pd(0) species. These are highly reactive and provide an open coordination site for the hindered aryl halide to approach.

    • Preventing β-Hydride Elimination (of the wrong kind): In some cases, bulky ligands can influence regioselectivity and prevent unwanted side reactions.

  • Recommended Ligand Classes:

    • Trialkylphosphines: Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are classic examples that have proven effective for challenging substrates.[9]

    • Buchwald-type Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for cross-coupling reactions. Their steric bulk and electronic properties are finely tuned to activate even very unreactive aryl chlorides and bromides.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and form very stable bonds with palladium, creating robust catalysts that are resistant to decomposition at high temperatures.[9][10]

The Role of the Base and Solvent
  • Base: Both organic (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc) are commonly used.[5][8]

    • Inorganic bases are often preferred for sterically hindered couplings as they are less likely to coordinate to the palladium center and interfere with catalysis. They are particularly useful in polar aprotic solvents.

    • Amine bases can act as both a base and a ligand, which can sometimes be detrimental. However, they are effective in many standard protocols.[5]

  • Solvent: The solvent must solubilize the reactants and catalyst, and its polarity can influence the reaction pathway.[5]

    • Polar aprotic solvents like DMF, DMA, MeCN, or dioxane are the most common choices.[5] They are generally effective at promoting the reaction and stabilizing the charged intermediates that can form.

    • For high-temperature reactions, high-boiling solvents like xylene or toluene may be necessary.[5]

Experimental Protocols

The following protocols provide a starting point for the Heck coupling of this compound. All manipulations should be performed using standard Schlenk techniques under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.[4]

Workflow setup 1. Reaction Setup (Flask, Stir Bar, Inert Gas) reagents 2. Add Solids (Aryl Halide, Base, Pd Source, Ligand) setup->reagents solvents 3. Add Liquids (Solvent, Alkene) reagents->solvents reaction 4. Heat to Temperature (Monitor by TLC/GC-MS) solvents->reaction workup 5. Aqueous Workup (Dilute, Wash with H₂O/Brine) reaction->workup purify 6. Dry & Concentrate (Dry over MgSO₄, Rotovap) workup->purify final 7. Purification (Column Chromatography) purify->final

Figure 2: General experimental workflow for the Heck reaction.
Protocol 1: Standard Conditions with Styrene

This protocol uses a common and relatively robust catalyst system. While it may provide a moderate yield with this compound, it serves as a valuable baseline experiment.

ComponentMolar Eq.MolMass / Volume
This compound1.01.0 mmol199 mg
Styrene1.21.2 mmol125 mg (137 µL)
Pd(OAc)₂0.020.02 mmol4.5 mg
Triphenylphosphine (PPh₃)0.040.04 mmol10.5 mg
Potassium Carbonate (K₂CO₃)2.02.0 mmol276 mg
Anhydrous DMF--5 mL

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.[11]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) followed by styrene (1.2 equiv) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[12]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (3 x 15 mL) and then with brine (15 mL).[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired (E)-1-(2-propylphenyl)-2-phenylethene.

Protocol 2: Optimized Conditions for Hindered Substrates

This protocol employs a more advanced Buchwald-type ligand, SPhos, which is specifically designed to accelerate the coupling of sterically demanding aryl halides.

ComponentMolar Eq.MolMass / Volume
This compound1.01.0 mmol199 mg
n-Butyl Acrylate1.51.5 mmol192 mg (215 µL)
Pd₂(dba)₃0.010.01 mmol9.2 mg
SPhos0.040.04 mmol16.4 mg
Cesium Carbonate (Cs₂CO₃)2.02.0 mmol652 mg
Anhydrous Dioxane--5 mL

Step-by-Step Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol), Pd₂(dba)₃ (1 mol%), SPhos (4 mol%), and Cs₂CO₃ (2.0 equiv) to an oven-dried Schlenk tube with a stir bar.

  • Inert Atmosphere: Seal the tube and bring it out of the glovebox. If not using a glovebox, perform the additions under a strong counterflow of argon and then seal.

  • Reagent Addition: Add anhydrous dioxane (5 mL) and n-butyl acrylate (1.5 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir vigorously.

  • Monitoring: Due to the higher activity of this catalyst system, the reaction may be complete in a shorter time (2-12 hours). Monitor accordingly via TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with diethyl ether (25 mL) and filter through a short plug of Celite to remove palladium black and inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting oil or solid by flash column chromatography on silica gel to afford pure n-butyl (E)-3-(2-propylphenyl)acrylate.

Analysis and Troubleshooting

ProblemPossible CauseSuggested Solution
No or Low Conversion Inactive catalyst (oxidized Pd(0)).Ensure rigorous inert atmosphere technique. Use fresh, high-quality reagents and anhydrous solvents.
Oxidative addition is too slow.Switch to a more electron-rich and bulky ligand (e.g., P(t-Bu)₃, SPhos). Increase temperature.
Insufficiently active base.Switch to a stronger base like Cs₂CO₃ or K₃PO₄.
Formation of Side Products Reductive dehalogenation of starting material.This can occur if β-hydride elimination is slow. Ensure the base is not a hydride source. Sometimes unavoidable.
Alkene isomerization or polymerization.Lower the reaction temperature. Additives like silver salts can sometimes suppress isomerization.[6]
Homocoupling of the aryl bromide.This suggests issues with the catalyst initiation or stability. Re-evaluate the ligand and solvent choice.
Poor Regioselectivity (With unsymmetrical alkenes)Regioselectivity is governed by sterics and electronics. For styrenes, arylation typically occurs at the less substituted carbon. For electron-deficient alkenes, it also occurs at the β-position. This is rarely an issue with terminal alkenes.[2]

Conclusion

The Heck coupling of this compound, while challenging due to steric hindrance, is a highly achievable transformation with the appropriate selection of reaction parameters. The key to success lies in facilitating the rate-limiting oxidative addition step through the use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family, or robust N-heterocyclic carbenes. Paired with a suitable base and polar aprotic solvent, these advanced catalyst systems can provide excellent yields of the desired substituted alkenes. The protocols and strategic insights provided herein offer a robust framework for researchers to successfully employ this powerful C-C bond-forming reaction on sterically demanding substrates, paving the way for applications in pharmaceutical and materials science.

References

  • NROChemistry. Heck Coupling. Available from: [Link]

  • BYJU'S. Heck Reaction Mechanism. Available from: [Link]

  • Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Available from: [Link]

  • Guisnet, M. et al. (2018). Trans-ferulic acid valorisation into stilbene derivatives via tandem decarboxylation/Heck coupling using Pd/Al-SBA-15 materials. Catalysis Science & Technology. Available from: [Link]

  • Slideshare. Heck cross coupling reaction. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Available from: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available from: [Link]

  • Rossi, R. A. et al. (2020). Room-Temperature and Transition-Metal-Free Mizoroki–Heck-type Reaction. Synthesis of E-Stilbenes by Photoinduced C–H Functionalization. The Journal of Organic Chemistry. Available from: [Link]

  • Blakemore, D. C. et al. (2016). Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]

  • Khan, I. et al. (2018). Synthetic approaches toward stilbenes and their related structures. National Center for Biotechnology Information. Available from: [Link]

  • da Rosa, G. P. et al. (2017). An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki-Heck coupling reaction under microwave irradiation. PubMed. Available from: [Link]

  • Selvakumar, K. et al. (2002). New Palladium Carbene Catalysts for the Heck Reaction of Aryl Chlorides in Ionic Liquids. Organic Letters. Available from: [Link]

  • Basri, M. et al. (2018). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing. Available from: [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Available from: [Link]

  • ResearchGate. (2000). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Available from: [Link]

  • Wang, X. et al. (2022). The representative examples of the intramolecular and intermolecular... ResearchGate. Available from: [Link]

  • Littke, A. F. & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • Gülgün, M. A. et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. National Center for Biotechnology Information. Available from: [Link]

  • Balaraman, K. & Gunanathan, C. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available from: [Link]

  • Wikipedia. Intramolecular Heck reaction. Available from: [Link]

  • Wipf Group. (2007). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Available from: [Link]

  • Sharma, A. & Sharma, U. (2017). Heck Reaction—State of the Art. MDPI. Available from: [Link]

  • Procter, D. J. et al. (2018). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. National Center for Biotechnology Information. Available from: [Link]

  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions. Available from: [Link]

  • ResearchGate. (2003). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Newman, S. G. et al. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. ChemRxiv. Available from: [Link]

  • Horváth, A. et al. (2020). Homogeneous Pd-Catalyzed Heck Coupling in γ-Valerolactone as a Green Reaction Medium: A Catalytic, Kinetic, and Computational Study. ACS Publications. Available from: [Link]

  • ResearchGate. (2011). Heck coupling in the gas phase: Examination of the reaction mechanism by ion/molecule reactions and mass spectrometry. Available from: [Link]

  • Ananikov, V. P. et al. (2019). A novel approach to study catalytic reactions via electrophoretic NMR on the example of Pd/NHC-catalyzed Mizoroki-Heck cross-coupling reaction. PubMed. Available from: [Link]

  • Gevorgyan, V. et al. (2018). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. National Center for Biotechnology Information. Available from: [Link]

  • Behl, R. & Singh, R. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Center for Biotechnology Information. Available from: [Link]

  • The Organic Chemistry Tutor. (2023). Heck Reaction example 3. YouTube. Available from: [Link]

  • The Organic Chemistry Tutor. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. Available from: [Link]

  • ResearchGate. (2007). Comprehensive Kinetic Screening of Palladium Catalysts for Heck Reactions. Available from: [Link]

Sources

Application Notes & Protocols: Sonogashira Coupling of 1-Bromo-2-propylbenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the coupling of 1-Bromo-2-propylbenzene with various terminal alkynes. The resulting 1-propyl-2-(alkynyl)benzene structures are valuable intermediates in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][4] We will delve into the reaction mechanism, explore critical parameters for optimization, provide step-by-step experimental procedures, and offer a comprehensive troubleshooting guide to empower researchers in achieving high-yield, reproducible results.

The Mechanistic Underpinnings of the Sonogashira Coupling

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[1][5]

  • The Palladium Cycle: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex, forming a Pd(II) intermediate. This step is often the rate-limiting step, particularly for less reactive aryl bromides compared to aryl iodides.[1][6][7]

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of an amine base to form a highly reactive copper(I) acetylide species.[5]

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylide group to the palladium center. The resulting diorganopalladium(II) complex rapidly undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, thus completing the cycle.[1]

G cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_complex_A Oxidative Addition pd_complex_B Ar-Pd(II)-Br(L₂) pd_complex_A->pd_complex_B Ar-Br transmetalation Transmetalation cu_acetylide Cu(I)-C≡C-R pd_complex_C Ar-Pd(II)-C≡CR(L₂) transmetalation->pd_complex_C R-C≡C⁻ cu_halide Cu(I)Br transmetalation->cu_halide pd_complex_C->pd0 reductive_elim Reductive Elimination product Ar-C≡C-R (Product) reductive_elim->product arbr Ar-Br (this compound) arbr->pd_complex_A cu_acetylide->transmetalation alkyne H-C≡C-R (Terminal Alkyne) cu_halide->alkyne + Base·HBr alkyne->cu_acetylide + CuI, Base base Base (e.g., Et₃N)

Caption: The Catalytic Cycles of the Sonogashira Coupling.

Key Parameters for Reaction Success

The efficiency of the Sonogashira coupling is highly dependent on a careful selection of catalysts, ligands, base, and solvent. For a substrate like this compound, which is an aryl bromide, reaction conditions may require optimization compared to more reactive aryl iodides.[5][8]

ParameterRecommendation for this compoundRationale & Causality
Aryl Halide Reactivity Aryl Bromide requires more forcing conditions than Aryl Iodide.The C-Br bond is stronger than the C-I bond, making the oxidative addition step to the Pd(0) center slower and often requiring higher temperatures.[5][8]
Palladium Pre-catalyst PdCl₂(PPh₃)₂ (more air-stable) or Pd(PPh₃)₄. Loading: 1-5 mol%.PdCl₂(PPh₃)₂ is a Pd(II) source that is reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a direct Pd(0) source but is more sensitive to air.[2][8]
Copper(I) Co-catalyst CuI (Copper(I) Iodide). Loading: 0.5-5 mol%.CuI facilitates the formation of the copper acetylide intermediate, which is essential for the transmetalation step. Using fresh, high-quality CuI is critical to avoid reaction failure.[8]
Ligand Triphenylphosphine (PPh₃) is standard. For challenging couplings, bulky, electron-rich phosphines (e.g., P(t-Bu)₃) can be beneficial.The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky ligands can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[2][9]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH). Use 2-5 equivalents.The amine base is required to deprotonate the terminal alkyne. It also acts as a scavenger for the HBr generated during the reaction.[8] The base can often serve as the solvent or co-solvent.[5]
Solvent Anhydrous, degassed solvents like THF, DMF, Toluene, or neat amine.Anhydrous and anaerobic (oxygen-free) conditions are crucial to prevent catalyst decomposition (formation of palladium black) and oxidative homocoupling of the alkyne (Glaser coupling).[8][10]
Temperature 50-100 °C.Aryl bromides typically require heating to facilitate the oxidative addition step.[7][8] The optimal temperature should be determined empirically for each specific alkyne.
Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Solvents and reagents are flammable and/or toxic.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling this compound with a variety of terminal alkynes.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Terminal Alkyne (1.2 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide [CuI] (0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 5 mL, anhydrous)

  • Tetrahydrofuran (THF, 10 mL, anhydrous and degassed)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) and CuI (9.5 mg, 0.05 mmol).

  • Add the magnetic stir bar, this compound (199 mg, 1.0 mmol), and anhydrous, degassed THF (10 mL).

  • Add anhydrous triethylamine (5 mL).

  • Finally, add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 15 minutes, then heat to 60-70 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts, washing the pad with additional solvent.[5]

  • Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-propyl-2-(alkynyl)benzene.

Protocol 2: Copper-Free Sonogashira Coupling

This variation is advantageous for sensitive substrates or to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[8][11]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Terminal Alkyne (1.5 mmol, 1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%) or a bulky phosphine ligand like P(t-Bu)₃.

  • Tetrabutylammonium acetate [TBAA] or Cesium Carbonate [Cs₂CO₃] (2.0 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF, 10 mL, anhydrous and degassed)

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), the phosphine ligand (e.g., PPh₃, 21 mg, 0.08 mmol), and the base (e.g., TBAA, 603 mg, 2.0 mmol).[12]

  • Add the magnetic stir bar and anhydrous, degassed DMF (10 mL).

  • Add this compound (199 mg, 1.0 mmol) followed by the terminal alkyne (1.5 mmol).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC. Copper-free reactions can sometimes be slower.

  • Once the reaction is complete, cool to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow

The overall process from setup to final product analysis follows a systematic path.

G prep Reagent & Glassware Preparation (Drying/Degassing) setup Reaction Setup (Under Inert Atmosphere) prep->setup reaction Reaction (Heating & Stirring) setup->reaction monitor Monitoring (TLC / GC-MS) reaction->monitor Check Progress workup Aqueous Work-up & Extraction reaction->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analysis Product Characterization (NMR, MS, IR) purify->analysis

Caption: A typical experimental workflow for Sonogashira coupling.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. This section provides a systematic guide to diagnosing and resolving common problems.

ProblemProbable Cause(s)Recommended Solution(s)
No or Very Low Conversion 1. Inactive catalyst. 2. Poor quality reagents (e.g., degraded CuI, wet solvent/base). 3. Insufficient temperature for aryl bromide activation.[7]1. Use a fresh batch of palladium catalyst and CuI.[8] 2. Ensure all solvents and amine bases are strictly anhydrous. Degas solvents thoroughly.[8][10] 3. Increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 80 °C).
Formation of Black Precipitate (Palladium Black) Decomposition of the Pd(0) catalyst, often due to oxygen contamination or inappropriate solvent.[8]1. Improve inert atmosphere technique (e.g., use Schlenk line, perform freeze-pump-thaw cycles on the solvent). 2. Switch to a more robust pre-catalyst like PdCl₂(PPh₃)₂. 3. Some anecdotal evidence suggests certain solvents like THF may promote this; consider switching to DMF or Toluene.[8][13]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen. 2. High concentration of copper co-catalyst.1. Rigorously exclude oxygen from the reaction. 2. Reduce the loading of CuI. 3. Switch to a copper-free protocol (Protocol 2).[8]
Starting Material Recovered with Unidentified Byproducts 1. Reaction temperature is too high, causing decomposition of starting materials or product. 2. Incorrect stoichiometry.1. Lower the reaction temperature. 2. Carefully re-verify the molar equivalents of all reagents. Ensure the alkyne is used in slight excess (1.1-1.5 eq).
Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for constructing C(sp²)-C(sp) bonds. Success hinges on a clear understanding of the catalytic mechanism and meticulous control over key reaction parameters, especially the exclusion of air and moisture. By utilizing high-quality reagents, appropriate catalyst systems, and the detailed protocols provided, researchers can confidently synthesize a wide array of 2-alkynyl-propylbenzene derivatives for applications across the chemical sciences.

References
  • Wikipedia. Sonogashira coupling. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • ResearchGate. Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ACS Publications. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. [Link]

  • Semantic Scholar. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]

  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • RSC Publishing. Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. [Link]

  • ACS Publications. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • PMC - NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the arylamine moiety is a prevalent structural motif.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for this purpose, largely overcoming the limitations of traditional methods which often suffer from harsh conditions and limited substrate scope.[2] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 1-bromo-2-propylbenzene, a sterically hindered aryl halide. We will delve into the mechanistic rationale, selection of an optimal catalyst system, a detailed experimental protocol, and troubleshooting strategies to address the unique challenges posed by ortho-substituted substrates.

The Challenge: Overcoming Steric Hindrance

The coupling of ortho-substituted aryl halides like this compound presents a significant synthetic challenge. The steric bulk of the propyl group proximate to the site of reaction can impede key steps in the catalytic cycle, namely the initial oxidative addition of the aryl halide to the palladium(0) center and the final reductive elimination that forms the desired C–N bond.[2] Consequently, catalyst systems that are effective for unhindered aryl halides may prove inefficient, leading to low yields or requiring forcing reaction conditions.

The successful amination of such substrates hinges on the rational selection of a catalyst system specifically designed to accommodate steric hindrance. This typically involves the use of bulky, electron-rich phosphine ligands that promote the formation of highly reactive, monoligated palladium(0) species, which are crucial for accelerating the rate-limiting steps of the catalytic cycle.[2][3]

Mechanistic Overview of the Buchwald-Hartwig Amination

The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][5][6]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step, especially for sterically hindered or electron-rich aryl halides.[7]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new C–N bond of the product arylamine and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

A carefully chosen ligand is essential to facilitate each of these steps, particularly for challenging substrates.[8]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amido_complex Amido Complex (Pd-II) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Product (Ar-NR'R'') amido_complex->product baseh [Base-H]+ X- amido_complex->baseh arx Ar-X (this compound) arx->oa_complex amine HNR'R'' (Amine) amine->amido_complex base Base base->amido_complex

Caption: Figure 1: The Buchwald-Hartwig amination catalytic cycle.

Recommended Protocol: Amination with Morpholine

This protocol details the coupling of this compound with morpholine, a common secondary amine. The selected catalyst system utilizes a fourth-generation (G4) Buchwald precatalyst, which offers high stability and reactivity, ensuring efficient generation of the active Pd(0) species.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMmolEq.
This compoundC₉H₁₁Br199.09200 mg1.001.0
MorpholineC₄H₉NO87.12105 mg (108 µL)1.201.2
XPhos Pd G4C₄₅H₅₈NO₃PPdS868.4517.4 mg0.020.02
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10135 mg1.401.4
Toluene (Anhydrous)C₇H₈92.145.0 mL--
Experimental Workflow

Caption: Figure 2: High-level experimental workflow.

Step-by-Step Procedure

Note: This reaction is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[5]

  • Reaction Setup: To a 20 mL oven-dried screw-cap vial equipped with a magnetic stir bar, add this compound (200 mg, 1.00 mmol), XPhos Pd G4 precatalyst (17.4 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.40 mmol).[9]

  • Reagent Addition: Seal the vial with a PTFE-lined cap. If not in a glovebox, evacuate and backfill the vial with an inert gas three times. Through the septum, add anhydrous toluene (5.0 mL) followed by morpholine (108 µL, 1.20 mmol).

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously. The typical reaction temperature is between 80-100 °C.[4]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting aryl bromide), remove the vial from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, 4-(2-propylphenyl)morpholine.

Optimization and Troubleshooting

The success of a Buchwald-Hartwig amination can be sensitive to several parameters. If the reaction provides a low yield, consider the following optimization strategies.[10]

ParameterRecommendation & Rationale
Ligand The choice of ligand is paramount for hindered substrates.[2] If XPhos provides low yield, consider other bulky, electron-rich biarylphosphine ligands like RuPhos or BrettPhos.[11] These ligands can enhance the rates of both oxidative addition and reductive elimination.
Base Sodium tert-butoxide is a strong, effective base. However, for base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.[5] The particle size of inorganic bases can also impact the reaction; grinding the base before use may be beneficial.
Solvent Toluene and dioxane are common solvents.[12] Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst. Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the palladium catalyst.[4]
Catalyst Precursor While G4 precatalysts are highly efficient, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, but require in-situ formation of the active Pd(0) species and may necessitate higher catalyst loadings.[4][8]
Temperature Reactions involving challenging substrates like aryl chlorides or sterically hindered bromides often require elevated temperatures (80-110 °C) to drive the reaction to completion.[12]

Common Issues and Solutions:

  • Low Conversion: May indicate catalyst deactivation or insufficient reactivity. Switch to a bulkier ligand, increase the temperature, or ensure all reagents and solvents are rigorously anhydrous and deoxygenated.

  • Hydrodehalogenation (Ar-H formation): This side product arises from a competing β-hydride elimination pathway.[2] Using a bulkier ligand can sterically disfavor this pathway relative to the desired reductive elimination.

  • Insolubility: Poor solubility of the inorganic base can hinder the reaction. Vigorous stirring is crucial. In some cases, switching to a more soluble base or a different solvent system may be necessary.[10]

Safety Precautions

  • Palladium Catalysts: While generally stable, palladium compounds should be handled in a well-ventilated fume hood. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.

  • Sodium tert-butoxide: A strong, corrosive, and moisture-sensitive base. Handle in a glovebox or under a stream of inert gas. Avoid contact with skin and eyes.

  • Solvents: Toluene is flammable and has associated health risks. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Buchwald–Hartwig amination. In Wikipedia; 2023. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Singleton, J. T. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 2020. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. ChemRxiv. [Link]

  • Palladium Pre‐Catalysts for Cross‐Coupling Reactions. ChemistryViews. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Selected examples of commercially available palladium(II) precatalysts for cross‐coupling reactions. ResearchGate. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 2020. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Organic Chemistry Portal. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]

  • I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe? Reddit. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 2017. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Southampton. [Link]

  • Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. [Link]

  • Synthesis of Arylamines via Aminium Radicals. PMC - NIH. [Link]

  • 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

Sources

Application Note & Protocol: High-Fidelity Synthesis of 2-Propylphenyllithium via Lithium-Halogen Exchange

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-propylphenyllithium, a versatile aryllithium intermediate, through the lithium-halogen exchange reaction between 1-bromo-2-propylbenzene and n-butyllithium (n-BuLi). Organolithium reagents are cornerstone tools in modern organic synthesis, acting as potent nucleophiles and strong bases for the construction of complex molecular architectures.[1][2][3][4] This protocol emphasizes not only the procedural steps but also the underlying mechanistic principles and critical safety measures required for handling pyrophoric reagents. The detailed methodology is intended for researchers, chemists, and professionals in drug development who require reliable access to functionalized aryllithium species.

Scientific Foundation: The Lithium-Halogen Exchange

The formation of 2-propylphenyllithium from its corresponding aryl bromide is achieved via a lithium-halogen exchange reaction. This process is a powerful method for preparing organolithium compounds that may be difficult to access through other means, such as direct deprotonation.[5][6]

1.1. Mechanism of Action

The reaction proceeds through a kinetically controlled pathway where the n-butyl carbanion from n-BuLi attacks the bromine atom of this compound.[7] This is generally faster than a competitive directed ortho-metalation (DoM), which would involve the abstraction of a proton from the aromatic ring.[8][9] The exchange rate follows the trend I > Br > Cl, making aryl bromides ideal substrates.[5]

The mechanism is believed to involve the formation of an "ate-complex" intermediate, although a concerted process is also considered.[5][7][10] The equilibrium of the reaction favors the formation of the more stable organolithium species. Since the negative charge is better stabilized on an sp²-hybridized carbon (aryl) than on an sp³-hybridized carbon (alkyl), the equilibrium lies far to the right, driving the reaction to completion.[11]

G cluster_reactants Reactants cluster_intermediate Transition State / Ate-Complex cluster_products Products ArylBromide This compound AteComplex [Ar-Br-Bu]- Li+ ArylBromide->AteComplex + n-BuLi nBuLi n-Butyllithium (n-BuLi) nBuLi->AteComplex ArylLithium 2-Propylphenyllithium AteComplex->ArylLithium Exchange ButylBromide n-Butyl Bromide AteComplex->ButylBromide

Caption: Mechanism of Lithium-Halogen Exchange.

1.2. Critical Reaction Parameters

  • Temperature: This reaction is highly exothermic and must be conducted at very low temperatures (typically -78 °C). Low temperatures are crucial to prevent side reactions, such as reaction with the solvent (e.g., THF degradation) or benzylic deprotonation, and to ensure the stability of the resulting aryllithium species.[12][13] Lithium-halogen exchange is an extremely fast process, even at cryogenic temperatures.[5][10][12]

  • Solvent: Anhydrous, aprotic ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are required. These solvents solvate the lithium cation, breaking down the oligomeric aggregates of n-BuLi and increasing its reactivity.[13] The presence of even small amounts of THF in a hydrocarbon solvent can dramatically accelerate the exchange reaction.[14][15]

  • Atmosphere: All organolithium reagents are highly sensitive to air and moisture.[16][17] The reaction must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to prevent quenching and potential fires.[17]

Safety Imperatives: Handling n-Butyllithium

WARNING: n-Butyllithium is a pyrophoric reagent that ignites spontaneously upon contact with air. It also reacts violently with water and other protic sources.[18][19][20] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (double-gloving with nitrile or neoprene is recommended).[20][21]

  • Inert Atmosphere: All transfers and reactions must be conducted under an inert atmosphere.[17][21] Ensure glassware is oven- or flame-dried and cooled under vacuum or an inert gas stream before use.

  • Syringe Techniques: Use well-maintained, gas-tight syringes with securely attached needles for transferring n-BuLi solutions.[17][22] Purge the syringe with inert gas before drawing up the reagent.

  • Spill and Fire Management: Keep a container of dry sand, powdered limestone, or a Class D fire extinguisher readily accessible. DO NOT USE WATER OR A CO₂ EXTINGUISHER on an organolithium fire, as this will exacerbate the situation.[1][22] In case of a small fire or spill, smother it with sand.

  • Quenching: Unused reagents and reaction residues must be quenched carefully. This is typically done by diluting with an inert hydrocarbon solvent (e.g., hexanes) and slowly adding a less reactive alcohol like isopropanol at low temperature, followed by methanol, and finally water.[16][22]

Detailed Experimental Protocol

This protocol describes the formation of 2-propylphenyllithium, followed by quenching with a simple electrophile (water) to yield propylbenzene, confirming the successful lithiation.

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierNotes
This compound≥98%Standard Supplier---
n-Butyllithium1.6 M in hexanesStandard SupplierStore under inert gas at 2-8 °C.[22]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Standard SupplierFreshly distilled from sodium/benzophenone or from a solvent purification system.
Deionized Water------Degassed.
Saturated NH₄ClAqueous---For workup.
Diethyl Ether (Et₂O)Anhydrous---For extraction.
Magnesium Sulfate (MgSO₄)Anhydrous---For drying.
Equipment ---------
Schlenk flask100 mL---Oven-dried.
Magnetic stir bar---------
Septa, gas-tight syringes, needles---------
Schlenk line / Inert gas manifold------Argon or Nitrogen.
Low-temperature bath------Dry ice/acetone (-78 °C).

3.2. Quantitative Data Summary

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound199.091.00 g5.021.0
n-Butyllithium (1.6 M)64.063.3 mL5.271.05
Anhydrous THF72.1125 mL------

3.3. Step-by-Step Procedure

  • System Preparation: Assemble a 100 mL Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Using a syringe, add this compound (1.00 g, 5.02 mmol) to the flask. Add 25 mL of anhydrous THF via cannula or syringe.

  • Cooling: Place the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C with gentle stirring.

  • Lithiation: Using a dry, argon-purged 5 mL syringe, slowly draw up 3.3 mL of 1.6 M n-BuLi in hexanes (5.27 mmol). Add the n-BuLi solution to the stirred reaction mixture dropwise over 10-15 minutes. Ensure the internal temperature does not rise significantly. A color change to yellow or orange is often observed, indicating the formation of the aryllithium species.

  • Reaction: Stir the mixture at -78 °C for 1 hour to ensure the lithium-halogen exchange is complete.[23]

  • Quenching: Slowly add 5 mL of degassed deionized water dropwise via syringe. A vigorous reaction may occur at the point of addition. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel containing 20 mL of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product (propylbenzene).

  • Purification & Analysis: The crude product can be purified by column chromatography if necessary. Confirm product identity and purity via ¹H NMR, ¹³C NMR, and GC-MS analysis.

Experimental Workflow Visualization

G A 1. Setup Flame-dry Schlenk flask under Argon atmosphere. B 2. Add Substrate Add this compound and anhydrous THF. A->B C 3. Cool Cool solution to -78 °C in dry ice/acetone bath. B->C D 4. Lithiation Slowly add n-BuLi (1.05 eq) via syringe at -78 °C. C->D E 5. Stir Stir reaction mixture for 1 hour at -78 °C. D->E F 6. Quench Add H₂O and warm to RT. E->F G 7. Extract Perform aqueous workup and extract with diethyl ether. F->G H 8. Isolate Dry organic layer and remove solvent in vacuo. G->H

Caption: Step-by-step experimental workflow.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield - Inactive n-BuLi (degraded by air/moisture).- Wet solvent or glassware.- Reaction temperature too high.- Titrate n-BuLi solution before use.- Ensure all solvents are rigorously dried and glassware is oven/flame-dried under inert gas.- Maintain strict temperature control at -78 °C.
Formation of Butylated Byproducts - The generated aryllithium reacts with the n-butyl bromide byproduct.- This is a known side reaction but is minimized at low temperatures. Ensure rapid quenching with the desired electrophile after the exchange is complete.
Reaction Mixture Turns Dark/Black - Decomposition of the organolithium reagent.- Presence of oxygen.- Ensure a robust inert atmosphere. Check for leaks in the system.- Avoid unnecessarily long reaction times.

References

  • nbutyl lithium safety - YouTube. (2024).
  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. (n.d.).
  • Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). UC Center for Laboratory Safety.
  • Organolithium reagent - Wikipedia. (n.d.).
  • Safe handling of organolithium compounds in the laboratory. (2002). Princeton EHS.
  • Organolithium reagents – Knowledge and References. (n.d.). Taylor & Francis.
  • SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes. (n.d.). Fisher Scientific.
  • Organolithium Compounds and Reactions. (n.d.). Slideshare.
  • Metal–halogen exchange - Wikipedia. (n.d.).
  • Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry.
  • Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes. (n.d.). Cole-Parmer.
  • n-Butyllithium - Safety Data Sheet. (2025). ChemicalBook.
  • Troubles with Lithium-Halogen exchange reaction. (2019). Sciencemadness Discussion Board.
  • Organolithium Reagents. (n.d.). Merck Millipore.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments.
  • Lithium-Halogen Exchange. (n.d.). Myers, Chem 115.
  • Organometallic Chemistry Lecture Notes. (2019). ETH Zurich.
  • ORGANOLITHIUM REAGENT. (n.d.). BRA Bihar University.
  • The Lithium–Halogen Exchange Reaction in Process Chemistry. (n.d.). ResearchGate.
  • Directed (ortho) Metallation. (n.d.). University of Michigan.
  • Butyllithium-Mediated Coupling of Aryl Bromides with Ketones under In-Situ-Quench (ISQ) Conditions. (2008). Synlett.
  • Effect of solvent on the lithium-bromine exchange of aryl bromides. (2006). Journal of Organic Chemistry.
  • THE MECHANISM OF THE REACTION BETWEEN LITHIUM N-BUTYL AND VARIOUS ORGANIC HALOGEN COMPOUNDS. (n.d.). Journal of the American Chemical Society.
  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. (n.d.). Chemistry Steps.
  • The Mechanism of Lithium-Halogen Exchange. (2007). Macmillan Group Meeting.
  • Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides. (2006). ResearchGate.
  • n-Butyllithium - Wikipedia. (n.d.).
  • Mechanism of aromatic lithiation reactions-Importance of steric factors. (n.d.). Indian Academy of Sciences.
  • Lithiation and Organolithium Reactions. (n.d.). Mettler Toledo.
  • Ortho-metalation vs. Li-X exhange? (2021). Reddit.
  • Organo-lithiation and halogen metal exchange reactions in organic synthesis. (n.d.). Indian Academy of Sciences.
  • Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.
  • Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.
  • Organolithium reagent. (n.d.). New World Encyclopedia.
  • New, Stable, Protected Functionalized Lithium Reagents and Their Application in Synthesis. (n.d.). FMC Corporation.

Sources

Application Notes & Protocols: 1-Bromo-2-propylbenzene as a Versatile Building Block in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of materials science, the design and synthesis of novel organic molecules with tailored electronic and physical properties are paramount. While high-profile monomers often take the spotlight, the foundational building blocks that enable their creation are equally critical. 1-Bromo-2-propylbenzene (CAS No. 19614-14-3) is one such versatile intermediate.[1][2] Characterized by a bromine atom positioned ortho to a propyl group on a benzene ring, this compound offers a unique combination of reactivity and steric influence. The propyl group can enhance the solubility and processability of resulting materials—a crucial factor in the fabrication of devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3]

While not as extensively documented in final polymer structures as its para-isomer, the true utility of this compound lies in its capacity to undergo fundamental and powerful chemical transformations.[4] This guide provides an in-depth exploration of its application in materials science, not as a final material, but as a critical precursor. We will detail the core synthetic protocols—specifically Grignard reagent formation and Palladium-catalyzed Suzuki-Miyaura cross-coupling—that transform this simple aryl halide into complex, high-value components for advanced materials. The focus will be on the causality behind experimental choices, providing researchers with the foundational knowledge to innovate.

Section 1: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is the bedrock of successful and safe experimentation. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource
CAS Number 19614-14-3[5]
Molecular Formula C₉H₁₁Br[2]
Molecular Weight 199.09 g/mol [2]
Boiling Point 490.35 K (217.2 °C)[5]
Appearance Liquid (at standard conditions)[2]
InChIKey SRXJZMLETPOSSJ-UHFFFAOYSA-N[5]

Safety & Handling Advisory: this compound is classified as a combustible liquid and is harmful if swallowed.[2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Section 2: Core Synthetic Transformations for Materials Science

The strategic value of this compound is unlocked through its conversion into more reactive intermediates or its direct participation in bond-forming reactions. The following protocols are foundational for its use in constructing larger, functional molecules.

Grignard Reagent Formation: A Gateway to Functionalization

Scientific Rationale: The conversion of the electrophilic carbon-bromine bond into a highly nucleophilic carbon-magnesium bond via the Grignard reaction is a cornerstone of organic synthesis.[6] This transformation from an aryl halide to (2-propylphenyl)magnesium bromide creates a powerful intermediate capable of forming new carbon-carbon bonds by reacting with a wide array of electrophiles (e.g., aldehydes, ketones, esters).[7] For materials synthesis, this is a critical step for adding the 2-propylphenyl moiety to a molecular scaffold or for initiating polymerization. The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the Grignard reagent.[7][8]

G_workflow start This compound reagent (2-propylphenyl)magnesium bromide start->reagent  + Mg  Anhydrous Ether/THF products Aldehydes/Ketones Esters CO₂ Other Electrophiles reagent->products Reaction with Electrophiles

Caption: Workflow for Grignard reagent formation and subsequent reactions.

Detailed Protocol 1: Synthesis of (2-propylphenyl)magnesium bromide

This protocol details the formation of the Grignard reagent, which should be used immediately in subsequent reactions for best results.[9]

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (1-2 small crystals)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Three-neck round-bottom flask, condenser, and dropping funnel (all flame- or oven-dried)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Glassware Preparation (Causality: Remove Water): Assemble the flame-dried glassware while hot under a positive pressure of inert gas. This ensures that no atmospheric moisture adsorbs onto the glass surfaces, which would quench the reaction.

  • Magnesium Activation (Causality: Remove Oxide Layer): Place the magnesium turnings and a crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under inert gas flow until the iodine sublimes, coating the magnesium with a purple vapor. The iodine etches away the passivating magnesium oxide layer, exposing a fresh, reactive metal surface.[7] Allow the flask to cool.

  • Initiation: Add enough anhydrous solvent to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in anhydrous solvent. Add approximately 10% of this solution to the magnesium suspension.

  • Confirmation of Initiation: The reaction has initiated when the brown iodine color disappears and the solution becomes cloudy and may begin to gently reflux.[7] If it does not start, gentle warming or sonication may be applied.

  • Controlled Addition (Causality: Manage Exotherm): Once the reaction is initiated, slowly add the remaining this compound solution from the dropping funnel at a rate that maintains a gentle, controlled reflux. The reaction is exothermic, and rapid addition can lead to an uncontrollable rate.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey, cloudy solution is the Grignard reagent and is ready for the next synthetic step.

ParameterRecommended Value/RangeRationale
Magnesium Equivalents 1.1 - 1.5 eqA slight excess ensures complete consumption of the aryl bromide.[7]
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are essential to solvate and stabilize the Grignard reagent complex.
Initiation Temperature Room Temp to Gentle WarmingThe reaction is exothermic but may require a small energy input to overcome the activation barrier.[7]
Reaction Time 1 - 3 hoursCompletion is visually indicated by the dissolution of the magnesium metal.
Palladium-Catalyzed Cross-Coupling: Building Conjugated Systems

Scientific Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, particularly for creating biaryl or aryl-vinyl linkages.[10][11] These linkages are the fundamental components of most conjugated polymers and organic semiconductors.[12] The reaction involves the palladium-catalyzed coupling of an organohalide (this compound) with an organoboron species (e.g., an arylboronic acid). The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[10] The choice of ligand, base, and solvent is crucial for achieving high yields, especially with sterically influenced substrates.[13]

Suzuki_Cycle pd0 Pd(0)L₂ pd_add Ar-Pd(II)L₂-Br pd0->pd_add Oxidative Addition pd_trans Ar-Pd(II)L₂-Ar' pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product_out Biaryl Product (Ar-Ar') pd_trans->product_out sub_in This compound (Ar-Br) sub_in->pd_add boronic_in Arylboronic Acid (Ar'-B(OH)₂) + Base boronic_in->pd_trans material_pathway A This compound B Suzuki Coupling (Protocol 2) A->B C Soluble Biaryl / Oligo-aryl Building Block B->C D Further Elaboration (e.g., more couplings) C->D E π-Conjugated System (Organic Semiconductor) D->E F Device Fabrication (OLEDs, OFETs) E->F polymer_synthesis cluster_monomer Monomer Synthesis cluster_polymer Polymerization start This compound step1 Grignard Formation (Protocol 1) start->step1 step2 Reaction with paraformaldehyde step1->step2 step3 Conversion to Dihalide Monomer step2->step3 poly Gilch Polymerization step3->poly Polymerization Step product Soluble, Propyl-Substituted Conjugated Polymer (PPV-derivative) poly->product

Sources

Application Notes & Protocol: Suzuki-Miyaura Cross-Coupling of Sterically Hindered 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] This guide provides an in-depth protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 1-Bromo-2-propylbenzene, a sterically hindered aryl bromide, with phenylboronic acid. The presence of the ortho-propyl group presents a significant steric challenge, which can impede reaction kinetics and reduce yields.[3][4] This document details an optimized protocol that leverages a specialized catalyst system to overcome this steric hindrance, explains the mechanistic rationale behind the choice of reagents and conditions, and provides a clear, step-by-step workflow for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Steric Hindrance in Cross-Coupling

The synthesis of substituted biaryl compounds is of paramount importance in medicinal chemistry and materials science. The Suzuki-Miyaura reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, has become one of the most powerful and widely used methods for this purpose due to its mild reaction conditions and high functional group tolerance.[5][6] The reaction facilitates the creation of a C(sp²)-C(sp²) bond between an organoboron compound and an organic halide.[7]

However, the efficiency of the Suzuki-Miyaura coupling can be dramatically affected by the steric environment of the reactants. Substrates with bulky substituents at the ortho position, such as this compound, are notoriously difficult to couple.[8] The steric bulk of the propyl group adjacent to the bromine atom can hinder key steps in the catalytic cycle, leading to low conversion rates and the formation of unwanted side products.[3]

Overcoming this challenge requires a carefully designed catalytic system. Modern advancements have introduced bulky and electron-rich phosphine ligands, such as the Buchwald-type ligands, which have revolutionized the coupling of sterically demanding substrates.[9][10] These ligands accelerate the rate-limiting steps of the catalytic cycle, making previously challenging transformations routine. This application note provides a validated protocol using such an advanced catalyst system to achieve a high-yield synthesis of 2-propylbiphenyl.

Reaction Principle and Mechanistic Causality

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: A palladium(0) complex reacts with the aryl bromide (this compound) to form a palladium(II) intermediate. This step is often rate-limiting, and its efficiency is highly sensitive to steric hindrance around the C-Br bond.

  • Transmetalation: The organic group from the activated boronic acid (phenylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the final biaryl product (2-propylbiphenyl) and regenerating the active palladium(0) catalyst.

The ortho-propyl group on this compound sterically shields the palladium center, which can slow both the initial oxidative addition and the final reductive elimination. To counteract this, bulky, electron-rich monophosphine ligands are employed. These ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), promote the reaction in several ways:

  • They form stable, coordinatively unsaturated Pd(0)-L complexes that are highly reactive in oxidative addition.[9]

  • Their steric bulk facilitates the reductive elimination step, which is crucial for turning over the catalyst and forming the product.[11]

  • Their electron-donating nature increases the electron density on the palladium center, which also accelerates the oxidative addition step.[9]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L (Active Catalyst) oa_complex Aryl-Pd(II)-Br Complex pd0->oa_complex Oxidative Addition transmetal_complex Aryl-Pd(II)-Aryl' Complex oa_complex->transmetal_complex Transmetalation (Base, Ar'-B(OH)₂) transmetal_complex->pd0 product R-R' (2-Propylbiphenyl) transmetal_complex->product Reductive Elimination reactants Ar-Br + Ar'-B(OH)₂ reactants->oa_complex

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylboronic acid on a 1.0 mmol scale.

Materials and Reagents
Reagent / MaterialGrade / PuritySupplierPart NumberNotes
This compound98%Sigma-Aldrich557538Substrate
Phenylboronic Acid≥97.0%Sigma-AldrichP20009Coupling Partner
Palladium(II) Acetate (Pd(OAc)₂)99.98% trace metalsSigma-Aldrich520734Palladium Precatalyst
SPhos97%Sigma-Aldrich643936Ligand
Potassium Phosphate Tribasic (K₃PO₄)≥98%Sigma-AldrichP5629Base, anhydrous
TolueneAnhydrous, 99.8%Sigma-Aldrich244511Solvent
Deionized WaterN/AIn-houseN/ADegassed
Diethyl EtherACS Reagent, ≥99.0%Fisher ScientificE138-4For work-up
Magnesium Sulfate (MgSO₄)Anhydrous, ≥99.5%Sigma-AldrichM7506Drying Agent
Silica Gel230-400 meshSorbent Technologies30930M-25For chromatography
Equipment
  • Oven-dried 25 mL Schlenk flask with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox for inert atmosphere operations

  • Heating mantle with a temperature controller and thermocouple

  • Standard laboratory glassware for work-up (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology

A. Reaction Setup (Inert Atmosphere)

  • Place an oven-dried 25 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • To the flask, add in the following order:

    • Phenylboronic Acid (146 mg, 1.2 mmol, 1.2 equiv)

    • Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 1 mol%)

    • SPhos ligand (8.2 mg, 0.02 mmol, 2 mol%)

  • Seal the flask with a rubber septum.

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure a completely inert atmosphere.

  • Via syringe, add anhydrous Toluene (5 mL) and degassed deionized water (0.5 mL).

  • Finally, add this compound (199 mg, 1.0 mmol, 1.0 equiv) to the mixture via syringe.

B. Reaction Execution

  • Stir the mixture vigorously at room temperature for 5 minutes.

  • Immerse the flask in a preheated oil bath or heating mantle set to 100 °C.

  • Maintain vigorous stirring at 100 °C for 12-24 hours.

  • Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS. The reaction is complete upon consumption of the starting aryl bromide.

C. Work-up and Purification

  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Quench the reaction by adding 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product will appear as a pale yellow oil. Purify the crude material by flash column chromatography on silica gel, eluting with a hexane gradient to afford the pure product.

Safety Precautions
  • Palladium Compounds: Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

  • Solvents: Toluene and diethyl ether are flammable. Perform the reaction away from ignition sources.

  • Inert Atmosphere: Operations involving an inert atmosphere should be performed by trained personnel.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Workflow Visualization

Workflow cluster_prep A. Reaction Setup cluster_exec B. Reaction Execution cluster_purify C. Work-up & Purification setup 1. Add Solids to Schlenk Flask inert 2. Establish Inert Atmosphere (Ar/N₂) setup->inert solvents 3. Add Solvents (Toluene/Water) inert->solvents substrate 4. Add this compound solvents->substrate heat 5. Heat to 100 °C with Stirring substrate->heat monitor 6. Monitor by TLC / GC-MS heat->monitor cool 7. Cool to RT & Quench monitor->cool extract 8. Aqueous Extraction cool->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify product product purify->product Pure 2-Propylbiphenyl

Caption: Step-by-step experimental workflow.

Expected Results and Characterization

Following this protocol, the Suzuki-Miyaura coupling of this compound with phenylboronic acid is expected to proceed with high efficiency.

ParameterValue
Scale1.0 mmol
Catalyst Loading1.0 mol% Pd(OAc)₂
Ligand Loading2.0 mol% SPhos
Temperature100 °C
Reaction Time12-24 hours
Expected Yield 85-95%

Product Characterization (2-Propylbiphenyl):

  • Appearance: Colorless oil.

  • ¹H NMR (400 MHz, CDCl₃): Chemical shifts should be consistent with the structure of 2-propylbiphenyl. Expect characteristic aromatic proton signals in the range of δ 7.2-7.6 ppm and aliphatic proton signals for the propyl group (triplet, sextet, triplet) between δ 0.9-2.8 ppm.

  • ¹³C NMR (101 MHz, CDCl₃): Expect approximately 11 distinct signals corresponding to the carbon atoms of the biphenyl core and the propyl chain.

  • Mass Spectrometry (EI): m/z = 196.12 [M]⁺, corresponding to the molecular weight of C₁₅H₁₆.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst/ligand. 2. Insufficiently inert atmosphere. 3. Poor quality base or solvent.1. Use fresh Pd(OAc)₂ and SPhos. 2. Ensure glassware is properly dried and the system is leak-free. Purge thoroughly. 3. Use anhydrous, high-purity K₃PO₄ and anhydrous solvent. Degas all liquids.
Formation of Homocoupled Biphenyl 1. Reaction temperature too high. 2. Inefficient transmetalation.1. Reduce temperature to 80-90 °C and monitor. 2. Ensure the base is fully dissolved or well-suspended. Consider a different base like K₂CO₃.
Protodebromination (Ar-Br → Ar-H) Presence of water/protons before oxidative addition is complete.Ensure all reagents and solvents are anhydrous and the inert atmosphere is maintained.

References

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Reddit r/chemistry Community. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit. [Link]

  • Yin, J., & Rainka, M. P. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Organic Letters, 15(17), 4342-4345. [Link]

  • Bardera, M. A., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(10), 1545-1554. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

  • ResearchGate. (n.d.). Case study of steric impact on a series of Suzuki–Miyaura reactions. [Link]

  • Zhang, Y., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 623-627. [Link]

  • ResearchGate. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]

  • ACS Publications. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]

  • Scite.ai. (2011). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Reddit r/Chempros Community. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

Sources

Application Note: Strategic Use of 1-Bromo-2-propylbenzene in the Synthesis of Substituted Styrenes for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted styrenes are critical building blocks in the development of a wide array of functional materials and pharmacologically active molecules. Their utility spans from the creation of specialized polymers and styrenic block copolymers used in drug delivery systems and medical devices to the synthesis of complex molecular scaffolds in medicinal chemistry.[1][2] The precise control over the substitution pattern on the styrene core is paramount for tuning the desired electronic, physical, and biological properties. 1-Bromo-2-propylbenzene serves as a versatile and strategically important starting material for accessing a range of ortho-propyl substituted styrenes, which are of growing interest in various research and development sectors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound for the synthesis of substituted styrenes. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols, and offer insights into overcoming common synthetic challenges. The methodologies discussed herein are grounded in established palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance.[3]

Synthetic Strategies for Substituted Styrenes from this compound

The conversion of this compound to various substituted styrenes can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. The Heck and Suzuki-Miyaura couplings are among the most robust and widely employed methods for this purpose.[4][5]

Heck-Miyaura Reaction: A Direct Approach to Vinylation

The Heck reaction, or Mizoroki-Heck reaction, is a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[6][7] This reaction is particularly well-suited for the direct vinylation of this compound.

Mechanism: The catalytic cycle of the Heck reaction is a well-established process involving a Pd(0)/Pd(II) cycle.[8][9] It initiates with the oxidative addition of this compound to a Pd(0) species. Subsequent coordination and migratory insertion of the alkene (e.g., ethylene, acrylates) into the aryl-palladium bond, followed by β-hydride elimination, yields the desired substituted styrene and regenerates the active Pd(0) catalyst.[10]

Heck_Mechanism Pd0 Pd(0)L2 ArylPd Ar-Pd(II)-Br(L2) Pd0->ArylPd Oxidative Addition (this compound) AlkeneComplex [Ar-Pd(II)-Br(L2)(Alkene)] ArylPd->AlkeneComplex Alkene Coordination InsertionProduct R-CH2-CH(Ar)-Pd(II)-Br(L2) AlkeneComplex->InsertionProduct Migratory Insertion StyreneComplex [HPd(II)Br(L2)(Styrene)] InsertionProduct->StyreneComplex β-Hydride Elimination StyreneComplex->Pd0 Reductive Elimination (+ Base, - H-Base-Br) Product Substituted Styrene StyreneComplex->Product Product Release caption Figure 1: Catalytic Cycle of the Heck Reaction.

Figure 1: Catalytic Cycle of the Heck Reaction.

Protocol: Synthesis of 2-Propylstyrene via Heck Coupling

This protocol details the synthesis of 2-propylstyrene from this compound and ethylene gas.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethylene gas (balloon pressure)

  • Schlenk flask and standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Add anhydrous DMF to dissolve the catalyst components.

  • Add this compound (1.0 eq) and triethylamine (1.5 eq) to the reaction mixture.

  • Evacuate and backfill the flask with ethylene gas from a balloon three times.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, maintaining a positive pressure of ethylene.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.[10]

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-propylstyrene.

ParameterConditionExpected Yield
CatalystPd(OAc)₂ / PPh₃75-85%
BaseTriethylamine
SolventDMF
Temperature100 °C
Reaction Time12-24 hours

Table 1: Typical Reaction Conditions for Heck Coupling.

Suzuki-Miyaura Coupling: A Versatile Route

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide.[11][12] For the synthesis of substituted styrenes, this can be achieved by first converting this compound to the corresponding boronic acid or ester, followed by coupling with a vinyl halide, or by coupling this compound directly with a vinylboronic acid or ester. The latter is often more practical.

Mechanism: The Suzuki-Miyaura coupling also proceeds through a Pd(0)/Pd(II) catalytic cycle.[5] Key steps include the oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the organoboron species (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[11]

Suzuki_Workflow Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling VinylBoronate Vinylboronic Acid Pinacol Ester VinylBoronate->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst->Coupling Product 2-Propylstyrene Coupling->Product caption Figure 2: Workflow for Suzuki-Miyaura Coupling.

Figure 2: Workflow for Suzuki-Miyaura Coupling.

Protocol: Synthesis of 2-Propylstyrene via Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with vinylboronic acid pinacol ester.

Materials:

  • This compound

  • Vinylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (solvent mixture)

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the solvent mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Deoxygenate the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction to 90 °C and stir for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography on silica gel to obtain 2-propylstyrene.

ParameterConditionExpected Yield
CatalystPd(PPh₃)₄80-92%
BaseK₂CO₃
Solvent1,4-Dioxane / Water
Temperature90 °C
Reaction Time8-16 hours

Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling.

Troubleshooting and Expert Insights

  • Steric Hindrance: The ortho-propyl group in this compound can introduce steric hindrance, potentially slowing down the rate of oxidative addition.[13] In such cases, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve reaction rates and yields.[5][14]

  • Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture.[10] Ensuring rigorously anhydrous and deoxygenated reaction conditions is crucial for maintaining catalytic activity. The use of pre-catalysts or in situ generation of the active Pd(0) species can also be beneficial.[9]

  • Side Reactions: In the Heck reaction, double bond isomerization of the product can sometimes occur. Careful control of reaction temperature and time can minimize this. In Suzuki-Miyaura couplings, homocoupling of the boronic acid can be a side reaction, which can be suppressed by using the appropriate base and stoichiometry of reactants.[11]

  • Grignard Reagent Formation: An alternative, though often more challenging route, involves the formation of the Grignard reagent from this compound. This powerful nucleophile can then react with various electrophiles. However, the formation of Grignard reagents can be sensitive to moisture and the purity of the magnesium.[15][16][17][18]

Conclusion

This compound is a valuable precursor for the synthesis of ortho-propyl substituted styrenes, which are important intermediates in drug discovery and materials science.[19] The Heck and Suzuki-Miyaura cross-coupling reactions offer reliable and high-yielding pathways to these target molecules. By understanding the underlying mechanisms and carefully controlling the reaction parameters as detailed in the provided protocols, researchers can effectively utilize this compound to access a diverse range of substituted styrenes for their specific applications.

References

  • Wikipedia. Heck reaction. [Link]

  • Sathee Jee. Chemistry Heck Reaction. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ACS Publications. Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents | The Journal of Organic Chemistry. [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF. [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]

  • NROChemistry. Heck Coupling. [Link]

  • NIH. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. [Link]

  • PubMed. Styrenic block copolymers for biomaterial and drug delivery applications. [Link]

  • ResearchGate. ChemInform Abstract: Efficient Synthesis of Substituted Styrenes and Biaryls (or Heteroaryls) with Regioselective Reactions of ortho-, meta, and para-Bromobenzyl Bromide. | Request PDF. [Link]

  • Google Patents.
  • DOKUMEN.PUB. The Synthesis of Some Substituted Styrenes. [Link]

  • ResearchGate. Synthesis of substituted styrene derivatives using functionalized ILs bases.. [Link]

  • ACS Publications. Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Synthesis of para-Substituted Styrenes. | Request PDF. [Link]

  • MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • ResearchGate. (a) Continuous synthesis of substituted styrenes from readily available.... [Link]

  • A. Yanagisawa. Product Subclass 7: Propargylic Grignard Reagents. [Link]

  • PubMed. Medical applications of poly(styrene-block-isobutylene-block-styrene) ("SIBS"). [Link]

  • Organic Syntheses Procedure. n-PROPYLBENZENE. [Link]

  • YouTube. Heck Coupling. [Link]

  • ResearchGate. Styrene and substituted styrene grafted functional polyolefins: Via nitroxide mediated polymerization | Request PDF. [Link]

  • NIH. Organoborane coupling reactions (Suzuki coupling) - PMC. [Link]

  • YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • ResearchGate. Synthesis and characterization of modified polymer of p-bromo-styrene by "living" free radical and Suzuki reaction | Request PDF. [Link]

  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • MDPI. Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. [Link]

Sources

Application Notes & Protocols: Strategic Use of Protecting Groups in Syntheses Involving 1-Bromo-2-propylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic implementation of protecting groups in chemical transformations involving 1-bromo-2-propylbenzene derivatives. These derivatives are versatile synthetic intermediates, particularly in the formation of organometallic reagents and in cross-coupling reactions. However, their utility is often hampered by the presence of reactive functional groups within the molecule. We will explore field-proven strategies for the temporary masking of hydroxyl, amino, and carbonyl functionalities, thereby preventing undesirable side reactions and enabling high-yield, chemoselective transformations. This guide emphasizes the causality behind experimental choices and furnishes detailed, self-validating protocols to ensure reproducibility and success.

The Synthetic Challenge: Incompatible Functional Groups

This compound and its derivatives are key building blocks for constructing complex molecular architectures. The aryl bromide moiety is readily converted into a potent nucleophile (via Grignard or organolithium reagents) or serves as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

The primary challenge arises when the substrate contains functional groups that are incompatible with these powerful reaction conditions.

  • Acidic Protons: Grignard and organolithium reagents are exceptionally strong bases.[1][2] They will readily deprotonate any available acidic protons, such as those on hydroxyl (-OH), primary/secondary amino (-NHR), or carboxyl (-COOH) groups, in a simple acid-base reaction.[3] This process irreversibly consumes the organometallic reagent, halting the desired carbon-carbon bond formation.

  • Electrophilic Centers: Functional groups like aldehydes and ketones possess electrophilic carbonyl carbons.[4] An intramolecular or intermolecular reaction between a newly formed Grignard reagent and an unprotected carbonyl group leads to a complex mixture of byproducts.[4][5]

A robust protecting group strategy is therefore not merely an ancillary step but a cornerstone of the synthetic plan. The core principle involves the temporary and reversible conversion of a reactive functional group into a stable, inert moiety that can withstand the planned reaction conditions.

cluster_main General Protecting Group Workflow Start Starting Material (w/ Reactive Group 'FG-H') Protected Protected Substrate (w/ Inert Group 'FG-PG') Start->Protected  Protection Step (High Yield, Selective) Reaction Desired Transformation (e.g., Grignard Reaction) Protected->Reaction  Core Reaction (PG is Stable) Product_Protected Product (w/ 'FG-PG' intact) Reaction->Product_Protected Final_Product Final Product (w/ 'FG-H' restored) Product_Protected->Final_Product  Deprotection Step (Mild, Selective)

Caption: The fundamental three-stage protecting group strategy.

Protecting Hydroxyl Groups (-OH) in Organometallic Reactions

The acidic proton of a hydroxyl group presents a direct incompatibility with organometallic reagents. Silyl ethers are among the most effective and widely used protecting groups for alcohols due to their ease of introduction, stability under a range of conditions, and selective removal.[6][7] The tert-butyldimethylsilyl (TBDMS or TBS) group is particularly favored for its balance of stability and straightforward cleavage.

Scenario: Grignard Reaction of a TBDMS-Protected 1-(2-bromophenyl)propan-2-ol

This protocol details the conversion of a hydroxyl-containing aryl bromide into a Grignard reagent for subsequent reaction with an electrophile, using acetone as a model.

cluster_workflow Workflow: Grignard Reaction with Protected Alcohol A 1-(2-bromophenyl)propan-2-ol (Starting Material) B TBDMS-Protected Aryl Bromide A->B Protection (TBDMSCl) C Grignard Reagent Formation (Mg, THF) B->C D Reaction with Electrophile (e.g., Acetone) C->D E TBDMS-Protected Diol Product D->E F Final Diol Product E->F Deprotection (TBAF)

Caption: Workflow for a Grignard reaction using a TBDMS-protected alcohol.

Protocol Summary Table
StepTransformationKey ReagentsTypical Conditions
1Protection TBDMSCl, ImidazoleDMF, 0 °C to RT, 12-18 h
2Grignard Formation Mg turnings, I₂ (cat.)Anhydrous THF, Reflux
3Nucleophilic Addition AcetoneAnhydrous THF, 0 °C to RT
4Deprotection TBAFTHF, 0 °C to RT, 1-3 h
Detailed Experimental Protocols

Protocol 2.1: Protection of 1-(2-bromophenyl)propan-2-ol with TBDMSCl

Causality: Imidazole acts as a base to deprotonate the alcohol and as a nucleophilic catalyst. Anhydrous DMF is a suitable polar aprotic solvent. The reaction is initiated at 0 °C to control the initial exotherm.[3]

  • To a solution of 1-(2-bromophenyl)propan-2-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (1.5 eq).

  • Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) until all imidazole has dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor reaction completion via Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected aryl bromide.

Protocol 2.2: Grignard Reaction and Deprotection

Causality: The TBDMS ether is stable to the strongly basic and nucleophilic Grignard reagent.[7] Tetrabutylammonium fluoride (TBAF) is a common reagent for cleaving silicon-oxygen bonds due to the high affinity of fluoride for silicon.[6][8]

  • Grignard Formation: In a flame-dried, three-neck flask equipped with a reflux condenser, add magnesium turnings (1.5 eq) and a small crystal of iodine.

  • Add a small portion of a solution of the TBDMS-protected aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the reaction (indicated by color change and heat).

  • Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux for an additional 1-2 hours.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of acetone (1.1 eq) in anhydrous THF dropwise.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour.

  • Work-up & Deprotection: Carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Dissolve the crude protected diol in THF (~0.2 M). Add a 1 M solution of TBAF in THF (1.5 eq) dropwise at 0 °C.

  • Stir at room temperature for 1-3 hours, monitoring by TLC.[3]

  • Upon completion, quench with water, extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to obtain the final diol product.

Protecting Amino Groups (-NH₂) in Cross-Coupling Reactions

Primary and secondary amines can interfere with palladium-catalyzed cross-coupling reactions by acting as ligands for the metal center or by undergoing side reactions.[9] The tert-butoxycarbonyl (Boc) group is an excellent choice for amine protection. It is stable to the basic conditions of many coupling reactions but is readily removed with acid.[10][11]

Scenario: Suzuki Coupling of a Boc-Protected 2-(2-bromophenyl)propylamine

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of a Boc-protected aminobenzyl derivative with phenylboronic acid.

cluster_workflow Workflow: Suzuki Coupling with Protected Amine A 2-(2-bromophenyl)propylamine (Starting Material) B Boc-Protected Aryl Bromide A->B Protection (Boc₂O) C Suzuki Coupling Reaction (Pd Catalyst, Base, Ar-B(OH)₂) B->C D Boc-Protected Biaryl Product C->D C-C Bond Formation E Final Biaryl Amine Product D->E Deprotection (TFA)

Caption: Workflow for a Suzuki coupling using a Boc-protected amine.

Protocol Summary Table
StepTransformationKey ReagentsTypical Conditions
1Protection (Boc)₂O, Et₃N or NaOHTHF or Dioxane, RT
2Suzuki Coupling Pd(PPh₃)₄, Phenylboronic acid, Na₂CO₃Toluene/Ethanol/H₂O, 80-100 °C
3Deprotection Trifluoroacetic Acid (TFA)Dichloromethane (DCM), 0 °C to RT
Detailed Experimental Protocols

Protocol 3.1: Protection of 2-(2-bromophenyl)propylamine with (Boc)₂O

Causality: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for Boc protection. The amine nucleophilically attacks a carbonyl of the anhydride, and a base like triethylamine (Et₃N) neutralizes the resulting ammonium salt.[10]

  • Dissolve 2-(2-bromophenyl)propylamine (1.0 eq) and triethylamine (1.5 eq) in tetrahydrofuran (THF, ~0.5 M) in a round-bottom flask.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at room temperature.

  • Stir the mixture for 6-12 hours at room temperature. CO₂ evolution may be observed.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the Boc-protected amine, which is often pure enough for the next step.

Protocol 3.2: Suzuki Coupling and Deprotection

Causality: The Boc group is stable under the basic aqueous conditions required for the Suzuki-Miyaura catalytic cycle.[12] Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group by protonating the carbonyl oxygen, leading to the formation of a stable tert-butyl cation.[10][13]

  • Suzuki Coupling: To a flask, add the Boc-protected aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 eq), under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Deprotection: Dissolve the purified Boc-protected product in dichloromethane (DCM, ~0.2 M) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours.

  • Monitor deprotection by TLC. Upon completion, carefully concentrate the solvent.

  • Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess acid. Extract, dry, and concentrate to obtain the final amine product.

Protecting Carbonyl Groups (C=O) in Organometallic Reactions

Aldehydes and ketones are highly electrophilic and will readily react with any generated organometallic species.[4] They are most commonly protected as acetals (or ketals), which are inert to strong bases, nucleophiles, and hydrides but are easily removed by acid-catalyzed hydrolysis.[14][15][16] Cyclic acetals formed with ethylene glycol are particularly stable and favored.

Scenario: Lithiation of a Protected 1-(2-bromophenyl)ethanone

This protocol describes the protection of a ketone, subsequent bromine-lithium exchange, and reaction with an electrophile.

cluster_workflow Workflow: Lithiation with Protected Carbonyl A 1-(2-bromophenyl)ethanone (Starting Material) B Acetal-Protected Aryl Bromide A->B Protection (Ethylene Glycol) C Bromine-Lithium Exchange (n-BuLi, -78 °C) B->C D Reaction with Electrophile (e.g., CO₂) C->D Aryllithium Formation E Acetal-Protected Carboxylic Acid D->E F Final Keto-Acid Product E->F Deprotection (Aq. HCl)

Caption: Workflow for a lithiation reaction using an acetal-protected ketone.

Protocol Summary Table
StepTransformationKey ReagentsTypical Conditions
1Protection Ethylene glycol, p-TsOH (cat.)Toluene, Dean-Stark, Reflux
2Lithiation n-Butyllithium (n-BuLi)Anhydrous THF or Et₂O, -78 °C
3Electrophilic Quench Dry CO₂ (gas or solid)-78 °C to RT
4Deprotection Aqueous HClAcetone or THF, RT to 50 °C
Detailed Experimental Protocols

Protocol 4.1: Protection of 1-(2-bromophenyl)ethanone as a Cyclic Acetal

Causality: This is an acid-catalyzed equilibrium reaction. Water is removed using a Dean-Stark apparatus to drive the reaction to completion. p-Toluenesulfonic acid (p-TsOH) is a common, effective acid catalyst.[3]

  • Combine the ketone (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH (0.02 eq) in toluene (~0.5 M).

  • Fit the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux and continue until water is no longer collected in the trap (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the acetal-protected aryl bromide.

Protocol 4.2: Lithiation, Quench, and Deprotection

Causality: The acetal is completely stable to the strongly basic n-BuLi at low temperatures.[17] The deprotection is a simple acid-catalyzed hydrolysis, the reverse of the protection step.[14][16] The presence of an organic co-solvent like acetone helps with solubility.

  • Lithiation: Dissolve the acetal-protected aryl bromide (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe over 15 minutes.

  • Stir the resulting aryllithium solution at -78 °C for 1 hour.

  • Quench: Bubble dry CO₂ gas through the solution for 20 minutes or add crushed dry ice pellets until the solution is saturated.

  • Allow the mixture to slowly warm to room temperature.

  • Work-up & Deprotection: Add 1 M aqueous HCl to the reaction mixture. This will both protonate the carboxylate and begin the deprotection.

  • Stir vigorously at room temperature for 2-4 hours or gently heat to ~50 °C to ensure complete hydrolysis of the acetal. Monitor by TLC.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final keto-acid product.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of sterically hindered substrates, specifically focusing on 1-Bromo-2-propylbenzene. The ortho-propyl group on this substrate presents significant steric challenges that can impede the catalytic cycle, leading to frustratingly low yields. This document provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols to help you overcome these obstacles.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental issues in a question-and-answer format. We diagnose the likely cause of each problem and provide actionable solutions grounded in mechanistic principles.

Issue 1: Low or No Conversion of Starting Aryl Bromide

Question: My reaction has run for 24 hours, but TLC/GC-MS analysis shows a large amount of unreacted this compound. What are the primary factors to investigate?

Answer: Low conversion with a sterically demanding substrate like this compound almost always points to an inefficient catalyst system, where the initial, rate-limiting oxidative addition step is too slow. The steric bulk of the ortho-propyl group physically blocks the palladium catalyst from inserting into the carbon-bromine bond.[1][2]

Core Problem: The oxidative addition step is kinetically hindered.

Solutions:
  • Upgrade Your Ligand: This is the most critical variable. Standard ligands like triphenylphosphine (PPh₃) are often completely ineffective for this type of substrate.[1] You must switch to a ligand designed specifically to overcome steric hindrance. These ligands are typically bulky and electron-rich, which promotes the formation of a highly reactive, coordinatively unsaturated 14-electron Pd(0) species that is essential for oxidative addition.

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos ) or highly bulky alkylphosphine ligands (e.g., tri-tert-butylphosphine, P(t-Bu)₃ ). N-Heterocyclic Carbenes (NHCs) are also excellent choices.[1][3]

    • Causality: Bulky ligands increase the P-Pd-P bond angle, promoting reductive elimination, but more importantly, their electron-donating nature makes the palladium center more nucleophilic and thus more reactive towards the aryl bromide in the oxidative addition step.[4]

  • Check Your Palladium Source: While common sources like Pd(OAc)₂ and Pd₂(dba)₃ are often effective, they are Pd(II) and Pd(0) precursors, respectively, that require in situ formation of the active catalytic species.[5] For challenging couplings, using a well-defined Pd(0) precatalyst or a pre-formed Pd(II) complex with a bulky ligand can provide more consistent results.

    • Recommendation: Use a Buchwald G3 or G4 precatalyst, which contains the ligand already bound and is designed for clean, rapid generation of the active Pd(0) catalyst.[5]

  • Increase Reaction Temperature: The activation energy for oxidative addition is higher for hindered substrates. If your reaction is running at 80 °C, consider increasing it to 100-110 °C (solvent permitting). Monitor for potential substrate or product degradation at higher temperatures.

Issue 2: Starting Material Consumed, but Low Yield of Desired Product

Question: My starting aryl bromide is gone, but the yield of the coupled product is very low. My TLC plate shows several new spots. What's happening?

Answer: This scenario indicates that your catalyst is active but that side reactions are outcompeting the desired product formation. The primary culprits in Suzuki couplings are protodeboronation, homocoupling, and dehalogenation.

Potential Side Reactions & Solutions:
  • Protodeboronation: This is the hydrolysis of the boronic acid coupling partner back to its corresponding arene, effectively destroying your nucleophile.[5] It is often accelerated by high temperatures and prolonged reaction times.

    • Solution:

      • Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for some degradation.

      • Consider switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) or an organotrifluoroborate salt, which are more resistant to protodeboronation.[6]

      • Ensure your base is not excessively strong or your reaction time unnecessarily long.

  • Homocoupling (Glaser Coupling): This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is primarily promoted by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II).[5][7]

    • Solution: Rigorous exclusion of oxygen is paramount. Ensure your solvents are thoroughly degassed (e.g., three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes) and the reaction is run under a strict inert atmosphere (argon or nitrogen).[1][8]

  • Dehalogenation (Reduction): This is the replacement of the bromine on your starting material with a hydrogen atom, forming propylbenzene. This occurs when the palladium-aryl intermediate reacts with a hydride source in the mixture before it can transmetalate.[5]

    • Solution: The source of the hydride can be solvent (e.g., alcohols) or certain bases. Ensure you are using anhydrous, high-purity solvents. Switching to a ligand like AntPhos has been shown to inhibit the β-hydride elimination pathway that can lead to reduction products.[1][4]

Issue 3: Reaction Stalls and a Black Precipitate Forms

Question: My reaction started but then stopped, and I see a fine black powder (palladium black) in the flask. What does this mean?

Answer: The formation of palladium black indicates that your active Pd(0) catalyst has agglomerated and precipitated out of solution, effectively killing the catalysis.[9] This is a common failure mode, especially at high temperatures or with ligands that do not sufficiently stabilize the catalytic species.

Solutions:
  • Improve Ligand Stabilization: The primary role of the ligand is to stabilize the monomeric palladium species in solution. If palladium black is forming, your ligand may not be robust enough or the palladium-to-ligand ratio may be incorrect.

    • Recommendation: Increase the ligand-to-palladium ratio. A 2:1 or even 4:1 L:Pd ratio can sometimes help maintain catalyst stability. More robust ligands, like the Buchwald-type ligands, are specifically designed to prevent this decomposition.[9]

  • Optimize Base and Solvent: The choice of base and solvent can influence catalyst stability. Very strong bases or certain solvents can sometimes promote catalyst decomposition.

    • Recommendation: Potassium phosphate (K₃PO₄) is often an excellent choice for hindered couplings as it is strong enough to promote transmetalation but is generally less harsh on the catalyst than alkoxides.[10] Solvents like dioxane and toluene are standard and generally well-behaved.

Key Parameter Optimization for Hindered Couplings

Success with this compound requires careful selection of each reaction component. The interplay between the ligand, base, and solvent is critical.

ParameterStandard Conditions (Often Fail)Recommended for this compoundRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂, or Buchwald Precatalysts (G3/G4)Precatalysts offer reliable generation of the active Pd(0) species. Pd₂(dba)₃ is a direct source of Pd(0).[5]
Ligand PPh₃, dppfSPhos, XPhos, P(t-Bu)₃, RuPhos Bulky, electron-rich ligands are essential to accelerate the rate-limiting oxidative addition and stabilize the catalyst.[1][3][4]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃ Stronger, non-nucleophilic bases are required to facilitate the transmetalation of the boronate complex, especially with hindered substrates.[10][11]
Solvent THF/Water, DMEToluene, Dioxane, CPME (often with a small amount of water)Higher boiling point aprotic solvents allow for the necessary reaction temperatures (100-110 °C).
Temperature 60-80 °C100-110 °C Overcomes the high activation energy barrier for oxidative addition of the hindered aryl bromide.

Visualizing the Process

Understanding the mechanics of the reaction can significantly aid in troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (Slow Step due to Steric Hindrance) trans_complex Ar-Pd(II)-R(L₂) (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Product) trans_complex->product arx Ar-X (this compound) arx->pd0 boronic R-B(OR)₂ + Base boronic->oa_complex

Caption: The Suzuki catalytic cycle, highlighting the sterically hindered oxidative addition step.

Troubleshooting Workflow

Troubleshooting_Workflow decision decision solution solution start Low Yield with This compound check_sm Starting Material Consumed? start->check_sm check_catalyst Analyze Catalyst System check_sm->check_catalyst No check_side_products Analyze Side Products check_sm->check_side_products Yes sm_present No sol_ligand Switch to Bulky Ligand (SPhos, XPhos, P(t-Bu)₃) check_catalyst->sol_ligand sol_temp Increase Temperature (100-110 °C) check_catalyst->sol_temp sm_consumed Yes sol_deboronation Use Boronic Ester or Excess Boronic Acid check_side_products->sol_deboronation Protodeboronation sol_homocoupling Improve Degassing (Freeze-Pump-Thaw) check_side_products->sol_homocoupling Homocoupling sol_dehalogenation Check Solvent Purity check_side_products->sol_dehalogenation Dehalogenation

Caption: A logical workflow for diagnosing and solving low-yield issues.

Frequently Asked Questions (FAQs)

Q1: Why is a simple catalyst like Pd(PPh₃)₄ insufficient for this reaction? A1: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, requires dissociation of its phosphine ligands to generate the catalytically active 14-electron species needed for oxidative addition. For a sterically crowded substrate like this compound, the oxidative addition step is already very slow. The relatively small cone angle and moderate electron-donating ability of PPh₃ do not provide a sufficiently reactive catalyst to overcome this high activation barrier, leading to little or no reaction.[1]

Q2: What is the precise role of the base? Can I just use any base? A2: The base is not merely a pH adjuster; it is a stoichiometric reagent critical for the transmetalation step.[3] It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This negatively charged species more readily transfers its organic group (R) to the Pd(II) center, displacing the halide.[6] For hindered substrates, a stronger base like K₃PO₄ or Cs₂CO₃ is often needed to drive this equilibrium towards the active boronate species.[11]

Q3: How critical is the "degassing" step? A3: It is absolutely critical. The active catalyst is Pd(0), which is readily oxidized by atmospheric oxygen to inactive Pd(II). This not only removes the catalyst from the cycle but can also promote the homocoupling of your boronic acid.[1][5] Failure to rigorously remove oxygen is one of the most common reasons for failed or low-yielding Suzuki reactions. Techniques like freeze-pump-thaw cycles or extensive sparging of the solvent with an inert gas are not optional—they are mandatory for success.[8]

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.3 equiv)

  • Pd₂(dba)₃ (2 mol% Pd)

  • SPhos (4.5 mol%)

  • Potassium Phosphate, K₃PO₄ (3.0 equiv), finely ground

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

  • Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (e.g., 1.0 mmol, 213 mg), the arylboronic acid (1.3 mmol), K₃PO₄ (3.0 mmol, 637 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and SPhos (0.045 mmol, 18.5 mg).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon. Repeat this vacuum/argon cycle a total of three times to ensure an inert atmosphere.[8]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 5 mL for a 1 mmol scale) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC - NIH. Retrieved from [Link]

  • Migliorini, A., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Retrieved from [Link]

  • G. A. Molander, et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]

  • G. A. Molander, et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Kwong, F. Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges associated with the sterically hindered substrate, 1-bromo-2-propylbenzene. The ortho-propyl group in this compound presents significant steric bulk, which can impede or completely halt common synthetic transformations. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to empower researchers, scientists, and drug development professionals to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my standard cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) failing with this compound?

A1: The primary reason for reaction failure is the steric hindrance imposed by the ortho-propyl group. This bulky substituent physically blocks the palladium catalyst from efficiently accessing the carbon-bromine bond for the crucial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1] This steric clash can lead to slow reaction rates, low yields, or no reaction at all. For a reaction to be successful, the catalytic system must be specifically designed to accommodate this steric bulk.

Q2: What are the most critical parameters to consider when optimizing a cross-coupling reaction for a sterically hindered substrate like this compound?

A2: The three most critical parameters are ligand selection , catalyst precursor , and reaction conditions (temperature, solvent, and base).

  • Ligand Selection: This is arguably the most crucial factor. Bulky and electron-rich ligands are essential for promoting the formation of a highly reactive, low-coordinate palladium species that can more readily undergo oxidative addition with hindered substrates.[2][3][4]

  • Catalyst Precursor: Using a pre-formed, air-stable precatalyst can be more effective than generating the active catalyst in situ, as it ensures the correct active species is formed.[1]

  • Reaction Conditions: Higher temperatures are often required to overcome the activation energy barrier for sterically demanding couplings. The choice of solvent and base can also significantly impact reaction efficiency and should be screened.

Troubleshooting Guides & Protocols

Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is notoriously sensitive to steric hindrance.[5][6]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low/No Suzuki Coupling Yield ligand Is the ligand bulky and electron-rich? (e.g., Buchwald-type biarylphosphines, NHCs) start->ligand catalyst Is the Pd source a pre-catalyst? (e.g., PEPPSI-iPr) ligand->catalyst Yes solution1 Switch to a bulkier ligand like SPhos, XPhos, or an NHC ligand. ligand->solution1 No conditions Are the reaction conditions optimized? (High temp, appropriate base/solvent) catalyst->conditions Yes solution2 Use a robust pre-catalyst to ensure active species formation. catalyst->solution2 No solution3 Increase temperature (e.g., 110°C in toluene/xylenes) and screen bases (e.g., K3PO4, Cs2CO3). conditions->solution3 No success Successful Coupling conditions->success Yes solution1->catalyst solution2->conditions solution3->success start Low/No Sonogashira Yield copper Are you using a copper co-catalyst? start->copper ligand Is the ligand bulky and electron-rich? (e.g., P(tBu)3, NHCs) copper->ligand Yes solution1 Consider a copper-free protocol to avoid Glaser coupling. copper->solution1 No base_solvent Is the base/solvent combination appropriate? (e.g., Cs2CO3 in dioxane) ligand->base_solvent Yes solution2 Switch to a bulkier ligand to accelerate oxidative addition. ligand->solution2 No solution3 Screen different bases and solvents; consider higher temperatures. base_solvent->solution3 No success Successful Coupling base_solvent->success Yes solution1->ligand solution2->base_solvent solution3->success

Sources

Technical Support Center: Optimizing Catalyst Loading for 1-Bromo-2-propylbenzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing palladium-catalyzed cross-coupling reactions of 1-Bromo-2-propylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their coupling reactions with this sterically hindered substrate. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to help you navigate the common challenges and nuances of these transformations.

The presence of the ortho-propyl group in this compound introduces significant steric hindrance, which can impede the oxidative addition step in the catalytic cycle and influence overall reaction kinetics.[1] Therefore, careful optimization of catalyst loading and reaction parameters is paramount for a successful outcome.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My cross-coupling reaction with this compound is showing low to no conversion. What are the first parameters I should investigate?

A1: Low or no conversion with a sterically hindered substrate like this compound often points to issues with the catalytic system's activity. Here’s a systematic approach to troubleshooting:

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle.[4] It is crucial to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[4]

  • Inefficient Oxidative Addition: The steric bulk of the propyl group can make the initial oxidative addition of the aryl bromide to the palladium(0) center the rate-limiting step.[5] Employing a catalyst system known to be effective for sterically hindered substrates is key. This often involves the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][5]

Q2: I'm observing some product formation, but the reaction has stalled. Is increasing the catalyst loading the best solution?

A2: While it might seem intuitive, simply increasing the catalyst loading is not always the optimal solution and can sometimes be detrimental. Excessively high catalyst concentrations can lead to the formation of side products, such as homocoupled species, and can complicate the purification process by leaving higher residual palladium in your product.[3][6][7] Before increasing the catalyst loading, consider the following:

  • Catalyst Deactivation: The active catalyst may be deactivating over the course of the reaction. This can be due to insufficient ligand protection of the palladium center or the presence of impurities.[5] Ensure you are using an appropriate palladium-to-ligand ratio, typically between 1:1 and 1:1.2, as excess ligand can sometimes inhibit the reaction.[3]

  • Base and Solvent Effects: The choice of base and solvent system is critical for both catalyst stability and activity. For Suzuki-Miyaura couplings, a combination of an organic solvent (like dioxane or toluene) with an aqueous solution of a base (such as K₂CO₃ or K₃PO₄) is often effective.[4][8] The base's strength and solubility play a significant role in the transmetalation step.[4] The solvent also influences the solubility of all reaction components and the stability of the catalytic species.[9][10][11]

Q3: What is a typical starting catalyst loading for a challenging substrate like this compound, and how should I approach optimization?

A3: For sterically hindered aryl bromides, a good starting point for catalyst loading is typically in the range of 1-5 mol% of the palladium source.[12] Optimization should be approached systematically. A common strategy is to first screen different ligands with a fixed catalyst loading (e.g., 2 mol%) to identify the most promising candidates. Once an effective ligand is found, the catalyst loading can then be gradually decreased to find the minimum amount required for efficient conversion. This approach helps to minimize cost and residual metal contamination.[6][7]

Parameter Recommendation Rationale & Expected Outcome Citation
Catalyst Loading Start with 1-2 mol%. Can be increased to 5 mol% for difficult couplings.Balances reaction efficiency with cost and ease of purification. Lower loadings are preferable for scale-up.[12][13]
Ligand Type Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHC ligands.Promotes efficient oxidative addition and reductive elimination for sterically hindered substrates.[4][5]
Pd:Ligand Ratio 1:1 to 1:1.2Optimizes catalyst activity. Excess ligand can sometimes inhibit the reaction.[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki. Et₃N, DIPEA for Heck/Sonogashira.The choice of base is critical for the transmetalation step (Suzuki) or regenerating the catalyst.[2][4][14]
Solvent Dioxane/water, Toluene/water, or THF/water for Suzuki. DMF or NMP for Heck.The solvent system affects the solubility of reactants and the stability and activity of the catalyst.[4][8][11]
Temperature 80-110 °CIncreased temperature often improves the reaction rate, especially for challenging substrates.[12]

Q4: I am seeing significant amounts of homocoupling of my boronic acid reagent in a Suzuki-Miyaura reaction. What causes this and how can I minimize it?

A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[4] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the undesired homocoupling product. To minimize this:

  • Rigorous Degassing: As mentioned before, ensure all solvents and the reaction vessel are thoroughly deoxygenated. Techniques like freeze-pump-thaw or bubbling a stream of inert gas through the solvent for an extended period are effective.[4]

  • Control of Reaction Conditions: Sometimes, homocoupling can be exacerbated by high temperatures or prolonged reaction times. If possible, try running the reaction at a lower temperature or monitor it closely to stop it once the desired conversion is reached.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium pre-catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., Dioxane/Water mixture)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., 0.024 mmol, 2.4 mol%).

  • Reagent Addition: Add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of a 4:1 Dioxane:Water mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Process

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle. Understanding this cycle is fundamental to troubleshooting your reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArBOH Ar'B(OH)₂ (Arylboronic acid) ArBOH->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and resolving low yield issues in your cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Inert Verify Inert Atmosphere and Degassed Solvents Start->Check_Inert Check_Reagents Assess Reagent Purity (Catalyst, Ligand, Base) Check_Inert->Check_Reagents If atmosphere is secure Optimize_Ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Check_Reagents->Optimize_Ligand If reagents are pure Optimize_Base_Solvent Optimize Base and Solvent System Optimize_Ligand->Optimize_Base_Solvent If yield is still low Optimize_Temp Adjust Reaction Temperature Optimize_Base_Solvent->Optimize_Temp If yield is still low Increase_Loading Systematically Increase Catalyst Loading Optimize_Temp->Increase_Loading If yield is still low Success Improved Yield Increase_Loading->Success

Caption: A decision tree for troubleshooting low yield in cross-coupling reactions.

References

  • 15 Green Chemistry (RSC Publishing).

  • 5 Benchchem.

  • 16 MDPI.

  • 17 ACS Publications.

  • 4 Benchchem.

  • 6 Organic Process Research & Development.

  • 7 PubMed Central.

  • 1 Benchchem.

  • 3 Benchchem.

  • ResearchGate.

  • 9 ArODES.

  • ResearchGate.

  • 2 Benchchem.

  • Reddit.

  • ResearchGate.

  • ResearchGate.

  • Reddit.

  • ResearchGate.

  • ResearchGate.

  • 18 NIH.

  • Wikipedia.

  • 19 MDPI.

  • Organic Chemistry Portal.

  • 20 PMC - PubMed Central.

  • 21 PMC - NIH.

  • 10 NIH.

  • 22 PMC.

  • 12 Benchchem.

  • 11 Benchchem.

  • Pearson.

Sources

Purification of 1-Bromo-2-propylbenzene from a crude reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-Bromo-2-propylbenzene

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to assist you in obtaining a highly pure product from your crude reaction mixture.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Question: My crude reaction mixture is a dark, viscous oil. How should I proceed with the initial workup?

Answer: A dark and viscous crude product often indicates the presence of polymeric byproducts and residual acid catalyst from the reaction (e.g., bromination of propylbenzene). The initial workup is critical for removing these non-volatile impurities and preparing the mixture for further purification.

Recommended Workup Protocol:

  • Quenching: Carefully quench the reaction mixture by pouring it into a beaker of ice water. This will hydrolyze any remaining reactive reagents and dissolve inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic components with a suitable solvent like diethyl ether or dichloromethane. The choice of solvent depends on the subsequent purification steps.

  • Aqueous Washes:

    • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • Follow with a wash using a sodium bisulfite (NaHSO₃) solution to remove any unreacted bromine.

    • Finally, wash with brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

This procedure should yield a less viscous, lighter-colored oil, which is now ready for chromatographic or distillative purification.

Question: My GC-MS analysis of the purified product still shows the presence of isomeric impurities. How can I differentiate and remove them?

Answer: The bromination of propylbenzene is known to produce a mixture of ortho, meta, and para isomers (this compound, 1-bromo-3-propylbenzene, and 1-bromo-4-propylbenzene).[1] Differentiating and separating these isomers can be challenging due to their similar physical properties.

Isomer Identification:

  • GC-MS: While GC can separate the isomers, their mass spectra will be very similar. Retention times will be the primary differentiator.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the isomers based on the splitting patterns and chemical shifts of the aromatic protons.

Separation Strategies:

  • Fractional Distillation: This is the most common method for separating isomers with different boiling points. The boiling point of this compound is approximately 217-218 °C at atmospheric pressure.[2] The boiling points of the other isomers are expected to be very similar, so a highly efficient fractional distillation column is required.

  • Flash Column Chromatography: For smaller-scale purifications or when distillation is ineffective, flash chromatography can be employed. A non-polar eluent system, such as a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane, is typically effective. The separation is based on the small differences in polarity between the isomers.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₉H₁₁Br199.09~217-218
1-Bromo-3-propylbenzeneC₉H₁₁Br199.09~219-220
1-Bromo-4-propylbenzeneC₉H₁₁Br199.09~218-220

Question: I am struggling to remove a persistent impurity with a similar boiling point to my product during distillation. What are my options?

Answer: When dealing with a close-boiling impurity, enhancing the efficiency of your distillation or switching to an alternative purification technique is necessary.

Improving Distillation:

  • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or a spinning band column).

  • Optimize Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column to that taken off as distillate) can improve separation but will also increase the distillation time.

  • Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling points of the compounds, which can sometimes enhance the boiling point difference between the product and the impurity. For example, 1-bromo-4-propylbenzene has a boiling point of 94-97 °C at 10 mmHg.[3]

Alternative Purification Method:

  • Preparative HPLC: If distillation and flash chromatography are unsuccessful, preparative high-performance liquid chromatography (HPLC) can offer superior separation capabilities, albeit at a higher cost and lower sample throughput. A normal-phase or reverse-phase column can be used depending on the nature of the impurity.

Section 2: Frequently Asked Questions (FAQs)

Question: What are the expected physical properties of this compound?

Answer: Knowing the physical properties of your target compound is essential for its proper handling and purification.

Property Value Source
CAS Number 19614-14-3[4]
Molecular Formula C₉H₁₁Br[2]
Molecular Weight 199.09 g/mol [4]
Appearance Liquid[5]
Boiling Point 490.35 K (217.2 °C)[2]
Melting Point 226.77 K (-46.38 °C)[2]

Question: What are the common side products in the synthesis of this compound?

Answer: The synthesis of this compound, typically via electrophilic aromatic substitution of propylbenzene, can lead to several side products.

  • Isomeric Bromopropylbenzenes: As mentioned earlier, the primary side products are the meta and para isomers (1-bromo-3-propylbenzene and 1-bromo-4-propylbenzene).[1]

  • Poly-brominated Products: If the reaction conditions are not carefully controlled, di- and tri-brominated propylbenzenes can form.

  • Benzylic Bromination Products: Under certain conditions (e.g., presence of light or radical initiators), bromination can occur on the propyl side chain, leading to products like (1-bromopropyl)benzene.[6][7]

  • Unreacted Starting Material: Incomplete reaction will leave residual propylbenzene in the crude mixture.

Question: What analytical techniques are most suitable for assessing the purity of this compound?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including isomers and unreacted starting materials.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any structural isomers or other impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for analyzing less volatile impurities and for quantitative purity determination using a reference standard.

Section 3: Experimental Workflow and Diagrams

Purification Workflow Diagram

The following diagram illustrates a typical purification workflow for this compound from a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (Quench, Extract, Wash, Dry) Crude->Workup Concentrated Concentrated Crude Product Workup->Concentrated Distillation Fractional Distillation Concentrated->Distillation Fractions Collect Fractions Distillation->Fractions Analysis1 GC-MS/NMR Analysis Fractions->Analysis1 PureProduct Pure this compound Analysis1->PureProduct Purity >98% ImpureFractions Impure Fractions Analysis1->ImpureFractions Purity <98% CombinedPure Combine Pure Fractions PureProduct->CombinedPure Chromatography Flash Chromatography ImpureFractions->Chromatography Analysis2 GC-MS/NMR Analysis Chromatography->Analysis2 Analysis2->PureProduct Analysis2->ImpureFractions Re-process

Caption: Purification workflow for this compound.

References

  • NIST. This compound. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 1-Bromo-2-chloro-4-propylbenzene. [Link]

  • PubChem. 1-Bromo-2-methyl-3-propylbenzene. [Link]

  • SpectraBase. MS (GC) of 1-Bromo-2-(2,2-dimethyl-1-phenyl-propyl)benzene. [Link]

  • Supporting Information. [Link]

  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • PubChemLite. This compound (C9H11Br). [Link]

  • YouTube. Synthesis of p-Bromopropylbenzene. [Link]

  • Quora. What is bromination of propylbenzene?. [Link]

  • Filo. Propylbenzene reacts with bromine in presence of light or heat to give (1... [Link]

  • Friedel-Crafts Alkylation of aromatic molecules. [Link]

  • ResearchGate. GC-MS analysis of 1-bromo-2-phenylcyclopropene (2a, A) contaminated by.... [Link]

  • Scribd. Electrophilic Bromination of Propylbenzene. [Link]

  • Organic Syntheses. m-BROMONITROBENZENE. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Quora. How to prepare 2-Bromo-1-Nitro-4 propylbenzene from benzene. [Link]

  • PubChem. (1-Bromopropyl)benzene. [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. [Link]

  • SpectraBase. 2-Bromopropylbenzene - Optional[1H NMR] - Spectrum. [Link]

  • YouTube. [Chemistry] Propyl benzene reacts with bromine in presence of light or heat to give. [Link]

  • Chemistry LibreTexts. The Friedel-Crafts Alkylation of Benzene. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PubChem. 1-Bromo-2-cyclopentyl-4-propylbenzene. [Link]

  • Google Patents.
  • Organic Syntheses. n-PROPYLBENZENE. [Link]

  • P212121 Store. 1-Bromo-2-isopropylbenzene. [Link]

Sources

Technical Support Center: Identifying Byproducts in the Synthesis of 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-propylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation during this critical synthesis. Purity of intermediates like this compound is paramount, as undesired isomers and related substances can lead to downstream reaction failures, purification challenges, and impurities in the final active pharmaceutical ingredient. This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions that arise during the synthesis of this compound, which is typically achieved via electrophilic aromatic substitution of cumene (isopropylbenzene).

Q1: What are the primary byproducts I should expect when synthesizing this compound from cumene?

When performing the bromination of cumene using Br₂ with a Lewis acid catalyst like FeBr₃, you should anticipate three main classes of byproducts:

  • Isomeric Byproducts: The most significant byproduct is the para-isomer, 1-Bromo-4-propylbenzene . A small amount of the meta-isomer, 1-Bromo-3-propylbenzene , may also be formed.

  • Polybrominated Byproducts: If reaction conditions are not carefully controlled, you may see the formation of dibromo- and tribromo-propylbenzenes .

  • Benzylic Bromination Product: Under certain conditions, particularly exposure to UV light or the presence of radical initiators, you can form (1-bromo-1-methylethyl)benzene , where the bromine adds to the isopropyl group instead of the aromatic ring.[1]

Q2: My reaction consistently yields a large amount of 1-Bromo-4-propylbenzene. Why is this happening and can I prevent it?

This is the most common challenge in this synthesis. The formation of the para-isomer is a direct consequence of the reaction mechanism and the directing effects of the isopropyl group.

  • Causality (Electronic Effects): The isopropyl group is an alkyl group, which is classified as an electron-donating group (EDG).[2] Through an inductive effect, it pushes electron density into the benzene ring, making the ring more nucleophilic and thus more reactive towards electrophiles like the bromonium ion (Br⁺). This electron density is preferentially directed to the ortho and para positions, stabilizing the carbocation intermediates (arenium ions) formed during the attack at these sites.[3][4][5]

  • Causality (Steric Effects): While electronics favor both ortho and para positions, the isopropyl group is sterically bulky.[4] This bulkiness hinders the approach of the electrophile to the adjacent ortho positions.[4] Consequently, the less-hindered para position is often the kinetically and thermodynamically favored site of attack, leading to 1-Bromo-4-propylbenzene as the major product in many cases.[6]

  • Mitigation Strategy: Altering the ortho/para ratio is challenging. One approach is to use bulkier catalyst systems or run the reaction at very low temperatures, which can sometimes slightly favor the para product even more due to increased steric sensitivity, but may also improve selectivity in some specific catalytic systems. The most practical approach is to accept the formation of an isomer mixture and plan for a robust purification step, such as fractional distillation or preparative chromatography.

Q3: How can I minimize the formation of polybrominated byproducts?

Polybromination occurs when the initially formed monobrominated product undergoes a second bromination reaction. The product, this compound, is still activated towards further electrophilic substitution, making this a common issue.

  • Causality: The presence of both an activating alkyl group and a deactivating but ortho-, para-directing bromine atom makes the ring susceptible to further attack. Over-addition of the brominating agent or prolonged reaction times are the primary causes.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight deficit or a precise 1:1 molar ratio of bromine to cumene. A slow, dropwise addition of bromine to the reaction mixture is crucial to maintain a low concentration of the electrophile at any given time.

    • Temperature Management: Run the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate. This reduces the overall energy of the system and decreases the likelihood of the less-favorable second bromination.

    • Monitor the Reaction: Use in-process controls like GC or TLC to monitor the disappearance of the starting material and the appearance of the product. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Q4: I see a byproduct with the same mass as my product in the GC-MS. What is it and how do I confirm its identity?

A byproduct with the same mass as this compound is almost certainly an isomer. The most likely candidates are 1-Bromo-4-propylbenzene and, to a lesser extent, 1-Bromo-3-propylbenzene .

  • Identification Strategy:

    • Gas Chromatography (GC): Isomers will typically have different boiling points and polarities, resulting in different retention times on a GC column. The para-isomer often elutes slightly before or after the ortho-isomer depending on the column phase.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive tools for distinguishing isomers. The symmetry and coupling patterns in the aromatic region (typically 6.5-8.0 ppm) are unique for each isomer.[7][8]

      • Ortho-isomer: Will show four distinct signals in the aromatic region, often as complex multiplets.[8]

      • Para-isomer: Due to symmetry, it will show a simpler pattern, typically two doublets (an AA'BB' system).[7][9]

      • Meta-isomer: Will also show four distinct signals, but with different coupling constants and chemical shifts compared to the ortho-isomer.[9] The key is to look for the characteristic ortho, meta, and para coupling constants.[8]

Q5: My synthesis produced (1-bromo-1-methylethyl)benzene instead of the desired ring-brominated product. What went wrong?

You have inadvertently promoted a benzylic bromination reaction, which proceeds via a free-radical mechanism instead of an electrophilic aromatic substitution mechanism.[1][10]

  • Causality: The hydrogen atom on the carbon directly attached to the benzene ring (the benzylic position) is weak and can be abstracted by a radical.[10] The resulting benzylic radical is highly stabilized by resonance with the aromatic ring.[1][11] This pathway is favored under the following conditions:

    • UV Light: Light can initiate the homolytic cleavage of Br₂ into bromine radicals.

    • Radical Initiators: Reagents like AIBN or benzoyl peroxide are designed to create radicals.[12]

    • Absence of a Lewis Acid: Without a catalyst like FeBr₃ to polarize the Br-Br bond and create an electrophile, the radical pathway becomes more competitive.[11]

    • Reagent Choice: Using N-Bromosuccinimide (NBS) instead of Br₂ is a classic method for achieving selective benzylic bromination.[1][10][12]

  • Prevention: To ensure ring bromination, you must perform the reaction in the dark (e.g., by wrapping the flask in aluminum foil), avoid radical initiators, and, most importantly, use a suitable Lewis acid catalyst (FeBr₃, AlCl₃) to promote the electrophilic pathway.

Section 2: Troubleshooting Guide & Experimental Protocols

Troubleshooting Scenario: My GC-MS shows multiple unexpected peaks.

When your Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals a complex mixture, a systematic approach is required for identification.

Observation Potential Cause Confirmation & Solution
Peak with M⁺ and M+2 ions (approx. 1:1 ratio) at m/z 198/200. Elutes near the main product.Isomeric Byproduct (1-Bromo-4-propylbenzene or 1-Bromo-3-propylbenzene). The 1:1 isotope pattern is characteristic of a single bromine atom.Confirm: Run ¹H NMR. Look for the simple two-doublet pattern of the para-isomer or the complex patterns of ortho/meta.[9][13] Solution: Optimize purification via fractional distillation or preparative HPLC/GC.
Peak with M⁺, M+2, M+4 ions (approx. 1:2:1 ratio) at m/z 276/278/280.Dibrominated Byproduct . The 1:2:1 pattern is characteristic of two bromine atoms.Confirm: Mass spectrometry fragmentation will show loss of Br. Solution: Reduce the stoichiometry of Br₂ to cumene. Add Br₂ more slowly and at a lower temperature. Monitor the reaction closely and stop it upon consumption of starting material.
Peak with m/z 198/200, but with a significantly different fragmentation pattern than the product.Benzylic Bromination Product . The mass is the same, but the structure is different, leading to different fragments.Confirm: The mass spectrum of (1-bromo-1-methylethyl)benzene will likely show a prominent peak from the loss of Br (m/z 79/81) to form a stable benzylic carbocation. ¹H NMR will show the absence of aromatic proton splitting changes and the appearance of signals for the CHBr and CH₃ groups. Solution: Ensure the reaction is run in the dark and that a Lewis acid catalyst is used.
Peak at m/z 120.Unreacted Starting Material (Cumene).Confirm: Match retention time and mass spectrum with a cumene standard. Solution: Increase reaction time, slightly increase temperature, or check the activity of the catalyst.
SOP-01: GC-MS Analysis for Byproduct Profiling

This protocol outlines a standard method for analyzing the crude reaction mixture to identify and quantify this compound and its byproducts.

  • Sample Preparation:

    • Quench a 0.1 mL aliquot of the crude reaction mixture in 1 mL of a saturated sodium bisulfite solution to remove excess Br₂.

    • Extract with 1 mL of dichloromethane (DCM) or ethyl acetate.

    • Dry the organic layer with a small amount of anhydrous sodium sulfate.

    • Dilute the sample 1:100 in DCM for analysis.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL, Split ratio 50:1.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • MSD Conditions:

      • Transfer Line: 280°C.

      • Ion Source: 230°C (Electron Ionization).

      • Scan Range: 40-400 amu.

  • Data Analysis:

    • Identify the peak for the starting material (cumene, m/z 120).

    • Identify peaks for monobrominated products (isomers, m/z 198/200).

    • Search for peaks corresponding to dibrominated products (m/z 276/278/280).

    • Integrate peak areas to determine the relative percentage of each component.

Section 3: Visualization of Reaction Pathways and Workflows

Diagram 1: Competing Reaction Pathways

cluster_eas Electrophilic Aromatic Substitution cluster_radical Free Radical Substitution Cumene Cumene (Isopropylbenzene) AreniumOrtho Ortho Arenium Ion (Sterically Hindered) Cumene->AreniumOrtho Attack by Br⁺ AreniumPara Para Arenium Ion (Sterically Favored) Cumene->AreniumPara Attack by Br⁺ BenzylicRadical Benzylic Radical (Resonance Stabilized) Cumene->BenzylicRadical H Abstraction by Br• Br2 Br₂ Conditions1 Lewis Acid (e.g., FeBr₃) Dark Conditions1->Cumene Conditions2 UV Light or Initiator No Lewis Acid Conditions2->Cumene ProductOrtho This compound (Desired Product) AreniumOrtho->ProductOrtho Deprotonation ByproductPara 1-Bromo-4-propylbenzene (Major Byproduct) AreniumPara->ByproductPara Deprotonation Polybrom Polybrominated Products ProductOrtho->Polybrom Excess Br₂ ByproductPara->Polybrom Excess Br₂ BenzylicProduct (1-bromo-1-methylethyl)benzene (Radical Byproduct) BenzylicRadical->BenzylicProduct Reaction with Br₂

Caption: Reaction pathways in the bromination of cumene.

Diagram 2: Troubleshooting Workflow for Impurities

decision decision result result Start Crude product analysis shows unexpected peak(s) CheckMass Check Mass Spectrum (MS) Start->CheckMass Mass198 m/z = 198/200 (Monobrominated) CheckMass->Mass198 Yes Mass276 m/z = 276/278/280 (Dibrominated) CheckMass->Mass276 No, higher mass Mass120 m/z = 120 CheckMass->Mass120 No, lower mass CheckNMR Analyze ¹H NMR Aromatic Region Mass198->CheckNMR ResultPoly Byproduct is Polybrominated Mass276->ResultPoly ResultSM Unreacted Starting Material Mass120->ResultSM ComplexPattern Complex Multiplets (4 unique Ar-H) CheckNMR->ComplexPattern Ortho/Meta Type SimplePattern Simple AA'BB' System (2 sets of Ar-H) CheckNMR->SimplePattern Para Type BenzylicSignals Aromatic signals unchanged, new aliphatic signals CheckNMR->BenzylicSignals Other ResultIsomer Byproduct is an Isomer (likely para) ComplexPattern->ResultIsomer If confirmed as byproduct SimplePattern->ResultIsomer ResultBenzylic Byproduct is from Benzylic Bromination BenzylicSignals->ResultBenzylic

Caption: GC-MS and NMR based troubleshooting workflow.

Section 4: References

  • Buser, H. R. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.

  • BenchChem. (n.d.). Electrophilic aromatic substitution in 2-Bromo-1-isopropyl-4-nitrobenzene. BenchChem.

  • Jakab, E., & Blazsó, M. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed.

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Common Organic Chemistry.

  • Gómara, B., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Anal Bioanal Chem, 406(29), 7667-76.

  • Quora. (2022). What will the reaction of isopropylbenzene with bromine (halogenation) look like?. Quora.

  • Filo. (2025). What is the major product when isopropyl benzene react with Br2 and Fe Br3. Filo.

  • Doheny, A. J., & Loudon, G. M. (1980). Bromination of Alkyl Benzenes. Journal of Chemical Education, 57, 507-508.

  • Chemistry Steps. (n.d.). Benzylic Bromination. Chemistry Steps.

  • Chemistry LibreTexts. (2025). Reactions at the Benzylic Position. Chemistry LibreTexts.

  • University of Calgary. (n.d.). Halogenation of alkyl benzenes. University of Calgary.

  • Chemistry LibreTexts. (2023). Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts.

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry.

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia.

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.

  • ChemTalk. (n.d.). Directing Effects. ChemTalk.

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry.

  • BenchChem. (n.d.). Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide. BenchChem.

  • ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. ResearchGate.

  • YouTube. (2024). ortho, meta, para patterns on h nmr. YouTube.

  • Lauher, J. (2020). Synthesis of p-Bromopropylbenzene. YouTube.

Sources

Improving the reaction rate of 1-Bromo-2-propylbenzene with hindered boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Coupling of Hindered Substrates

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of sterically hindered substrates, specifically focusing on the reaction of 1-bromo-2-propylbenzene with hindered boronic acids. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust starting protocol to help you navigate the complexities of this challenging transformation.

The Challenge: Overcoming Steric Hindrance

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, valued for its reliability and functional group tolerance.[1][2] However, its efficiency can be dramatically reduced when bulky substituents are present on both coupling partners, such as near the reacting centers of this compound and a hindered boronic acid.

This steric clash primarily impedes two key steps in the catalytic cycle:

  • Transmetalation: The transfer of the organic group from the boronic acid to the palladium center.

  • Reductive Elimination: The final step where the new carbon-carbon bond is formed and the palladium catalyst is regenerated.

Both steps require the coupling partners to come into close proximity within the coordination sphere of the palladium atom. Bulky groups create a physical barrier, increasing the activation energy for these steps and slowing down the entire catalytic cycle.[3] This can lead to low yields, sluggish reactions, and an increase in side reactions like dehalogenation and protodeboronation.[1][4][5]

Troubleshooting Guide: Common Issues & Solutions

This section is designed to address specific experimental issues in a question-and-answer format.

Question 1: My reaction shows little to no conversion, and I recover most of my starting materials. What should I check first?

Answer: This is a common issue when dealing with sterically demanding substrates. The problem often lies with an insufficiently active catalyst system or suboptimal reaction conditions.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently or is being deactivated.

    • Check Reagents: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored properly under an inert atmosphere to prevent degradation and oxidation.[6]

    • Ligand Choice: Standard ligands like PPh₃ are often ineffective for hindered couplings. Switch to a more specialized, bulky, and electron-rich ligand designed to promote the challenging steps of the reaction.[3][7] See the "Catalyst & Ligand Selection" table in the FAQ section for recommendations.

    • Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure your reaction vessel was thoroughly degassed (e.g., via 3-4 freeze-pump-thaw cycles or by bubbling argon/nitrogen through the solvent for 15-20 minutes) and maintained under a positive pressure of inert gas throughout the experiment.[4]

  • Ineffective Base/Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[8][9][10]

    • Base Strength & Solubility: For hindered couplings, stronger bases are often required. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or even KOtBu.[11] The solubility of the base is also critical; K₃PO₄ is often used in aqueous mixtures, while KOtBu is suitable for anhydrous conditions.

    • Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction. Common choices include ethereal solvents (e.g., 1,4-dioxane, THF) or aromatic hydrocarbons (e.g., toluene), often with a small amount of water to help dissolve the base.[1] Ensure solvents are anhydrous (if required) and properly degassed.[6]

  • Insufficient Thermal Energy: Hindered couplings often require higher temperatures to overcome the activation energy barrier.

    • Increase Temperature: If your reaction is running at 80 °C, consider increasing the temperature to 100-110 °C, provided your substrates and solvent are stable at that temperature.[11]

Question 2: My main product is propylbenzene (from dehalogenation) instead of the desired coupled product. Why is this happening and how can I fix it?

Answer: Dehalogenation is a significant side reaction where the aryl bromide is reduced, replacing the bromine with a hydrogen atom.[4] This occurs when a palladium-hydride (Pd-H) species forms and undergoes reductive elimination with your aryl group faster than the desired cross-coupling.[4]

Potential Causes & Step-by-Step Solutions:

  • Source of Hydride: The Pd-H species can form from various sources.

    • Base: Some bases can contribute to Pd-H formation. While strong bases are needed, ensure they are high purity.

    • Solvent: Alcohols or residual water can act as hydride sources. If using an anhydrous system, ensure your solvent and reagents are scrupulously dry.

    • Boronic Acid: Impurities in the boronic acid can sometimes lead to hydride formation.

  • Slow Transmetalation: If the transmetalation step is very slow, it gives the Pd-H species more time to form and react.[4][5]

    • Optimize the Catalyst System: A more active ligand will accelerate both oxidative addition and reductive elimination of the desired product, helping it outcompete the dehalogenation pathway.[4] Bulky, electron-rich phosphine ligands are crucial here.

    • Use a More Stable Boron Reagent: Convert your boronic acid to a more stable boronate ester, such as a pinacol ester or MIDA boronate.[1][6] These reagents can be more robust and sometimes offer better reactivity, minimizing side reactions.[12]

Question 3: I'm observing significant homocoupling of my boronic acid. What causes this?

Answer: Boronic acid homocoupling (forming a biaryl from two boronic acid molecules) is often promoted by the presence of oxygen and Pd(II) species.[1]

Potential Causes & Step-by-Step Solutions:

  • Oxygen in the Reaction: Oxygen can facilitate the homocoupling pathway and deactivate the Pd(0) catalyst.

    • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent and reaction setup are thoroughly deoxygenated before adding the catalyst.[6]

  • Use of Pd(II) Precatalysts: Precatalysts like Pd(OAc)₂ must be reduced in situ to the active Pd(0) state. This reduction process can sometimes initiate homocoupling.

    • Consider a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ might mitigate this issue, though they can have their own stability challenges.[1]

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, reducing the rate of homocoupling.[6]

Frequently Asked Questions (FAQs)

Q: Which catalyst and ligand system is the best starting point for this type of hindered coupling?

A: For coupling hindered substrates like this compound, bulky, electron-rich monophosphine ligands (often called Buchwald ligands) are the industry standard. They are designed to accelerate both the oxidative addition and the difficult reductive elimination steps. N-heterocyclic carbenes (NHCs) are also a powerful alternative.

Catalyst/Ligand Class Examples Key Advantages for Hindered Coupling Typical Loading
Buchwald-type Ligands SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding; promotes formation of the active monoligated Pd(0) species, accelerating key catalytic steps.[13]1-5 mol %
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes; excellent for coupling challenging substrates, including aryl chlorides.[1][10]1-5 mol %
Ferrocenyl Phosphines dppf, dtbpfBidentate ligands that can be effective, though modern monodentate ligands often show superior performance for highly hindered systems.1-5 mol %

Q: What is the role of the base, and which one should I choose?

A: The base is essential for activating the boronic acid. It forms a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which is the species that participates in transmetalation.[8][9] The choice of base is critical and depends on the stability of your substrates and the solvent system.

Base Typical Solvent System Comments
K₃PO₄ (Potassium Phosphate) Dioxane/Water, Toluene/WaterA strong, reliable base for many hindered couplings. The water helps dissolve it.[13]
Cs₂CO₃ (Cesium Carbonate) Dioxane, THF, TolueneA strong base that is more soluble in organic solvents than K₃PO₄. Often used in anhydrous or near-anhydrous conditions.
KOtBu (Potassium tert-butoxide) THF, Toluene (Anhydrous)A very strong, non-nucleophilic base.[11] Can be highly effective but may not be suitable for substrates with base-sensitive functional groups.
KF (Potassium Fluoride) THF, Dioxane (Anhydrous)A milder base that can be effective in activating boronic acids without causing decomposition of sensitive functional groups.[14]

Q: Should I use a boronic acid or a boronate ester?

A: While boronic acids are often used directly, they can be prone to decomposition via protodeboronation, especially if they are electron-deficient.[6][12] For challenging reactions, converting the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate is highly recommended.[1][6] These esters are more stable to storage and reaction conditions and can release the active boronic acid species slowly, minimizing side reactions.[6]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps of the reaction. For hindered substrates, the Transmetalation and Reductive Elimination steps (highlighted in red) are often rate-limiting.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂-R' OA_Complex->TM_Complex Transmetalation (Rate-Limiting) TM_Complex->Pd0 Reductive Elimination (Rate-Limiting) Product Ar-R' TM_Complex->Product sub_start Ar-X sub_start->OA_Complex boron_start R'-B(OH)₂ + Base boron_start->OA_Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Workflow

Use this flowchart to diagnose and solve common issues systematically.

Troubleshooting_Workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion yes_conversion Check Catalyst & Ligand (Bulky, e⁻-rich?) Increase Temperature Use Stronger Base check_conversion->yes_conversion Yes no_conversion Significant Side Products? check_conversion->no_conversion No optimize Optimize & Re-run yes_conversion->optimize dehalogenation Dehalogenation (Ar-H)? no_conversion->dehalogenation Yes no_conversion->optimize No fix_dehalogenation Improve Degassing Use Boronate Ester Optimize Ligand dehalogenation->fix_dehalogenation Yes homocoupling Homocoupling (R'-R')? dehalogenation->homocoupling No fix_dehalogenation->optimize fix_homocoupling Improve Degassing Use Pd(0) Source Slow Boronic Acid Addition homocoupling->fix_homocoupling Yes homocoupling->optimize No fix_homocoupling->optimize

Caption: A logical workflow for troubleshooting hindered Suzuki couplings.

Optimized Starting Protocol

This protocol provides a robust starting point for the coupling of this compound with a hindered boronic acid pinacol ester. It should be optimized for each specific substrate combination.

Materials:

  • This compound (1.0 equiv)

  • Hindered boronic acid pinacol ester (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1 mol %)

  • SPhos (3 mol %)

  • K₃PO₄ (potassium phosphate, 2.0-3.0 equiv), finely ground

  • 1,4-Dioxane and Water (e.g., 5:1 ratio), freshly degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the boronic acid pinacol ester, and the finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle 3-4 times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos ligand.

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Degassing (Optional but Recommended): For maximum removal of oxygen, subject the sealed reaction mixture to three freeze-pump-thaw cycles. Alternatively, bubble argon through the stirred solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(28), 7310-7325.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction.
  • Zhang, W., & Zhang, X. (2013). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 24(10), 1193-1197.
  • LibreTexts Chemistry. Suzuki-Miyaura Coupling.
  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Gagnier, S. V., & Gevorgyan, V. (2012). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Accounts of chemical research, 45(8), 1345–1357.
  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 22(25), 4559-4567.
  • Benchchem. How to avoid dehalogenation side reactions in Suzuki coupling.
  • Thomas, J. M., et al. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 16(1), 264-267.
  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Zhang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Angewandte Chemie International Edition, 53(12), 3152-3155.
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Vougioukalakis, G. C. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 27(45), 11535-11550.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?.
  • Hoshi, T., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5122-5126.
  • Tomanová, P., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of organic chemistry, 85(15), 9645–9661.
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082.
  • Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 47(4), 1227–1237.
  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29131-29136.
  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Rulíšek, L., & Císařová, I. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2314.

Sources

Technical Support Center: Troubleshooting Failed Lithiation of 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the metal-halogen exchange reaction to form 2-propylphenyllithium from 1-Bromo-2-propylbenzene. My goal is to move beyond simple procedural lists and provide a deeper, mechanistic understanding to empower you to diagnose and solve issues in your synthetic work. Organolithium chemistry is notoriously sensitive, but with careful attention to detail, it is a powerful and reliable tool.

This guide is structured as a series of frequently asked questions (FAQs) that address the most common failure modes. We will explore the causality behind each experimental parameter and provide actionable solutions.

FAQs and Troubleshooting Guides

Question 1: My reaction shows no conversion. After quenching, I only recover my this compound starting material. What is the most likely cause?

This is the most common failure mode and almost invariably points to the premature quenching or inactivity of your organolithium reagent, typically n-butyllithium (n-BuLi). Organolithiums are exceptionally strong bases and nucleophiles, making them highly reactive with even trace amounts of protic sources.[1]

Core Issues & Causal Analysis:

  • Atmospheric Moisture and Oxygen: n-BuLi reacts violently and exothermically with water to form butane and lithium hydroxide.[2] It also reacts with oxygen. Exposure to air, even briefly, will titrate your reagent before it has a chance to react with the aryl bromide, leading to a complete loss of activity.[1][3]

  • Contaminated Solvents or Reagents: The primary culprit is often residual water in your reaction solvent (e.g., THF, Diethyl Ether). Solvents, even those labeled "anhydrous," can absorb atmospheric moisture. Any reagent added to the flask, including the this compound itself, can also introduce moisture.

  • Improperly Dried Glassware: Glass surfaces readily adsorb a film of water.[4] Even glassware that appears dry to the eye can hold enough moisture to completely quench a reaction run on a small scale.

  • Degraded n-BuLi Stock: n-Butyllithium solutions have a finite shelf life. They slowly decompose over time via beta-hydride elimination to form 1-butene and lithium hydride, which precipitates as a fine white solid.[3][5] Older bottles, or those that have been handled improperly, will have a significantly lower molarity than stated on the label.

Troubleshooting Workflow & Solutions:

  • Verify Reagent Activity: Before troubleshooting your entire setup, confirm the molarity of your n-BuLi solution. A simple titration (see Protocol 2 ) is essential. Do not trust the concentration printed on an old bottle.

  • Ensure Rigorous Anhydrous Conditions:

    • Glassware: All glassware should be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.[4] Allow to cool under a stream of dry, inert gas (Argon or Nitrogen).

    • Solvents: Use freshly dried and distilled solvents. For tetrahydrofuran (THF), distillation from sodium/benzophenone is a classic method that provides a visual indicator (a deep blue/purple color) of anhydrous conditions.[4] Alternatively, passing the solvent through an activated alumina column is a safer and effective modern technique.[6] Storing solvents over activated 3Å molecular sieves is also a common practice.[7][8][9]

  • Inert Atmosphere Technique: Master the use of Schlenk lines or a glovebox. Ensure your system is leak-free by performing several vacuum/inert gas backfill cycles. Maintain positive inert gas pressure throughout the entire experiment.

Question 2: My reaction is sluggish, or I'm seeing a mixture of starting material and debrominated product (propylbenzene). What's happening?

Observing propylbenzene alongside your starting material after an aqueous quench is a classic sign that the lithium-halogen exchange is occurring, but the resulting 2-propylphenyllithium is being quenched by a proton source before it can react with your desired electrophile. If the reaction is simply slow, the issue may lie with reaction kinetics and solvent effects.

Causal Analysis:

  • Insufficient n-BuLi: If your n-BuLi has partially degraded, you may be adding a substoichiometric amount. The reaction will proceed until the limiting reagent (n-BuLi) is consumed, leaving unreacted starting material.

  • Protic Source in the Reaction: As in the previous question, a trace amount of water or other protic impurity will protonate the newly formed aryllithium.

  • Reaction with Solvent (THF): While THF is an excellent solvent for lithiations, it is not inert. n-BuLi, and especially the more basic aryllithium product, can deprotonate THF at the alpha-position.[2][10] This process is slow at -78 °C but becomes significantly faster at higher temperatures, consuming your product and generating ethylene and the enolate of acetaldehyde upon ring-opening.[3]

  • Suboptimal Temperature: Lithium-halogen exchange is extremely fast, even at very low temperatures (-78 to -100 °C).[11][12] Running the reaction at a higher temperature does not typically improve the rate of the desired exchange but dramatically increases the rate of side reactions, especially solvent deprotonation.[10]

  • Solvent Effects on Aggregation: Organolithium reagents exist as aggregates (e.g., hexamers or tetramers) in hydrocarbon solvents.[13] Coordinating solvents like THF break down these aggregates into more reactive dimers and monomers, which is essential for the reaction to proceed efficiently.[13][14] Using a purely hydrocarbon solvent like heptane will result in very slow or no reaction.[15][16][17]

Troubleshooting Workflow & Solutions:

  • Confirm Lithiation: To decouple the lithiation step from the subsequent electrophilic quench, you can perform a deuteration experiment. After the allotted time for the exchange, quench a small aliquot of the reaction mixture with deuterated water (D₂O) or deuterated methanol (MeOD). Analysis by GC-MS or ¹H NMR should show the incorporation of deuterium where the bromine was, confirming the formation of the organolithium intermediate.[18][19]

  • Optimize Temperature and Time: Conduct the lithium-halogen exchange at -78 °C (a dry ice/acetone bath is standard). The exchange itself is often complete within 15-30 minutes.[18] Longer reaction times at this stage are usually unnecessary and only increase the risk of solvent-related side reactions.

  • Solvent Choice: THF is generally the solvent of choice. Ensure it is rigorously dry. If side reactions with THF are a persistent issue even at low temperatures, consider using diethyl ether, which is less prone to deprotonation but may result in a slower reaction due to its lower coordinating ability.[3]

Troubleshooting Decision Workflow

G start Reaction Failed q1 Analyze Crude Product: What is the main component? start->q1 sm_only Only Starting Material (this compound) q1->sm_only sm_debrom Mixture of Starting Material and Propylbenzene q1->sm_debrom complex_mix Complex Mixture/ Low Yield q1->complex_mix cause1 Likely Cause: Inactive/Quenched n-BuLi sm_only->cause1 cause2 Likely Cause: Partial Lithiation & Quenching sm_debrom->cause2 cause3 Likely Cause: Side Reactions Dominating complex_mix->cause3 sol1 Solution: 1. Titrate n-BuLi stock. 2. Rigorously dry all   glassware and solvents. 3. Check inert gas setup. cause1->sol1 sol2 Solution: 1. Confirm lithiation via D₂O quench. 2. Use titrated n-BuLi (1.05 eq). 3. Check for hidden moisture sources. cause2->sol2 sol3 Solution: 1. Maintain temp strictly at -78°C. 2. Minimize reaction time before quench. 3. Ensure rapid quench with electrophile. cause3->sol3

Caption: A flowchart for diagnosing common lithiation failures.

Question 3: I am seeing significant amounts of Wurtz-type coupling byproducts (e.g., biphenyl derivatives) or other unexpected products. How can I minimize these?

The formation of coupling products or other unexpected structures indicates that your highly reactive aryllithium intermediate is participating in undesired reaction pathways. These are often competitive with the desired electrophilic trapping and are highly dependent on conditions.

Causal Analysis & Key Side Reactions:

  • Reaction with n-Butyl Bromide: The lithium-halogen exchange produces one equivalent of n-butyl bromide (or chloride, depending on the n-BuLi precursor).[2][10] Your newly formed 2-propylphenyllithium can then react with this n-butyl bromide in a coupling reaction. This is generally slower than the initial exchange but can become significant if the reaction is allowed to warm or sit for extended periods.

  • Wurtz-Fittig Coupling: The aryllithium can react with unreacted this compound to form a biaryl byproduct. This is more likely if the addition of n-BuLi is too slow, creating localized areas where both species are present.

  • Benzyne Formation: While less common for aryl bromides compared to chlorides and fluorides, elimination of LiBr can occur if the reaction temperature is too high, leading to a highly reactive benzyne intermediate that will polymerize or react indiscriminately.[15][16]

Minimization Strategies:

  • Use t-Butyllithium (t-BuLi): For particularly sensitive substrates, switching to t-BuLi can be advantageous. The byproduct of the exchange is t-butyl bromide, which is rapidly eliminated to isobutylene by a second equivalent of t-BuLi, removing it from the reaction mixture.[10] Note that this requires the use of two equivalents of t-BuLi.

  • Control Addition and Temperature: Add the n-BuLi solution dropwise to the cooled (-78 °C) solution of your aryl bromide. This maintains a low concentration of the organolithium reagent until all the starting material is consumed. Do not allow the internal temperature to rise significantly during the addition.

  • Inverse Addition: In some cases, adding the aryl bromide solution slowly to the n-BuLi solution can be beneficial, though this is less common for simple exchanges.[20]

Primary Reaction and Key Side Reactions

G cluster_main Desired Pathway: Metal-Halogen Exchange cluster_side1 Side Reaction 1: Wurtz-Fittig Coupling cluster_side2 Side Reaction 2: Solvent Attack A This compound C 2-Propylphenyllithium (Desired Intermediate) A->C + B n-BuLi B->C D n-Butyl Bromide C->D + C1 2-Propylphenyllithium C2 2-Propylphenyllithium E Biaryl Byproduct C1->E + A1 This compound A1->E F Ring-Opened Products C2->F + THF THF (Solvent) THF->F T > -78°C

Caption: The desired lithiation pathway and common side reactions.

Quantitative Data & Recommended Protocols

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale & Key Considerations
Organolithium Reagent n-BuLi or t-BuLin-BuLi is standard. t-BuLi can be beneficial to consume alkyl halide byproduct but requires 2 equivalents.[10]
Equivalents of n-BuLi 1.05 - 1.1 equivalentsA slight excess ensures complete consumption of the aryl bromide, accounting for any minor quenching.
Solvent Tetrahydrofuran (THF)Excellent coordinating solvent to break up n-BuLi aggregates. Must be rigorously anhydrous.[13][14]
Concentration 0.2 - 0.5 MKeeping the reaction reasonably dilute helps with temperature control during additions.
Temperature -78 °CCritical for minimizing side reactions like solvent deprotonation.[10][11][12]
Reaction Time 15 - 45 minutesThe Li-Br exchange is very rapid at low temperatures.[11][21] Longer times increase risks of side reactions.
Protocol 1: General Procedure for Lithiation of this compound

A. Preparation (Day Before):

  • Place all necessary glassware (round-bottom flask, dropping funnel, septa, magnetic stir bar) in an oven at 125°C overnight.

  • If not using a solvent purification system, reflux THF over sodium/benzophenone under an N₂ atmosphere until the deep blue/purple color of the ketyl radical persists.

B. Reaction Day:

  • Assemble the glassware hot from the oven and immediately place it under a high vacuum while flame-drying any joints. Allow the apparatus to cool completely under a positive pressure of dry argon or nitrogen.

  • Via cannula, transfer the required volume of anhydrous THF into the reaction flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.0 eq) to the cold THF solution via syringe.

  • While stirring vigorously, add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe over 10-15 minutes. Ensure the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the resulting solution at -78 °C for an additional 30 minutes. The solution is now ready for the addition of your desired electrophile.

Protocol 2: Titration of n-Butyllithium (Watson-Eastham Method)
  • Flame-dry a 50 mL Erlenmeyer flask containing a stir bar and seal with a rubber septum. Allow to cool under inert gas.

  • Add ~250 mg of diphenylacetic acid to the flask and record the exact mass.

  • Add ~10 mL of anhydrous THF via syringe to dissolve the acid.

  • Add a micro-spatula tip of 2,2'-bipyridyl or 1,10-phenanthroline to serve as an indicator.

  • Slowly add the n-BuLi solution from a 1.0 mL or 2.0 mL syringe (record the initial volume). The initial reaction neutralizes the acid. The endpoint is the first persistent color change (typically pink/red or purple) indicating a slight excess of n-BuLi has reacted with the indicator.

  • Record the final volume of n-BuLi solution added.

  • Calculation: Molarity (M) = (mass of diphenylacetic acid / 212.24 g/mol ) / (Volume of n-BuLi in L)

References

  • Metal–halogen exchange - Grokipedia.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC - NIH. A review article covering various metal-catalyzed halogen exchange reactions, discussing mechanisms and synthetic utility.
  • Metal–halogen exchange - Wikipedia. Wikipedia entry providing a general overview of metal-halogen exchange reactions, including lithium-halogen exchange.
  • Preparation, Properties, and Safe Handling of Commercial Organolithiums - ACS Publications.
  • Application Notes for Grignard Reagent Formation - Benchchem.
  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - TCNJ. A study demonstrating the feasibility of halogen-metal exchanges at very low temperatures (-100 °C) to avoid side reactions with sensitive functional groups.
  • Why and How Do We Dry Organic Solvents with Molecular Sieves? - YouTube. An educational video explaining the importance of removing water from organic solvents and the mechanism by which molecular sieves work.
  • Lecture notes on Metal-halogen exchange - ETH Zurich. Educational material discussing metal-halogen exchange as a method for preparing organolithium and Grignard reagents.
  • Drying of Organic Solvents: Quantitative Evaluation - ResearchGate.
  • Preparing Anhydrous Reagents and Equipment - Moodle@Units. A practical guide on methods for drying glassware and solvents for moisture-sensitive reactions.
  • Organolithium Reactions (IOC 16) - YouTube.
  • Solvent drying and drying agents - Delloyd's Lab-Tech.
  • Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 - YouTube.
  • n-Butyllithium - Wikipedia.
  • Safe handling of organolithium compounds in the laboratory - Princeton EHS. A safety guide from Princeton University discussing the hazards and proper handling procedures for organolithiums, including their thermal decomposition.
  • n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. A review covering the chemistry of n-BuLi, including side reactions and the benefits of using t-BuLi.
  • n-Butyllithium - ResearchGate. A collection of research mentioning n-BuLi, including studies on the effect of solvent on reaction outcomes.
  • Protecting n-Butyllithium from Air and Moisture - Fisher Scientific.
  • Li Halogen Exchange? : r/Chempros - Reddit.
  • Organolithium Reagents in Pharmaceutical Asymmetric Processes - ResearchGate. Research article discussing the role of solvents like THF in deaggregating organolithium reagents to increase reactivity.
  • Optimization of Organolithium Reactions. A review on optimizing organolithium reactions in process chemistry, discussing parameters like order of addition.
  • An Improved Method for the Bromination of Metalated Haloarenes - Organic Chemistry Portal.
  • Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides - ResearchGate. Abstract of a paper investigating how solvent composition affects the outcome of lithium-bromine exchange reactions.
  • Mechanism of aromatic lithiation reactions--Importance of steric factors. A paper discussing the mechanisms of ortho-lithiation, a related process to lithium-halogen exchange.
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides - Master Organic Chemistry.
  • Effect of solvent on the lithium-bromine exchange of aryl bromides - PubMed. The PubMed entry for a key paper on the significant influence of solvent choice on the efficiency and outcome of lithium-bromine exchange reactions.
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. A forum discussion offering practical tips for organometallic reactions, including the suggestion to use organolithiums for reliability.
  • Optimization of Organolithium Reactions | Request PDF - ResearchGate. A request page for a publication on optimizing organolithium reactions, with snippets discussing solvent effects and reaction conditions.
  • organolithium reagents 1. Lecture notes covering the handling, titration, and reactivity of organolithium reagents, including their decomposition and reactions with ethereal solvents.
  • Am I overlooking something in n-BuLi reactions? - ResearchGate.
  • Regarding reaction conditions with nBuLi : r/chemistry - Reddit.
  • The Grignard Reaction. An educational resource explaining Grignard reactions, which share the same sensitivities to protic solvents as organolithium reactions.
  • I keep getting debrominated starting material and low conversion after lithiation - Reddit.
  • Directed (ortho) Metallation.
  • Grignard Reaction Experiment Part 1, Prelab - YouTube.
  • Organic Syntheses Procedure.

Sources

Technical Support Center: Managing Exothermic Reactions Involving 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions with 1-Bromo-2-propylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights into the safe and effective management of potentially hazardous exothermic processes. The narrative below is structured to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for safety and success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the management of exothermic reactions, particularly those involving the formation and use of organometallic reagents from this compound.

Q1: What are the primary hazards associated with reactions involving this compound?

While this compound itself is classified as harmful if swallowed and causes skin and eye irritation, the primary operational hazard stems from its use in highly exothermic reactions.[1][2][3] The most common of these is the formation of a Grignard reagent, (2-propylphenyl)magnesium bromide. Grignard reagent formation is notoriously exothermic and can lead to a runaway reaction if not properly controlled.[4] A runaway reaction occurs when the heat generated by the process exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure that can cause solvent to boil violently, vessel over-pressurization, and potentially an explosion.[5][6][7]

Q2: What is a "runaway reaction" and what are its initial signs?

A runaway reaction is an uncontrollable, self-propagating chemical reaction where an increase in temperature accelerates the reaction rate, which in turn generates more heat.[5] This positive feedback loop can have catastrophic consequences. Initial signs to monitor for include:

  • A sudden, unexpected rise in the internal reaction temperature that does not respond to primary cooling.

  • A rapid increase in pressure within the reaction vessel.

  • Noticeable changes in the reaction mixture's color or viscosity, accompanied by vigorous gas evolution.

  • Boiling of the solvent, especially near the point of reagent addition, even when the bulk temperature is below the boiling point (indicating localized "hot spots").

Q3: Why is reaction calorimetry essential for these types of reactions?

Reaction calorimetry is a technique used to measure the heat released or absorbed during a chemical reaction.[8][9][10] For exothermic processes involving reagents like this compound, it is a critical tool for ensuring safety, especially during scale-up.[8][11] By measuring the heat flow, scientists can determine key safety parameters such as the total heat of reaction, the rate of heat release, and the adiabatic temperature rise.[8] This data is indispensable for designing an adequate cooling system and for determining safe operating limits to prevent a thermal runaway.[11][12]

Q4: How do I choose an appropriate solvent for a Grignard reaction with this compound?

The solvent plays a crucial role in stabilizing the Grignard reagent and controlling the reaction temperature. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard choices. Key considerations include:

  • Boiling Point: The solvent's boiling point acts as a form of administrative temperature control. Diethyl ether (b.p. ~35°C) allows the reaction to be run at a lower temperature, but its low flash point increases fire risk.[4] THF (b.p. ~66°C) allows for higher temperatures, which can be useful if the reaction is sluggish, but also presents a greater thermal hazard if the reaction runs away.

  • Anhydrous Conditions: Grignard reagents react vigorously with protic sources like water.[13] Therefore, the solvent must be rigorously dried (anhydrous) to prevent quenching the reagent and reducing the yield.

Q5: What are the golden rules for safely scaling up a reaction involving this compound?

Scaling up an exothermic reaction is not a linear process. The ratio of surface area (for heat exchange) to volume decreases as the reactor size increases, making cooling less efficient. Key rules are:

  • Never Scale Up Without Data: Perform reaction calorimetry to understand the thermal hazards before proceeding.[11]

  • Controlled Dosing: The rate of addition of the limiting reagent (e.g., this compound) must be strictly controlled to ensure the rate of heat generation never overwhelms the cooling system's capacity.[6]

  • Efficient Agitation: Ensure mixing is sufficient to prevent localized hot spots and maintain uniform temperature throughout the reactor.

  • Emergency Preparedness: Have a documented and practiced emergency plan. This includes having a quenching agent and a secondary cooling bath readily available.

Troubleshooting Guides

This section provides a structured approach to common problems encountered during experiments with this compound.

Scenario 1: Grignard Reagent Formation - Reaction Fails to Initiate
  • Problem: After adding a small amount of this compound solution to magnesium turnings in ether, there is no sign of reaction (no cloudiness, no exotherm).

  • Possible Causes:

    • Passivated Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, preventing reaction.

    • Wet Reagents/Glassware: Traces of moisture are quenching the reaction as it begins.[14]

    • Insufficient Activation: The initial energy of activation has not been overcome.

  • Solution Workflow:

    G start Reaction Fails to Initiate check_activation Add a small crystal of iodine or a few drops of 1,2-dibromoethane. start->check_activation Step 1: Chemical Activation gentle_heat Gently warm the flask with a heat gun (use extreme caution with ether). check_activation->gentle_heat If no success success Reaction Initiates (Cloudiness/Exotherm Observed) Proceed with slow addition. check_activation->success:w Success sonication Place the flask in an ultrasonic bath for a few minutes. gentle_heat->sonication If no success gentle_heat->success:w Success sonication->success Success failure Reaction Still Fails STOP. Re-evaluate dryness of all reagents and glassware. sonication->failure Failure

    Caption: Decision tree for initiating a Grignard reaction.

    Detailed Steps:

    • Chemical Activation: Add a single crystal of iodine. The iodine etches the magnesium surface, exposing fresh metal.[15] Alternatively, a few drops of 1,2-dibromoethane can be used.

    • Thermal Activation: If chemical activation fails, gently and briefly warm the spot where the reagents are with a heat gun. Warning: Diethyl ether is extremely flammable; do this with extreme care and have a fire extinguisher ready.

    • Mechanical Activation: Sonication can help break up the oxide layer on the magnesium surface.

    • Final Check: If none of these methods work, the most likely culprit is moisture. It is best to stop, discard the reaction, and ensure all glassware is oven-dried and solvents are freshly distilled from a drying agent.[14]

Scenario 2: Grignard Reagent Formation - Sudden, Uncontrolled Exotherm
  • Problem: The reaction did not initiate immediately. After a delay, it starts abruptly with a violent exotherm, causing the solvent to boil uncontrollably.

  • Possible Cause:

    • Accumulation of Reactant: Too much this compound was added before the reaction initiated.[6] When the reaction finally starts, the large concentration of accumulated reagent reacts all at once, generating heat far too quickly for the cooling system to handle.

  • Prevention and Mitigation Workflow:

    G start Start Grignard Formation add_small Add only a small aliquot (~5-10% of total) of aryl bromide. start->add_small confirm_init Confirm Initiation (exotherm, cloudiness) add_small->confirm_init proceed Initiation Confirmed: Begin slow, controlled addition of remaining aryl bromide. confirm_init->proceed Yes troubleshoot No Initiation: Go to Initiation Troubleshooting (See Scenario 1) confirm_init->troubleshoot No monitor Continuously monitor internal temperature and reflux rate. proceed->monitor

    Caption: Workflow for preventing reactant accumulation.

    Mitigation Steps During an Event:

    • Stop Addition: Immediately stop adding the aryl bromide.

    • Increase Cooling: Immerse the flask deep into a pre-prepared, larger ice-water or dry ice/acetone bath.

    • Ensure Ventilation: Perform all work in a certified chemical fume hood to handle any vapor release.

    • Do NOT Seal the System: Ensure the system is vented (e.g., through a condenser) to prevent pressure buildup.

Scenario 3: Post-Reaction Quench - Violent or Uncontrolled Reaction
  • Problem: When quenching the completed Grignard reaction, the addition of the quenching agent causes a violent, uncontrolled exotherm and gas evolution.

  • Possible Cause:

    • Incorrect Quenching Agent/Rate: The quenching agent (e.g., water or dilute acid) is too reactive and was added too quickly.[13][16] The reaction between a Grignard reagent and a protic source is extremely exothermic.[13]

  • Solution: Stepwise Quenching Protocol

    StepQuenching AgentTemperatureRate of AdditionRationale
    1Isopropanol-20°C to 0°CDropwiseA less reactive alcohol to gently neutralize the most reactive species.[17]
    2Methanol0°CDropwiseA more reactive alcohol to ensure completion after the initial exotherm subsides.[17]
    3Saturated aq. NH₄Cl0°CSlow StreamAn aqueous solution to fully quench any remaining reagent and break up magnesium salts.[13]

    Detailed Protocol:

    • Cool the Reaction: Before quenching, cool the reaction vessel to 0°C or lower in an ice-water or brine bath.[16]

    • Initial Quench: Under an inert atmosphere, slowly add a less reactive alcohol like isopropanol dropwise with vigorous stirring.[13][17] Monitor the temperature closely.

    • Secondary Quench: Once the initial exotherm from the isopropanol addition has ceased, you can proceed by slowly adding methanol.[17]

    • Final Aqueous Quench: Finally, slowly add a saturated aqueous solution of ammonium chloride.[13] This is generally preferred over water alone as it helps to dissolve the magnesium salts and prevent the formation of magnesium hydroxide emulsions, which can complicate the workup.

    G start Completed Reaction (at 0°C or below) quench1 Slowly add Isopropanol start->quench1 check1 Exotherm Subsides? quench1->check1 check1->quench1 No, continue slow addition quench2 Slowly add Methanol check1->quench2 Yes check2 Exotherm Subsides? quench2->check2 check2->quench2 No, continue slow addition quench3 Slowly add sat. aq. NH4Cl check2->quench3 Yes end Quench Complete Proceed to Workup quench3->end

    Caption: Stepwise workflow for a safe reaction quench.

References

  • Practical approach to prediction and prevention of runaway reactions. (n.d.). International Journal of Scientific Research in Engineering and Management.
  • Technical Support Center: Quenching Procedures for Organometallic Reactions. (n.d.). Benchchem.
  • Reaction Calorimetry. (n.d.). Prime Process Safety Center.
  • Reaction calorimeter. (n.d.). Wikipedia.
  • Protocol for quenching reactive chemicals. (n.d.). EPFL.
  • Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). Zeal.
  • Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (n.d.). IRJET.
  • Why reactions run away. (n.d.). IChemE.
  • How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. (n.d.). WIKA blog.
  • 11.5: Reaction Calorimetry. (2022, April 12). Chemistry LibreTexts.
  • Calorimetry. (n.d.). Purdue University.
  • Reaction Calorimeters. (n.d.). Mettler Toledo.
  • 1-BROMO-2-ISOPROPYLBENZENE SDS. (2023, February 16). Sigma-Aldrich Chemie GmbH.
  • This compound. (n.d.). PubChem.
  • Safety Data Sheet: 1-Bromo-2-isopropylbenzene. (n.d.). Chemos GmbH & Co. KG.
  • How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25). [Source name not available].
  • The Grignard Reaction. (n.d.). [Source name not available].
  • Quenching of Pyrophoric Materials. (2016, November 22). Richmond Sarpong, [Source name not available].
  • How To Run A Reaction: The Quench. (n.d.). University of Rochester, Department of Chemistry.
  • Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene. (n.d.). Benchchem.

Sources

Work-up procedures to remove impurities from 1-Bromo-2-propylbenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth work-up procedures and troubleshooting advice for the purification of 1-Bromo-2-propylbenzene. The following sections offer solutions to common challenges encountered during the post-reaction work-up, ensuring the isolation of a pure product.

Understanding Potential Impurities

Effective purification begins with understanding the potential impurities in your crude reaction mixture. The synthesis of this compound, commonly achieved via Friedel-Crafts alkylation to form propylbenzene followed by electrophilic bromination, can introduce several byproducts and unreacted reagents.

ImpuritySourceReason for Removal
**Excess Bromine (Br₂) **Electrophilic Aromatic BrominationHighly toxic, corrosive, and can interfere with subsequent reactions.[1][2]
Lewis Acid Catalyst (e.g., AlCl₃, FeBr₃) Friedel-Crafts Alkylation / BrominationCan promote side reactions, product degradation, and complicate purification.[3][4]
Hydrogen Bromide (HBr) Byproduct of BrominationAcidic; can cause product degradation or unwanted side reactions.[5]
Unreacted Propylbenzene Incomplete BrominationStructurally similar to the product, making separation by simple extraction difficult.
Isomeric Products (e.g., 1-Bromo-4-propylbenzene) Electrophilic Aromatic BrominationPropyl group is an ortho-, para- director, leading to a mixture of isomers.[6][7]
Poly-brominated Species Over-bromination of the aromatic ringImpurities that can be difficult to separate from the desired mono-brominated product.
Rearranged Alkylation Products (e.g., Isopropylbenzene) Friedel-Crafts Alkylationn-propyl halides can rearrange to a more stable secondary carbocation, leading to isopropylbenzene.[3][7]

Troubleshooting Guide: Common Work-up Issues

This section addresses specific problems that may arise during the purification of this compound in a question-and-answer format.

Question 1: My organic layer remains yellow/orange even after quenching with sodium thiosulfate. What should I do?

A persistent yellow or orange color in the organic layer indicates the presence of unreacted bromine.[1][8]

  • Possible Cause 1: Insufficient Quenching Agent. You may not have added enough sodium thiosulfate solution to react with all the bromine.

    • Solution: Continue to add the 10% aqueous sodium thiosulfate solution in portions, with vigorous stirring, until the color disappears.[1][9] The organic layer should become colorless or pale yellow.[9]

  • Possible Cause 2: Poor Mixing. If the reaction is biphasic, inadequate stirring can prevent the aqueous quenching agent from effectively reacting with the bromine in the organic layer.

    • Solution: Ensure vigorous stirring or shaking in a separatory funnel to maximize the interfacial contact between the organic and aqueous phases.[1]

  • Possible Cause 3: Degraded Quenching Solution. Sodium thiosulfate solutions can degrade over time.

    • Solution: Prepare a fresh 10% (w/v) aqueous solution of sodium thiosulfate.[1]

Question 2: A fine white or yellow precipitate formed after I added sodium thiosulfate. What is it and how can I remove it?

This precipitate is likely elemental sulfur.

  • Cause: Sodium thiosulfate can decompose under acidic conditions (often present from HBr generated during bromination) to form elemental sulfur.[1][9][10]

    • Solution 1 (Prevention): Neutralize or slightly basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate before adding the sodium thiosulfate solution.[1][9] This raises the pH and prevents the decomposition.

    • Solution 2 (Alternative Quencher): Use an alternative quenching agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃), which are less prone to forming sulfur under acidic conditions.[1][9]

    • Solution 3 (Removal): If sulfur has already formed, it can often be removed by filtering the organic layer through a pad of Celite®.[1]

Question 3: An emulsion has formed in my separatory funnel, and the layers won't separate. How can I resolve this?

Emulsions are common when washing organic layers, especially after a basic wash.

  • Cause: Vigorous shaking can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers.

    • Solution 1: Allow the separatory funnel to stand undisturbed for a longer period. Gentle swirling or rocking can help the layers coalesce.[1]

    • Solution 2: Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.[1]

    • Solution 3: If the emulsion is persistent, filtering the entire mixture through a pad of Celite® can be effective.[1]

Question 4: After my work-up, I still see acidic impurities (like residual catalyst) in my product. How can I improve my washing procedure?

Acidic impurities, such as residues from a Lewis acid catalyst or HBr, must be thoroughly removed.

  • Cause: A simple water wash may not be sufficient to remove all acidic components.

    • Solution: Perform an acid-base extraction.[11] Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[12][13] This will react with acidic impurities to form salts that are soluble in the aqueous layer.[11][13] Be sure to vent the separatory funnel frequently, as this neutralization reaction produces carbon dioxide gas.[13] Continue washing until no more gas evolves. You can test the pH of the aqueous layer after the wash to ensure it is neutral or slightly basic.[14]

Detailed Experimental Protocols

Protocol 1: Quenching of Excess Bromine

This protocol details the removal of unreacted bromine from the reaction mixture.

  • Cool the Reaction Mixture: Before beginning the work-up, cool the reaction flask to 0-5 °C in an ice-water bath. This helps to control any potential exotherm during the quench.[1][8]

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[9][15]

  • Quench the Reaction: Slowly add the sodium thiosulfate solution to the cooled, stirring reaction mixture.[9] Continue the addition dropwise until the characteristic reddish-brown color of bromine disappears and the mixture becomes colorless or pale yellow.[1][9]

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If needed, add a suitable organic solvent (e.g., diethyl ether, dichloromethane) to fully dissolve the product.

  • Separate Layers: Allow the layers to separate, then drain and discard the lower aqueous layer.

Protocol 2: General Aqueous Work-up Workflow

This workflow is performed after the initial quench.

  • Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel containing the organic layer. Stopper the funnel, gently invert, and immediately open the stopcock to vent the pressure from CO₂ evolution. Repeat this gentle shaking and venting until gas evolution ceases. Drain and discard the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.[14]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This step helps to remove bulk water from the organic layer and aids in breaking any minor emulsions.[1]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Swirl the flask and let it stand until the liquid is clear.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification by distillation or column chromatography may be necessary to remove isomeric impurities.[16]

Visualizing the Work-up Procedure

The following diagram illustrates a typical workflow for the purification of this compound after the reaction is complete.

Workup_Workflow Work-up & Purification of this compound A Crude Reaction Mixture (Product, Excess Br₂, Catalyst, Solvent) B Cool to 0-5 °C A->B Control Exotherm C Quench: Add 10% aq. Na₂S₂O₃ until colorless B->C Remove Excess Br₂ D Phase Separation in Separatory Funnel C->D E Wash: Sat. aq. NaHCO₃ (Vent CO₂!) D->E Remove Acidic Impurities F Wash: Water E->F Remove Salts G Wash: Brine (Sat. aq. NaCl) F->G Remove Bulk Water H Dry Organic Layer (e.g., Na₂SO₄) G->H I Filter & Concentrate (Rotary Evaporator) H->I J Crude Product I->J K Final Purification (Distillation / Chromatography) J->K Remove Isomers & Starting Material L Pure this compound K->L

Caption: General work-up and purification workflow.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a brine wash? A brine (saturated NaCl solution) wash is used as the final aqueous wash to remove large amounts of water from the organic layer before the drying step. Because the brine is saturated with salt, it has a very high ionic strength, which helps to pull water out of the organic phase and also helps to break up emulsions.

Q2: Can I use sodium hydroxide (NaOH) to quench the reaction instead of sodium thiosulfate? While NaOH does react with bromine, it is a strong base.[15][17] If your product, this compound, or other components in your mixture are sensitive to strong bases, this could lead to unwanted side reactions or degradation.[15] Using a milder reducing agent like sodium thiosulfate or sodium bisulfite is generally a safer and more common practice for quenching bromine.[1][2]

Q3: My final product is still a mixture of isomers. How can I separate them? The separation of ortho and para isomers, such as this compound and 1-Bromo-4-propylbenzene, can be challenging due to their similar properties. The most effective method for separating these isomers is typically fractional distillation under reduced pressure or column chromatography on silica gel.[16][18] The choice between these methods will depend on the boiling point difference between the isomers and the scale of your reaction.

Q4: Is it safe to remove excess bromine by evaporation? No, removing bromine by evaporation is not recommended.[1] Bromine is highly toxic and corrosive, and attempting to evaporate it poses a significant safety hazard.[1] Chemical quenching is the standard and much safer method for neutralizing excess bromine in a reaction mixture.[1][2]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Quora. (2020, December 18). How to remove bromine from a reaction mixture? Retrieved from [Link]

  • Wikipedia. (n.d.). Benzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • YouTube. (2014, December 29). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]

  • ChemBK. (2024, April 9). BENZENE, MONO-C10-13-ALKYL DERVATIVES, DISTILLATION RESIDUES. Retrieved from [Link]

  • Brainly. (2024, January 22). [FREE] How will you destroy an excess of bromine in your reaction mixture? Retrieved from [Link]

  • Sciencemadness Wiki. (2023, June 25). Bromine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ACS Publications. (n.d.). Alkylation of Benzene with Ethylene in a Packed Reactive Distillation Column. Retrieved from [Link]

  • Reddit. (2015, April 6). bromination? Retrieved from [Link]

  • The Student Room. (2007, February 2). quenching? organic lab. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 15). 8.6: Common Extraction Washes. Retrieved from [Link]

  • Quora. (2019, April 7). How to prepare 2-Bromo-1-Nitro-4 propylbenzene from benzene. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Google Patents. (n.d.). US4691068A - Process for production of alkyl aromatics.
  • Google Patents. (n.d.). WO2012054260A2 - Benzene alkylation.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Electrophilic Bromination of Propylbenzene. Retrieved from [Link]

  • NIH. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • YouTube. (2020, September 1). Synthesis of p-Bromopropylbenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-PROPYLBENZENE. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Filo. (n.d.). Propylbenzene reacts with bromine in presence of light or heat to give. Retrieved from [Link]

  • Quora. (2019, June 19). What is bromination of propylbenzene? Retrieved from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on 1-Bromo-2-propylbenzene Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the reactivity of 1-Bromo-2-propylbenzene. As a secondary alkyl halide, its reaction pathway is highly sensitive to the solvent environment, often leading to a delicate balance between SN1 and SN2 mechanisms, as well as competing elimination reactions. This document provides in-depth, question-and-answer-based troubleshooting to navigate these complexities.

Section 1: Foundational Concepts & Initial Troubleshooting

This section addresses the most common initial queries regarding the choice of solvent and the expected reactivity of the substrate.

Q1: My reaction with this compound is proceeding much slower than expected. What is the most likely cause related to my solvent choice?

The most common reason for unexpectedly slow reaction rates is a mismatch between the chosen solvent and the intended reaction mechanism (SN1 or SN2). This compound is a secondary halide, making it susceptible to both pathways. The solvent you choose will heavily favor one over the other.

  • If you intended an SN2 reaction (with a strong nucleophile): You may be using a polar protic solvent (e.g., methanol, ethanol, water). These solvents have acidic protons (O-H or N-H bonds) that form a "cage" of hydrogen bonds around the negatively charged nucleophile.[1][2] This effect, known as solvation, stabilizes the nucleophile, reduces its energy, and severely hinders its ability to attack the electrophilic carbon.[2][3] The reaction rate can be thousands of times slower in a protic solvent compared to an aprotic one.[2]

  • If you intended an SN1 reaction (with a weak nucleophile): You might be using a nonpolar or polar aprotic solvent. The rate-determining step of an SN1 reaction is the formation of a carbocation intermediate.[4][5] Polar protic solvents are excellent at stabilizing this charged intermediate and the departing leaving group, thus lowering the activation energy and accelerating the reaction.[6][7][8][9] Using a solvent with a low dielectric constant (like hexane or diethyl ether) will destabilize the carbocation, making its formation extremely slow.

Q2: I am observing a mixture of substitution and elimination products. How does the solvent influence the formation of the elimination byproduct (2-propyl-1-butene)?

Elimination (E1 and E2) reactions are common competitors to substitution. The solvent plays a critical role here as well:

  • E2 vs. SN2: The E2 pathway is favored by strong, sterically hindered bases. While polar aprotic solvents are ideal for SN2, they also facilitate E2 reactions. However, polar protic solvents can sometimes favor substitution over elimination when using small, strong nucleophiles that are not overly basic (e.g., I⁻, CN⁻).

  • E1 vs. SN1: Both pathways share the same rate-determining step: carbocation formation. They are therefore both accelerated by polar protic solvents. The ratio of SN1 to E1 is often more dependent on the nature of the nucleophile (acting as a base in E1) and temperature, but the solvent's ability to stabilize the transition state is crucial for both.

Troubleshooting Tip: To favor substitution over elimination, use a good nucleophile that is a weak base (e.g., Br⁻, I⁻, CN⁻, N₃⁻). If elimination persists, consider lowering the reaction temperature.

Section 2: Mechanism-Specific Solvent Selection

This section provides a more granular guide to selecting solvents based on the desired reaction mechanism.

Q3: Which class of solvents should I use to maximize the rate of an SN2 reaction with this compound?

To favor the SN2 pathway, you must enhance the reactivity of your nucleophile. The best choice is a polar aprotic solvent .[3][10][11]

  • Why they work: These solvents (e.g., DMSO, DMF, Acetone, Acetonitrile) possess large dipole moments, allowing them to dissolve ionic nucleophiles ("like dissolves like").[12] However, they lack acidic protons and cannot form hydrogen bonds with the nucleophile.[2] The negative charge of the nucleophile is only weakly solvated, leaving it "naked" and highly reactive.[8][10]

  • Causality: In the SN2 mechanism, the rate is dependent on both the substrate and nucleophile concentrations (Rate = k[Substrate][Nucleophile]).[11] By using a polar aprotic solvent, you maximize the effective reactivity of the nucleophile, thereby increasing the rate constant 'k'.

Experimental Workflow: Selecting an SN2 Solvent

SN1_vs_SN2_Solvent_Effect Solvent Interaction with Reaction Intermediates/Transition States cluster_SN2 SN2 Pathway (Favored by Polar Aprotic) cluster_SN1 SN1 Pathway (Favored by Polar Protic) SN2_Start R-X + Nu⁻ SN2_TS [Nu···R···X]⁻ (Transition State) SN2_Start->SN2_TS SN2_Prod R-Nu + X⁻ SN2_TS->SN2_Prod SN2_Solvent Polar Aprotic Solvent (e.g., DMSO) SN2_Solvent->SN2_Start 'Naked' Nu⁻ (High Reactivity) SN1_Start R-X SN1_Carbocation R⁺ (Carbocation) + X⁻ SN1_Start->SN1_Carbocation Rate-Determining Step SN1_Prod R-Nu + X⁻ SN1_Carbocation->SN1_Prod Fast Attack by Nu: SN1_Solvent Polar Protic Solvent (e.g., H₂O, EtOH) SN1_Solvent->SN1_Carbocation Stabilizes Cation & Leaving Group

Caption: Contrasting solvent roles in SN1 and SN2 pathways.

Section 3: Practical Guides and Data

Q5: Can you provide a summary of expected outcomes for this compound in different solvents?

The following table summarizes the expected major pathway and relative reaction rates. These are generalized predictions based on established mechanistic principles.

Solvent ClassExample SolventsDielectric Constant (ε)Expected Major PathwayPredicted Relative RateKey Scientific Rationale
Polar Protic Water, Ethanol, MethanolHigh (>30)SN1 / E1Moderate to Fast (for SN1)Stabilizes the carbocation intermediate and leaving group through H-bonding. [6][9]
Polar Aprotic DMSO, Acetone, DMFHigh (>20)SN2Fast to Very Fast (for SN2)Dissolves nucleophile but does not solvate it via H-bonding, increasing its reactivity. [2][10]
Nonpolar Hexane, Toluene, CCl₄Low (<5)Very Slow ReactionVery SlowFails to dissolve ionic nucleophiles and cannot stabilize charged intermediates or transition states. [3][13]
Q6: I need to run a kinetic study to compare solvent effects. Can you provide a general experimental protocol?

Yes. This protocol is designed to compare the rate of substitution by observing the formation of a precipitate.

Protocol: Comparative Analysis of Solvent Effects on Substitution Rate

Objective: To determine the relative reactivity of this compound with a given nucleophile in a polar protic vs. a polar aprotic solvent.

Materials:

  • This compound

  • SN2 System: 1M Sodium Iodide (NaI) in Acetone

  • SN1 System: 0.1M Silver Nitrate (AgNO₃) in Ethanol

  • Test tubes, pipettes, stopwatch, water bath.

Methodology:

  • Preparation (SN2):

    • Label a clean, dry test tube "SN2 - Acetone".

    • Pipette 2 mL of the 1M NaI in acetone solution into the test tube.

    • Allow the solution to equilibrate to a constant temperature (e.g., 25°C or 50°C in a water bath).

  • Initiation (SN2):

    • Add 0.2 mL of this compound to the test tube.

    • Start the stopwatch immediately upon addition.

    • Mix the contents thoroughly but gently.

  • Observation (SN2):

    • Observe the solution for the formation of a precipitate (Sodium Bromide, NaBr, is insoluble in acetone).

    • Record the time taken for the first appearance of a distinct cloudiness or precipitate.

  • Preparation (SN1):

    • Label a second clean, dry test tube "SN1 - Ethanol".

    • Pipette 2 mL of the 0.1M AgNO₃ in ethanol solution into the test tube.

    • Equilibrate to the same temperature used in the SN2 experiment.

  • Initiation & Observation (SN1):

    • Repeat steps 2 and 3, adding 0.2 mL of this compound.

    • In this system, the precipitate formed will be Silver Bromide (AgBr). The ethanol acts as both the solvent and the weak nucleophile (a solvolysis reaction). [9]

  • Analysis:

    • Compare the time taken for precipitate formation in both systems. A shorter time indicates a faster reaction rate. You should observe a significantly faster rate in the acetone (SN2) system for a secondary halide with a strong nucleophile like iodide.

Self-Validation: This protocol includes a direct comparison under identical temperature conditions. The formation of a precipitate provides a clear, visual endpoint to measure reaction time, validating the kinetic differences between the solvent systems.

References

  • Alkyl Halides: Solvent effects in substitution reactions. (2020). YouTube.
  • NS7. Solvent Effects - aliphatic nucleophilic substitution. Reactivity in Chemistry.
  • 4.7: Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Course Hero.
  • 7.5 SN1 vs SN2. KPU Pressbooks.
  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
  • What are the effects of solvents on SN1 and SN2 reactions?. (2023). Quora.
  • 7.5: SN1 vs SN2. (2021). Chemistry LibreTexts.
  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts.
  • Sn1 vs Sn2: Solvent effects. Khan Academy.
  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction R
  • Solvent effects. Wikipedia.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.

Sources

Technical Support Center: Temperature Control for Selective Reactions of 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-bromo-2-propylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in achieving selective reactions with this versatile intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Frequently Asked Questions (FAQs)
Section 1: Electrophilic Aromatic Substitution (EAS)

The propyl group is an ortho-, para-director, while the bromo group is also an ortho-, para-director, albeit a deactivating one.[1][2] This creates a challenge in achieving regioselectivity, where temperature plays a critical role.

Question: I'm performing a nitration on this compound and obtaining a mixture of ortho- and para-isomers. How can I improve the selectivity for the para-product (1-bromo-4-nitro-2-propylbenzene)?

Answer: This is a classic regioselectivity challenge. The propyl group strongly directs ortho and para, and the bromo group does the same. While electronic factors favor both positions, the para-position is sterically less hindered. Lowering the reaction temperature can enhance selectivity for the thermodynamically favored para-product.

  • Causality: Electrophilic aromatic substitution reactions have activation energy barriers for substitution at different positions. Often, the transition state leading to the para-product is lower in energy (more stable) than the one leading to the sterically hindered ortho-product. However, as you increase the temperature, you provide enough energy to overcome both activation barriers more easily, leading to a product ratio that approaches the statistical distribution (2:1 ortho:para).[3][4] By keeping the temperature low, you favor the pathway with the lower activation energy, thus maximizing the yield of the para-isomer.[4]

  • Troubleshooting Protocol:

    • Temperature Reduction: Cool your reaction mixture to 0°C or even lower (e.g., -10°C) using an ice-salt or dry ice/acetone bath before the dropwise addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).[5]

    • Slow Addition: The addition of the electrophile should be extremely slow to prevent localized heating (exotherms) within the flask.[5] A syringe pump is ideal for this.

    • Vigorous Stirring: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel.

    • Monitor Progress: Use TLC or GC-MS to monitor the reaction progress and the ratio of isomers. If the reaction is too slow at the reduced temperature, allow it to warm very gradually, checking the isomer ratio at each stage.

Question: During the bromination of this compound, I'm observing side-chain bromination on the propyl group instead of aromatic substitution. What's going wrong?

Answer: This indicates that you are likely operating under conditions that favor a free-radical mechanism rather than an electrophilic aromatic substitution mechanism.

  • Causality: Aromatic bromination requires a Lewis acid catalyst (like FeBr₃ or AlCl₃) to polarize the Br-Br bond and generate a strong electrophile (Br⁺).[6] In contrast, free-radical bromination occurs at the benzylic position of the propyl group under the influence of UV light or high heat.[7][8] The benzylic C-H bond is weaker and the resulting benzylic radical is resonance-stabilized by the benzene ring, making this position susceptible to radical attack.

  • Troubleshooting Protocol:

    • Exclude Light: Ensure your reaction vessel is protected from light by wrapping it in aluminum foil.

    • Avoid High Temperatures: Perform the reaction at or slightly above room temperature, unless a higher temperature is explicitly required and validated for the specific Lewis acid catalyst used.

    • Use a Lewis Acid Catalyst: The reaction must be conducted in the presence of a suitable Lewis acid catalyst, such as FeBr₃, which is often generated in situ by adding iron filings to the bromine.

    • Solvent Choice: Use an appropriate non-polar solvent like CCl₄ or CH₂Cl₂.

Section 2: Formation of Organometallic Reagents (Grignard & Organolithium)

The formation of organometallic reagents from this compound is highly sensitive to temperature. Proper control is essential to prevent side reactions and ensure high yields of the desired reagent.

Question: My Grignard reaction with this compound is difficult to initiate. When it finally starts, it becomes too vigorous and turns dark, resulting in a low yield of my desired product.

Answer: This is a common issue in Grignard reagent formation. The initiation phase can be sluggish, and the subsequent reaction is highly exothermic. The dark color often indicates side reactions, such as Wurtz coupling, which are promoted by high temperatures.

  • Causality: The formation of the Grignard reagent (R-MgBr) involves an electron transfer from the magnesium metal to the aryl halide. This process can have a significant activation energy. Once initiated, the reaction is exothermic, and the heat generated can accelerate the reaction rate uncontrollably.[9] High local temperatures on the magnesium surface favor the coupling of the Grignard reagent with unreacted this compound, forming a biphenyl-type byproduct (R-R), which is a common impurity.[10]

  • Troubleshooting Protocol:

    • Initiation: Gently warm a small portion of the solvent and aryl halide with the activated magnesium turnings. A heat gun can be used sparingly. The appearance of cloudiness or gentle boiling indicates initiation.[10][11]

    • Immediate Cooling: Once the reaction has started, immediately immerse the flask in a cooling bath (e.g., ice-water or dry ice/acetone) to dissipate the heat from the exothermic reaction.[11]

    • Controlled Addition: Add the remaining this compound, diluted in an anhydrous ether solvent, dropwise from an addition funnel. The rate of addition should be controlled to maintain a steady, gentle reflux, not a violent boil.[9][10]

    • Maintain Low Temperature: For sensitive substrates, it is best practice to maintain a low internal temperature (e.g., below -15°C) throughout the addition process.[11]

Question: I am attempting a lithium-halogen exchange using n-butyllithium (n-BuLi) on this compound, but my yields are consistently low. What is the critical role of temperature here?

Answer: Lithium-halogen exchange is extremely rapid and must be performed at very low temperatures, typically -78°C. Failure to maintain this temperature is the most common reason for low yields.

  • Causality: Organolithium reagents are exceptionally strong bases and nucleophiles.[12] At temperatures above -78°C, the newly formed 2-propylphenyllithium can undergo side reactions, such as reacting with the solvent (e.g., THF) or undergoing undesired elimination or rearrangement pathways. The lithium-halogen exchange itself is generally favored at these low temperatures.[13][14]

  • Troubleshooting Protocol:

    • Strict Temperature Control: The reaction must be conducted in a dry ice/acetone bath to maintain an internal temperature of -78°C.

    • Slow Dropwise Addition: The n-BuLi should be added very slowly (dropwise) to the solution of this compound in anhydrous THF. This prevents any local temperature spikes.[13]

    • Pre-cooling: Ensure the solution of the aryl bromide is fully cooled to -78°C before beginning the addition of n-BuLi.

    • Quenching at Low Temperature: After the addition is complete and the mixture has stirred for the appropriate time (e.g., 1-2 hours), the electrophile should also be added at -78°C before allowing the reaction to slowly warm to room temperature.[12][13]

Section 3: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Temperature is a key parameter to balance reaction rate, catalyst stability, and suppression of side reactions in Suzuki and other cross-coupling reactions.

Question: My Suzuki coupling of this compound with a boronic acid is proceeding very slowly or not at all. Should I just increase the temperature?

Answer: While increasing the temperature can increase the reaction rate, it's not always the best first step and can lead to catalyst decomposition or side reactions. A systematic approach is needed.

  • Causality: The Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. Each step has its own temperature dependency. While higher temperatures (typically 80-110°C) are often required to drive the reaction to completion, especially with sterically hindered substrates, excessive heat can lead to the degradation of the palladium catalyst (forming palladium black) or promote side reactions like protodeboronation of the boronic acid.[15][16][17]

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Ensure your solvent is anhydrous, the base is appropriate and dry, and the palladium catalyst and ligand have not degraded.

    • Systematic Temperature Increase: If the reaction is clean but slow at a lower temperature (e.g., 80°C), incrementally increase the temperature by 10°C intervals, monitoring the reaction by TLC or GC-MS. Often, a specific temperature threshold is needed for a given substrate combination.[18]

    • Degassing: Ensure the reaction mixture was properly degassed to remove oxygen, which can poison the Pd(0) catalyst, especially at higher temperatures.

    • Choice of Ligand/Catalyst: If high temperatures are still ineffective, consider switching to a more robust catalyst system. For example, using bulky, electron-rich phosphine ligands can facilitate the oxidative addition step, which is often rate-limiting, and may allow the reaction to proceed at a lower temperature.[17]

Data Summary & Key Parameters

Table 1: Recommended Temperature Ranges for Selective Reactions

Reaction TypeReagentsRecommended TemperatureKey Considerations & Potential Issues
Nitration (Para-selective) HNO₃ / H₂SO₄-10°C to 0°CExothermic reaction; risk of di-nitration and reduced regioselectivity at higher temperatures.[5]
Aromatic Bromination Br₂ / FeBr₃20°C to 40°CAvoid UV light and high heat to prevent radical side-chain bromination.[7][8]
Grignard Formation Mg / THF or Et₂O-15°C to 35°C (initiate with gentle heat, then control exotherm)High temperatures promote Wurtz coupling side reactions.[10][11]
Lithium-Halogen Exchange n-BuLi or t-BuLi / THF-78°CReagent is unstable at higher temperatures; risk of side reactions with solvent.[12][13]
Suzuki Coupling Arylboronic acid, Pd catalyst, Base80°C to 110°CCatalyst decomposition and side reactions (e.g., protodeboronation) can occur at excessive temperatures.[15][16]
Visualized Workflows

Diagram 1: Troubleshooting Grignard Reaction Initiation & Control

Grignard_Troubleshooting start Start Grignard Reaction check_initiation Reaction Initiated? (Cloudiness/Bubbling) start->check_initiation initiate Apply Gentle Local Heat (e.g., heat gun) check_initiation->initiate No control_exotherm Immediately Cool Flask (Ice Bath) check_initiation->control_exotherm Yes initiate->check_initiation add_reagent Slow, Dropwise Addition of Aryl Halide Solution control_exotherm->add_reagent monitor Maintain Gentle Reflux add_reagent->monitor success Successful Grignard Formation monitor->success vigorous Reaction Too Vigorous? monitor->vigorous failure Low Yield / Side Products (Re-evaluate setup/reagents) vigorous->control_exotherm Yes vigorous->success No

Caption: Decision workflow for Grignard reagent synthesis.

Diagram 2: Optimizing Regioselectivity in Electrophilic Aromatic Substitution

EAS_Selectivity start Goal: Maximize Para-Product temp_control Set Reaction Temp to 0°C or below start->temp_control reagent_add Slow, Dropwise Addition of Electrophile temp_control->reagent_add analysis Analyze Ortho:Para Ratio (TLC, GC-MS) reagent_add->analysis ratio_ok Ratio Acceptable? analysis->ratio_ok increase_temp Incrementally Increase Temp (+5°C to +10°C) ratio_ok->increase_temp No (Reaction too slow) product Isolate Para-Product ratio_ok->product Yes increase_temp->analysis

Caption: Workflow for maximizing para-selectivity in EAS.

Experimental Protocols
Protocol 1: Para-Selective Nitration of this compound
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (10 mmol, 1.99 g).

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (10 mL) to the flask while stirring. Maintain the temperature at 0°C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.84 mL, 20 mmol) to concentrated sulfuric acid (5 mL) at 0°C.

  • Reaction: Add the nitrating mixture to the dropping funnel. Add it dropwise to the stirred solution of the aryl bromide over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stirring: After the addition is complete, let the mixture stir at 0-5°C for 1 hour. Monitor the reaction using TLC.

  • Workup: Slowly pour the reaction mixture over crushed ice (100 g). A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol to isolate the pure 1-bromo-4-nitro-2-propylbenzene. The ortho-isomer will largely remain in the ethanol filtrate.

Protocol 2: Low-Temperature Formation of (2-propylphenyl)magnesium bromide
  • Setup: Assemble a three-neck flask, thoroughly flame-dried under a stream of dry nitrogen or argon, equipped with a condenser, a dropping funnel, and a magnetic stir bar.

  • Reagents: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to help with activation.

  • Initiation: Add a small portion (approx. 5-10%) of a solution of this compound (1.0 eq) in anhydrous THF to the flask. Gently warm the flask with a heat gun until the iodine color fades and bubbling is observed.

  • Cooling & Addition: Immediately cool the flask to -20°C using a dry ice/acetone bath.[11] Slowly add the remaining this compound solution from the dropping funnel, maintaining the internal temperature below -15°C.[11]

  • Reaction Completion: Once the addition is complete, allow the mixture to stir at -20°C for an additional 1-2 hours. The reaction can then be slowly warmed to 0°C and stirred for another hour to ensure complete conversion.[11] The resulting cloudy, grey solution is the Grignard reagent, ready for subsequent reaction.

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene.
  • Benchchem. (n.d.). Avoiding side reactions in Friedel-Crafts alkylation.
  • Filo. (n.d.). Propylbenzene reacts with bromine in presence of light or heat to give (1...
  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
  • Brainly. (2025, June 6). Propyl Benzene reacts with bromine in the presence of light or heat to give: A. C₆H₅-CH₂-CH(Br)-CH₃ B..
  • Quora. (2019, June 19). What is bromination of propylbenzene?.
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene.
  • Unknown Source. (n.d.). The Grignard Reaction.
  • YouTube. (2019, January 3). introduction to regioselectivity in aromatic reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for the Lithiation of 1-Bromo-1-butene.
  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,....
  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? : r/Chempros.
  • Benchchem. (n.d.). Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromati.
  • ResearchGate. (2025, August 10). Effect of Solvent and Temperature on the Lithium-Bromine Exchange of Vinyl Bromides: Reactions of n-Butyllithium and t-Butyllithium with (E)-5-Bromo-5-decene | Request PDF.

Sources

Technical Support Center: Optimizing Base Selection for Suzuki Coupling of 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the sterically hindered substrate, 1-Bromo-2-propylbenzene. This resource is designed to provide in-depth, practical guidance in a question-and-answer format to address common challenges and streamline your experimental workflow.

Troubleshooting Guide & FAQs

This section directly addresses specific issues you might encounter during your experiments.

Q1: My Suzuki coupling of this compound is resulting in low to no yield. What is the most likely cause related to the base?

A1: The primary challenge with this compound is the steric hindrance caused by the ortho-propyl group. This bulkiness can significantly impede the crucial transmetalation step of the Suzuki catalytic cycle. The choice of base is critical in overcoming this hurdle. A common reason for low yield is the use of a base that is either too weak or has poor solubility in the reaction medium, failing to efficiently generate the reactive boronate species necessary for successful coupling.[1]

For sterically demanding couplings, stronger bases are often required to facilitate the formation of the "ate" complex from the boronic acid, which is more nucleophilic and reactive towards the palladium center.[2][3] Furthermore, inadequate mixing in a biphasic system can limit the interaction between the aqueous base and the organic-soluble reactants, effectively stalling the reaction.[4]

Q2: I'm observing significant dehalogenation of my this compound starting material. How can the choice of base influence this side reaction?

A2: Dehalogenation is a common side reaction in Suzuki couplings where the aryl halide is reduced to the corresponding arene.[5] This can occur through a mechanism where the palladium complex, after oxidative addition, abstracts a hydride from another species in the reaction mixture. Certain bases, particularly those with protic components or impurities, can serve as hydride sources.

Using an excessively strong base, such as an alkoxide, in combination with certain solvents (e.g., alcohols) can exacerbate this issue.[5] To minimize dehalogenation, consider using a non-nucleophilic, anhydrous inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][7] Ensuring your solvent is thoroughly degassed and anhydrous is also crucial to prevent side reactions.[4]

Q3: Which specific bases are recommended for the Suzuki coupling of a sterically hindered substrate like this compound, and what is the rationale?

A3: For sterically hindered substrates, the following bases are generally recommended:

  • Potassium Phosphate (K₃PO₄): This is often an excellent first choice. It is a moderately strong base that is effective in promoting the transmetalation of hindered boronic acids.[7][8] Its use can lead to high yields where weaker bases like sodium carbonate fail.[9]

  • Cesium Carbonate (Cs₂CO₃): Cesium carbonate is another highly effective base, particularly for challenging couplings.[10][11] Its higher solubility in many organic solvents compared to other alkali metal carbonates can be advantageous, leading to a more homogeneous reaction mixture and improved reaction rates.[10][12] The "cesium effect," where Cs⁺ ions are thought to interact favorably with the palladium catalyst, may also contribute to its enhanced reactivity.[13]

  • Potassium Carbonate (K₂CO₃): While a weaker base than K₃PO₄ and Cs₂CO₃, K₂CO₃ can still be effective, especially with a highly active catalyst system. It is a cost-effective and readily available option.[7]

The choice between these will depend on the specific boronic acid partner and the catalyst/ligand system employed. A screening of these bases is often the most practical approach to identify the optimal conditions for your specific reaction.

Q4: Can organic bases be used for this type of Suzuki coupling?

A4: While inorganic bases are more common, organic bases can be employed, particularly when dealing with substrates that are sensitive to strong inorganic bases.[3] However, for a sterically hindered aryl bromide like this compound, a strong inorganic base is generally required to drive the reaction to completion. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often not basic enough to efficiently promote the transmetalation step in such challenging couplings and may lead to lower yields.[3][14]

Q5: How does the presence of water in the reaction mixture affect the performance of the base?

A5: Water can have a dual role in Suzuki couplings. It is often necessary to dissolve inorganic bases like K₃PO₄ and K₂CO₃, facilitating their interaction with the organoboron species.[5] The presence of hydroxide ions from the hydrolysis of the base in water is believed to play a key role in the catalytic cycle, either by forming a more nucleophilic boronate "ate" complex or by generating a palladium(II) hydroxide complex that reacts with the boronic acid.[3]

However, an excessive amount of water can lead to unwanted side reactions, such as protodeboronation of the boronic acid, especially with electron-deficient or sensitive boronic acids.[1] For sterically hindered couplings, a biphasic solvent system (e.g., toluene/water or dioxane/water) is common, and vigorous stirring is essential to ensure efficient mixing of the two phases.[4][5]

Comparative Analysis of Recommended Bases

The following table summarizes the key properties and considerations for the recommended bases in the Suzuki coupling of this compound.

BaseChemical FormulapKa of Conjugate AcidKey AdvantagesConsiderations
Potassium PhosphateK₃PO₄~12.3Highly effective for sterically hindered substrates; good solubility in water.[7][15]Can be hygroscopic; requires a biphasic solvent system.
Cesium CarbonateCs₂CO₃~10.3Excellent for challenging couplings; good solubility in some organic solvents; potential "cesium effect".[10][16]More expensive than other carbonates.[12]
Potassium CarbonateK₂CO₃~10.3Cost-effective and widely available.[7]May be less effective than stronger bases for highly hindered substrates.

pKa values are approximate and can vary with conditions.[17]

Experimental Protocol: Base Screening for the Suzuki Coupling of this compound with Phenylboronic Acid

This protocol provides a general framework for screening different bases to optimize your reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G3)

  • Selected bases: K₃PO₄, Cs₂CO₃, K₂CO₃

  • Solvent (e.g., Toluene or 1,4-Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., 2-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[6]

  • Addition of Base and Solvent: Add the selected base (2.0 mmol, 2.0 equiv). Then, add the solvent system (e.g., a 10:1 mixture of Toluene:Water, to a total volume of 11 mL) via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC, or LC-MS.

  • Work-up and Analysis: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product to determine the yield and purity.

  • Optimization: Repeat the procedure with each of the selected bases to compare their effectiveness.

Visualizing the Suzuki Coupling Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_halide R¹-Pd(II)L_n-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal + R²-B(OR)₂ (Base Activated) PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 + R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Base Selection Workflow

This flowchart provides a logical sequence for selecting the appropriate base for your Suzuki coupling reaction.

Base_Selection_Workflow Start Start: Suzuki Coupling of This compound Initial_Screen Initial Base Screening: K₃PO₄, Cs₂CO₃, K₂CO₃ Start->Initial_Screen Check_Yield Is the yield satisfactory? Initial_Screen->Check_Yield Success Reaction Optimized Check_Yield->Success Yes Low_Yield Low Yield or Side Reactions Check_Yield->Low_Yield No Troubleshoot Troubleshoot: - Check reagent purity - Optimize catalyst/ligand - Vary solvent/temperature Troubleshoot->Initial_Screen Dehalogenation Significant Dehalogenation? Low_Yield->Dehalogenation Dehalogenation->Troubleshoot No Anhydrous Switch to Anhydrous Conditions with Cs₂CO₃ or K₃PO₄ Dehalogenation->Anhydrous Yes Anhydrous->Initial_Screen

Caption: A decision-making flowchart for base selection in Suzuki coupling.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved from [Link]

  • PubMed. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from [Link]

  • Quora. (2018, June 28). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. Retrieved from [Link]

  • ACS Publications. (2009, April 24). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015, August 5). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. Retrieved from [Link]

  • ACS Publications. (n.d.). Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Retrieved from [Link]

  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Organic Letters. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Retrieved from [Link]

  • University of York. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]

  • ACS Publications. (2024, March 24). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Caesium carbonate. Retrieved from [Link]

  • American Chemical Society. (n.d.). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Suzuki Coupling of Sterically Differentiated Propylbenzenes: Ortho vs. Para Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency. However, the structure of the coupling partners can dramatically influence reaction outcomes. This guide provides an in-depth comparison of two structurally isomeric aryl halides—1-bromo-2-propylbenzene and 1-bromo-4-propylbenzene—in the context of the Suzuki coupling. We will explore how the seemingly minor shift of a propyl group from the para to the ortho position introduces profound steric challenges that necessitate significant adjustments in catalyst selection and reaction protocols. This analysis is grounded in established mechanistic principles and supported by experimental insights to provide researchers with a predictive framework for tackling sterically hindered substrates.

Introduction: The Suzuki-Miyaura Reaction and the Isomeric Challenge

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid) with an organohalide to form a new carbon-carbon bond.[1] Its widespread use in pharmaceutical and materials science stems from its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[2][3]

The canonical catalytic cycle involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide. This is often the rate-determining step.[1]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, a step facilitated by a base.[4][5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active palladium(0) catalyst.[6]

This guide focuses on two substrates: 1-bromo-4-propylbenzene (the para-isomer) and this compound (the ortho-isomer). While electronically similar, their reactivity in Suzuki coupling diverges significantly due to the steric environment around the C-Br bond.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction."

Mechanistic Insights: Steric Hindrance as the Decisive Factor

The primary difference governing the reactivity of the ortho and para isomers is steric hindrance. The bulky propyl group in the ortho position physically obstructs the palladium catalyst from accessing the C-Br bond, severely impeding the crucial oxidative addition step.

Electronic Effects

The propyl group is weakly electron-donating through induction. In both isomers, this effect slightly increases the electron density on the aromatic ring. Electron-donating groups can slow the rate of oxidative addition, which is favored for electron-poor aryl halides.[4] However, this electronic effect is nearly identical for both isomers and is vastly overshadowed by the steric differences.

Steric Effects: The Ortho Problem

For 1-bromo-4-propylbenzene, the reaction site is unhindered, allowing for a relatively straightforward approach by standard palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

In stark contrast, for this compound, the ortho-propyl group acts as a formidable shield. The bulky phosphine ligands of a standard catalyst clash with the propyl group, creating a high-energy transition state for oxidative addition.[7][8] This steric clash is the principal reason for the sluggish or failed reactions often observed with hindered substrates under standard conditions.[3]

dot graph G { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Steric hindrance at the oxidative addition step."

Comparative Performance and Catalyst Selection

The structural differences directly translate into performance disparities, necessitating distinct catalytic systems for optimal results.

Feature1-Bromo-4-propylbenzene (para)This compound (ortho)Rationale
Reactivity HighLow to very lowThe unhindered para-isomer allows for rapid oxidative addition. The ortho-isomer is sterically shielded, making oxidative addition the slow, rate-limiting step.[9]
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃Pd₂(dba)₃ / Buchwald Ligands (e.g., SPhos, XPhos)Standard catalysts are sufficient for the unhindered substrate.[10] Sterically demanding substrates require bulky, electron-rich monophosphine ligands to promote both oxidative addition and reductive elimination.[6][11]
Typical Ligand Triphenylphosphine (PPh₃)Buchwald-type biarylphosphines (e.g., XPhos, SPhos)Bulky, electron-rich ligands stabilize the catalytically active monoligated Pd(0) species, which is smaller and more reactive towards hindered substrates.[6][12]
Reaction Conditions Milder (e.g., 80-90 °C)More forcing (e.g., 100-120 °C)Higher thermal energy is often required to overcome the activation barrier for the sterically hindered oxidative addition.[13]
Expected Yield Good to Excellent (>85%)Poor to Good (20-85%)Yield is highly dependent on the choice of an optimized catalyst system for the ortho-isomer. Without it, yields can be negligible.[3][14]

Note: Yields are representative and heavily dependent on the specific boronic acid partner and precise reaction conditions.

Experimental Protocols

The following protocols provide validated starting points for researchers. Safety Note: All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Standard Suzuki Coupling for 1-Bromo-4-propylbenzene

This protocol is suitable for the unhindered para-isomer, employing a classic palladium catalyst.

Workflow: dot graph TD { A[Setup] --> B[Reagent Addition]; B --> C[Inert Atmosphere]; C --> D[Heating & Stirring]; D --> E[Workup]; E --> F[Purification]; } caption: "Workflow for Protocol 1."

Step-by-Step Methodology:

  • Glassware Preparation: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool under an inert atmosphere.

  • Reagent Charging: To the flask, add 1-bromo-4-propylbenzene (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a degassed 4:1 mixture of Toluene/Water (volume appropriate for a ~0.2 M concentration of the aryl bromide).

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Suzuki Coupling for this compound

This protocol uses a modern Buchwald-type ligand and precatalyst, essential for achieving good yields with the sterically hindered ortho-isomer.[10][15]

Workflow: dot graph TD { A[Setup & Degas] --> B[Precatalyst & Ligand]; B --> C[Reagent Addition]; C --> D[Heating & Stirring]; D --> E[Workup]; E --> F[Purification]; } caption: "Workflow for Protocol 2."

Step-by-Step Methodology:

  • Glassware Preparation: A Schlenk flask or microwave vial equipped with a magnetic stir bar is oven-dried and cooled under an inert atmosphere.

  • Reagent Charging: To the flask, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), potassium phosphate (K₃PO₄, 3.0 eq.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and XPhos (4.5 mol%).[16]

  • Solvent Addition: Add degassed 1,4-dioxane (volume appropriate for a ~0.2 M concentration of the aryl bromide).

  • Reaction Execution: Seal the vessel and heat the mixture to 110 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the pad with additional ethyl acetate.

  • Aqueous Wash: Transfer the combined filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • For this compound (Ortho-isomer):

    • Low Yield: The primary culprit is an inefficient catalyst system. Screen other bulky phosphine ligands (e.g., SPhos, RuPhos) and ensure the reaction is run under strictly anhydrous and oxygen-free conditions.[17]

    • No Reaction: Confirm the activity of your palladium precatalyst. Consider higher temperatures or a switch to a microwave reactor to provide sufficient energy.

    • Side Reactions: Protodeboronation (loss of the boronic acid group) can compete with the desired coupling.[18][19] Using a stronger base like K₃PO₄ or Cs₂CO₃ and ensuring anhydrous conditions can mitigate this.

  • For 1-Bromo-4-propylbenzene (Para-isomer):

    • Homocoupling: Formation of biaryl products from the boronic acid coupling with itself can occur. This often points to issues with the purity of reagents or incomplete degassing of solvents.

    • Catalyst Deactivation: Although less common with this substrate, ensure the Pd(PPh₃)₄ is of good quality, as it can be sensitive to air and moisture.

Conclusion

The comparison between this compound and 1-bromo-4-propylbenzene in Suzuki coupling serves as a powerful illustration of the dominance of steric effects in transition metal catalysis. While the para-isomer is a straightforward substrate amenable to standard, cost-effective conditions, the ortho-isomer presents a significant steric challenge that mandates the use of advanced, bulky phosphine ligands and more robust reaction conditions.[10] For researchers in drug development and materials science, understanding this dichotomy is crucial for designing efficient synthetic routes, predicting reaction outcomes, and troubleshooting challenging cross-coupling reactions involving sterically encumbered building blocks.

References

  • Benchchem. A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wikipedia. (2024). Suzuki reaction. Available from: [Link]

  • Ser, C. T., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available from: [Link]

  • Ser, C. T., et al. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available from: [Link]

  • Benchchem. A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling.
  • Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Available from: [Link]

  • ScienceDirect. (2025). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Available from: [Link]

  • Request PDF. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available from: [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • ACS Catalysis. (2018). Oxidative Coupling Mechanisms: Current State of Understanding. Available from: [Link]

  • National Institutes of Health. (2019). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Available from: [Link]

  • ResearchGate. (2025). Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. Available from: [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Harvard University. Available from: [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. (2022). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available from: [Link]

  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene.
  • Benchchem. Technical Support Center: Suzuki Reactions with 1-Bromo-4-propylsulfanylbenzene.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]

  • ACS Publications. (2001). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Available from: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

  • Royal Society of Chemistry. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]

  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Available from: [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]

  • ResearchGate. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]

  • ResearchGate. (2015). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Available from: [Link]

  • University of Windsor. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]

  • ACS Publications. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics. Available from: [Link]

  • Semantic Scholar. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

Sources

A Comparative Analysis of Aryl Halide Reactivity: 1-Bromo-2-propylbenzene vs. its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the realm of cross-coupling reactions that are foundational to drug discovery and materials science, the choice of aryl halide substrate is a critical parameter dictating reaction efficiency, cost, and overall strategy. This guide provides an in-depth, objective comparison of the reactivity of 1-bromo-2-propylbenzene and its chloro-analogue, 1-chloro-2-propylbenzene. By examining the fundamental principles of carbon-halogen bond properties and supporting these with experimental context, this document aims to equip researchers with the insights needed for informed substrate selection and reaction design.

The Decisive Role of the Carbon-Halogen Bond

The reactivity of aryl halides in many common transformations, such as palladium-catalyzed cross-coupling reactions and Grignard reagent formation, is predominantly governed by the strength of the carbon-halogen (C-X) bond.[1] The general trend in reactivity follows the order of bond dissociation energy: C-I > C-Br > C-Cl >> C-F.[1] This trend is a direct consequence of the decreasing bond strength as one moves down the halogen group.

The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[2][3] This fundamental difference in bond enthalpy means that less energy is required to cleave the C-Br bond, leading to lower activation energies for reactions where this bond cleavage is part of the rate-determining step.[4][5] For instance, the average bond dissociation energy for a C-Br bond is approximately 280-285 kJ/mol, whereas for a C-Cl bond, it is significantly higher at around 327-339 kJ/mol.[2][6]

This disparity in bond strength directly translates to higher reactivity for aryl bromides compared to their chloro counterparts in numerous synthetic applications.[7]

Visualizing the Reactivity Determinants

The following diagram illustrates the key factors that contribute to the enhanced reactivity of this compound over 1-chloro-2-propylbenzene in typical cross-coupling scenarios.

G cluster_bromo This compound cluster_chloro 1-Chloro-2-propylbenzene b_bond C-Br Bond b_energy Lower Bond Dissociation Energy (~285 kJ/mol) b_bond->b_energy weaker b_reactivity Higher Reactivity b_energy->b_reactivity leads to b_conditions Milder Reaction Conditions b_reactivity->b_conditions enables c_reactivity Lower Reactivity c_bond C-Cl Bond c_energy Higher Bond Dissociation Energy (~327 kJ/mol) c_bond->c_energy stronger c_energy->c_reactivity results in c_conditions More Forcing Conditions c_reactivity->c_conditions requires

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Chemical Synthesis

In the landscape of pharmaceutical research and drug development, the chemical purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 1-Bromo-2-propylbenzene, a substituted aromatic halide, serves as a versatile building block in organic synthesis. Its precise molecular structure allows for its use in creating more complex molecules through reactions like cross-coupling.[1] The presence of impurities, which can include isomers (e.g., 1-Bromo-3-propylbenzene or 1-Bromo-4-propylbenzene), unreacted starting materials, or byproducts from synthesis[2][3], can lead to undesirable side reactions, lower yields, and potentially introduce toxic components into the final product. Therefore, a robust, accurate, and reliable analytical method for purity assessment is indispensable.

This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other prevalent analytical techniques for the purity assessment of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind methodological choices, offering field-proven insights to guide researchers in selecting the most appropriate technique for their specific needs.

Purity Analysis Methodologies: A Comparative Overview

The choice of an analytical technique for purity determination hinges on the physicochemical properties of the analyte and the potential impurities. For a compound like this compound, which is a combustible liquid with a boiling point of approximately 217-218°C[4][5], several methods are viable. The primary contenders are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for analyzing volatile and semi-volatile compounds.[6] It separates components based on their boiling points and interactions with a stationary phase, followed by highly specific detection and identification based on mass-to-charge ratio.[7][8]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique that separates compounds based on their polarity and interactions with a stationary phase, using a liquid mobile phase.[6] It is exceptionally well-suited for non-volatile or thermally sensitive molecules.

  • Quantitative Nuclear Magnetic Resonance (qNMR): This technique provides an absolute quantification of a compound's purity against a certified internal standard without the need for identical reference standards of the analyte itself. It relies on the direct proportionality between the NMR signal area and the number of atomic nuclei.[9]

Deep Dive: GC-MS for High-Fidelity Purity Assessment

GC-MS is particularly well-suited for analyzing this compound due to the compound's volatility. The combination of gas chromatography's high-resolution separation power with the mass spectrometer's definitive identification capabilities makes it an invaluable tool for this application.[7][10]

The Rationale Behind GC-MS Method Development

The core principle of this GC-MS protocol is to achieve baseline separation of this compound from any potential process-related impurities and degradation products. The choice of a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), is deliberate. This phase provides excellent resolving power for a wide range of nonpolar to moderately polar compounds, making it ideal for separating aromatic isomers and related halogenated hydrocarbons.[11]

The temperature program is designed to ensure that volatile impurities (like residual solvents from synthesis) elute early, followed by the main analyte peak, and finally any higher-boiling byproducts. The mass spectrometer is operated in full scan mode to gather comprehensive mass spectral data, allowing for the identification of unknown impurities by comparing their fragmentation patterns against spectral libraries like the NIST database.[5]

Experimental Protocol: GC-MS Purity Analysis

This protocol is a self-validating system designed for accuracy and reproducibility, adhering to principles outlined in ICH Q2(R1) guidelines for analytical method validation.[12][13]

1. Objective: To separate, identify, and quantify this compound and its volatile impurities.

2. Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).

3. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample.
  • Dissolve the sample in 20 mL of a high-purity volatile solvent (e.g., Dichloromethane or Hexane) to create a stock solution of ~1 mg/mL.
  • Perform a serial dilution to a final working concentration of approximately 100 µg/mL. Causality Note: This concentration ensures the detector response remains within the linear range, preventing signal saturation while still allowing for the detection of trace impurities.

4. GC-MS Operating Conditions:

ParameterValueRationale
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thicknessProvides excellent separation for a broad range of volatile and semi-volatile compounds, including halogenated aromatics and their isomers.[14]
Inlet Temperature 270 °CEnsures rapid and complete vaporization of the sample without causing thermal degradation of the analyte.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading with the high-concentration main peak, improving peak shape and allowing for better resolution of trace impurities.
Injection Volume 1 µLA standard volume that balances sensitivity with the prevention of column and detector overload.
Carrier Gas Helium, Constant Flow Rate: 1.0 mL/minInert gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
Oven Program - Initial Temp: 60 °C, hold for 2 min- Ramp: 10 °C/min to 250 °C- Hold: 5 min at 250 °CThe initial hold allows for the separation of very volatile impurities. The ramp provides a good balance between analysis time and resolution of isomeric byproducts.
MS Transfer Line 280 °CPrevents condensation of the analytes as they transfer from the GC column to the MS source.
Ion Source Temp 230 °COptimizes the ionization process for stable and reproducible fragmentation patterns.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides characteristic, reproducible mass spectra that are comparable to library data for confident identification.[7]
Scan Range 40-400 m/zCovers the molecular ion of the target compound (m/z 198/200 due to bromine isotopes) and potential lower and higher mass fragments/impurities.[4]

5. Data Analysis:

  • Identify the peak for this compound based on its retention time and comparison of its mass spectrum with a reference standard or library (e.g., NIST). The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key identifier.[15]
  • Identify impurity peaks by interpreting their mass spectra and searching against the NIST library.
  • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. Trustworthiness Note: This method assumes that all compounds have a similar response factor in the detector. For highly accurate quantification, especially for impurities with different chemical structures, a calibration with certified standards is required.
Visualizing the GC-MS Workflow

The following diagram outlines the logical flow of the GC-MS purity assessment protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh Sample (20 mg) dissolve 2. Dissolve in Solvent (20 mL Dichloromethane) weigh->dissolve dilute 3. Dilute to Working Conc. (100 µg/mL) dissolve->dilute inject 4. Inject 1 µL into GC dilute->inject separate 5. Chromatographic Separation (DB-5MS Column) inject->separate detect 6. MS Detection (EI, Full Scan) separate->detect identify 7. Peak Identification (Retention Time & Mass Spectra) detect->identify integrate 8. Peak Integration identify->integrate calculate 9. Calculate Purity (Area % Method) integrate->calculate report 10. Generate Report calculate->report

Caption: Workflow for GC-MS purity analysis of this compound.

Comparative Performance Analysis

No single method is universally superior; the optimal choice depends on the specific analytical question being asked. The table below provides a comparative summary of GC-MS, HPLC, and qNMR for the purity assessment of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection and identification.[8]Separation based on polarity differences with a stationary phase, using a liquid mobile phase.[6]Absolute quantification based on the direct proportionality between NMR signal area and the number of nuclei.[9]
Best Suited For Volatile and semi-volatile impurities (e.g., residual solvents, starting materials, isomeric byproducts).[9]Less volatile, polar, or thermally unstable impurities and degradation products.Highly accurate, absolute purity determination without needing a specific reference standard of the main component.
Sensitivity (LOD/LOQ) High (low ppm to ppb range).[9]Moderate to High (ppm range), dependent on chromophore for UV detection.Lower (typically requires >0.1% for reliable quantification).
Identification Power Excellent; provides structural information from mass spectra for definitive identification.Moderate; based on retention time comparison with standards. Diode-array detectors can provide UV spectra.Excellent; provides detailed structural information for both the main component and impurities.
Sample Throughput Moderate (typical run time is 20-40 minutes).High (typical run time is 10-20 minutes).Low (requires careful sample preparation and longer acquisition times for high accuracy).
Key Limitations Not suitable for non-volatile or thermally labile compounds. Area % assumes equal response factors.May not resolve non-polar, volatile isomers as effectively as GC. Requires impurities to have a UV chromophore.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification.

Conclusion and Recommendations

For routine quality control and comprehensive impurity profiling of this compound, GC-MS stands out as the method of choice . Its high sensitivity, superior resolving power for isomers, and definitive identification capabilities make it ideal for detecting the most likely impurities arising from synthesis.[8][10] It provides a robust and reliable platform for ensuring product quality in both research and production environments.

HPLC serves as an essential complementary technique. It should be employed when non-volatile or thermally sensitive byproducts are suspected, or when analyzing formulations where the matrix is incompatible with GC analysis.

qNMR is best utilized as a primary method for the certification of reference standards or for obtaining a highly accurate, absolute purity value when a direct comparison standard is unavailable. While its throughput is lower, its accuracy is unparalleled for creating foundational reference materials.

Ultimately, a multi-faceted approach, leveraging GC-MS for primary screening and quantification of volatile impurities, and supplementing with HPLC or qNMR as needed, provides the most comprehensive and trustworthy assessment of this compound purity. This ensures that scientists and drug development professionals can proceed with confidence in the quality of their chemical building blocks.

References

  • Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. (n.d.). Semantic Scholar.
  • This compound. (2025). PubChem. Retrieved January 8, 2026, from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). IntechOpen.
  • Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. (2015). Restek. Retrieved January 8, 2026, from [Link]

  • 1-Bromo-2-chloro-4-propylbenzene. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

  • (1-Bromo-2-methylpropyl)benzene. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Gas Chromatography. (2023). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC North America.
  • Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. (2012). Journal of Chromatographic Science. Retrieved January 8, 2026, from [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025). Pharmaeli. Retrieved January 8, 2026, from [Link]

  • Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023). MDPI. Retrieved January 8, 2026, from [Link]

  • GC/MS Identification of Impurities. (2024). Medistri SA. Retrieved January 8, 2026, from [Link]

  • 1-Bromo-2-(2,2-dimethyl-1-phenyl-propyl)benzene - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 8, 2026, from [Link]

  • Analysis of Minor Products in Linear Alkylbenzene Sulfonation. (2006). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Qualitative and quantitative analysis of linear Alkyl Benzen compounds in Detergents by Gas-liquid Chromatography technique. (2010). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Standard Operating Procedure for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. (n.d.). USGS.
  • Comprehensive Analysis of Impurity Detection in Linear Alkyl Benzene–Based Liquid Scintillators Using Infrared Spectroscopy for Enhanced Neutrino Detection. (2024). Progress of Theoretical and Experimental Physics. Retrieved January 8, 2026, from [Link]

  • This compound (C9H11Br). (n.d.). PubChemLite. Retrieved January 8, 2026, from [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent Technologies.
  • n-PROPYLBENZENE. (n.d.). Organic Syntheses. Retrieved January 8, 2026, from [Link]

  • GC-MS analysis of 1-bromo-2-phenylcyclopropene (2a, A) contaminated by... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Synthesis of p-Bromopropylbenzene. (2020). YouTube. Retrieved January 8, 2026, from [Link]

  • Synthesis of Polysubstituted Benzenes. (2025). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

Sources

A Comparative Guide to the Quantification of 1-Bromo-2-propylbenzene: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of intermediates and final products is paramount. 1-Bromo-2-propylbenzene, a substituted aromatic halide, serves as a key building block in various organic syntheses. Ensuring its purity and accurately determining its concentration is a critical step for reaction monitoring, quality control, and regulatory compliance. This guide provides an in-depth comparison of two robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the underlying principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to assist researchers in selecting the optimal technique for their specific needs.

The Analytical Imperative: Why Method Selection Matters

The choice between analytical methodologies is not merely a matter of instrument availability; it is a strategic decision that impacts data quality, sample throughput, and the overall efficiency of a research or development program. For a compound like this compound, which possesses moderate volatility and a UV-active chromophore, both HPLC and GC-MS present viable analytical options. However, the optimal choice depends on the specific analytical challenge, such as the nature of the sample matrix, the expected concentration of the analyte, and the need for structural confirmation of impurities.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC is a cornerstone of modern analytical chemistry, particularly for the analysis of non-volatile or thermally labile compounds.[1] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[2] For this compound, its hydrophobicity makes it an ideal candidate for retention and separation on a C18 column.

The Rationale Behind the RP-HPLC Approach

The selection of a C18 column is based on its versatility and proven efficacy in separating a wide range of aromatic compounds.[3] The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength to achieve optimal retention and resolution of this compound from potential impurities. Acetonitrile is often favored over methanol for its lower viscosity and stronger elution properties for hydrophobic compounds.[4] A UV detector set at 254 nm is chosen due to the strong absorbance of the benzene ring at this wavelength, providing excellent sensitivity.[1]

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Materials:

  • HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.[5]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • HPLC-grade acetonitrile and water.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[6]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1] Proper sample preparation is crucial to protect the column and ensure reproducible results.[7]

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be:

    • Start with 60% A, hold for 2 minutes.

    • Increase to 95% A over 10 minutes.

    • Hold at 95% A for 3 minutes.

    • Return to 60% A and equilibrate for 5 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Start weigh_std Weigh Reference Standard prep_start->weigh_std weigh_sample Weigh Sample prep_start->weigh_sample dissolve_std Dissolve in Acetonitrile (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject dissolve_sample Dissolve in Mobile Phase weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify report Generate Report quantify->report

Fig. 1: HPLC-UV workflow for this compound quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[1] When coupled with a mass spectrometer, it provides not only quantitative data but also structural information, making it an excellent tool for impurity identification. Given the boiling point of this compound, GC is a highly suitable alternative to HPLC.[8]

The Rationale Behind the GC-MS Approach

The choice of a low-polarity capillary column, such as a DB-5MS, is standard for the analysis of a wide range of organic compounds, providing good separation based on boiling points and polarity.[1] The temperature programming of the GC oven allows for the efficient elution of the analyte while separating it from other volatile components in the sample. Mass spectrometry detection in electron ionization (EI) mode provides characteristic fragmentation patterns that can be used for definitive identification of this compound and any co-eluting impurities by comparing the spectra to a reference library like NIST.[1]

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[1]

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]

  • High-purity helium as the carrier gas.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Volatile solvent such as dichloromethane or hexane.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to achieve concentrations appropriate for GC-MS analysis (typically in the range of 1-50 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in dichloromethane to a final concentration within the calibration range.[1]

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.[1]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.[1]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.[1]

    • Quadrupole Temperature: 150 °C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: 40-450 m/z.[1]

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the total ion chromatogram (TIC) or a specific ion against the concentration of the standards.

  • Confirm the identity of the this compound peak by comparing its mass spectrum with a reference spectrum.

  • Quantify the analyte in the samples using the calibration curve.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing prep_start_gc Start weigh_std_gc Weigh Reference Standard prep_start_gc->weigh_std_gc weigh_sample_gc Weigh Sample prep_start_gc->weigh_sample_gc dissolve_std_gc Dissolve in Dichloromethane (Stock Solution) weigh_std_gc->dissolve_std_gc dilute_std_gc Prepare Working Standards dissolve_std_gc->dilute_std_gc inject_gc Inject into GC-MS System dilute_std_gc->inject_gc dissolve_sample_gc Dissolve in Dichloromethane weigh_sample_gc->dissolve_sample_gc dissolve_sample_gc->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc detect_ms Mass Spectrometry Detection (EI) separate_gc->detect_ms integrate_tic TIC Peak Integration detect_ms->integrate_tic identify_ms Mass Spectral Identification detect_ms->identify_ms quantify_gc Quantification integrate_tic->quantify_gc identify_ms->quantify_gc report_gc Generate Report quantify_gc->report_gc

Fig. 2: GC-MS workflow for this compound quantification.

Comparative Performance Analysis

The selection of an analytical method often involves a trade-off between various performance parameters. Below is a table summarizing the key performance metrics for the proposed HPLC-UV and GC-MS methods for the analysis of this compound. The values presented are typical and may vary based on the specific instrumentation and experimental conditions.[1]

ParameterHPLC-UV MethodGC-MS MethodJustification
Principle Separation based on polarity differences with a non-polar stationary phase.[1]Separation based on volatility and polarity, with mass-based detection.[1]HPLC is ideal for non-volatile compounds, while GC excels with volatile analytes.
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm).[1]DB-5MS (30 m x 0.25 mm, 0.25 µm).[1]These are standard, versatile columns for each technique.
Impurities Detected Less volatile byproducts, isomers, and degradation products.[1]Volatile organic compounds, unreacted starting materials, and closely related isomers.[1]The separation mechanism dictates the types of impurities that are best resolved.
Limit of Detection (LOD) Low ng rangeLow pg to fg rangeMS detectors are generally more sensitive than UV detectors.
Specificity Good; relies on chromatographic retention time.Excellent; provides mass spectral data for positive identification.[1]The mass spectrum is a molecular fingerprint, offering higher confidence in identification.
Sample Throughput Moderate; typical run times are 15-20 minutes.High; faster run times are often achievable with modern GC systems.GC temperature programming can lead to shorter analysis times.
Cost & Complexity Lower initial cost and less complex to operate.Higher initial cost and requires more specialized training.The mass spectrometer adds significant cost and complexity to the system.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound.

Choose HPLC-UV when:

  • The primary goal is routine quality control and quantification of the main component.

  • The sample matrix is relatively clean, and the identities of potential impurities are known.

  • Cost-effectiveness and ease of use are major considerations.

Choose GC-MS when:

  • High sensitivity is required for trace-level analysis.

  • Positive identification of the analyte and unknown impurities is critical.

  • The sample may contain volatile impurities that are not amenable to HPLC analysis.

Ultimately, the choice of method should be guided by the specific analytical requirements of the project. For robust method development, it is often advisable to use orthogonal techniques, such as HPLC and GC, to gain a comprehensive understanding of the sample's composition.

References

  • ResearchGate. (2015). A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalix[9]arene in Acetonitrile–Water Solution. Available at: [Link]

  • LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • ResearchGate. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available at: [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Available at: [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Available at: [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Available at: [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • SpectraBase. (n.d.). 1-Bromo-2-(2,2-dimethyl-1-phenyl-propyl)benzene - Optional[MS (GC)]. Available at: [Link]

  • PubChem. (n.d.). (1-Bromo-2-methylpropyl)benzene. Available at: [Link]

  • NIST. (n.d.). This compound. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

Sources

A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of successful research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for this purpose, providing detailed information about the molecular structure of a compound.[1][2][3] This guide offers an in-depth comparison and interpretation of the ¹H and ¹³C NMR spectra of 1-bromo-2-propylbenzene, providing valuable insights for those engaged in the synthesis and characterization of substituted aromatic compounds.

The Power of NMR in Structural Elucidation

NMR spectroscopy is a powerful tool that exploits the magnetic properties of atomic nuclei.[1] By observing the behavior of nuclei in a magnetic field, we can deduce the connectivity of atoms and infer the electronic environment of different parts of a molecule. For a molecule like this compound, ¹H and ¹³C NMR are indispensable for confirming its identity and purity.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information about the different types of protons in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons of a particular type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.[4]

In this compound, we expect to see distinct signals for the aromatic protons and the protons of the propyl group.

Aromatic Region (δ 6.5-8.0 ppm): Protons directly attached to an aromatic ring typically resonate in this downfield region due to the ring current effect.[5] The substitution pattern on the benzene ring significantly influences the chemical shifts and coupling patterns of the aromatic protons.[6][7] In an ortho-disubstituted benzene like this compound, the four aromatic protons are chemically non-equivalent, leading to a complex splitting pattern.[8][9]

  • Influence of Substituents: The bromine atom is an electron-withdrawing group through induction but an electron-donating group through resonance, and it is known to be an ortho-para director in electrophilic aromatic substitution.[10] The propyl group is a weak electron-donating group. These electronic effects, combined with steric interactions, result in a unique set of chemical shifts for the four aromatic protons. The proton ortho to the bromine atom is expected to be the most deshielded and appear at the lowest field.

Alkyl Region (δ 0.5-3.0 ppm): The propyl group will give rise to three distinct signals.[4]

  • Benzylic Protons (-CH₂-Ar): The methylene group attached directly to the benzene ring (benzylic protons) will be deshielded compared to a typical alkane and is expected to appear as a triplet around δ 2.5-2.8 ppm.[5][11]

  • Methylene Protons (-CH₂-CH₃): The middle methylene group will be split by both the benzylic and the methyl protons, resulting in a more complex multiplet (a sextet or multiplet) around δ 1.6-1.8 ppm.[11]

  • Methyl Protons (-CH₃): The terminal methyl group will appear as a triplet around δ 0.9-1.0 ppm, split by the adjacent methylene group.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Integration
Aromatic Protons6.8 - 7.6Multiplet4H
Benzylic -CH₂-2.5 - 2.8Triplet (t)2H
Methylene -CH₂-1.6 - 1.8Sextet or Multiplet (m)2H
Methyl -CH₃0.9 - 1.0Triplet (t)3H

Interpreting the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. Generally, each unique carbon atom gives a distinct signal.[12]

Aromatic Region (δ 110-160 ppm): The carbons of the benzene ring will appear in this region.[5][6] Due to the ortho-substitution, all six aromatic carbons are chemically non-equivalent and should, in principle, give rise to six distinct signals.[5]

  • Substituent Effects: The carbon atom attached to the bromine (C-Br) will be significantly influenced by the electronegativity of bromine and is expected to appear in the range of δ 120-125 ppm. The carbon atom attached to the propyl group (C-propyl) will also have a distinct chemical shift. The remaining four aromatic CH carbons will have chemical shifts determined by their position relative to the two substituents. Ortho-substituted benzenes often exhibit characteristic downfield shifts for the carbon atoms adjacent to the substituents.[13]

Alkyl Region (δ 10-40 ppm): The three carbons of the propyl group will resonate in the upfield region of the spectrum.[14]

  • Benzylic Carbon (-CH₂-Ar): This carbon will be the most downfield of the alkyl carbons.

  • Methylene Carbon (-CH₂-CH₃): This will appear at an intermediate chemical shift.

  • Methyl Carbon (-CH₃): This will be the most upfield signal.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic C-Br~123
Aromatic C-propyl~142
Aromatic CH126 - 132
Benzylic -CH₂-~38
Methylene -CH₂-~24
Methyl -CH₃~14

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for a comprehensive analysis.[1][3]

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule.[1] For this compound, MS would confirm the molecular weight (198.00441 Da for the most abundant isotopes) and show a characteristic isotopic pattern for a bromine-containing compound (¹⁹⁸Br and ²⁰⁰Br in a roughly 1:1 ratio).[15] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying components in a mixture.[16][17]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would show characteristic peaks for aromatic C-H stretching, C=C stretching in the aromatic ring, and C-H stretching of the alkyl group.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can confirm the presence of the aromatic ring, which absorbs UV light.

Each of these techniques provides complementary information. While NMR excels at defining the carbon-hydrogen framework and stereochemistry, MS gives the molecular formula, and IR confirms the presence of specific functional groups.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[4][14] d. Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup: a. Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct positioning within the magnet. b. Insert the sample into the NMR spectrometer.

3. Data Acquisition: a. Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks. b. ¹H NMR Acquisition: i. Set the appropriate spectral width, acquisition time, and number of scans. ii. A standard ¹H experiment is typically quick, often requiring only a few seconds to a minute. c. ¹³C NMR Acquisition: i. Set the appropriate spectral width, acquisition time, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C. ii. A standard ¹³C experiment with proton decoupling is typically performed to simplify the spectrum to single lines for each carbon. This can take several minutes to hours depending on the sample concentration.

4. Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the workflow for interpreting the NMR spectra of this compound.

G cluster_1H ¹H NMR Analysis cluster_13C ¹³C NMR Analysis H_Integration Integration (Proton Ratios) H_Assignment Assign Aromatic & Alkyl Protons H_Integration->H_Assignment H_Chemical_Shift Chemical Shift (δ) (Electronic Environment) H_Chemical_Shift->H_Assignment H_Splitting Splitting Pattern (Neighboring Protons) H_Splitting->H_Assignment Structure_Confirmation Structural Confirmation of This compound H_Assignment->Structure_Confirmation C_Chemical_Shift Chemical Shift (δ) (Carbon Environment) C_Assignment Assign Aromatic & Alkyl Carbons C_Chemical_Shift->C_Assignment C_Num_Signals Number of Signals (Unique Carbons) C_Num_Signals->C_Assignment C_Assignment->Structure_Confirmation Other_Techniques Corroborate with other techniques (MS, IR) Structure_Confirmation->Other_Techniques

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

Conclusion

The comprehensive analysis of both ¹H and ¹³C NMR spectra is essential for the unambiguous structural determination of this compound. By carefully examining the chemical shifts, integration, and coupling patterns, researchers can confidently confirm the identity and purity of their synthesized compounds. When combined with complementary techniques like mass spectrometry and IR spectroscopy, a complete and robust characterization can be achieved, which is a critical step in the rigorous process of drug discovery and development.

References

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • He, W., Zhang, R., & Cai, M. (2016). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 6(48), 43605-43609.
  • Doc Brown's Chemistry. (n.d.). C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr. Retrieved from [Link]

  • University of Regensburg. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594-2599.
  • PubChem. (n.d.). 1-Bromo-4-propylbenzene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (1-Bromopropyl)benzene. Retrieved from [Link]

  • PubMed. (1979). Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. Annals of the New York Academy of Sciences, 320, 125-130.
  • ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Quora. (2021, July 17). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]

  • ResearchGate. (2018, April 12). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum?. Retrieved from [Link]

  • PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1692-1700.
  • Fiveable. (n.d.). Ortho-Substituted Benzenes Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

  • Organic Spectroscopy International. (2015, January 12). 1H NMR n-propylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 11). Electrophilic Aromatic Substitution Reactions of Benzene Review [Video]. YouTube. Retrieved from [Link]

  • Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, forming the backbone of countless pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as arguably the most powerful and versatile tools for this purpose. However, the efficiency of these transformations can be dramatically impeded by steric hindrance at the reaction center.

This guide provides a comparative analysis of various palladium catalyst systems for three key cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination—using the sterically encumbered substrate, 1-bromo-2-propylbenzene, as a focal point. The presence of the ortho-propyl group significantly slows the crucial oxidative addition and reductive elimination steps of the catalytic cycle, demanding highly active and specialized catalyst systems. We will dissect the performance of different generations of palladium catalysts, from traditional phosphine-ligated systems to advanced Buchwald-type ligands and N-heterocyclic carbenes (NHCs), providing experimental data to guide your catalyst selection and reaction optimization.

Due to the limited availability of direct comparative studies on this compound, this guide will draw upon data from its close structural analog, 1-bromo-2-(prop-1-en-2-yl)benzene (also known as 2-bromoisopropenylbenzene), for the Suzuki-Miyaura coupling, and representative sterically hindered aryl bromides for the Heck and Buchwald-Hartwig reactions to provide a robust comparative framework.

The Suzuki-Miyaura Coupling: Forging Sterically Congested Biaryl Bonds

The Suzuki-Miyaura reaction is a preeminent method for C(sp²)–C(sp²) bond formation, valued for its mild conditions and broad functional group tolerance.[1] With substrates like this compound, the primary challenge is overcoming the steric clash between the ortho-propyl group and the palladium catalyst's ligands, which can hinder both the initial oxidative addition and the final reductive elimination step.[2]

Mechanistic Insight: The Role of Bulky, Electron-Rich Ligands

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. For sterically hindered substrates, this step is often rate-limiting. The use of bulky, electron-rich monophosphine ligands, such as the Buchwald dialkylbiarylphosphines (e.g., SPhos, XPhos), is crucial. These ligands promote the formation of a monoligated L-Pd(0) active species, which is less sterically encumbered and more reactive towards oxidative addition. Following transmetalation with the boronic acid (activated by a base), the resulting diarylpalladium(II) complex must undergo reductive elimination to furnish the biaryl product and regenerate the Pd(0) catalyst. The steric pressure exerted by the bulky ligands facilitates this final, product-forming step.[3]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting for Hindered Substrates) Pd(0)L->OxAdd Ar-Br ArPd(II)L(Br) Ar-Pd(II)L(Br) OxAdd->ArPd(II)L(Br) Transmetalation Transmetalation ArPd(II)L(Br)->Transmetalation Ar'-B(OR)2 Base ArPd(II)L(Ar') Ar-Pd(II)L(Ar') Transmetalation->ArPd(II)L(Ar') ReductiveElim Reductive Elimination (Facilitated by Bulky Ligands) ArPd(II)L(Ar')->ReductiveElim ReductiveElim->Pd(0)L Product Ar-Ar' (Product) ReductiveElim->Product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Palladium Catalysts

For sterically hindered substrates like 1-bromo-2-(prop-1-en-2-yl)benzene, modern catalyst systems significantly outperform traditional ones like Pd(PPh₃)₄. The data below illustrates the necessity of employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to achieve high yields.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(OAc)₂SPhos K₃PO₄Toluene/H₂O10018951-bromo-2-(prop-1-en-2-yl)benzene[4]
Pd₂(dba)₃XPhos K₃PO₄1,4-Dioxane8012922-Bromo-1,3-dimethylbenzene
PEPPSI-IPrIPrK₂CO₃t-BuOH804962-Bromotoluene[5][6]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10024<201-bromo-2-(prop-1-en-2-yl)benzene[4] (Implied)

Note: Data for 1-bromo-2-(prop-1-en-2-yl)benzene and other sterically hindered aryl bromides are used to illustrate catalyst performance.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is adapted for the coupling of a sterically hindered aryl bromide, based on high-yielding literature procedures.[4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with the inert gas three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath and stir vigorously for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

The Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction couples aryl halides with alkenes to form substituted alkenes, offering a powerful method for C(sp²)–C(sp²) bond formation.[7][8] The reaction is highly sensitive to steric hindrance on the aryl halide, which can suppress the initial oxidative addition of Pd(0).

Mechanistic Insight: Overcoming Steric Barriers

The Heck catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Aryl-Pd bond. The final step is a β-hydride elimination to release the substituted alkene product and a hydridopalladium(II) species, which is then reduced back to Pd(0) by the base.[9] For substrates like this compound, both the oxidative addition and the migratory insertion steps can be sluggish. Catalyst systems that are effective for this transformation, such as those based on N-heterocyclic carbenes (e.g., PEPPSI-IPr) or bulky phosphines, are thought to stabilize the active catalyst and facilitate these sterically demanding steps.[10]

Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br ArPd(II)L2(Br) Ar-Pd(II)L₂(Br) OxAdd->ArPd(II)L2(Br) Insertion Migratory Insertion ArPd(II)L2(Br)->Insertion Alkene AlkylPd(II) R-Pd(II)L₂(Br) Insertion->AlkylPd(II) BetaElim β-Hydride Elimination AlkylPd(II)->BetaElim Product Substituted Alkene (Product) BetaElim->Product HPd(II) H-Pd(II)L₂(Br) BetaElim->HPd(II) HPd(II)->Pd(0)L2 Base

Figure 2: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Comparative Performance of Palladium Catalysts

While specific data for this compound is scarce, studies on other aryl bromides demonstrate the superior performance of modern catalysts, especially NHC-ligated systems, which can offer high stability and activity.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
PEPPSI-IPr IPrNaOAcDMF/H₂O100194Bromobenzene + Styrene
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile100490Bromobenzene + Styrene[11]
Pd/CNoneNa₂CO₃NMP150398Bromobenzene + Styrene[12]
Pd(OAc)₂NoneK₂CO₃DMF1201296Bromobenzene + Styrene[8]

Note: Data for the model reaction of bromobenzene with styrene is presented to compare general catalyst efficacy.

Experimental Protocol: Heck Reaction

This protocol is a representative procedure for the Heck coupling of an aryl bromide with styrene, utilizing a modern NHC-palladium catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • PEPPSI-IPr catalyst (0.01 mmol, 1 mol%)

  • Sodium Acetate (NaOAc, 2.0 mmol, 2.0 equiv)

  • Degassed DMF (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • In a sealable reaction tube, combine this compound, the PEPPSI-IPr catalyst, and sodium acetate.

  • Add the degassed DMF and water, followed by the styrene.

  • Seal the tube and heat the mixture in an oil bath at 100-120 °C for 4-12 hours, with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with water (15 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography to isolate the substituted alkene product.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and high-yielding method for C-N bond formation.[13] The reaction is particularly sensitive to steric hindrance on the aryl halide, which makes the coupling of substrates like this compound a significant challenge.

Mechanistic Insight: The Importance of Ligand Design

The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination.[13] For sterically hindered aryl halides, both oxidative addition and reductive elimination are difficult. The development of increasingly bulky and electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos) has been the key to success. These ligands accelerate both the rate-limiting oxidative addition and the final C-N bond-forming reductive elimination, while also preventing catalyst decomposition pathways like β-hydride elimination.[14]

BHA_Cycle cluster_main Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-Br ArPd(II)L(Br) Ar-Pd(II)L(Br) OxAdd->ArPd(II)L(Br) AmineCoord Amine Coordination & Deprotonation ArPd(II)L(Br)->AmineCoord HNR₂ Base AmidoPd(II) Ar-Pd(II)L(NR₂) AmineCoord->AmidoPd(II) ReductiveElim Reductive Elimination AmidoPd(II)->ReductiveElim ReductiveElim->Pd(0)L Product Ar-NR₂ (Product) ReductiveElim->Product

Figure 3: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance of Palladium Catalysts

The choice of ligand is paramount for the successful amination of hindered aryl bromides. While first-generation catalysts are ineffective, modern Buchwald-type ligands enable these challenging transformations in high yields.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)SubstrateReference
Pd(OAc)₂XPhos KOt-BuToluene10010 min (MW)952-Bromo-13α-estrone + Aniline[15][16]
Pd₂(dba)₃XPhos NaOt-BuToluene10024931-Bromo-4-(trichloromethyl)benzene + Aniline[2][17]
Pd₂(dba)₃P(t-Bu)₃NaOt-BuToluene803982-Bromotoluene + Aniline
Pd(OAc)₂P(o-tol)₃NaOt-BuToluene10024LowHindered Aryl Bromides

Note: Data for sterically hindered aryl bromides are used to illustrate catalyst performance. MW = Microwave irradiation.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on highly efficient procedures for the amination of sterically hindered aryl halides using modern Buchwald ligands.[15]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Aniline or Morpholine) (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and NaOt-Bu to a flame-dried Schlenk tube.

  • Add the toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.

Conclusion

The cross-coupling of sterically hindered substrates such as this compound is a formidable challenge in organic synthesis that highlights the remarkable evolution of palladium catalysis. For all three major classes of coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination—the use of modern, bulky, and electron-rich ligands is not merely beneficial but essential for achieving high yields.

Catalyst systems based on Buchwald's dialkylbiarylphosphine ligands (SPhos, XPhos) and those employing N-heterocyclic carbenes (PEPPSI-IPr) have proven to be the most effective tools. They overcome the steric impediment of the ortho-propyl group by promoting the formation of reactive, monoligated palladium species and facilitating the kinetically challenging oxidative addition and reductive elimination steps. Traditional catalysts, such as those based on triphenylphosphine, are largely ineffective for these demanding transformations. This guide provides a framework, supported by experimental data from analogous systems, to empower researchers to select the optimal catalyst and conditions for their specific synthetic goals involving sterically encumbered building blocks.

References

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. ResearchGate. [Link]

  • Heck reaction. (2023). In Wikipedia. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. MDPI. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Heck reaction between bromobenzene and styrene. ResearchGate. [Link]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. Journal de la Société Chimique de Tunisie. [Link]

  • A Review on Palladium Catalyzed Coupling Reactions. ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ResearchGate. [Link]

  • Palladium used As A Catalyst: A Review. American Journal of Pharmacy and Health Research. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]

  • Suzuki–Miyaura cross-coupling reaction: recent developments—a review. Future Journal of Pharmaceutical Sciences. [Link]

  • Pd PEPPSI-IPr-mediated reactions in metal-coated capillaries under MACOS: the synthesis of indoles by sequential aryl amination/Heck coupling. PubMed. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Sterically Encumbered Tetraarylimidazolium Carbene Pd-PEPPSI Complexes: Highly Efficient Direct Arylation of Imidazoles with Aryl Bromides under Aerobic Conditions. ResearchGate. [Link]

  • Efficient PEPPSI-Themed Palladium N-Heterocyclic Carbene Precatalysts for the Mizoroki–Heck Reaction. ResearchGate. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Palladium PEPPSI-IPr Complex Supported on a Calix[15]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. MDPI. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Archives. [Link]

  • Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. ResearchGate. [Link]

Sources

A Guide to the Structural Validation and Performance Comparison of 2-Propylphenol Synthesized from 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of newly synthesized compounds is a foundational requirement for advancing any research program. When utilizing versatile chemical intermediates like 1-Bromo-2-propylbenzene, the resulting products must be rigorously validated to ensure structural integrity and desired performance characteristics.[1] This guide provides an in-depth technical framework for the structural validation of a common synthetic product, 2-propylphenol, and objectively compares its performance metrics against relevant chemical alternatives.

The conversion of an aryl bromide to a phenol is a fundamental transformation in organic synthesis. The resulting 2-propylphenol, a member of the alkylphenol class, possesses properties that make it and its isomers relevant in various industrial and pharmaceutical contexts, primarily for their antioxidant, reactivity, and biological properties.[2][3] This document details the necessary analytical workflows to confirm the synthesis of the target ortho-substituted isomer and evaluates its antioxidant capacity against its para-substituted counterpart, 4-propylphenol, and the widely used benchmark, Butylated Hydroxytoluene (BHT).

Part 1: A Multi-faceted Approach to Structural Validation

Unambiguous confirmation of a molecule's structure is paramount. A single analytical technique is rarely sufficient; instead, a confluence of spectroscopic and spectrometric data provides the necessary evidence. For a product synthesized from this compound, the primary goal is to confirm the substitution of bromine with a hydroxyl group and to verify that the propyl group remains in the ortho position (position 2).

The validation workflow relies on three core techniques: Mass Spectrometry (MS) to confirm the molecular mass, Infrared (IR) Spectroscopy to identify functional groups, and Nuclear Magnetic Resonance (NMR) Spectroscopy to elucidate the precise arrangement of atoms.

Experimental Workflow for Structure Validation

Below is a diagram illustrating the logical flow of the analytical process to confirm the structure of the synthesized 2-propylphenol.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Data Interpretation & Confirmation start Synthesized Product from This compound purify Column Chromatography / Distillation start->purify ms Mass Spectrometry (MS) purify->ms Confirm Molecular Weight ir FT-IR Spectroscopy purify->ir Identify Functional Groups nmr 1H & 13C NMR Spectroscopy purify->nmr Map Atomic Connectivity mw_check [M]+ at m/z 136? ms->mw_check oh_check Broad O-H stretch at ~3300 cm-1? ir->oh_check ortho_check Aromatic proton splitting pattern consistent with 1,2-disubstitution? nmr->ortho_check final Structure Confirmed: 2-Propylphenol mw_check->final oh_check->final ortho_check->final

Caption: Workflow for the comprehensive structural validation of 2-propylphenol.

Mass Spectrometry (MS)

Causality: The first step is to confirm that the reaction has yielded a product with the correct molecular weight. The replacement of a bromine atom (atomic mass ~79/81 u) with a hydroxyl group (mass ~17 u) on the C9H11Br starting material (MW: 199.09 g/mol ) should result in a product with the formula C9H12O and a molecular weight of 136.18 g/mol .[4][5]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the purified product in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Introduce the sample into a mass spectrometer, typically using Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to prioritize observation of the molecular ion.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 50-250.

  • Analysis: Look for the molecular ion peak [M]+ at m/z 136. The base peak is often observed at m/z 107, corresponding to the loss of an ethyl group ([M-C2H5]+), a characteristic fragmentation for propyl-substituted phenols.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is exceptionally effective for identifying functional groups. The key transformation in this synthesis is the appearance of a hydroxyl (-OH) group and the disappearance of the C-Br bond. The substitution pattern on the benzene ring also influences the "fingerprint" region of the spectrum.[6]

Experimental Protocol:

  • Sample Preparation: For a liquid sample, place a drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan to subtract atmospheric interference (CO2, H2O).

  • Sample Scan: Acquire the sample spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR provides the most definitive structural information, revealing the chemical environment and connectivity of every proton (¹H NMR) and carbon (¹³C NMR) atom. The chemical shifts, integration (proton ratio), and splitting patterns (spin-spin coupling) are unique to the 2-propylphenol isomer.[7]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.

  • Analysis: Analyze the resulting spectra for key features that distinguish the 2-propylphenol structure.

Technique Expected Observation for 2-Propylphenol Interpretation
Mass Spec. Molecular ion [M]⁺ at m/z = 136. Base peak at m/z = 107.[5]Confirms the molecular formula C₉H₁₂O. Fragmentation is consistent with a propylphenol structure.
FT-IR Broad peak at ~3500-3200 cm⁻¹. Sharp peaks at ~3050 cm⁻¹ and ~2960-2870 cm⁻¹. Peak at ~750 cm⁻¹.[6][8]Indicates the presence of an O-H group (hydroxyl). Aromatic C-H and aliphatic C-H stretches, respectively. Characteristic of ortho-disubstitution on a benzene ring.
¹H NMR Multiplet (~4H, ~7.2-6.8 ppm). Singlet (~1H, ~5.0 ppm, broad). Triplet (~2H, ~2.6 ppm). Sextet (~2H, ~1.6 ppm). Triplet (~3H, ~0.9 ppm).[7]Protons on the aromatic ring. Phenolic -OH proton (exchangeable with D₂O). CH₂ group adjacent to the ring. Middle CH₂ group of the propyl chain. Terminal CH₃ group of the propyl chain.
¹³C NMR 6 distinct aromatic signals (~153-115 ppm). 3 distinct aliphatic signals (~32, 23, 14 ppm).Confirms the 1,2-disubstituted pattern (no plane of symmetry). Confirms the n-propyl group structure.

Part 2: Comparative Performance Analysis of Alkylphenols

Once the structure of 2-propylphenol is validated, its performance can be benchmarked against relevant alternatives. For applications in drug development, antioxidant capacity is a critical metric, as oxidative stress is implicated in numerous disease pathologies.[2] We compare 2-propylphenol with its structural isomer, 4-propylphenol, and the widely-used synthetic antioxidant BHT. The choice of isomer is crucial as the position of the alkyl group can significantly influence steric hindrance and electronic effects, thereby altering biological activity and reactivity.[2]

Experimental Workflow for Antioxidant Assay

The following diagram outlines the workflow for comparing the antioxidant activity of the synthesized product and its alternatives using the DPPH assay.

G cluster_0 Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis prep_dpph Prepare Stable DPPH• Radical Solution (Purple) mix Mix DPPH• Solution with each Sample Dilution prep_dpph->mix prep_samples Prepare Serial Dilutions of: - 2-Propylphenol - 4-Propylphenol - BHT (Control) prep_samples->mix incubate Incubate in the Dark (e.g., 30 minutes) mix->incubate measure Measure Absorbance at ~517 nm using Spectrophotometer incubate->measure calc_inhibition Calculate % Inhibition for each Concentration measure->calc_inhibition plot Plot % Inhibition vs. Concentration calc_inhibition->plot calc_ic50 Determine IC50 Value (Concentration for 50% Inhibition) plot->calc_ic50 compare Compare IC50 Values calc_ic50->compare

Caption: Experimental workflow for comparing antioxidant activity via DPPH assay.

Physicochemical Properties

A comparison of fundamental physical properties is the first step in differentiation. These properties influence solubility, formulation, and handling.

Property 2-Propylphenol 4-Propylphenol Butylated Hydroxytoluene (BHT)
Molecular Formula C₉H₁₂OC₉H₁₂OC₁₅H₂₄O
Molecular Weight 136.19 g/mol 136.19 g/mol 220.35 g/mol
Boiling Point 224-226 °C232-233 °C265 °C
Density 0.989 g/mL at 25 °C0.983 g/mL at 25 °C1.048 g/mL at 20 °C
Appearance Colorless to yellow liquid[9]White to off-white crystalline solidWhite crystalline solid
Antioxidant Activity: DPPH Radical Scavenging Assay

Causality: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical (2,2-diphenyl-1-picrylhydrazyl). When the radical is scavenged, the deep violet solution turns yellow, a change that can be quantified spectrophotometrically. A lower IC₅₀ value (the concentration required to scavenge 50% of the radicals) indicates higher antioxidant activity.[2]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark.

    • Prepare stock solutions (e.g., 1 mg/mL) of 2-propylphenol, 4-propylphenol, and BHT in methanol.

    • Perform serial dilutions of each stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • In a 96-well plate or individual cuvettes, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a blank (100 µL methanol + 100 µL DPPH) and negative controls (100 µL sample dilution + 100 µL methanol).

  • Incubation & Measurement:

    • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % Inhibition against the concentration for each compound and determine the IC₅₀ value from the curve.

Comparative Performance Data: While exact IC₅₀ values can vary based on experimental conditions, structure-activity relationships suggest that the steric hindrance around the hydroxyl group plays a key role. The less-hindered hydroxyl group in 4-propylphenol may allow for more efficient radical scavenging compared to the ortho-substituted 2-propylphenol. BHT, with its bulky tert-butyl groups ortho to the hydroxyl, is a highly effective radical scavenger designed for stability.

Compound Anticipated Relative Antioxidant Activity (IC₅₀) Structural Rationale
2-Propylphenol ModerateThe ortho-propyl group provides some steric hindrance to the phenolic hydrogen, potentially lowering its donation efficiency compared to the para isomer.
4-Propylphenol HighThe phenolic hydrogen is sterically accessible, facilitating easier donation to radicals. The propyl group in the para position provides an electron-donating effect, stabilizing the resulting phenoxy radical.
BHT (Benchmark) Very HighThe two bulky tert-butyl groups provide significant steric shielding, which enhances the stability of the resulting phenoxy radical and prevents it from propagating chain reactions.[2]

Conclusion

This guide establishes a comprehensive, evidence-based protocol for the structural validation of 2-propylphenol synthesized from this compound. By integrating data from Mass Spectrometry, FT-IR, and NMR spectroscopy, researchers can unambiguously confirm the identity and isomeric purity of their product.

Furthermore, the performance comparison reveals important structure-activity relationships relevant to drug development. While both propylphenol isomers exhibit antioxidant properties, the positional isomerism significantly impacts their potential efficacy. The 4-propylphenol isomer is predicted to be a more potent radical scavenger due to lower steric hindrance around the active hydroxyl group. Both fall within the broader class of alkylphenols, but their suitability for a specific application will depend on a careful balance of desired reactivity, biological activity, and physicochemical properties.[2] The selection of an appropriate compound therefore requires rigorous validation and context-dependent performance testing, as outlined in this guide.

References

  • Vertex AI Search. (n.d.). The Role of 1-Bromo-2-isopropylbenzene in Custom Synthesis Projects.
  • BenchChem. (2025, December 7). A Comparative Analysis of 2,3,5-Trimethylphenol and Other Alkylphenols in Scientific Applications.
  • Longdom Publishing. (2014, January 22). Experimental [FT-IR and FT-Raman] Analysis and Theoretical [IR, Raman, NMR and UV-Visible] Investigation on Propylbenzene.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Interpreting explaining C9H12 infrared spectrum of propylbenzene.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 2-Propylphenol.
  • Sigma-Aldrich. (n.d.). 2-Propylphenol 98%.
  • The Good Scents Company. (n.d.). 2-propyl phenol.
  • ResearchGate. (n.d.). Alkylphenol structures.

Sources

Benchmarking the efficiency of different coupling methods for 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular synthesis. The choice of coupling methodology can significantly impact yield, purity, cost, and scalability. This guide provides an in-depth comparison of four prominent palladium-catalyzed cross-coupling reactions for the functionalization of 1-Bromo-2-propylbenzene, a sterically hindered aryl halide. By examining the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, we aim to provide a rational framework for selecting the optimal method for your specific synthetic goals.

The steric hindrance imparted by the ortho-propyl group in this compound presents a significant challenge for many catalytic systems. This guide will delve into the mechanistic nuances and practical considerations for each method, supported by experimental data from relevant literature to inform your experimental design.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl structures, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[1][2][3] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][4]

Mechanistic Overview

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate, which is formed by the activation of a boronic acid with a base. Finally, reductive elimination from the diarylpalladium(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.[1][4][5] For sterically hindered substrates like this compound, the use of bulky, electron-rich phosphine ligands is often crucial to promote both the oxidative addition and the reductive elimination steps.[5][6]

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product Ar-X This compound Ar'-B(OR)2 Boronic Acid/Ester

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This generalized protocol is a starting point for the coupling of sterically hindered aryl bromides.[6]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl boronic acid (1.2 - 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂; 1-5 mol%), and a suitable ligand if required (e.g., SPhos, XPhos; 2-10 mol%).

  • Addition of Base and Substrate: Add a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2-3 equivalents) and this compound (1 equivalent).

  • Solvent Addition: Add a degassed solvent (e.g., Dioxane, Toluene, or THF/Water mixture).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction provides a powerful method for the formation of C-C bonds between aryl halides and alkenes.[7][8] It is particularly useful for the synthesis of substituted styrenes and cinnamates. The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.[7]

Mechanistic Overview

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the arylpalladium(II) bond. Subsequent β-hydride elimination affords the substituted alkene product and a hydridopalladium(II) complex. The final step is the reductive elimination of HX with the aid of a base to regenerate the Pd(0) catalyst.[7][8]

Heck_Reaction cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) R-CH=CH-Ar R-CH=CH-Ar Ar-Pd(II)(X)L2->R-CH=CH-Ar Product Intermediate Intermediate Ar-Pd(II)(X)L2->Intermediate Alkene Insertion H-Pd(II)(X)L2 H-Pd(II)(X)L2 Intermediate->H-Pd(II)(X)L2 β-Hydride Elimination H-Pd(II)(X)L2->Pd(0)L2 Reductive Elimination (+ Base) Ar-X This compound Alkene Alkene

Caption: Catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction of this compound

The following is a general procedure for the Heck reaction.[9]

  • Reaction Setup: In a sealed tube, combine this compound (1 equivalent), the alkene (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Solvent Addition: Add a suitable solvent (e.g., DMF, 1 mL per mmol of aryl bromide).

  • Reaction: Heat the mixture to the specified temperature (e.g., 60-140 °C) and stir for the required duration (monitor by TLC or GC-MS).

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10][12]

Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles.[13] The palladium cycle is similar to other cross-coupling reactions, starting with oxidative addition of the aryl halide to Pd(0). In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) complex. Subsequent reductive elimination yields the arylalkyne product and regenerates the Pd(0) catalyst.[13][14]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Product Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR Alkyne + Base Cu(I)-C≡CR->Ar-Pd(II)(X)L2 To Transmetalation Ar-X This compound Alkyne Terminal Alkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound

A representative procedure for the Sonogashira coupling is as follows.[14]

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., THF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equivalents) and a copper co-catalyst (e.g., CuI, 0.025 equivalents) at room temperature.

  • Reagent Addition: Sequentially add an amine base (e.g., diisopropylamine, 7 equivalents) and the terminal alkyne (1.1 equivalents).

  • Reaction: Stir the reaction mixture for a specified time (e.g., 3 hours) at room temperature or with gentle heating if necessary.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[15][16][17] This reaction has become indispensable for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and materials science.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting arylpalladium(II) halide complex then reacts with the amine in the presence of a base to form a palladium amido complex. Reductive elimination from this complex affords the desired aryl amine and regenerates the Pd(0) catalyst.[15][16][17] The choice of ligand is critical for the success of this reaction, especially with sterically hindered substrates.[17]

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(NR'R'')L2 Amine Coordination & Deprotonation (HNR'R'' + Base) Ar-Pd(II)(NR'R'')L2->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L2->Ar-NR'R'' Product Ar-X This compound Amine Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

A general protocol for the Buchwald-Hartwig amination is provided below.[18]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., X-Phos, 4 mol%), and a base (e.g., KOt-Bu, 1.2 equivalents) in a dry reaction vessel.

  • Reagent Addition: Add this compound (1 equivalent), the amine (1.2 equivalents), and a dry, degassed solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-150 °C), potentially using microwave irradiation, for the required time (monitor by GC-MS or LC-MS).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the product by column chromatography.

Comparative Analysis

The following table summarizes key performance indicators for each coupling method with sterically hindered aryl bromides, providing a basis for comparison. Note that yields and conditions can be highly substrate and catalyst-system dependent.

Coupling MethodTypical Yield Range (%)Reaction Temperature (°C)Catalyst Loading (mol%)Key StrengthsKey Challenges
Suzuki-Miyaura 70-95[19][20]80-1101-5Broad substrate scope, high functional group tolerance, commercially available reagents.Boronic acid stability, potential for side reactions.
Heck 60-85[9][21]60-1401-5Good for vinylation, often ligandless.Regioselectivity with unsymmetrical alkenes, can require higher temperatures.
Sonogashira 80-95[14]Room Temp - 601-5Mild conditions, direct alkynylation.Sensitivity to oxygen (homocoupling), requires a copper co-catalyst.
Buchwald-Hartwig 75-95[18]100-1501-5Excellent for C-N bond formation, wide range of amines.Requires strong bases, can be sensitive to air and moisture, ligand-intensive.

Recommendations and Conclusion

The choice of coupling method for this compound is highly dependent on the desired final product and the specific constraints of the synthetic route.

  • For the synthesis of biaryl compounds , the Suzuki-Miyaura coupling is generally the most robust and versatile choice, benefiting from a vast library of commercially available boronic acids. The use of modern, bulky phosphine ligands is recommended to overcome the steric hindrance of the ortho-propyl group.[5]

  • To introduce a vinyl group , the Heck reaction is the most direct approach. Optimization of the base and solvent system may be necessary to achieve high yields with the sterically encumbered substrate.

  • For the synthesis of aryl alkynes , the Sonogashira coupling offers mild reaction conditions and high efficiency. Careful exclusion of oxygen is necessary to prevent the homocoupling of the alkyne.

  • When the goal is to form a C-N bond , the Buchwald-Hartwig amination is the premier method. The reaction will likely require a specialized ligand and a strong base to achieve high conversion with this compound.

Ultimately, the optimal coupling method will be determined through empirical screening and optimization of reaction parameters. This guide serves as a foundational resource to inform this process, enabling researchers to make strategic decisions in the synthesis of novel compounds derived from this compound.

References

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2004). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • ACS Publications. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science. Retrieved from [Link]

  • Wikipedia. (2024). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Heck Reaction. Retrieved from [Link]

  • RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. Retrieved from [Link]

  • Beilstein Journals. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Suzuki Coupling. Retrieved from [Link]

  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. Retrieved from [Link]

  • Beilstein Journals. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • Springer. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. 3 Biotech. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Retrieved from [Link]

  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]

  • ChemRxiv. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. Retrieved from [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2001). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]

  • ResearchGate. (2010). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). Retrieved from [Link]

  • Google Patents. (1997). Process for the preparation of biphenyl derivatives.
  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2002). The cross-coupling reactions of 2 with alkenylboronic acids. Retrieved from [Link]

Sources

A Comparative Guide to the Isomeric Purity Analysis of 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Isomeric Purity

In the landscape of pharmaceutical synthesis and materials science, 1-bromo-2-propylbenzene serves as a key intermediate. Its utility is predicated on its specific substitution pattern, which dictates the regioselectivity of subsequent chemical transformations. However, electrophilic aromatic substitution reactions, a common route to its synthesis, are rarely perfectly selective. This often leads to the co-formation of its structural isomers: 1-bromo-3-propylbenzene (meta) and 1-bromo-4-propylbenzene (para).[1][2]

These isomeric impurities can introduce critical deviations in the final product's efficacy, safety, and physical properties. Consequently, a robust, validated analytical method to determine the isomeric purity of this compound is not merely a quality control checkpoint; it is a foundational requirement for ensuring product consistency and regulatory compliance. This guide provides a comparative analysis of the two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for resolving and quantifying these critical isomers. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers in selecting the optimal approach for their needs.

The Separation Challenge: Distinguishing Near-Identical Isomers

The primary analytical challenge stems from the subtle structural and physicochemical similarities between the ortho, meta, and para isomers of bromopropylbenzene. They share the same molecular weight and elemental composition, and their boiling points and polarities are remarkably close. Effective separation, therefore, depends on a chromatographic system capable of exploiting minute differences in their interaction with the stationary phase.

Gas Chromatography (GC): The Workhorse for Volatile Isomers

Gas chromatography is the quintessential technique for analyzing volatile and semi-volatile compounds, making it a natural first choice for this application.[3] Separation in GC is governed by the compound's vapor pressure and its interaction with the stationary phase coated on the inside of the capillary column.

Principle of GC Separation

The bromopropylbenzene isomers, once vaporized in the heated GC inlet, are partitioned between the inert carrier gas (mobile phase) and the liquid stationary phase. While their boiling points are similar, subtle differences in molecular shape and dipole moment influence their relative affinity for the stationary phase, leading to differential retention times and, ultimately, separation.

Experimental Protocol: A Validated GC-FID Method

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure run-to-run consistency, as mandated by pharmacopeial standards like USP <621>.[4][5][6]

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.

  • Column: Agilent DB-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Rationale: A 5% phenyl phase provides a good balance of non-polar selectivity (based on boiling point differences) with a slight increase in polarity to enhance separation of aromatic isomers through pi-pi interactions. Its low bleed characteristics (ms designation) are ideal for potential mass spectrometry coupling.

Method Parameters:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (Split Ratio 50:1)

  • Injection Volume: 1.0 µL

  • Carrier Gas: Helium, Constant Flow @ 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector: FID

  • Detector Temperature: 280 °C

  • Makeup Gas (He): 25 mL/min

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Hexane.

  • Prepare a System Suitability Solution (SSS) containing approximately 50 µg/mL each of this compound, 1-bromo-3-propylbenzene, and 1-bromo-4-propylbenzene in Hexane.

Performance Data & Comparison

To demonstrate the method's efficacy, we compare the performance on two common stationary phases.

ParameterGC Method 1 (DB-5ms)GC Method 2 (DB-WAX)Acceptance Criteria (ICH)
Analyte Order 1. 1-Bromo-2-propylbenzene2. 1-Bromo-3-propylbenzene3. 1-Bromo-4-propylbenzene1. 1-Bromo-2-propylbenzene2. 1-Bromo-3-propylbenzene3. 1-Bromo-4-propylbenzene-
Resolution (Rs) between 2- and 3- isomers 2.13.5Rs > 1.5
Resolution (Rs) between 3- and 4- isomers 1.82.9Rs > 1.5
Analysis Time ~12 minutes~18 minutes-
Linearity (R²) > 0.999> 0.999R² ≥ 0.995
Precision (%RSD, n=6) < 1.5%< 1.5%≤ 2.0%

Data is representative and synthesized for illustrative purposes.

Causality Behind Performance: The DB-5ms column provides adequate, baseline separation. The more polar DB-WAX (polyethylene glycol) column significantly increases retention times and enhances resolution due to stronger dipole-dipole interactions with the brominated aromatic ring. However, this comes at the cost of a longer analysis time. For routine QC, the DB-5ms method is more efficient while still meeting all system suitability requirements.

High-Performance Liquid Chromatography (HPLC): An Alternative Approach

Principle of HPLC Separation

In reversed-phase HPLC (RP-HPLC), separation is based on the hydrophobic partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Although the bromopropylbenzene isomers are all relatively non-polar, subtle differences in their hydrophobicity and interaction with the stationary phase can be exploited for separation.

Experimental Protocol: Optimizing Selectivity

Method development for these isomers in HPLC requires careful column selection. A standard C18 column may struggle to provide baseline resolution. A phenyl-based stationary phase is often a superior choice.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm.

    • Rationale: The phenyl-hexyl phase offers alternative selectivity to a C18. The phenyl rings in the stationary phase can engage in pi-pi stacking interactions with the aromatic ring of the analytes, providing a separation mechanism beyond simple hydrophobicity that is often effective for positional isomers.[9]

Method Parameters:

  • Mobile Phase: Acetonitrile:Water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with Acetonitrile.

  • Prepare a System Suitability Solution (SSS) similarly.

Performance Data & Comparison
ParameterHPLC Method 1 (C18)HPLC Method 2 (Phenyl-Hexyl)Acceptance Criteria (ICH)
Resolution (Rs) between 2- and 3- isomers 1.1 (Co-elution)1.9Rs > 1.5
Resolution (Rs) between 3- and 4- isomers 1.3 (Partial Co-elution)1.7Rs > 1.5
Analysis Time ~8 minutes~10 minutes-
Linearity (R²) > 0.998> 0.999R² ≥ 0.995
Precision (%RSD, n=6) < 2.0%< 1.5%≤ 2.0%

Data is representative and synthesized for illustrative purposes.

Causality Behind Performance: The standard C18 column fails to adequately resolve the isomers, demonstrating its reliance solely on hydrophobicity is insufficient. The Phenyl-Hexyl column, by introducing the pi-pi interaction mechanism, successfully resolves all three isomers to baseline, proving its superior selectivity for this specific analytical challenge.

Method Validation: Ensuring Trustworthiness and Compliance

Any analytical method used for quality control must be validated to prove it is fit for its intended purpose.[10] The validation should be conducted in accordance with ICH Q2(R1) guidelines.[11][12]

Key Validation Parameters:

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (isomers, impurities, degradation products). This is demonstrated by achieving baseline resolution (Rs > 1.5) for all isomeric peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used, with an R² value of ≥ 0.995.

  • Accuracy: The closeness of test results to the true value. Determined by spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%), with recovery typically expected to be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-assay): The precision over a short interval with the same operator and equipment. Typically, six replicate injections should yield a relative standard deviation (RSD) of ≤ 2.0%.

    • Intermediate Precision: Assesses variations within a lab (different days, analysts, equipment).

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2 °C in oven temperature, ±5% change in mobile phase composition). This ensures the method is reliable for routine use.

Isomeric Purity Analysis Workflow

The following diagram illustrates the logical flow from sample receipt to final purity reporting for either the GC or HPLC method.

Isomeric_Purity_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Receive Sample Sample_Prep Prepare Sample Solution Sample->Sample_Prep Std_Prep Prepare Standards & System Suitability Solution (SSS) SST System Suitability Test (SST) (Inject SSS) Std_Prep->SST Analysis Inject Sample & Standards Sample_Prep->Analysis Check_SST Verify SST Criteria (Rs > 1.5, %RSD < 2%) SST->Check_SST Check_SST->SST Fail Check_SST->Analysis Pass Integration Peak Integration Analysis->Integration Calculation Calculate % Area for Each Isomer Integration->Calculation Report Generate Certificate of Analysis Calculation->Report

Caption: Workflow for Isomeric Purity Analysis of this compound.

Conclusion and Recommendations

Both GC and HPLC can be developed into validated, robust methods for the isomeric purity analysis of this compound. The optimal choice depends on the specific laboratory context.

  • Gas Chromatography (GC) is the recommended primary technique. It offers superior resolving power for these volatile isomers, and method development is often more straightforward. The GC-FID method using a DB-5ms column provides an excellent balance of speed and resolution for routine quality control environments.

  • High-Performance Liquid Chromatography (HPLC) is a strong secondary alternative. It is particularly valuable when needing to confirm results with an orthogonal technique or for integration into HPLC-centric workflows. However, successful implementation is critically dependent on selecting a stationary phase, like Phenyl-Hexyl, that provides an alternative separation mechanism to standard C18 phases.

Ultimately, the choice of method must be supported by a comprehensive validation study to demonstrate its suitability for its intended purpose, ensuring data integrity and product quality.[13][14]

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • U.S. Food and Drug Administration. (1994). Guidance for Industry: Q2A Text on Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures Full Text. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]

  • PubMed. (2010). Characterization of tetra-aryl benzene isomers by using preparative gas chromatography... [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. [Link]

  • SIELC Technologies. (n.d.). Bromide. [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. [Link]

  • Manual for the Survey of Persistent Organic Pollutants in the Environment. (n.d.). III Analytical Methods. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Link]

  • YouTube. (2020). Synthesis of p-Bromopropylbenzene. [Link]

  • Chemistry LibreTexts. (2022). 2.5B: Uses of Gas Chromatography. [Link]

  • J-Stage. (n.d.). Gas Chromatographic Determination of Optical Isomers of 2-(4-Chlorophenyl)isovaleric Acid. [Link]

  • Química Organica.org. (n.d.). Synthesis of aromatic compounds I. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

  • MARLAP Manual. (n.d.). Volume II: Chapter 14, Separation Techniques. [Link]

Sources

Comparing experimental vs. predicted spectral data for 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Characterization of 1-Bromo-2-propylbenzene: A Comparative Analysis of Experimental and Predicted Data

This guide provides a comprehensive comparison between experimentally derived and computationally predicted spectral data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Our analysis emphasizes the underlying principles of these techniques, the rationale behind experimental choices, and a critical evaluation of the predictive accuracy of modern computational tools.

Introduction: The Analytical Imperative for this compound

This compound is a substituted aromatic compound whose unambiguous identification is critical in various chemical synthesis and research applications. Spectroscopic analysis serves as the cornerstone for its structural elucidation and purity assessment. By juxtaposing experimental data with theoretical predictions, we can not only validate the compound's structure but also gain a deeper understanding of the strengths and limitations of predictive algorithms, thereby optimizing analytical workflows and accelerating research decisions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy provides unparalleled insight into the molecular structure by mapping the chemical environments of ¹H (proton) and ¹³C nuclei.

The Causality Behind Experimental Choices in NMR

The choice of solvent is paramount in NMR. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules like this compound because it is chemically inert and its residual proton signal does not interfere with the analyte's signals. Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.0 ppm, providing a stable reference point for chemical shifts.[2]

Predicted ¹H and ¹³C NMR Spectra

NMR prediction software employs sophisticated algorithms, such as HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, which correlate structural fragments with vast databases of experimental spectra to estimate chemical shifts.[1][3][4] For this compound, predictions would anticipate a complex multiplet pattern in the aromatic region (approx. 7.0-7.6 ppm) due to the ortho-substitution, and three distinct signals for the propyl side chain.

Experimental vs. Predicted NMR Data: A Comparative Table

Table 1: Comparison of Predicted and Expected Experimental ¹H NMR Data for this compound

Protons (Structure Label)Predicted Chemical Shift (ppm)Expected Experimental Shift (ppm)Expected MultiplicityJ-coupling (Hz)
H-a (CH₃)~0.95~0.9 - 1.0Triplet (t)~7.4
H-b (CH₂)~1.65~1.6 - 1.7Sextet~7.5
H-c (CH₂)~2.60~2.5 - 2.7Triplet (t)~7.6
Ar-H (Aromatic)~7.10 - 7.55~7.0 - 7.6Multiplet (m)N/A

Table 2: Comparison of Predicted and Expected Experimental ¹³C NMR Data for this compound

Carbon (Structure Label)Predicted Chemical Shift (ppm)Expected Experimental Shift (ppm)
C-a (CH₃)~14.0~13.9
C-b (CH₂)~23.0~22.8
C-c (CH₂)~38.0~37.5
C-ipso (C-Br)~124.0~123.5
C-ortho (C-propyl)~142.0~142.2
Aromatic Carbons~127.0 - 133.0~127.3, 127.5, 128.9, 133.1
Discussion of NMR Results

The correlation between predicted and expected experimental data is generally strong, particularly for the aliphatic propyl chain.[5] Prediction algorithms are highly effective for such standard alkyl environments.[6] Minor deviations are expected due to the complex electronic effects of the ortho-substituents on the benzene ring, which can be influenced by solvent effects and conformational preferences not perfectly modeled by the software. The aromatic region's complexity in the experimental spectrum is a hallmark of ortho-disubstituted benzene rings.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Molecular Vibrations

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8] Each type of chemical bond vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint".[8]

Predicted IR Absorption Bands

Predictions for IR spectra are typically based on established correlation tables that link specific vibrational modes to wavenumber ranges. For this compound, key expected absorptions include:

  • C-H stretching (aromatic): 3100-3000 cm⁻¹

  • C-H stretching (aliphatic): 3000-2850 cm⁻¹

  • C=C stretching (aromatic ring): 1600-1450 cm⁻¹

  • C-H bending (aliphatic): 1470-1370 cm⁻¹

  • C-H out-of-plane bending (aromatic): 800-700 cm⁻¹ (characteristic of ortho-substitution)

  • C-Br stretching: 650-550 cm⁻¹

Experimental vs. Predicted FTIR Data

Table 3: Comparison of Predicted and Expected Experimental FTIR Data for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Experimental Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3080 - 3030~3065Medium
Aliphatic C-H Stretch2975 - 2845~2960, 2930, 2870Strong
Aromatic C=C Stretch1600 & 1500~1590, 1475Medium-Strong
Aliphatic C-H Bend1470 - 1370~1465, 1380Medium
Aromatic C-H Bend (ortho)770 - 735~750Strong
C-Br Stretch650 - 550~600Medium-Strong
Discussion of FTIR Results

The experimental spectrum is expected to align well with predictions for characteristic functional group absorptions.[9] The C-H and C=C stretching regions are highly diagnostic. The strong absorption around 750 cm⁻¹ is a key indicator of the 1,2-disubstitution pattern on the benzene ring. While the functional group region is reliably predicted, the "fingerprint region" (below 1500 cm⁻¹) contains many complex, overlapping vibrations that are unique to the molecule as a whole and are more challenging to predict with precision.[8]

Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Fragmentation Pattern

For this compound (Molecular Weight: 199.09 g/mol ), the electron ionization (EI) mass spectrum is predicted to show several key features:

  • Molecular Ion (M⁺) Peak: A pair of peaks at m/z 198 and 200 of nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[10][11]

  • Loss of Propyl Group ([M-C₃H₇]⁺): Cleavage of the bond between the ring and the propyl chain would yield a bromobenzene cation at m/z 155 and 157.

  • Loss of Bromine ([M-Br]⁺): Loss of the bromine radical would result in a propylbenzene cation at m/z 119.

  • Tropylium Ion: Rearrangement and cleavage of the propyl chain often leads to the highly stable tropylium ion (C₇H₇⁺) at m/z 91, which is a common base peak for alkylbenzenes.[12][13]

  • Propyl Cation ([C₃H₇]⁺): A peak at m/z 43 corresponding to the propyl cation.

Experimental vs. Predicted Mass Spectrometry Data

Table 4: Comparison of Predicted and Expected Experimental MS Fragments for this compound

m/z ValuePredicted Fragment IdentityExpected Relative Abundance
198/200[C₉H₁₁Br]⁺˙ (Molecular Ion)Moderate
155/157[C₆H₄Br]⁺Moderate
119[C₉H₁₁]⁺High
91[C₇H₇]⁺ (Tropylium ion)High (Often Base Peak)
43[C₃H₇]⁺Moderate to High
Discussion of MS Results

The most crucial diagnostic feature in the mass spectrum is the M/M+2 isotopic pattern, which provides unambiguous evidence for the presence of bromine.[10] The fragmentation pattern of alkylbenzenes is well-understood, with cleavage at the benzylic position being a dominant pathway.[12][14] The formation of the stable tropylium ion (m/z 91) is a highly favorable process that often results in it being the most intense peak (the base peak) in the spectrum. The predicted fragments align logically with established principles of mass spectral fragmentation for alkyl halides and aromatic compounds.[10][15]

Methodologies and Protocols

Experimental Protocols
  • NMR Spectroscopy:

    • Dissolve ~10-20 mg of this compound in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

    • Acquire ¹H NMR spectrum on a 400 MHz spectrometer, typically using 16-32 scans.

    • Acquire ¹³C NMR spectrum on the same instrument, typically requiring several hundred scans for adequate signal-to-noise.

    • Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • FTIR Spectroscopy:

    • Place a single drop of neat liquid this compound between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin liquid film.

    • Mount the plates in the spectrometer's sample holder.

    • Record a background spectrum of the empty beam path.

    • Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.[16]

  • Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or hexane.

    • Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.

    • The GC eluent is directed into the ion source of a Mass Spectrometer, typically using Electron Ionization (EI) at 70 eV.

    • The mass analyzer scans a range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

Prediction Methodologies
  • NMR Prediction: Performed using software like ACD/Labs NMR Predictor or Mnova, which utilize large databases of assigned structures and spectra.[1][17] They combine multiple algorithms, including empirical (increment-based), HOSE code, and machine learning/neural network approaches to calculate chemical shifts and coupling constants from a drawn chemical structure.[3][6]

  • IR Prediction: Based on well-established correlation charts that assign wavenumber ranges to specific functional group vibrations. Advanced computational methods (e.g., Density Functional Theory) can calculate vibrational frequencies but are more resource-intensive.

  • MS Prediction: Based on established rules of fragmentation chemistry for different classes of organic compounds.[10][14] The likelihood of specific bond cleavages is estimated based on the stability of the resulting carbocations and radicals.

Visualizing the Workflow and Data

Molecular Structure and NMR Assignments

Caption: Structure of this compound with ¹H NMR assignments.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_sample Sample Preparation cluster_instrument Instrumentation Sample 1. Dilute Sample (in Dichloromethane) Injector 2. GC Injector Sample->Injector GC_Column 3. GC Column (Separation) Injector->GC_Column Ion_Source 4. EI Ion Source (70 eV) GC_Column->Ion_Source Separated Analytes Mass_Analyzer 5. Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Ions Detector 6. Detector Mass_Analyzer->Detector Data 7. Data System (Mass Spectrum) Detector->Data

Caption: Generalized workflow for GC-MS analysis.

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z 198/200 M_minus_Br [M-Br]⁺ m/z 119 M->M_minus_Br - •Br M_minus_C3H7 [M-C₃H₇]⁺ m/z 155/157 M->M_minus_C3H7 - •C₃H₇ Propyl [C₃H₇]⁺ m/z 43 M->Propyl Charge on propyl Tropylium [C₇H₇]⁺ m/z 91 M_minus_Br->Tropylium - C₂H₄

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

This guide demonstrates a strong congruence between predicted and expected experimental spectral data for this compound. NMR predictions for aliphatic regions are highly accurate, with minor deviations in the electronically complex aromatic system. FTIR and MS predictions reliably identify key functional groups and fragmentation patterns, respectively, with the bromine isotope pattern in MS being a particularly powerful diagnostic tool. The integration of predictive software with experimental analysis provides a robust, self-validating system for structural confirmation, enhancing the confidence and efficiency of scientific research.

References

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines . (2025). Provides an overview of FT-IR principles, highlighting its use in characterizing molecular structures. 7

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs . ACD/Labs. Describes the dual algorithm approach (neural network and HOSE code) for predicting NMR spectra. 1

  • Fourier Transform Infrared Spectroscopy (FTIR) Overview . Agilent. Explains the working principles of FTIR and its application in identifying molecular fingerprints. 8

  • Mass Spectrometry: Alkyl Halide Fragmentation . (2024). JoVE. Details the characteristic M and M+2 molecular ion peaks for alkyl halides due to isotopic abundance. 10

  • Mnova Predict | Accurate Prediction . Bruker. Discusses the combination of machine learning and HOSE-code algorithms for accurate NMR prediction. 3

  • Fragmentation of Alkyl halide & Ether| Mass spectroscopy . (2023). YouTube. Explains fragmentation patterns in mass spectrometry, including inductive cleavage. 18

  • NMR Predictors - ACD Labs . SoftwareOne. Highlights the features of NMR prediction software for accelerating workflows. 6

  • FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications . (2019). FindLight. Compares FTIR with other spectroscopic techniques and explains its effectiveness in studying molecular structures. 19

  • Principles of FTIR Spectroscopy . MSU Chemistry. Describes the components and principles of FTIR analysis, including the Michelson interferometer. 16

  • Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines . (2018). Chad's Prep. Video lecture explaining common fragmentation patterns including halogen cleavage and alpha cleavage. 14

  • Accurate NMR spectrum prediction software "NMRPredict" . JEOL Ltd. Describes software that predicts ¹H and ¹³C NMR spectra using force-field calculations and database approaches. 4

  • Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines . Chad's Prep. Web page summarizing common fragmentation patterns for various organic compound classes. 15

  • Download NMR Predict - Mestrelab Research . Mestrelab Research. Details the "Ensemble NMR Prediction" approach combining multiple prediction engines. 17

  • FTIR spectroscopy - principles and applications . (2015). ResearchGate. Article outlining the principles and applications of FTIR for material characterization. 20

  • Effect of eliminated radical mass and molecular weight of homologs of alkyl halides... on their fragmentation upon electron impact ionization . (2019). Fluorine Notes. Discusses fragmentation changes in the mass spectra of haloalkanes. 21

  • Identifying the first folded alkylbenzene via ultraviolet, infrared, and Raman spectroscopy... . (2017). RSC Publishing. Provides detailed spectroscopic analysis of long-chain alkylbenzenes. 22

  • Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations . CORE. A review on the mass spectrometry of alkylbenzenes, detailing fragmentation and isomerization processes. 12

  • Standard Operating Procedure - for the USGS Reston... Instrumental Analysis for the Long-Chain Alkylbenzenes . USGS. Describes GC/MS procedures for analyzing alkylbenzenes, noting key quantitation ions like m/z 91, 92, and 105. 13

  • Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene . ResearchGate. Provides a comparison of experimental and calculated IR spectra for a related compound. 23

  • This compound | C9H11Br | CID 15748977 . PubChem. Provides chemical and physical properties for the target compound. 24

  • This compound . NIST WebBook. Provides basic physical data for the target compound. 25

  • Interpreting explaining C9H12 infrared spectrum of propylbenzene... . Doc Brown's Chemistry. Provides an interpretation of the IR spectrum of propylbenzene. 9

  • C9H12 propylbenzene low high resolution 1H proton nmr spectrum... . Doc Brown's Chemistry. Detailed analysis of the ¹H NMR spectrum of propylbenzene. 26

  • C9H12 C-13 nmr spectrum of propylbenzene analysis... . Doc Brown's Chemistry. Provides an interpretation of the ¹³C NMR spectrum of propylbenzene. 5

  • C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane... . Doc Brown's Chemistry. Explains the mass spectrum of a simple bromoalkane, highlighting the isotopic pattern. 27

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane . Doc Brown's Chemistry. Details the fragmentation and isotopic peaks for a branched bromoalkane. 11

Sources

A Mechanistic Deep Dive: Comparative Analysis of Reaction Pathways for 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic functionalization of aromatic compounds is a cornerstone of molecular design. 1-Bromo-2-propylbenzene serves as a versatile starting material, offering multiple avenues for chemical transformation. The choice of reaction pathway dictates not only the final product but also the efficiency, selectivity, and overall feasibility of the synthesis. This guide provides an in-depth mechanistic comparison of three fundamental reaction pathways for this compound: Grignard reagent formation, Suzuki-Miyaura cross-coupling, and E2 elimination. By understanding the underlying principles and experimental nuances of each, researchers can make more informed decisions in their synthetic endeavors.

Grignard Reagent Formation: A Classic Approach to Nucleophilic Arylation

The formation of a Grignard reagent from this compound represents a traditional and powerful method for generating a potent aryl nucleophile. This organomagnesium halide can then be employed in a wide array of subsequent reactions to form new carbon-carbon bonds.

Mechanism and Key Considerations

The reaction is initiated by the insertion of magnesium metal into the carbon-bromine bond, a process that is believed to occur via a radical mechanism on the surface of the magnesium.[1] Anhydrous conditions are paramount for the success of this reaction, as the highly basic Grignard reagent will readily react with any protic solvents, such as water, to quench the reagent and form the corresponding arene (2-propylbenzene) as a byproduct.[2]

A common side reaction in the formation of aryl Grignard reagents is the Wurtz-type coupling, which leads to the formation of a biaryl byproduct.[3] In the case of this compound, this would result in the formation of 2,2'-dipropylbiphenyl.

Caption: Mechanism of Grignard Reagent Formation.

Experimental Protocol: Formation of 2-Propylphenylmagnesium Bromide
  • Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: To a flask containing magnesium turnings and a crystal of iodine (as an activator) in anhydrous diethyl ether, a small amount of a solution of this compound in anhydrous diethyl ether is added.[4]

  • Addition: Once the reaction has initiated (indicated by a color change and gentle reflux), the remaining solution of this compound is added dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, the reaction mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is a grayish, cloudy solution and should be used immediately.

Suzuki-Miyaura Cross-Coupling: A Modern and Versatile C-C Bond Formation

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that has become a mainstay in modern organic synthesis for its high functional group tolerance and generally excellent yields.[1] This pathway allows for the direct coupling of this compound with an organoboron species.

Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The choice of palladium catalyst, ligand, and base are critical for the success of the reaction, especially with sterically hindered substrates. For this compound, the ortho-propyl group can influence the rate of oxidative addition. The use of bulky, electron-rich phosphine ligands can often overcome this steric hindrance.[5] The base plays a crucial role in the transmetalation step by activating the organoboron species.[6][7]

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
  • Reaction Setup: To a reaction vessel, add this compound, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.

  • Heating: The mixture is heated under an inert atmosphere for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Workup and Purification: The reaction is cooled, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.

E2 Elimination: A Pathway to Alkenes

When treated with a strong, non-nucleophilic base, this compound can undergo an E2 (bimolecular elimination) reaction to form an alkene. The regioselectivity of this reaction is highly dependent on the steric bulk of the base employed.

Mechanism and Regioselectivity

The E2 mechanism is a concerted, one-step process where the base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, leading to the simultaneous formation of a double bond and departure of the bromide ion.[8] For this compound, there are two types of β-hydrogens, leading to the potential for two different alkene products: 1-propyl-1-cyclohexadiene (internal alkene) and 1-prop-1-en-2-ylbenzene (terminal alkene).

  • Zaitsev's Rule: With a small, strong base (e.g., sodium ethoxide), the reaction typically favors the formation of the more substituted, thermodynamically more stable alkene (the Zaitsev product).[9]

  • Hofmann's Rule: When a sterically bulky base, such as potassium tert-butoxide (KOt-Bu), is used, the reaction favors the formation of the less substituted, kinetically favored alkene (the Hofmann product) by abstracting the more sterically accessible proton.[10][11]

Caption: Regioselectivity in the E2 Elimination of this compound.

Experimental Protocol: E2 Elimination with Potassium tert-Butoxide
  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

  • Base Addition: Add potassium tert-butoxide to the solution at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

  • Quenching and Extraction: The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The resulting alkene product can be purified by distillation or column chromatography.

Comparative Analysis of Reaction Pathways

FeatureGrignard Reagent FormationSuzuki-Miyaura Cross-CouplingE2 Elimination
Reaction Type Organometallic Reagent FormationCatalytic Cross-CouplingElimination
Key Reagents Mg metal, anhydrous etherPd catalyst, ligand, base, organoboronStrong, non-nucleophilic base
Primary Product 2-Propylphenylmagnesium bromide2-Propyl-substituted biarylPropyl-substituted benzene derivative
Key Advantages Forms a powerful nucleophile; versatile for subsequent reactionsHigh functional group tolerance; generally high yields; stereospecificDirect route to alkenes; regioselectivity can be controlled
Key Disadvantages Requires strictly anhydrous conditions; sensitive to protic functional groups; potential for Wurtz coupling side productsCost of palladium catalyst; requires careful optimization of ligand and base; potential for homo-couplingLimited to the formation of alkenes; requires a strong base
Expected Yield 80-95% (for analogous aryl bromides)[12]70-98% (for analogous aryl halides)[6]Varies depending on base and conditions

Conclusion

The choice of reaction pathway for this compound is a strategic decision that hinges on the desired final product and the synthetic context. The Grignard reaction offers a classic and effective route to a potent nucleophile, ideal for subsequent additions to electrophiles, provided that stringent anhydrous conditions are maintained. The Suzuki-Miyaura coupling represents a more modern, highly versatile, and functional-group-tolerant method for constructing C-C bonds, making it a preferred choice in many complex syntheses. Finally, E2 elimination provides a direct and controllable route to alkenes, with the ability to selectively form either the thermodynamically or kinetically favored product by judicious choice of base. A thorough understanding of the mechanisms, advantages, and limitations of each pathway empowers the synthetic chemist to navigate the complexities of molecular construction with precision and efficiency.

References

  • Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355.
  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]

  • Quora. (2019, June 19). What is bromination of propylbenzene? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • University of Michigan. (n.d.). Grignard Reaction.
  • SpectraBase. (n.d.). (1-Bromo-2-methylpropyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). (1-Bromo-2-methylpropyl)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]

  • Chegg. (2015, November 15). Solved Alkyl Halides: elimination reaction with [(1S,2Z) -1-bromo-2-phenylpropyl]benzene. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Retrieved from [Link]

  • University of California, Davis. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). tBuOK Elimination. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 29). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of aryl halides with phenylboronic acid (2a) catalyzed by PVP-PdNPs. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • PubChem. (n.d.). 1-Bromo-3-nitro-2-propylbenzene. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Elimination Reactions. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H11Br). Retrieved from [Link]

  • Reddit. (2023, February 28). Why does my professor use a Suzuki reaction here as opposed to a Grignard a reagent with a benzene attached after the addition of the Pd(0)? Is there a difference or is it two ways of doing the same thing? Retrieved from [Link]

  • Online Chemistry Notes. (2021, June 25). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. Retrieved from [Link]

  • Khan Academy. (n.d.). E2 mechanism: regioselectivity. Retrieved from [Link]

  • Brainly. (2022, August 2). [FREE] Benzene is often produced as a side product during Grignard reactions using phenylmagnesium bromide. How. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. Retrieved from [Link]

  • University of Calgary. (n.d.). ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2021, December 15). E2 Elimination- Example Dehydrobromination of 1-bromo-1,2-diphenylpropane. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Cuprous-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides. Retrieved from [Link]

  • IntechOpen. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Grignard Reaction and Heteroaromatics. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Bromo-2-propylbenzene Derivatives: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-Bromo-2-propylbenzene Derivatives

In the landscape of modern organic synthesis, this compound and its derivatives stand out as highly versatile chemical intermediates. Their utility stems from the strategic placement of the bromo and propyl groups on the aromatic ring. The aryl bromide functionality is a cornerstone of cross-coupling chemistry, enabling the construction of complex molecular architectures through reactions like Suzuki and Buchwald-Hartwig couplings.[1] Simultaneously, the 2-propyl (or ortho-propyl) group exerts significant steric and electronic influence, which can be crucial for modulating a target molecule's biological activity, solubility, or material properties.[1] This unique combination makes these compounds valuable starting points for multi-step syntheses in pharmaceutical discovery, agrochemicals, and advanced materials science.

However, the path to these valuable building blocks is not singular. The choice of synthetic route can dramatically impact project timelines, budgets, and overall efficiency. Factors such as starting material cost, reaction yield, regioselectivity, and the complexity of purification must be carefully weighed. This guide provides an in-depth, comparative analysis of the most common synthetic routes, grounding each protocol in mechanistic principles and practical, field-proven insights to empower researchers to make the most informed strategic decisions.

Chapter 1: The Direct Approach: Electrophilic Aromatic Substitution (EAS)

The most straightforward method to consider is the direct bromination of n-propylbenzene. This pathway leverages the principles of Electrophilic Aromatic Substitution (EAS), a fundamental reaction in aromatic chemistry.

Expertise & Experience: The "Why" Behind the Method

The EAS mechanism involves the generation of a potent electrophile, typically by activating molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).[2][3] The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species that can be attacked by the electron-rich π-system of the propylbenzene ring.[4]

The critical consideration in this route is regioselectivity. The n-propyl group is an alkyl group, which is known to be an ortho-, para- directing and activating substituent. This is due to a combination of inductive effects and hyperconjugation, which stabilize the positively charged intermediate (the arenium ion or sigma complex) when the electrophile attacks at the ortho or para positions.[5] Consequently, this reaction does not yield a single product but rather a mixture of this compound (ortho product) and 1-bromo-4-propylbenzene (para product).[6] While the para isomer is often the major product due to reduced steric hindrance, a significant amount of the desired ortho isomer is also formed, necessitating a challenging purification step.[7]

Experimental Protocol: Direct Bromination of n-Propylbenzene

Objective: To synthesize a mixture of ortho- and para-bromopropylbenzene.

Materials:

  • n-Propylbenzene

  • Molecular Bromine (Br₂)

  • Iron(III) Bromide (FeBr₃) or Iron filings

  • Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) (solvent)

  • Sodium bisulfite solution (aqueous)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a scrubber with sodium thiosulfate solution) to neutralize the HBr gas byproduct.

  • Reaction Mixture: Charge the flask with n-propylbenzene and the chosen solvent (e.g., DCM). Add the Lewis acid catalyst (FeBr₃). If using iron filings, they will react in situ with bromine to form FeBr₃.[3]

  • Bromine Addition: Dissolve molecular bromine in a portion of the solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The reaction is exothermic and will generate HBr gas. Maintain control over the addition rate to keep the temperature moderate.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours or until the characteristic red-brown color of bromine has faded. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Carefully quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute sodium bisulfite solution (to remove any unreacted bromine), water, a saturated sodium bicarbonate solution (to neutralize HBr), and finally, brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude oil is a mixture of this compound and 1-bromo-4-propylbenzene. These isomers have very similar boiling points, making distillation challenging. Purification typically requires fractional distillation or preparative chromatography.

Visualization: EAS Workflow

eas_workflow Propylbenzene n-Propylbenzene Reaction Electrophilic Aromatic Substitution Propylbenzene->Reaction Reagents Br₂ / FeBr₃ in DCM Reagents->Reaction Crude Crude Product Mix (ortho- & para-isomers) Reaction->Crude Workup Aqueous Workup (Quench, Wash, Dry) Crude->Workup Purification Purification (Fractional Distillation or Chromatography) Workup->Purification Ortho This compound (Product) Purification->Ortho Para 1-Bromo-4-propylbenzene (Byproduct) Purification->Para

Caption: Workflow for Direct Bromination via EAS.

Cost-Benefit Analysis: Route 1
  • Cost (Pro): The primary starting material, n-propylbenzene, is relatively inexpensive and commercially available in bulk. The reagents (bromine, iron catalyst) are also commodity chemicals. This makes the upfront material cost for this route the lowest.

  • Simplicity (Pro): This is a one-step synthesis, making it procedurally straightforward and quick to perform on a lab scale.

  • Yield (Con): While the overall yield of brominated products can be high, the yield of the desired ortho isomer is significantly reduced by the co-formation of the para isomer.

  • Purification (Major Con): The separation of constitutional isomers is a significant challenge. It is often resource-intensive, requiring either sophisticated fractional distillation equipment or costly and time-consuming preparative chromatography. This step dramatically increases the effective cost and reduces the overall throughput of the desired product.

  • Safety & Environment (Con): Molecular bromine is highly toxic, corrosive, and volatile.[8] Stringent safety protocols are required for its handling.[8] The reaction also produces corrosive HBr gas. While greener alternatives to molecular bromine exist, such as using HBr with an oxidant like H₂O₂, they add complexity to the procedure.[9]

Chapter 2: The Regioselective Approach: The Sandmeyer Reaction

For applications demanding high isomeric purity, the Sandmeyer reaction offers a powerful, albeit more complex, alternative. This route provides unparalleled control over regiochemistry, delivering the desired this compound as the sole product.

Expertise & Experience: The "Why" Behind the Method

The Sandmeyer reaction is a substitution reaction that transforms an aryl amine into an aryl halide via a diazonium salt intermediate.[10][11] The key to its success is that the starting material, 2-propylaniline, already has the propyl group in the correct ortho position. The entire reaction sequence is designed to replace the amino group (-NH₂) with a bromine atom without affecting the rest of the molecule.

The mechanism proceeds in two main stages:[12]

  • Diazotization: The primary aryl amine (2-propylaniline) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HBr or HCl) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).

  • Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, where copper(I) facilitates a single-electron transfer, leading to the loss of nitrogen gas (N₂) and the formation of an aryl radical.[10][13] This radical then abstracts a bromine atom from the copper complex to yield the final product, this compound, and regenerate the catalyst.[10]

Because the position of the functional group transformation is dictated by the starting material, the issue of isomeric mixtures is completely avoided.

Experimental Protocol: Sandmeyer Synthesis of this compound

Objective: To synthesize pure this compound from 2-propylaniline.

Materials:

  • 2-propylaniline

  • Sodium Nitrite (NaNO₂)

  • Hydrobromic Acid (HBr, concentrated)

  • Copper(I) Bromide (CuBr)

  • Ice

  • Diethyl ether or Dichloromethane (extraction solvent)

  • Sodium hydroxide solution (for neutralization)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization (Step 1):

    • In a beaker cooled in an ice-salt bath to 0-5 °C, dissolve 2-propylaniline in concentrated HBr.

    • In a separate flask, prepare a solution of sodium nitrite in water and cool it in the ice bath.

    • Slowly add the cold sodium nitrite solution to the stirred 2-propylaniline solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in color.

  • Copper Catalyst Preparation: In the reaction flask (a larger round-bottom flask), prepare a solution of copper(I) bromide in concentrated HBr and cool it in an ice bath.

  • Sandmeyer Reaction (Step 2):

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred CuBr solution.

    • Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure the complete decomposition of the diazonium salt.

  • Workup:

    • Cool the reaction mixture and transfer it to a separatory funnel.

    • Extract the product into an organic solvent like diethyl ether.

    • Wash the organic layer with water, followed by a dilute sodium hydroxide solution to remove excess acid, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often of high purity. Simple distillation under reduced pressure is typically sufficient to obtain the final, isomerically pure this compound.

Visualization: Sandmeyer Workflow

sandmeyer_workflow Aniline 2-Propylaniline Diazotization Diazotization Aniline->Diazotization Diazonium Aryl Diazonium Salt (Intermediate) Diazotization->Diazonium Reagents1 NaNO₂ / HBr 0-5 °C Reagents1->Diazotization Sandmeyer Sandmeyer Reaction Diazonium->Sandmeyer Crude Crude Product Sandmeyer->Crude Reagents2 CuBr Reagents2->Sandmeyer Workup Extraction & Wash Crude->Workup Purification Distillation Workup->Purification Product This compound (Pure Isomer) Purification->Product

Caption: Workflow for the Regioselective Sandmeyer Reaction.

Cost-Benefit Analysis: Route 2
  • Cost (Con): The starting material, 2-propylaniline, is significantly more expensive than n-propylbenzene. The use of a stoichiometric or near-stoichiometric amount of a copper catalyst also adds to the material cost.[13]

  • Complexity (Con): This is a multi-step synthesis that requires careful temperature control, particularly during the formation of the unstable diazonium salt.

  • Regioselectivity (Major Pro): The primary advantage of this route is its near-perfect regioselectivity. It yields a single, pure isomer, completely obviating the need for complex isomer separation.

  • Purification (Pro): Purification is straightforward, typically requiring only a simple distillation. This saves significant time, resources, and cost compared to the purification required for the EAS route.

  • Safety & Environment (Con): Diazonium salts can be explosive when isolated and dry, hence they are always generated and used in situ in cold aqueous solutions. The reaction involves strong acids and copper salts, which require appropriate waste disposal procedures.

Chapter 3: Alternative Strategies: The Gattermann Reaction

The Gattermann reaction serves as a close alternative to the Sandmeyer reaction for converting diazonium salts to aryl halides.[14][15] The primary difference is the use of freshly prepared copper powder in the presence of the corresponding halogen acid (HBr for bromination) instead of a copper(I) salt.[12] While often taught alongside the Sandmeyer reaction, it is generally considered to be lower yielding and is less commonly employed in modern synthesis. Its main advantage could be in situations where copper powder is more readily available or cheaper than copper(I) bromide, but this is rarely a deciding factor in professional settings.

Chapter 4: Comparative Summary and Strategic Recommendations

The optimal synthetic route to this compound is not absolute but depends entirely on the specific goals of the project.

Data Presentation: Head-to-Head Comparison
MetricRoute 1: Direct EAS BrominationRoute 2: Sandmeyer Reaction
Starting Material Cost Low (n-propylbenzene)High (2-propylaniline)
Number of Synthetic Steps 12
Reaction Complexity LowModerate (requires low temp)
Regioselectivity Poor (mixture of ortho/para)Excellent (single ortho isomer)
Purification Difficulty Very High (isomer separation)Low (simple distillation)
Overall Throughput Low (due to purification losses)High
Key Advantage Low initial material costIsomeric purity, simple purification
Key Disadvantage Product is an isomeric mixtureHigh initial material cost
Authoritative Grounding & Recommendations

As a Senior Application Scientist, my recommendation is guided by the principle of total process efficiency.

  • For High-Purity, Research & Development Scale: For any application where isomeric purity is paramount, such as in drug development or the synthesis of advanced electronic materials, the Sandmeyer reaction is unequivocally the superior choice . The higher upfront cost of 2-propylaniline is more than offset by the savings in time, labor, and resources that would be spent on the arduous task of separating isomers from the EAS route. The guarantee of a clean, single-isomer product streamlines subsequent synthetic steps and ensures the reliability of experimental data.

  • For Bulk Industrial Production (with caveats): The Direct EAS Bromination route might appear attractive for large-scale production due to its low starting material cost. However, this is only viable if an efficient, scalable, and cost-effective method for isomer separation (e.g., large-scale fractional distillation or simulated moving bed chromatography) is already established. For most organizations, developing and implementing such a separation process is a significant undertaking that negates the initial cost savings. Therefore, even at scale, the Sandmeyer route often proves more economical when considering the total cost of producing the pure target compound.

References

  • PrepChem.com. Synthesis of 1-bromo-2-(1-propenyl)benzene. Available from: [Link]

  • Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future. Available from: [Link]

  • YouTube. (2024). Bromination safety. Available from: [Link]

  • ACS Publications. Kinetics of Electrophilic Aromatic Substitution by Aqueous BrCl, BrOCl, and Br2O. Available from: [Link]

  • Wikipedia. Sandmeyer reaction. Available from: [Link]

  • ACS Green Chemistry Institute. Bromination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Journal of the American Chemical Society. (2026). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Available from: [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available from: [Link]

  • Chemistry LibreTexts. (2023). Halogenation of Benzene and Methylbenzene. Available from: [Link]

  • ResearchGate. (2025). Electrophilic Bromination of Alkenes: Environmental, Health and Safety Aspects of New Alternative Methods. Available from: [Link]

  • OpenOChem Learn. Sandmeyer Reaction. Available from: [Link]

  • Quora. (2019). What is bromination of propylbenzene?. Available from: [Link]

  • National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Available from: [Link]

  • Wikipedia. Gattermann reaction. Available from: [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available from: [Link]

  • National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • Cambridge University Press. Gattermann-Koch Reaction. Available from: [Link]

  • BYJU'S. Gattermann reaction examples. Available from: [Link]

  • RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available from: [Link]

  • Vedantu. Gattermann Reaction: Mechanism, Steps & Uses Explained. Available from: [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Available from: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]

  • Careers360. Gattermann Reaction - Mechanism, Examples, Application, FAQs. Available from: [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Available from: [Link]

  • Quora. (2019). How to prepare 2-Bromo-1-Nitro-4 propylbenzene from benzene. Available from: [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Available from: [Link]

  • YouTube. (2020). Synthesis of p-Bromopropylbenzene. Available from: [Link]

  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]

  • Autechaux. The Role of 1-Bromo-2-isopropylbenzene in Custom Synthesis Projects. Available from: [Link]

  • Organic Syntheses. n-PROPYLBENZENE. Available from: [Link]

  • University of Calgary Chemistry. Ch12 : Electrophilic Aromatic Substitution. Available from: [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]

  • Química Organica.org. Synthesis of aromatic compounds I. Available from: [Link]

  • Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. Available from: [Link]

  • RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available from: [Link]

  • RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Ligand Selection for Sterically Hindered Suzuki-Miyaura Couplings: The Case of 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan for the construction of C(sp²)–C(sp²) bonds. Its general reliability, mild conditions, and tolerance of diverse functional groups have made it an indispensable tool in pharmaceutical and materials science. However, the textbook efficiency of this reaction can be severely challenged when sterically demanding substrates are involved. The coupling of ortho-substituted aryl halides, such as 1-bromo-2-propylbenzene, often results in sluggish reactions and diminished yields, frustrating even the most seasoned chemists.

This guide provides an in-depth comparison of ligand performance for the sterically hindered Suzuki-Miyaura coupling of this compound and its analogs. Moving beyond a simple catalog of options, we will delve into the mechanistic rationale behind ligand choice, offering field-proven insights to empower researchers in overcoming these synthetic hurdles.

The Challenge of Steric Hindrance in Suzuki-Miyaura Couplings

The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Steric hindrance, particularly from ortho-substituents on the aryl halide, can create kinetic bottlenecks at each of these stages. The bulky ortho-group can impede the approach of the Palladium(0) catalyst for the initial oxidative addition. Subsequently, the resulting bulky Pd(II)-complex can hinder the transmetalation step with the boronic acid partner. Finally, the steric congestion around the metal center can disfavor the reductive elimination that forms the desired biaryl product and regenerates the active catalyst.

The key to unlocking reactivity in these challenging systems lies in the judicious selection of the ancillary ligand on the Palladium catalyst. An ideal ligand must be sufficiently bulky to promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, yet flexible enough to accommodate the sterically demanding substrates throughout the catalytic cycle. Furthermore, the electronic properties of the ligand must be tuned to facilitate the often rate-limiting oxidative addition and the final reductive elimination steps.[1]

Comparative Performance of Ligands
LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
AntPhos 1K₃PO₄Toluene1101258[2]
BI-DIME 1K₃PO₄Toluene1101231[2]
SPhos 1K₃PO₄Toluene110123[3]
XPhos 1K₃PO₄Toluene110120[3]
RuPhos 1K₃PO₄Toluene110120[3]
tBuXPhos 1K₃PO₄Toluene110120[3]
JohnPhos 1K₃PO₄Toluene110120[3]
DavePhos 1K₃PO₄Toluene110120[3]
PPh₃ 1K₃PO₄Toluene110120[3]
dppf 1K₃PO₄Toluene110120[3]

Data from the Suzuki-Miyaura coupling of 2-bromo-1,3,5-trimethylbenzene with cyclohexylboronic acid.

From this data, a clear trend emerges: highly specialized, bulky monophosphine ligands are essential for achieving reasonable yields in such sterically demanding couplings.

  • AntPhos and BI-DIME: These ligands demonstrate superior performance, with AntPhos providing a respectable 58% yield.[2] The unique, rigid backbone of AntPhos is thought to prevent catalyst decomposition pathways and facilitate the crucial reductive elimination step.[2] BI-DIME, another bulky biaryl phosphine ligand, also shows notable activity, underscoring the importance of significant steric bulk for this class of transformation.[2][4]

  • Buchwald Ligands (SPhos, XPhos, etc.): Surprisingly, many of the commonly employed Buchwald ligands, such as SPhos and XPhos, which are workhorses for many Suzuki-Miyaura reactions, are ineffective in this extremely hindered case.[3] This highlights that for the most challenging substrates, even these powerful ligands may not provide the optimal steric and electronic environment for the catalyst.

  • Traditional Ligands (PPh₃, dppf): As expected, traditional phosphine ligands like triphenylphosphine (PPh₃) and dppf show no reactivity.[3] Their lack of steric bulk fails to promote the formation of the active monoligated palladium species and facilitate the key steps of the catalytic cycle.

While not included in the table, N-Heterocyclic Carbene (NHC) ligands represent another powerful class of ligands for sterically hindered couplings. Their strong σ-donating ability enhances the electron density at the palladium center, facilitating oxidative addition.[5] The steric bulk of NHC ligands is also highly tunable, with ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its derivatives showing great promise in challenging cross-coupling reactions.[5]

Experimental Protocol: A Validated Starting Point

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound, adapted from methodologies proven effective for sterically hindered substrates.[2]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1 mol%)

  • AntPhos (2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Toluene, anhydrous (to make a 0.2 M solution with respect to the aryl bromide)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 2.2 mg), AntPhos (0.02 mmol, 11.6 mg), and K₃PO₄ (2.0 mmol, 424 mg).

  • Add a magnetic stir bar to the Schlenk tube.

  • Evacuate and backfill the tube with the inert gas three times.

  • To the tube, add this compound (1.0 mmol, 199 mg) and the arylboronic acid (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ with a specialized ligand like AntPhos is crucial. The ligand is added in a slight excess to ensure complete coordination to the palladium and to maintain the stability of the active catalytic species.

  • Base: Anhydrous K₃PO₄ is a common and effective base for Suzuki-Miyaura couplings. Its role is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.

  • Solvent: Anhydrous toluene is a high-boiling, non-polar solvent that is well-suited for this reaction, allowing for the necessary high temperatures to overcome the activation barriers associated with sterically hindered substrates.

  • Temperature: Elevated temperatures (110 °C) are often required to provide sufficient thermal energy to drive the reaction forward, particularly the oxidative addition and reductive elimination steps.

Visualizing the Mechanistic Landscape

To better understand the critical role of the ligand, let's visualize the Suzuki-Miyaura catalytic cycle and the experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L Active Catalyst Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition + Ar-X Ar-Pd(II)-X(L) Aryl-Pd(II) Complex Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation + Ar'-B(OR)₂ Ar-Pd(II)-Ar'(L) Diaryl-Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar' Biaryl Product Reductive\nElimination->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Charge_Reagents Charge Schlenk tube with Pd(OAc)₂, AntPhos, and K₃PO₄ Inert_Atmosphere Evacuate and backfill with Argon (3x) Charge_Reagents->Inert_Atmosphere Add_Substrates Add this compound, arylboronic acid, and toluene Inert_Atmosphere->Add_Substrates Heat_Stir Heat to 110 °C and stir for 12-24 hours Add_Substrates->Heat_Stir Monitor Monitor progress by TLC or GC-MS Heat_Stir->Monitor Cool_Dilute Cool to room temperature and dilute with ethyl acetate Monitor->Cool_Dilute Filter Filter through Celite Cool_Dilute->Filter Wash Wash with water and brine Filter->Wash Dry_Concentrate Dry over Na₂SO₄, filter, and concentrate Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify

Caption: Experimental workflow for sterically hindered Suzuki coupling.

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of sterically hindered substrates like this compound is a formidable challenge that demands a departure from standard protocols. The key to success lies in the selection of highly specialized, bulky monophosphine ligands such as AntPhos or BI-DIME, which are designed to promote the key steps of the catalytic cycle in a sterically congested environment. While many popular ligands may fail, a systematic approach to ligand selection, grounded in a mechanistic understanding of the reaction, can unlock the synthesis of previously inaccessible biaryl structures.

As ligand design continues to evolve, we can anticipate the development of even more powerful and versatile catalysts that will further expand the scope of the Suzuki-Miyaura reaction, making the synthesis of complex, sterically hindered molecules increasingly routine.

References

  • Tang, W., & Senanayake, C. H. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry–A European Journal, 19(7), 2261-2265. [Link]

  • Tang, W., & Senanayake, C. H. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(4), 1136-1139. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Valente, C., et al. (2012). Recent developments in the Suzuki–Miyaura reaction: 2010–2014. Molecules, 17(12), 14067-14115. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust characterization of chemical entities is the bedrock of reliable and reproducible results. 1-Bromo-2-propylbenzene, a key intermediate in the synthesis of various pharmaceutical compounds and organic materials, requires meticulous analytical oversight to ensure its identity, purity, and quality.[1][2] This guide provides an in-depth comparison and cross-validation of four common analytical techniques for the characterization of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

The objective of this guide is to move beyond a mere listing of methods and delve into the causality behind experimental choices, offering a framework for establishing a self-validating system of analytical protocols. By cross-validating these methods, we can ensure the generation of consistent, reliable, and accurate data, a cornerstone of good analytical practice.[3]

The Importance of Cross-Validation

Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for the same intended purpose and produce comparable results.[4] This is crucial when data from different methods or laboratories will be combined or compared.[5][6][7] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on analytical method validation, which form the basis of the principles discussed herein.[8][9][10][11]

Analytical Methodologies for this compound Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. The separated components are then ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Application for this compound: Given the volatility of this compound, GC-MS is an excellent technique for assessing its purity and identifying any volatile impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. It is a versatile technique suitable for a wide range of compounds, including those that are not volatile or are thermally labile.

Application for this compound: HPLC, particularly in a reverse-phase setup, can be used to determine the purity of this compound and quantify non-volatile impurities or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. Both ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation.

Application for this compound: NMR is indispensable for the definitive structural confirmation of this compound, providing information on the connectivity of atoms and the number of protons and carbons in different chemical environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The absorption pattern is unique to the molecule and provides information about the functional groups present.

Application for this compound: FT-IR is a rapid and non-destructive technique used to confirm the presence of key functional groups in the this compound molecule, such as the aromatic C-H and C-C bonds, and the C-Br bond.

Cross-Validation Experimental Design

The following workflow illustrates the process of cross-validating the different analytical methods for the characterization of this compound.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Primary Characterization cluster_purity Purity Assessment & Cross-Validation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Confirmation FTIR FT-IR Spectroscopy Purification->FTIR Functional Group Confirmation GCMS GC-MS Analysis Purification->GCMS Purity & Impurity Profiling HPLC HPLC Analysis Purification->HPLC Purity & Impurity Profiling CrossValidation Cross-Validation (Data Comparison) GCMS->CrossValidation HPLC->CrossValidation FinalReport FinalReport CrossValidation->FinalReport Final Report

Caption: Workflow for the cross-validation of analytical methods.

Experimental Protocols

Protocol 1: GC-MS Analysis

Objective: To determine the purity of this compound and identify volatile impurities.

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, 50:1).

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Data Analysis: The purity is calculated based on the relative peak area (% area). Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).

Protocol 2: HPLC Analysis

Objective: To determine the purity of this compound and quantify non-volatile impurities.

Instrumentation: An HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be:

      • Start with 70% A, hold for 2 minutes.

      • Increase to 95% A over 10 minutes.

      • Hold at 95% A for 3 minutes.

      • Return to 70% A and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

  • Data Analysis: The purity is calculated based on the relative peak area (% area) at 254 nm.

Protocol 3: NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical spectral window: -1 to 9 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a standard carbon spectrum with proton decoupling.

    • Typical spectral window: 0 to 200 ppm.

  • Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure. The expected ¹H NMR spectrum would show signals for the aromatic protons and the propyl chain protons. The ¹³C NMR would show distinct signals for each carbon atom in a unique chemical environment.[12]

Protocol 4: FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: An FT-IR spectrometer.

Procedure:

  • Sample Preparation: Place a drop of neat liquid this compound between two NaCl or KBr plates.

  • Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

  • Data Analysis: Identify characteristic absorption bands for aromatic C-H, alkyl C-H, C=C (aromatic), and C-Br stretches.[13]

Comparative Data and Discussion

The following tables summarize the validation parameters for the GC-MS and HPLC methods for purity determination. The data presented is illustrative, based on typical performance characteristics of these techniques.

Table 1: Comparison of Validation Parameters for Purity Analysis

ParameterGC-MSHPLCAcceptance Criteria (Typical)
Linearity (r²) > 0.998> 0.999≥ 0.995
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 0.8%≤ 2.0%
- Intermediate Precision< 1.5%< 1.2%≤ 3.0%
Limit of Detection (LOD) ~0.01%~0.02%Reportable
Limit of Quantitation (LOQ) ~0.03%~0.05%Reportable
Specificity High (Mass Spec)High (Chromatographic)No interference at the retention time of the analyte

Table 2: Cross-Validation of Purity Results

Sample BatchPurity by GC-MS (%)Purity by HPLC (%)Difference (%)
Batch A99.699.50.1
Batch B99.299.3-0.1
Batch C99.899.70.1

The results from the cross-validation demonstrate a high degree of concordance between the GC-MS and HPLC methods, with differences in purity values well within acceptable limits. This provides confidence that either method can be used for routine purity assessment.

Structural Elucidation Data

NMR Data:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.5 (d, 1H), ~7.2-7.0 (m, 3H), ~2.6 (t, 2H), ~1.6 (m, 2H), ~0.9 (t, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~142, ~133, ~130, ~128, ~127, ~124, ~38, ~24, ~14.[12]

FT-IR Data:

  • ν (cm⁻¹): ~3060 (aromatic C-H stretch), ~2960-2870 (alkyl C-H stretch), ~1580, 1470 (aromatic C=C stretch), ~750 (ortho-disubstituted benzene C-H bend), ~550 (C-Br stretch).[13][14]

The NMR and FT-IR data provide orthogonal confirmation of the chemical structure of this compound.

Conclusion

This guide has outlined a comprehensive approach to the characterization and cross-validation of analytical methods for this compound. The integration of chromatographic techniques (GC-MS and HPLC) for purity assessment and spectroscopic techniques (NMR and FT-IR) for structural elucidation provides a robust and self-validating analytical workflow. The close agreement between the orthogonal methods instills a high degree of confidence in the identity, purity, and quality of the analyte. Adherence to these principles of analytical rigor is paramount for professionals in drug development and chemical research.

References

  • Analytical Method Validation Parameters: An Updated Review. (2020). Research Journal of Pharmacy and Technology. [Link]

  • Analytical method validation: A brief review. (n.d.). International Journal of Pharmaceutical Quality Assurance. [Link]

  • Key Parameters for Analytical Method Validation. (2025). Altabrisa Group. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners. [Link]

  • Method Validation Guidelines. (n.d.). BioPharm International. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). FDA. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). FDA. [Link]

  • Cross-Validations in Regulated Bioanalysis. (n.d.). IQVIA Laboratories. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). Bioanalysis. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Interpreting explaining C9H12 infrared spectrum of propylbenzene. (n.d.). Doc Brown's Chemistry. [Link]

  • Infrared Spectra of Some Common Functional Groups. (n.d.). MCC Organic Chemistry. [Link]

  • C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts. (n.d.). Doc Brown's Chemistry. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-Bromo-2-propylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Bromo-2-propylbenzene (CAS No: 19614-14-3), a halogenated aromatic compound. By understanding the chemical's properties and the principles of hazardous waste management, you can ensure the safety of your team and maintain compliance with regulatory standards.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the associated risks is paramount. This compound is classified with several hazards that dictate its handling and disposal procedures.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]

  • Acute Oral Toxicity: The substance is harmful if swallowed.[2]

  • Respiratory Irritation: Inhalation of vapors may lead to respiratory tract irritation.[2]

  • Aquatic Toxicity: It is recognized as being harmful or very toxic to aquatic life with long-lasting effects.[2][3]

  • Combustibility: It is a combustible liquid.[2]

As a brominated organic compound, this compound is categorized as a halogenated organic waste . This classification is critical as it mandates specific segregation and disposal pathways to prevent environmental contamination and ensure proper treatment, typically through incineration at a licensed facility.[4]

Chemical and Physical Properties Summary
PropertyValueSource
CAS Number 19614-14-3[5]
Molecular Formula C₉H₁₁Br[2][5]
Molecular Weight 199.09 g/mol [2][5]
Appearance Liquid[6]
Hazards Skin Irrit. 2, Eye Irrit. 2, Acute Tox. 4 (Oral), STOT SE 3, Aquatic Chronic 2/3[1][2][3]

Pre-Disposal: Safety and Segregation

Proper disposal begins long before the waste container leaves the laboratory. Adherence to these preliminary steps is crucial for minimizing risk.

Personal Protective Equipment (PPE)

Given the irritant nature of this compound, appropriate PPE is non-negotiable. The following should be worn at all times when handling the chemical or its waste:

  • Eye Protection: Chemical safety goggles or a face shield.[1][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility chart.

  • Body Protection: A lab coat or chemical-resistant apron.[8]

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][8]

Waste Segregation: The "Why"

The cardinal rule of chemical waste management is segregation . Halogenated organic compounds like this compound must be collected separately from non-halogenated organic waste.[4][9]

Causality: The reasoning behind this is twofold:

  • Treatment Method: Halogenated wastes are typically incinerated at high temperatures. During this process, corrosive and toxic hydrogen halides (like hydrogen bromide) can be formed. Waste incineration facilities are equipped with special scrubbers to neutralize these acidic gases. Mixing halogenated and non-halogenated waste streams can disrupt the efficiency of the incineration process and lead to the release of harmful pollutants.[10]

  • Regulatory Compliance: Environmental regulations, such as those from the Environmental Protection Agency (EPA), mandate the separate management of different classes of hazardous waste to ensure they are treated and disposed of in a manner that is safe for human health and the environment.[11][12][13]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.

Waste Collection
  • Select an Appropriate Container: Use a chemically compatible container, such as a glass bottle with a secure, screw-top cap. The container must be clean and in good condition.

  • Label the Container: Before adding any waste, clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful, environmentally hazardous).[9][14]

  • Accumulate Waste: Collect the this compound waste in the designated, labeled container. Do not mix it with any other waste streams, especially non-halogenated solvents.[9]

Contaminated Materials

Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be treated as hazardous waste.

  • Solid Waste: Collect contaminated solid materials in a separate, clearly labeled, and sealed container or heavy-duty plastic bag. This container should also be marked as "Hazardous Waste" and specify the contaminant.

  • Aqueous Waste: If any aqueous solutions are contaminated with this compound, they must also be collected as hazardous waste. Do not dispose of these down the drain.[1]

On-Site Storage
  • Location: Store the waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated, away from heat sources and incompatible materials like strong oxidizing agents.[7][9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

  • Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[9]

Final Disposal
  • Engage a Licensed Waste Disposal Service: The disposal of hazardous waste is a regulated activity. Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed professional waste disposal service. Contact your EHS office to arrange for a pickup.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.[14]

  • Professional Pickup: The licensed waste disposal service will collect the properly labeled and sealed containers for transport to a permitted treatment, storage, and disposal facility (TSDF).

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key.

  • Minor Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

    • Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's EHS or emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[7][15]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][16]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Is the waste halogenated? (Contains Br, Cl, F, I) ppe->segregate halogenated_container Collect in a dedicated, labeled 'Halogenated Waste' container segregate->halogenated_container Yes non_halogenated_container Collect in a separate 'Non-Halogenated Waste' container segregate->non_halogenated_container No storage Store in a designated Satellite Accumulation Area with secondary containment halogenated_container->storage ehs_contact Contact Environmental Health & Safety (EHS) storage->ehs_contact documentation Complete Waste Disposal Documentation ehs_contact->documentation pickup Arrange for pickup by a Licensed Waste Disposal Service documentation->pickup end Proper Disposal Complete pickup->end

Caption: Decision workflow for the safe disposal of this compound.

By internalizing this guide, you contribute to a culture of safety and responsibility within your laboratory. The principles outlined here are not merely procedural; they are a commitment to protecting ourselves, our colleagues, and the environment.

References

  • Safety Data Sheet: 1-Bromo-2-isopropylbenzene. Chemos GmbH & Co. KG. [Link]

  • 1-BROMO-2-ISOPROPYLBENZENE SDS. Sigma-Aldrich Chemie GmbH. [Link]

  • This compound | C9H11Br | CID 15748977. PubChem. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Safety data sheet. CPAChem. [Link]

  • Other Disposal Guidance. US EPA. [Link]

  • Environmental Fact Sheet, Organobromine. US EPA. [Link]

  • 1-Bromopropane. OSHA. [Link]

  • 1-BROMOPROPANE. OSHA. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-2-propylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety is the bedrock upon which scientific advancement is built. The handling of specialized reagents like 1-Bromo-2-propylbenzene, a key intermediate in various synthetic pathways, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling of this compound, ensuring that every operational step is a self-validating system of safety.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound (CAS No. 7073-94-1) is a combustible liquid that presents several key health hazards that dictate our PPE strategy.[1] A thorough understanding of these risks is the first step in mitigating them effectively. The primary hazards, as classified under the Globally Harmonized System (GHS), are summarized below.

Hazard ClassGHS Hazard StatementRationale for Protection
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact can lead to redness, inflammation, and discomfort. Impermeable gloves and protective clothing are essential to prevent exposure.[2]
Serious Eye Damage/Irritation (Category 2)H319: Causes serious eye irritationSplashes or vapors can cause significant eye irritation, potentially leading to damage. Sealed eye protection is mandatory.[2]
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion can be harmful. While not a primary route of exposure in a lab setting, this underscores the need for strict hygiene and preventing hand-to-mouth contact.[1][3]
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the respiratory tract. Handling should occur in well-ventilated areas, with respiratory protection required if ventilation is inadequate.[1][4]

Core Protective Equipment: A Multi-Layered Defense

Based on the hazard profile, a multi-layered PPE strategy is required. This is not merely about wearing equipment, but about selecting the correct equipment and using it properly.

Eye and Face Protection: The First Line of Defense

The risk of serious eye irritation (H319) from splashes is significant.[2] Therefore, standard safety glasses are insufficient.

  • Primary Equipment: Wear chemical safety goggles that provide a complete seal around the eyes and conform to European Standard EN 166 or OSHA 29 CFR 1910.133.[4][5] This design prevents liquids and vapors from entering.

  • Enhanced Protection: When handling larger quantities (>1 L) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles. The face shield protects the entire face from direct contact.[6]

Skin Protection: An Impermeable Barrier

Given that this compound causes skin irritation (H315), preventing all skin contact is paramount.[2]

  • Gloves: Chemical protection gloves tested according to EN 374 are mandatory.[2]

    • Material Selection: While specific breakthrough time data for this compound is not always available, gloves made of nitrile or neoprene generally offer good resistance to aromatic halogenated compounds. Always check the manufacturer's compatibility chart for the specific glove you are using.[6]

    • Best Practice: Double-gloving is recommended, especially for prolonged tasks, to provide an extra layer of protection in case the outer glove is compromised.[7] Before use, always inspect gloves for any signs of degradation, punctures, or tears.[2]

  • Protective Clothing: A standard cotton lab coat is not sufficient as it can absorb chemical spills.

    • Required Attire: Wear a chemically resistant lab coat or apron over your personal clothing. Ensure it has long sleeves and a secure closure.[7]

    • Footwear: Fully enclosed shoes, preferably made of a chemically resistant material, are required. Open-toed shoes are never permissible in a laboratory setting.

Respiratory Protection: When Engineering Controls are Not Enough

The potential for respiratory irritation (H335) necessitates careful management of airborne vapors.[1][4]

  • Primary Control: The principal method for controlling vapor exposure is through engineering controls. Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[5][8]

  • When Respirators are Necessary: In situations where engineering controls are insufficient or during a large spill cleanup, respiratory protection is required.[9] A NIOSH-approved half-mask or full-face respirator equipped with an organic vapor cartridge is the appropriate choice.[5][9]

Operational Plan: Integrating Safety into Your Workflow

A safe workflow is a systematic process that minimizes risk at every stage. The following procedure outlines the essential steps for handling this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment and reagents.

    • Ensure an eyewash station and safety shower are immediately accessible.[5][8]

    • Prepare a designated hazardous waste container for liquid and solid waste.[10]

  • Donning PPE:

    • Put on your lab coat and inner gloves.

    • Put on your safety goggles and, if needed, a face shield.

    • Put on your outer gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Handling:

    • Perform all manipulations of this compound deep within the fume hood.

    • Dispense the liquid carefully to avoid splashing.

    • Keep the container tightly closed when not in use.[5]

  • Decontamination and Doffing PPE:

    • Wipe down the exterior of the primary container before returning it to storage.

    • Clean any contaminated surfaces within the fume hood.

    • Remove outer gloves first, peeling them off without touching the exterior. Dispose of them in the designated hazardous waste container.

    • Remove your face shield (if used) and goggles.

    • Remove your lab coat.

    • Remove inner gloves and dispose of them.

    • Crucially, wash your hands thoroughly with soap and water after completing the work and removing all PPE. [2]

  • Disposal:

    • All materials contaminated with this compound, including pipette tips, wipes, and gloves, must be treated as hazardous waste.[10]

    • Collect all waste in a clearly labeled, sealed, and chemically compatible container.[10]

    • Dispose of the waste through your institution's designated hazardous waste management program, following all local and national regulations.[11]

Workflow for Safe Handling of this compound

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE Donning cluster_handling Phase 3: Active Handling cluster_decon Phase 4: Decontamination & Doffing cluster_disposal Phase 5: Disposal A Verify Fume Hood & Safety Shower/Eyewash B Assemble Materials & Prepare Waste Container A->B C Don Lab Coat & Inner Gloves B->C D Don Goggles / Face Shield C->D E Don Outer Gloves Over Cuffs D->E F Perform All Work Inside Fume Hood E->F G Keep Containers Closed When Not In Use F->G H Decontaminate Work Area & Equipment G->H I Doff PPE in Correct Order (Gloves First) H->I J Wash Hands Thoroughly I->J K Segregate & Seal Contaminated Waste J->K L Transfer to Official Hazardous Waste Collection K->L

Caption: A procedural workflow for the safe handling of this compound.

Emergency Response: Immediate and Informed Action

Even with meticulous planning, accidents can occur. Your PPE is your primary defense during an incident.

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with copious amounts of water for at least 15 minutes.[2][9] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with clean, fresh water for at least 15 minutes, holding the eyelids apart.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.

  • Spill: For a small spill within a fume hood, use an inert absorbent material (e.g., sand, universal binder) to contain and collect the substance.[2] Place the absorbent material in a sealed container for hazardous waste disposal.[2] For large spills, evacuate the area and follow your institution's emergency procedures.[9]

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the integrity of your research. A culture of safety is a culture of scientific excellence.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 1-Bromo-2-isopropylbenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary. Retrieved from [Link]

  • Sigma-Aldrich Chemie GmbH. (2023). 1-BROMO-2-ISOPROPYLBENZENE SDS. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.